3-(4-Chlorophenyl)propanal
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-chlorophenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIFTAZOVKVCBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468163 | |
| Record name | 3-(4-chlorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75677-02-0 | |
| Record name | 3-(4-chlorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-chlorophenyl)propanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(4-Chlorophenyl)propanal (CAS Number: 75677-02-0)
Introduction
3-(4-Chlorophenyl)propanal is a synthetic aromatic aldehyde that has garnered significant interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Its unique structural features, comprising a 4-chlorophenyl ring connected to a propanal moiety, render it a versatile building block for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive technical overview of this compound, encompassing its chemical and physical properties, detailed synthesis methodologies, applications in drug discovery and development, analytical techniques for its characterization, and essential safety and handling information. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
This compound is a compound with the molecular formula C₉H₉ClO and a molecular weight of 168.62 g/mol .[1] The presence of a chlorine atom on the phenyl ring and an aldehyde functional group are key determinants of its chemical reactivity and physical properties.
| Property | Value | Source |
| CAS Number | 75677-02-0 | N/A |
| Molecular Formula | C₉H₉ClO | [1] |
| Molecular Weight | 168.62 g/mol | [1] |
| Boiling Point | 238.573 °C at 760 mmHg | N/A |
| Flash Point | 117.087 °C | N/A |
| Refractive Index | 1.527 | N/A |
| Appearance | Likely a colorless liquid at room temperature | [1] |
| Solubility | Moderate solubility in organic solvents (e.g., dichloromethane, chloroform), limited solubility in water | [1] |
Synthesis of this compound
Several synthetic routes to this compound have been described, offering flexibility in starting materials and reaction conditions. The choice of a particular method often depends on factors such as desired scale, purity requirements, and available resources.
Heck Reaction of 4-Chloroiodobenzene and Allyl Alcohol followed by Oxidation
A robust and efficient method for the synthesis of this compound involves a palladium-catalyzed Heck reaction between 4-chloroiodobenzene and allyl alcohol. This reaction forms 3-(4-chlorophenyl)propan-1-ol, which is then oxidized to the desired aldehyde. A notable advantage of this approach is the potential for a one-pot synthesis of the intermediate alcohol.
Workflow for the Synthesis of this compound via Heck Reaction and Oxidation:
Caption: Synthesis of this compound via Heck reaction and subsequent oxidation.
Detailed Experimental Protocol: Synthesis of 3-(4-chlorophenyl)propan-1-ol
This protocol is adapted from a patented procedure for a similar transformation.[2]
-
Reaction Setup: To a solution of p-chloroiodobenzene (1 equivalent) in dimethylformamide (DMF), add allyl alcohol (1.5 equivalents), palladium acetate (Pd(OAc)₂, 0.001 equivalents), and sodium bicarbonate (NaHCO₃, 5 equivalents).
-
Reaction Execution: Heat the suspension to 50°C and maintain for approximately 7 hours. The progress of the reaction can be monitored by gas chromatography (GC) to confirm the formation of the aldehyde intermediate.
-
In situ Reduction: After confirming the formation of the aldehyde, cool the reaction mixture to 5°C. Carefully add sodium borohydride (NaBH₄, 0.3 equivalents) and stir for 30 minutes to reduce the aldehyde to the corresponding alcohol.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride, water, and toluene. Stir the mixture for one hour.
-
Purification: Remove any insoluble materials by filtration through Celite. Separate the organic and aqueous layers. Extract the aqueous layer with toluene. Combine the organic layers, concentrate under reduced pressure, and purify by distillation to obtain 3-(p-chlorophenyl)-1-propanol.
Oxidation of 3-(4-Chlorophenyl)propan-1-ol
The final step in this synthetic sequence is the oxidation of the alcohol to the aldehyde. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.
2.2.1. Pyridinium Chlorochromate (PCC) Oxidation
PCC is a common and effective reagent for the selective oxidation of primary alcohols to aldehydes.
Detailed Experimental Protocol: PCC Oxidation
-
Reaction Setup: In a flask, suspend pyridinium chlorochromate (PCC, 1.5 equivalents) in anhydrous dichloromethane (DCM).
-
Addition of Alcohol: Add a solution of 3-(4-chlorophenyl)propan-1-ol (1 equivalent) in DCM to the PCC suspension.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield this compound.
2.2.2. Swern Oxidation
The Swern oxidation is another mild and highly efficient method for converting primary alcohols to aldehydes, avoiding the use of heavy metals.[3][4][5][6][7]
Detailed Experimental Protocol: Swern Oxidation
-
Activation of DMSO: In a flask under an inert atmosphere, dissolve oxalyl chloride (1.1 equivalents) in anhydrous DCM and cool to -78°C. Slowly add a solution of dimethyl sulfoxide (DMSO, 2.2 equivalents) in DCM.
-
Formation of Alkoxysulfonium Salt: After stirring for a few minutes, add a solution of 3-(4-chlorophenyl)propan-1-ol (1 equivalent) in DCM.
-
Addition of Base: After a further period of stirring, add triethylamine (5 equivalents) to the reaction mixture.
-
Work-up and Purification: Allow the reaction to warm to room temperature. Quench the reaction with water and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to afford this compound.
Applications in Drug Discovery and Development
This compound serves as a valuable intermediate in the synthesis of various biologically active molecules, highlighting its importance in medicinal chemistry.
Precursor to Baclofen and its Analogs
Baclofen, a derivative of gamma-aminobutyric acid (GABA), is a muscle relaxant used to treat spasticity.[8] The synthesis of baclofen often involves the key intermediate 3-(4-chlorophenyl)-3-cyanopropanoic acid.[2][9][10][11][12] While a direct synthetic route from this compound is not explicitly detailed in the available literature, the structural similarity suggests its potential as a precursor to this or related intermediates through transformations such as cyanohydrin formation followed by oxidation and hydrolysis.
Intermediate in the Synthesis of Antidepressants
The 4-chlorophenyl moiety is a common structural feature in a number of antidepressant drugs. While a direct synthesis of a marketed antidepressant from this compound has not been identified in the literature, its potential as a starting material for novel antidepressant candidates is noteworthy.[3] For instance, trazodone and its analogs, which exhibit antidepressant activity, contain a chlorophenyl group.[13] The aldehyde functionality of this compound allows for a variety of chemical transformations to build more complex molecular architectures that could be explored for their antidepressant properties.
Regioselective Catalyst for Glycol Etherification
Beyond its role as a synthetic intermediate, this compound has been described as a regioselective catalyst for the formation of glycol ethers.[1] This catalytic activity is likely due to the formation of an acetal intermediate with the glycol, which then facilitates the etherification reaction at a specific position.
Proposed Mechanism for Catalytic Glycol Etherification:
Caption: Proposed catalytic cycle for glycol etherification mediated by this compound.
Analytical Methodologies
The characterization and quality control of this compound rely on a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.8 ppm), the aromatic protons of the 4-chlorophenyl ring (in the range of 7.1-7.4 ppm), and the two methylene groups of the propanal chain (as triplets around 2.8-3.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will exhibit a signal for the carbonyl carbon at approximately 200 ppm, along with signals for the aromatic carbons and the aliphatic carbons of the propyl chain.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 168, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at approximately one-third the intensity of the [M]⁺ peak).[14] Common fragmentation pathways for aldehydes include α-cleavage and McLafferty rearrangement.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound. It can be used to assess the purity of a sample and to identify any impurities.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and eye irritation. Therefore, appropriate safety precautions must be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its straightforward synthesis and the reactivity of its aldehyde functional group make it an attractive starting material for the preparation of a wide range of more complex molecules, including potential precursors to pharmaceuticals. This technical guide has provided a comprehensive overview of its properties, synthesis, applications, and handling, offering a solid foundation for researchers and drug development professionals working with this compound. Further research into its biological activities, metabolic fate, and toxicological profile will be crucial for fully realizing its potential in the development of new therapeutic agents.
References
- Swern, D., & Mancuso, A. J. (1978). Activated dimethyl sulfoxide: a new and highly efficient oxidizing agent for the conversion of alcohols to aldehydes and ketones. Journal of Organic Chemistry, 43(12), 2480-2482.
- Piramal Pharma Limited. (2018). An improved process for the preparation of baclofen and its intermediate. U.S.
- Piramal Enterprises Limited. (2018). An improved process for the preparation of baclofen and its intermediate. Justia Patents.
- Piramal Enterprises Limited. (2017). An improved process for the preparation of baclofen and its intermediate.
- NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism.
- Piramal Enterprises Limited. (2017). An improved process for the preparation of baclofen and its intermediate. Google Patents.
- Piramal Pharma Limited. (2017). An improved process for the preparation of baclofen and its intermediate. Google Patents.
- MDPI. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity.
- ResearchGate. (2024). In Vitro Toxicity Screening of Fifty Complex Mixtures in HepG2 Cells.
- Wikipedia. (n.d.). Swern oxidation.
- PubMed. (2000). Screening of hepatoprotective plant components using a HepG2 cell cytotoxicity assay.
- Indian Journal of Pharmaceutical Sciences. (2018). Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia.
- National Center for Biotechnology Information. (2015). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations.
- Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- YouTube. (2023). Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Magnetic Resonance in Medicine. (1999). Proton NMR chemical shifts and coupling constants for brain metabolites.
- ResearchGate. (2021). Synthesis of the clinically used drug sertraline proceeds via the α‐tetralone 5.
- ResearchGate. (2019). The cytotoxicity of the tested compounds against HepG2 cells and....
- Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast.
- The Journal of Organic Chemistry. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the....
- Semantic Scholar. (2008). Improved industrial synthesis of antidepressant sertraline.
- Chemguide. (n.d.). mass spectra - fragmentation patterns.
- YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons.
- NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies.
- PubMed. (1990). Acute cytotoxicities of polynuclear aromatic hydrocarbons determined in vitro with the human liver tumor cell line, HepG2.
- Doc Brown's Chemistry. (n.d.). mass spectrum of propanal fragmentation pattern of m/z m/e ions for analysis and identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes.
- PubMed Central. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
- The Royal Society of Chemistry. (n.d.). The Synthesis of N-Heterocycles via Copper/TEMPO Catalysed Aerobic Oxidation of Amino Alcohols Supporting Information.
- PubMed Central. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review.
- Journal of Chemical Research. (2015). Synthesis, characterization and identification of sertraline hydrochloride related impurities.
- Google Patents. (2008). Processes for preparing sertraline.
- Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants.
- PubMed. (1981). Metabolism of monochlorobiphenyls by hepatic microsomal cytochrome P-450.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Biochemical Pharmacology. (1982). Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls.
- PubMed. (1984). Metabolism of 4-chlorobiphenyl by guinea pig adrenocortical and hepatic microsomes.
- PubMed Central. (2014). Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites.
- Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism.
- PubMed. (1981). Drug metabolism in liver disease: activity of hepatic microsomal metabolizing enzymes.
- ResearchGate. (2009). Acetalization of propylene glycol and ethylene glycol in the....
Sources
- 1. rsc.org [rsc.org]
- 2. WO2017009753A1 - An improved process for the preparation of baclofen and its intermediate - Google Patents [patents.google.com]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20180208544A1 - An improved process for the preparation of baclofen and its intermediate - Google Patents [patents.google.com]
- 10. patents.justia.com [patents.justia.com]
- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 12. WO2017009753A1 - An improved process for the preparation of baclofen and its intermediate - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. archive.nptel.ac.in [archive.nptel.ac.in]
physicochemical properties of 3-(4-Chlorophenyl)propanal
An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Chlorophenyl)propanal
Introduction
This compound, a halogenated aromatic aldehyde, serves as a pivotal intermediate in the landscape of modern organic synthesis. Its unique structural composition, featuring a reactive aldehyde moiety, a flexible propyl linker, and a para-substituted chlorophenyl ring, makes it a versatile building block for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive exploration of the core , offering in-depth analysis, validated experimental protocols, and field-proven insights for researchers, chemists, and drug development professionals. Understanding these fundamental characteristics is paramount for optimizing reaction conditions, ensuring analytical accuracy, and predicting the behavior of this compound in various chemical and biological systems.
Chemical Identity and Molecular Structure
The unambiguous identification of a chemical entity is the foundation of all subsequent scientific investigation. This compound is defined by its specific molecular structure and associated identifiers.
-
IUPAC Name: this compound
-
Synonyms: 4-Chlorobenzenepropanal, p-Chlorohydrocinnamaldehyde
-
Molecular Formula: C₉H₉ClO[1]
-
Molecular Weight: 168.62 g/mol [1]
The molecule's architecture consists of a benzene ring substituted with a chlorine atom at the para (4th) position. This chlorophenyl group is attached to a three-carbon aliphatic chain which terminates in an aldehyde functional group (-CHO).[1] This structure imparts a combination of aromatic and aliphatic characteristics, influencing its reactivity and physical properties. The chlorine atom acts as an electron-withdrawing group via induction, while the aldehyde group is a key center for nucleophilic addition and oxidation-reduction reactions.[4]
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior, from solubility and reaction kinetics to its toxicological profile. The data presented below are compiled from available literature and predictive models.
| Property | Value | Source / Comment |
| Physical State | Colorless to yellow liquid | At 20°C and standard pressure.[1] |
| Melting Point | ~67.8°C (Predicted) | [1] This predictive value is anomalously high and likely inaccurate, as the compound is observed to be a liquid at room temperature. The related alcohol is a liquid, while the corresponding carboxylic acid is a solid with a melting point of 127-131°C.[5] |
| Boiling Point | 238.6°C | At 760 mmHg.[1] Note: Some databases erroneously list a value of ~117°C, which more closely corresponds to the flash point.[2][3] |
| Flash Point | ~117.1°C | [1] This indicates low volatility at ambient temperatures. |
| Solubility | Limited in water | The hydrophobic chlorophenyl group reduces aqueous solubility.[1] |
| Soluble in organic solvents | Expected to be soluble in solvents like dichloromethane, chloroform, and ethanol.[1] | |
| InChI Key | UXIFTAZOVKVCBX-UHFFFAOYSA-N | [1][4] |
Reactivity and Key Chemical Transformations
The reactivity of this compound is dominated by its two primary functional regions: the aldehyde group and the chlorophenyl ring.
Reactions of the Aldehyde Group
The polarized carbon-oxygen double bond of the aldehyde makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[4]
-
Reduction to Primary Alcohol: The aldehyde can be readily reduced to the corresponding primary alcohol, 3-(4-chlorophenyl)propan-1-ol. This is a cornerstone transformation in organic synthesis. The choice of reducing agent is critical; sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this purpose, typically used in protic solvents like methanol or ethanol.[4] More powerful reagents like lithium aluminum hydride (LiAlH₄) can also be used but require anhydrous conditions.
-
Oxidation to Carboxylic Acid: Conversely, the aldehyde is easily oxidized to form 3-(4-chlorophenyl)propanoic acid. Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can effect this transformation. Care must be taken to control reaction conditions to prevent side reactions.
Caption: Key oxidation and reduction pathways for this compound.
Reactions of the Chlorophenyl Ring
The aromatic ring can undergo electrophilic aromatic substitution (EAS). The directing effects of the substituents determine the position of substitution. The chloro group is deactivating but ortho, para-directing, while the 3-propanal group is a meta-directing and deactivating group.[4] The interplay of these effects makes predicting the outcome of EAS reactions complex, often leading to a mixture of products.
Synthesis and Analytical Protocols
Protocol: Synthesis via Oxidation of 3-(4-chlorophenyl)propan-1-ol
This method is a common and controlled laboratory-scale synthesis, leveraging a mild oxidant to prevent over-oxidation to the carboxylic acid.[4]
Rationale: Pyridinium chlorochromate (PCC) is the oxidant of choice because it is selective for the conversion of primary alcohols to aldehydes and operates under mild, anhydrous conditions, which minimizes side reactions. Dichloromethane (DCM) is used as an inert solvent that readily dissolves the starting material and the PCC reagent.
Step-by-Step Methodology:
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a nitrogen inlet.
-
Reagent Preparation: Suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM).
-
Addition of Alcohol: Dissolve 3-(4-chlorophenyl)propan-1-ol (1.0 equivalent) in anhydrous DCM and add it dropwise to the PCC suspension at room temperature with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is no longer visible.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Florisil to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.
Caption: Workflow for the synthesis of this compound via PCC oxidation.
Protocol: Characterization by Analytical Methods
A combination of spectroscopic and chromatographic techniques is essential to confirm the identity and purity of synthesized this compound.
4.2.1 Purity Assessment by RP-HPLC
A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be developed for purity analysis, based on protocols for similar compounds.[6]
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (e.g., pH 3) (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 225 nm.
-
Procedure: Dissolve a small sample of the compound in the mobile phase, filter, and inject into the HPLC system. Purity is determined by the relative area of the main peak.
4.2.2 Structural Elucidation by Spectroscopy
While experimental spectra for this specific compound are not widely published, its structure allows for a confident prediction of its key spectral features.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals:
-
Aldehyde Proton (CHO): A triplet around δ 9.8 ppm.
-
Aromatic Protons: Two doublets between δ 7.1-7.4 ppm, characteristic of a para-substituted ring.
-
Methylene Protons (-CH₂-CH₂-CHO): A triplet around δ 2.8 ppm.
-
Methylene Protons (Ar-CH₂-): A triplet around δ 3.0 ppm.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display 7 unique signals:
-
Carbonyl Carbon (C=O): A signal downfield, above δ 200 ppm.
-
Aromatic Carbons: Four signals in the δ 125-140 ppm range.
-
Aliphatic Carbons: Two signals in the δ 25-45 ppm range.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups:[4]
-
C=O Stretch (Aldehyde): A strong, sharp absorption band in the 1720-1740 cm⁻¹ region.
-
C-H Stretch (Aldehyde): Two characteristic weak to medium bands around 2750 cm⁻¹ and 2850 cm⁻¹.
-
C-Cl Stretch: A band in the fingerprint region, typically 1090-1015 cm⁻¹ for p-substitution.
-
Aromatic C=C Bends: Signals in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS): The mass spectrum would confirm the molecular weight. Predicted data suggests the monoisotopic mass is 168.0342 Da.[7] The spectrum would show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
Safety and Handling
While a specific material safety data sheet (MSDS) is not universally available, the known hazards of similar aldehydes and chlorinated aromatic compounds suggest a prudent approach to handling.
-
General Precautions: Handle in a well-ventilated fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.[8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Hazard Statements (Anticipated): Based on related compounds, it is likely harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage/irritation (H318/H319), and may cause respiratory irritation (H335).[8]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from oxidizing agents and sources of ignition.
Conclusion
This compound is a valuable chemical intermediate whose utility is directly linked to its distinct physicochemical properties. Its high boiling point, characteristic reactivity centered on the aldehyde functional group, and specific spectral signature provide a clear framework for its synthesis, purification, and application. The protocols and data synthesized in this guide offer a robust foundation for scientists to handle, analyze, and employ this compound with confidence and precision, facilitating its use in the development of novel pharmaceuticals, agrochemicals, and other advanced materials.
References
- Smolecule. (n.d.). Buy this compound | 75677-02-0.
- LookChem. (2026). 3-(4-chloro-phenyl)-propionaldehyde [75677-02-0].
- King-Pharm. (2026). 75677-02-0 3-(4-CHLORO-PHENYL)-PROPIONALDEHYDE.
- NIST. (n.d.). 3-(4-Chlorophenyl)propionic acid. In NIST Chemistry WebBook.
- Home Sunshine Pharma. (n.d.). (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol CAS 886061-26-3.
- BenchChem. (n.d.). This compound | 75677-02-0.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- ChemicalBook. (n.d.). 3-(4-CHLORO-PHENYL)-PROPIONALDEHYDE CAS#: 75677-02-0.
- PubChemLite. (n.d.). This compound (C9H9ClO). Retrieved from PubChemLite, Université du Luxembourg.
- abcr Gute Chemie. (n.d.). AB368255 | CAS 75677-02-0.
- Sigma-Aldrich. (n.d.). 3-(4-Chlorophenyl)-1-propanol AldrichCPR.
- ChemicalBook. (2025). 3-(4-Chlorophenyl)propanoic acid | 2019-34-3.
- ChemicalBook. (n.d.). (E)-1-(4-Methoxyphenyl)-3-(4-chlorophenyl)-2-propene-1-one(41564-68-5)IR1.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003366).
- SpectraBase. (n.d.). 3-(4-Chlorophenyl)-1-(4-methylphenyl)-1-propanone.
- Japan International Cooperation Agency. (n.d.). III Analytical Methods.
- PubChem. (n.d.). 3-[4-(Chloromethyl)phenyl]propanal.
- TCI Chemicals. (n.d.). 3-(4-Chlorophenyl)propan-1-ol | 6282-88-8.
- Chongqing Chemdad Co., Ltd. (n.d.). 3-(4-Chlorophenyl)propan-1-ol.
- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum diagram of propanal analysis.
- Doc Brown's Chemistry. (n.d.). infrared spectrum of propanal.
- PubChem. (n.d.). 3-(3-Chlorophenyl)propionaldehyde.
- Chemguide. (n.d.). interpreting C-13 NMR spectra.
- Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia, 69(2), 431-437.
Sources
- 1. Buy this compound | 75677-02-0 [smolecule.com]
- 2. 75677-02-0 3-(4-CHLORO-PHENYL)-PROPIONALDEHYDE [king-pharm.com]
- 3. 75677-02-0 3-(4-CHLORO-PHENYL)-PROPIONALDEHYDE [king-pharm.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-(4-Chlorophenyl)propanoic acid | 2019-34-3 [chemicalbook.com]
- 6. public.pensoft.net [public.pensoft.net]
- 7. PubChemLite - this compound (C9H9ClO) [pubchemlite.lcsb.uni.lu]
- 8. AB368255 | CAS 75677-02-0 – abcr Gute Chemie [abcr.com]
3-(4-Chlorophenyl)propanal molecular weight and formula
An In-Depth Technical Guide to 3-(4-Chlorophenyl)propanal for Advanced Research Applications
Introduction
This compound is a significant organic compound that serves as a versatile intermediate in various fields of chemical synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its structure, which combines an aromatic chlorinated ring with a reactive aldehyde functional group via a propyl linker, makes it a valuable building block for constructing more complex molecular architectures.[1] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthesis methodologies, key chemical reactions, and applications, with a focus on its relevance to researchers and professionals in drug development.
Physicochemical Properties and Structural Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom at the para-position, connected to a three-carbon aldehyde chain.[1] The presence of the electrophilic aldehyde group and the halogenated aromatic ring are the primary determinants of its chemical reactivity and utility in synthesis.[2] The chlorine atom, being an electron-withdrawing group, influences the electronic properties of the aromatic ring, which can affect reaction pathways in further synthetic modifications.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉ClO | [1][3][] |
| Molecular Weight | 168.62 g/mol | [1][2][] |
| IUPAC Name | This compound | [1] |
| CAS Number | 75677-02-0 | [1][2] |
| Density | 1.139 g/cm³ | [1] |
| Canonical SMILES | C1=CC(=CC=C1CCC=O)Cl | [1][3] |
| InChI Key | UXIFTAZOVKVCBX-UHFFFAOYSA-N | [1][2][3] |
| Monoisotopic Mass | 168.0342 Da | [3] |
Synthesis and Chemical Reactivity
The synthesis of this compound can be accomplished through several established routes. The choice of method often depends on the available starting materials, desired scale, and purity requirements. A prevalent and controlled method is the oxidation of the corresponding primary alcohol.
Synthesis via Oxidation of 3-(4-Chlorophenyl)propan-1-ol
A common and efficient strategy for preparing this compound is the selective oxidation of 3-(4-chlorophenyl)propan-1-ol.[2] The key to this transformation is the use of a mild oxidizing agent to prevent over-oxidation to the less reactive carboxylic acid, 3-(4-chlorophenyl)propanoic acid. Pyridinium chlorochromate (PCC) is an exemplary reagent for this purpose as it selectively converts primary alcohols to aldehydes under anhydrous conditions, minimizing the formation of byproducts.[2]
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent and Reagent: Add anhydrous dichloromethane to the flask. The use of an anhydrous solvent is critical to prevent the formation of the carboxylic acid.
-
Addition of PCC: To the stirred solvent, add Pyridinium Chlorochromate (PCC) in one portion.
-
Substrate Addition: Dissolve 3-(4-chlorophenyl)propan-1-ol in a minimal amount of anhydrous dichloromethane and add it dropwise to the PCC suspension. The reaction is typically exothermic.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel or Florisil to filter out the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel to yield pure this compound.
Caption: Oxidation of 3-(4-chlorophenyl)propan-1-ol to its corresponding aldehyde.
Key Chemical Reactions
The reactivity of this compound is dominated by its aldehyde functional group, which is highly susceptible to nucleophilic attack.[2]
-
Reduction: The aldehyde can be readily reduced to the primary alcohol, 3-(4-chlorophenyl)propan-1-ol, using mild reducing agents like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol.[1][2] More potent reducing agents like lithium aluminum hydride (LiAlH₄) can also be used.[1][2]
-
Oxidation: Further oxidation of the aldehyde group yields 3-(4-chlorophenyl)propanoic acid.[1][2] This can be achieved with stronger oxidizing agents like potassium permanganate or chromium trioxide.[1]
-
Nucleophilic Addition: The electrophilic carbonyl carbon is a target for a wide range of nucleophiles. This reactivity allows for the formation of cyanohydrins, acetals, and imines, and serves as a key step in Wittig reactions or Grignard additions, significantly extending the synthetic utility of this compound.[2]
Applications in Research and Drug Development
This compound is not typically an end-product but rather a crucial intermediate for building more elaborate molecules with potential biological activity.[1][2]
-
Pharmaceutical Synthesis: The compound serves as a precursor for various therapeutic agents. For example, it can be a starting material for the synthesis of novel antidepressants and other central nervous system-active compounds.[2] The 4-chlorophenyl motif is a common pharmacophore in drug design, and its incorporation through this aldehyde intermediate is a valuable synthetic strategy.[2]
-
Heterocyclic Chemistry: The aldehyde functionality is instrumental in the construction of heterocyclic rings, which are core structures in many pharmaceuticals. It can be used to synthesize pyrimidine and pyrazole derivatives, some of which have shown potential antifungal and antitubercular activities.[2]
-
Biochemical Research: In a research context, this compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathway investigations.[1] Its potential to act as an electrophile allows it to interact with biological nucleophiles, making it a tool for probing enzyme active sites.[1]
Safety, Handling, and Storage
While a specific, comprehensive Material Safety Data Sheet (MSDS) for this compound is not widely available, its handling should be guided by the precautions for related aromatic aldehydes and its precursor, 3-(4-chlorophenyl)propan-1-ol.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5]
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[5][6]
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Prevent the formation of dust and aerosols. Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[6][7]
-
First Aid: In case of eye contact, flush with plenty of water for at least 15 minutes.[5] For skin contact, wash thoroughly with soap and water.[5] If inhaled, move to fresh air.[5] Seek medical attention if irritation or other symptoms occur.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][7] Keep away from oxidizing agents and sources of ignition.
Researchers must always consult available safety data for structurally similar compounds and perform a thorough risk assessment before use.
References
- Material Safety Data Sheet - 3-(4-Chlorophenyl)propan-1-ol, 95+%. (n.d.). Cole-Parmer.
- This compound (C9H9ClO). (n.d.). PubChemLite.
- 3-[4-(Chloromethyl)phenyl]propanal. (n.d.). PubChem.
- 3-Bromo-2-(4-chlorophenyl)propanal. (n.d.). PubChem.
- (R)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol. (n.d.). PubChem.
- Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. (n.d.). Der Pharma Chemica.
- Ethyl 3-(4-chlorophenyl)propanoate. (n.d.). PubChem.
Sources
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(4-Chlorophenyl)propanal
For the discerning researcher, scientist, and drug development professional, the novel frontiers of chemical synthesis offer boundless opportunities. Yet, with great innovation comes the profound responsibility of ensuring uncompromising safety. This guide provides an in-depth technical framework for the safe handling and management of 3-(4-Chlorophenyl)propanal, a key intermediate in various synthetic pathways. Our focus extends beyond mere procedural enumeration to instill a deep, causal understanding of the requisite safety protocols, fostering a self-validating system of laboratory best practices.
Section 1: Compound Profile and Physicochemical Characteristics
This compound, with the molecular formula C₉H₉ClO, is an aromatic aldehyde critical in organic synthesis.[1] A comprehensive understanding of its physical and chemical properties is the bedrock of its safe manipulation. While exhaustive experimental data for this specific compound is not always readily available, we can extrapolate key parameters and handling considerations from its structural analogues and functional groups.
| Property | Value | Source |
| Molecular Weight | 168.62 g/mol | [1] |
| Appearance | Likely a colorless liquid at room temperature | [1] |
| Flash Point | Approximately 117.087°C | [1] |
| Solubility | Expected to have moderate solubility in organic solvents (e.g., dichloromethane, chloroform) and limited solubility in water. | [1] |
The relatively high flash point suggests a low volatility at ambient temperatures, a factor that mitigates but does not eliminate the risk of vapor inhalation.[1] The presence of the aldehyde group and the chlorinated aromatic ring dictates its reactivity and toxicological profile, necessitating the stringent handling protocols detailed herein.
Section 2: Hazard Identification and Toxicological Profile
Based on notifications to the ECHA C&L Inventory, this compound is classified with the following hazards:
| Hazard Statement | Classification | Pictogram |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | Irritant |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | Irritant |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2) | Irritant |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | Irritant |
(Source: Smolecule, referencing ECHA C&L Inventory)[1]
The toxicological profile is characteristic of many aromatic aldehydes and chlorinated organic compounds. The aldehyde functional group is a known electrophile that can react with biological macromolecules, leading to irritation and potential sensitization.[2] The chlorinated phenyl group can contribute to the overall toxicity and persistence of the compound. Chronic exposure effects are not well-documented for this specific molecule, but it is prudent to assume that long-term exposure could lead to systemic effects, a common concern with chlorinated organic compounds.[3]
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is paramount, integrating engineering controls, administrative controls, and personal protective equipment.
Engineering Controls
All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation of vapors.[4] The fume hood provides a physical barrier and ensures that any released vapors are safely exhausted.
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.
-
Eye and Face Protection: Splash-proof safety goggles are mandatory.[2] For procedures with a higher risk of splashing, a full face shield should be worn in conjunction with goggles.[2]
-
Skin Protection:
-
Gloves: Aldehyde-resistant gloves, such as butyl rubber or nitrile, are essential.[2] Latex gloves are not suitable as they offer inadequate protection.[2] Gloves should be inspected before each use and changed immediately if contamination is suspected.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.[4]
-
-
Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved air-purifying respirator with organic vapor cartridges is required.[2][5]
Experimental Workflow: Standard Operating Procedure for Handling this compound
Caption: Standard Operating Procedure for Handling this compound.
Section 4: Safe Handling and Storage Procedures
Adherence to meticulous handling and storage protocols is critical to prevent accidental exposure and maintain the integrity of the compound.
-
Handling: Always work in a well-ventilated area, preferably a chemical fume hood.[1] Avoid contact with skin and eyes.[5] Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat and incompatible materials.[1] The container should be kept tightly closed.[5]
Section 5: First Aid and Emergency Procedures
Immediate and appropriate first aid can significantly mitigate the consequences of accidental exposure.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][5] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Section 6: Spill Response and Waste Disposal
A pre-planned response to spills and a compliant waste disposal strategy are essential components of a comprehensive safety plan.
Spill Response
For minor spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5] For larger spills, evacuate the area and contact the appropriate emergency response team.
Decision Tree: Emergency Response to a Spill
Caption: Decision Tree for Spill Response.
Waste Disposal
This compound and any contaminated materials should be disposed of as hazardous waste.[6] Specifically, as a halogenated organic compound, it should be collected in a designated "Halogenated Organic Waste" container.[6] Do not dispose of this chemical down the drain.[7] All waste disposal must be in accordance with federal, state, and local regulations.[8]
Section 7: References
-
Process for Disposal of Chlorinated Organic Residues. (n.d.). Retrieved from
-
What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com. (n.d.). Retrieved from [Link]
-
What Regulations Apply to Chlorinated Solvent Use? - P2 InfoHouse. (n.d.). Retrieved from [Link]
-
3-(4-Chlorophenyl)propan-1-amine | C9H12ClN | CID 6485772 - PubChem. (n.d.). Retrieved from [Link]
-
Aldehyde C-8 FPD-2015A-2384 - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
-
STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS - USC Nanofab Wiki. (n.d.). Retrieved from [Link]
-
Western Carolina University Standard Operating Procedure for the use of Acetaldehyde. (n.d.). Retrieved from [Link]
-
Material Safety Data Sheet - 3-(4-Chlorophenyl)propan-1-ol, 95+% - Cole-Parmer. (n.d.). Retrieved from [Link]
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. (n.d.). Retrieved from [Link]
Sources
- 1. Buy this compound | 75677-02-0 [smolecule.com]
- 2. homework.study.com [homework.study.com]
- 3. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 4. wcu.edu [wcu.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 8. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
An In-Depth Technical Guide to the Solubility of 3-(4-Chlorophenyl)propanal in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 3-(4-Chlorophenyl)propanal, a versatile synthetic intermediate. In the absence of extensive empirical data in public literature, this document synthesizes theoretical principles, qualitative solubility information, and predictive insights to offer a robust understanding of its behavior in various organic solvents. Furthermore, we present a detailed, field-proven experimental protocol for the definitive determination of its solubility, ensuring scientific rigor and reproducibility in your research and development endeavors.
Introduction: The Significance of this compound and Its Solubility
This compound is an aromatic aldehyde with the chemical formula C₉H₉ClO.[1] Its structure, featuring a 4-chlorophenyl group linked to a propanal moiety, makes it a valuable precursor in the synthesis of a range of pharmaceuticals and other complex organic molecules.[1] The aldehyde functional group is a locus of reactivity, enabling numerous chemical transformations, while the chlorophenyl ring influences the molecule's overall physicochemical properties, including its solubility.
Understanding the solubility of this compound is paramount for several reasons:
-
Reaction Kinetics and Process Optimization: In synthetic organic chemistry, the solubility of reactants in a given solvent dictates the reaction rate, efficiency, and yield. Selecting an appropriate solvent is crucial for optimizing reaction conditions.
-
Purification and Crystallization: Solubility differences are exploited in purification techniques such as crystallization and chromatography. Knowledge of solubility in various solvents is essential for developing effective purification strategies.
-
Formulation Development: For pharmaceutical applications, the solubility of an API in various excipients and solvent systems is a key factor in designing stable and bioavailable drug formulations.
-
Toxicology and Ecotoxicology Studies: The solubility of a compound influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its environmental fate.
Theoretical Framework: Predicting the Solubility of this compound
The fundamental principle governing solubility is "like dissolves like."[2] This means that a solute will have higher solubility in a solvent with similar polarity. The polarity of a molecule is determined by the presence of polar bonds and its overall molecular geometry.
Molecular Structure Analysis of this compound:
-
Polar Moiety: The aldehyde group (-CHO) contains a polar carbon-oxygen double bond, where the oxygen atom has a partial negative charge and the carbon atom has a partial positive charge. This allows for dipole-dipole interactions and hydrogen bonding with protic solvents.
-
Nonpolar Moiety: The 4-chlorophenyl group and the propane chain are predominantly nonpolar, contributing to van der Waals interactions. The chlorine atom, while electronegative, also adds to the molecule's hydrophobicity.
The interplay between the polar aldehyde head and the nonpolar chlorophenyl tail dictates the solubility of this compound in different organic solvents.
Predictive Models for Solubility:
Given the scarcity of experimental solubility data for many organic compounds, computational models have become invaluable tools.[3][4][5] These models, often employing machine learning algorithms, predict solubility based on a molecule's structural features and physicochemical descriptors.[3][4][5] While a detailed computational study of this compound is beyond the scope of this guide, the principles underpinning these models reinforce the importance of polarity matching for achieving high solubility.
Qualitative and Expected Solubility Profile
Based on its chemical structure and available qualitative information, the expected solubility of this compound in a range of common organic solvents is summarized below. It is reported to have good solubility in common organic solvents such as ethanol, methanol, acetone, ethyl acetate, and dichloromethane.[1]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The aldehyde group can form hydrogen bonds with the hydroxyl groups of the solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Dimethyl Sulfoxide (DMSO) | High to Moderate | The polar nature of these solvents can effectively solvate the polar aldehyde group. |
| Nonpolar | Hexane, Toluene | Moderate to Low | The nonpolar chlorophenyl group and alkyl chain will interact favorably with these solvents, but the polar aldehyde group will be less well-solvated. |
| Halogenated | Dichloromethane, Chloroform | High | The similar polarities and potential for dipole-dipole interactions suggest good solubility. |
Experimental Determination of Solubility: A Validated Protocol
The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[6] This protocol provides a detailed, step-by-step methodology for accurately measuring the solubility of this compound in a chosen organic solvent.
Experimental Workflow
Caption: Workflow for Equilibrium Solubility Determination using the Shake-Flask Method.
Step-by-Step Methodology
Materials and Reagents:
-
This compound (high purity)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials with PTFE-lined caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and 0.22 µm PTFE syringe filters
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Prepare at least three replicate samples for each solvent.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24 or 48 hours) to ensure that equilibrium is reached.
-
-
Sample Processing:
-
After the equilibration period, visually confirm the presence of undissolved solid in each vial.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. This step removes any remaining microscopic particles.
-
-
Quantification by HPLC:
-
Method Development: A reverse-phase HPLC method is suitable for the analysis of this compound. A C18 column with a mobile phase of acetonitrile and water is a good starting point.[7][8][9] Detection can be performed using a UV detector at a wavelength where the compound has significant absorbance (e.g., around 254 nm).
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Dilute the filtered supernatant to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC system and record the peak area.
-
Calculation: Determine the concentration of this compound in the diluted sample using the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically reported in mg/mL or mol/L.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized table.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Solvent 1 | 25 | Value ± SD | Value ± SD |
| Solvent 2 | 25 | Value ± SD | Value ± SD |
| Solvent 3 | 25 | Value ± SD | Value ± SD |
| ... | ... | ... | ... |
SD: Standard Deviation of replicate measurements.
The results should be interpreted in the context of the solvent's properties (polarity, hydrogen bonding capacity, etc.) and the molecular structure of this compound. This analysis will provide valuable insights for solvent selection in various applications.
Conclusion
While readily available quantitative solubility data for this compound is limited, a comprehensive understanding of its solubility behavior can be achieved through the application of fundamental chemical principles and predictive reasoning. This guide has provided a theoretical framework for predicting its solubility in a range of organic solvents and a detailed, robust experimental protocol for its empirical determination. By following the methodologies outlined herein, researchers, scientists, and drug development professionals can obtain the critical data necessary to advance their work with this important synthetic intermediate.
References
- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
- A unified ML framework for solubility prediction across organic solvents. (n.d.). RSC Publishing. [Link]
- Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (n.d.). OUCI. [Link]
- Khan Academy. (n.d.). Solubility of organic compounds. [Link]
- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
- U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]
- Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
- Agilent. (n.d.).
- Journal of Chemical & Engineering Data. (2021). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 240, Benzaldehyde. [Link]
- Murov, S. (n.d.). Properties of Solvents Used in Organic Chemistry. [Link]
Sources
- 1. Buy this compound | 75677-02-0 [smolecule.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. d-nb.info [d-nb.info]
- 4. A unified ML framework for solubility prediction across organic solvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 5. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms [ouci.dntb.gov.ua]
- 6. enamine.net [enamine.net]
- 7. lawdata.com.tw [lawdata.com.tw]
- 8. waters.com [waters.com]
- 9. agilent.com [agilent.com]
thermal stability and decomposition of 3-(4-Chlorophenyl)propanal
An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-(4-Chlorophenyl)propanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its chemical reactivity, centered around the aldehyde functional group and the substituted aromatic ring, makes it a versatile building block.[1] However, the aldehyde moiety, in particular, can be susceptible to thermal stress, leading to degradation, impurity formation, and potential loss of yield in synthetic processes. This guide provides a comprehensive framework for understanding and evaluating the thermal stability of this compound. We delve into the theoretical underpinnings of its decomposition, present detailed, field-proven methodologies for its empirical assessment using thermoanalytical techniques, and outline strategies for the identification of degradation products. This document is intended to serve as a practical resource for scientists to ensure the integrity, safety, and optimal utilization of this compound in research and development.
Introduction: The Imperative of Thermal Stability
In drug development and fine chemical synthesis, the stability of an intermediate under process conditions is a critical quality attribute. For a molecule like this compound, thermal instability can manifest in several detrimental ways:
-
Yield Reduction: Decomposition directly translates to a loss of the desired material.
-
Impurity Profile Alteration: Degradation products can introduce new impurities into the reaction stream, complicating downstream purification and potentially impacting the final product's safety and efficacy.
-
Process Safety: Uncontrolled exothermic decomposition events can pose significant safety hazards in a laboratory or manufacturing setting.
Therefore, a thorough understanding of a compound's thermal limits is not merely an academic exercise but a fundamental component of robust process development and risk management. This guide establishes a systematic approach to characterizing the thermal behavior of this compound.
Physicochemical Profile of this compound
A foundational step in any stability study is to consolidate the known physical and chemical properties of the molecule. While extensive experimental data for this compound is not widely published, a profile can be assembled from available data and predictive models.[2]
| Property | Value / Description | Source |
| Molecular Formula | C₉H₉ClO | [3] |
| Molecular Weight | 168.62 g/mol | [2] |
| Appearance | Likely a colorless to yellow liquid at room temperature. | [2] |
| Predicted Melting Point | ~67.8 °C | [2] |
| Solubility | Expected to have moderate solubility in organic solvents (e.g., dichloromethane, chloroform) and limited solubility in water. | [2] |
| InChIKey | UXIFTAZOVKVCBX-UHFFFAOYSA-N | [3] |
Theoretical Decomposition Pathways
The molecular structure of this compound offers several potential pathways for thermal decomposition. Understanding these theoretical routes is crucial for designing experiments and interpreting analytical data. The primary points of lability are the C-C and C-H bonds adjacent to the carbonyl group and the C-Cl bond on the aromatic ring.
Key Proposed Pathways:
-
Decarbonylation: A classic reaction for aldehydes at elevated temperatures, involving the homolytic cleavage of the formyl C-H or C-C bond to generate a radical species, followed by the loss of carbon monoxide (CO). This is consistent with mass spectrometry fragmentation data showing the loss of the CHO group.[2]
-
Oxidation: In the presence of air or an oxidizing atmosphere, the aldehyde can be converted to 3-(4-chlorophenyl)propanoic acid.[2][4] This is a common and often facile degradation pathway for aldehydes.
-
Polymerization/Condensation: Aldehydes can undergo self-condensation reactions (e.g., aldol condensation) at elevated temperatures, especially in the presence of acidic or basic impurities, leading to the formation of higher molecular weight oligomers and polymers.
-
Side-Chain Cleavage: Scission of the bond between the propyl chain and the aromatic ring could lead to the formation of 4-chlorotoluene or other substituted benzene derivatives.
The following diagram illustrates these potential degradation routes.
Caption: Proposed thermal decomposition pathways for this compound.
Experimental Assessment of Thermal Stability
A multi-technique approach is essential for a comprehensive evaluation of thermal stability. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone methods for this purpose.[5][6]
Thermogravimetric Analysis (TGA)
Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5][7] It is the most direct method for determining the temperature at which a material begins to decompose (onset temperature) and the kinetics of its mass loss. By running the experiment in both an inert (Nitrogen) and an oxidative (Air) atmosphere, we can distinguish between purely thermal decomposition and oxidative degradation.
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using certified standards.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).
-
Atmosphere Selection:
-
Run 1 (Inert): Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min.
-
Run 2 (Oxidative): Purge the furnace with dry air at a flow rate of 50-100 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. The heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and experimental time.
-
-
Data Acquisition: Continuously record the sample mass and temperature throughout the program.
-
Data Analysis: Plot the percentage mass loss versus temperature. Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.
Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[6][8] It provides critical information on thermal events such as melting, crystallization, and decomposition, indicating whether these processes are endothermic (heat absorbing) or exothermic (heat releasing).[1] An exothermic decomposition is a major red flag for process safety.
-
Instrument Preparation: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. The use of a hermetic pan is crucial to prevent mass loss due to volatilization before decomposition, which would interfere with the heat flow measurement.
-
Reference: Use an empty, hermetically sealed aluminum pan as the reference.
-
Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis:
-
Identify the endothermic peak corresponding to the melting point (Tm).
-
Observe any subsequent exothermic or endothermic peaks at higher temperatures, which indicate decomposition events. Note the onset temperature and the enthalpy (ΔH) of these events.
-
Identification of Decomposition Products: Evolved Gas Analysis (EGA)
Trustworthiness: While TGA and DSC define when decomposition occurs, they do not identify what is being formed. To create a self-validating system, the decomposition products must be identified. The most powerful technique for this is hyphenated analysis, specifically TGA coupled with Gas Chromatography/Mass Spectrometry (TGA-GC/MS). This allows for the separation and positive identification of the volatile compounds evolved during decomposition.
Detailed TGA-GC/MS Protocol
-
System Setup: Interface the outlet of the TGA furnace to the injector port of a GC/MS system via a heated transfer line (maintained at >250 °C to prevent condensation).
-
TGA Program: Execute the TGA protocol as described in Section 4.1 (typically under an inert helium atmosphere, as it is the preferred carrier gas for GC/MS).
-
Gas Trapping/Injection: As the sample decomposes in the TGA, the evolved gases are swept into the GC injector. Timed injections can be made at specific temperatures corresponding to mass loss events observed in the TGA curve.
-
GC Separation: The injected compounds are separated on a suitable capillary column (e.g., a non-polar DB-5ms column) using a temperature gradient program (e.g., hold at 40 °C for 2 min, then ramp to 300 °C at 15 °C/min).
-
MS Identification: As compounds elute from the GC column, they enter the mass spectrometer, where they are fragmented and detected. The resulting mass spectra are compared against a library (e.g., NIST) for positive identification.
The overall experimental workflow is depicted in the diagram below.
Caption: Integrated workflow for thermal stability and decomposition analysis.
Summary of Expected Data & Interpretation
The combined analyses will yield a comprehensive dataset on the thermal behavior of this compound.
| Parameter | Technique | Expected Result & Interpretation |
| Melting Point (Tm) | DSC | A sharp endothermic peak. Provides data on purity and the upper limit of solid-state stability.[1][9] |
| Onset of Decomposition (Tonset) | TGA | The temperature at which mass loss begins. This is the primary indicator of the upper limit of thermal stability. A lower Tonset in air vs. N₂ indicates susceptibility to oxidation. |
| Decomposition Profile | TGA | The shape of the mass loss curve (single or multi-step) provides insight into the complexity of the decomposition process. |
| Decomposition Energetics (ΔHdecomp) | DSC | Exothermic peaks indicate a release of energy, highlighting potential thermal hazards. Endothermic peaks suggest energy is required to break bonds. |
| Decomposition Products | TGA-GC/MS | Positive identification of evolved gases (e.g., CO, 4-chlorotoluene, etc.) confirms or refutes the theoretical pathways proposed in Section 3. |
Conclusion
A thorough investigation of the thermal stability of this compound is critical for its effective and safe use in pharmaceutical and chemical synthesis. This guide outlines an authoritative, multi-faceted approach, grounded in established analytical principles. By combining the quantitative data from TGA and DSC with the qualitative, structural information from TGA-GC/MS, researchers can establish a definitive thermal profile of the molecule. This knowledge enables the confident design of synthetic routes, the establishment of safe handling and storage conditions, and the control of impurity profiles, ultimately leading to more robust and reliable scientific outcomes.
References
- Cole-Parmer. Material Safety Data Sheet - 3-(4-Chlorophenyl)propan-1-ol, 95+%.
- ResearchGate. Thermogravimetry analysis (TGA) curves of (a) MCC, (b) di‐aldehyde...
- Wikipedia. Thermogravimetric analysis.
- ACS Publications. Inorganic Chemistry Journal.
- MDPI. Volatiles Generated in the Pyrolysis of Greenhouse Vegetable Waste.
- Wikipedia. Differential scanning calorimetry.
- University of Cambridge. Thermogravimetric Analysis (TGA) - Thermal Characterisation Facility.
- ACS Publications. Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds.
- ResearchGate. Differential scanning calorimetry (DSC) analysis of the cinnamaldehyde (CA)‐oleogels.
- Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide.
- OSTI.gov. Applications of differential scanning calorimetry to the study of thermal energy storage.
- NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA).
- Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
- Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl).
- PubChemLite. This compound (C9H9ClO).
- Chongqing Chemdad Co., Ltd. 3-(4-Chlorophenyl)propan-1-ol.
- Human Metabolome Database. Showing metabocard for 3-Phenylpropanal (HMDB0033716).
- PubChem. Benzenepropanal | C9H10O | CID 7707.
- ResearchGate. Pathways of decomposition of N-cyclopropyl N nitrosoureas in methanol.
- ResearchGate. Enumeration of 3-phenylpropanol biosynthetic pathways.
- Scribd. CBSE Class 12 Sample Paper Chemistry 2025-26 With Solution.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 75677-02-0 [smolecule.com]
- 3. PubChemLite - this compound (C9H9ClO) [pubchemlite.lcsb.uni.lu]
- 4. 3-(4-Chlorophenyl)propanoic Acid | 2019-34-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 7. Thermogravimetric Analysis (TGA) | Thermal Characterisation Facility [thermal.msm.cam.ac.uk]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Electrophilic Aromatic Substitution on the Chlorophenyl Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of electrophilic aromatic substitution (EAS) reactions on the chlorophenyl ring. Chlorobenzene serves as a pivotal, yet complex, substrate in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its reactivity is governed by a delicate interplay of competing electronic effects exerted by the chlorine substituent. This document elucidates the mechanistic underpinnings of these reactions, offering field-proven insights into experimental design and protocol optimization. We will dissect the concepts of inductive versus resonance effects, their influence on reaction rates and regioselectivity, and provide detailed, actionable protocols for key transformations including nitration, halogenation, sulfonation, and Friedel-Crafts reactions.
The Dichotomous Nature of the Chloro Substituent: A Tale of Two Effects
The chloro group's influence on the benzene ring is a classic example of electronic dichotomy in organic chemistry. Understanding this duality is paramount for predicting and controlling the outcomes of electrophilic aromatic substitution reactions.
The Inductive Effect (-I): Deactivation of the Ring
Due to its significant electronegativity, the chlorine atom withdraws electron density from the benzene ring through the sigma (σ) bond framework.[1][2][3][4] This inductive electron withdrawal reduces the overall electron density of the aromatic π-system, making the ring less nucleophilic and, consequently, less reactive towards incoming electrophiles compared to unsubstituted benzene.[5][6] This phenomenon is termed "deactivation," and experimental data confirms that chlorobenzene reacts slower than benzene in most EAS reactions.[5]
The Resonance Effect (+R): Ortho, Para-Direction
Conversely, the chlorine atom possesses lone pairs of electrons in its p-orbitals which can be delocalized into the aromatic π-system.[2][7][8] This donation of electron density through resonance (also known as the mesomeric effect) increases the electron density at the ortho and para positions of the ring.[7][9] While the inductive effect is stronger and dictates the overall reduced reactivity (deactivation), the resonance effect governs the regioselectivity of the substitution, directing the incoming electrophile to the electron-rich ortho and para positions.[7] This makes the chloro group an ortho, para-director.[7][10]
The interplay between these two opposing forces is a critical concept. Reactivity is controlled by the stronger inductive effect, leading to deactivation, while the orientation of substitution is determined by the resonance effect, favoring ortho and para products.[7]
Mechanistic Insights: The Arenium Ion Intermediate
The general mechanism for electrophilic aromatic substitution proceeds through a two-step process involving a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.[11][12]
-
Formation of the Arenium Ion: The electrophile (E+) attacks the π-electron system of the chlorobenzene ring, forming a C-E bond and a resonance-stabilized carbocation.
-
Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.[11][12]
The directing effect of the chlorine atom can be rationalized by examining the stability of the arenium ion intermediates for ortho, para, and meta attack.
Caption: Stability of Arenium Ion Intermediates.
For both ortho and para attack, a resonance structure can be drawn where the positive charge is located on the carbon atom directly bonded to the chlorine. In this specific contributor, the lone pairs on the chlorine can be delocalized to form a C=Cl double bond, giving every atom a full octet and significantly stabilizing the intermediate. This additional stabilization is not possible for the intermediate formed from meta attack. Consequently, the activation energies for ortho and para attack are lower than for meta attack, leading to the preferential formation of ortho and para substituted products.
Key Electrophilic Aromatic Substitution Reactions of Chlorobenzene
Chlorobenzene undergoes a variety of synthetically useful EAS reactions. The para isomer is often the major product due to reduced steric hindrance between the substituent and the incoming electrophile.[1]
Nitration
The introduction of a nitro (-NO₂) group is a cornerstone of aromatic chemistry, often serving as a precursor to amino groups.
-
Reaction: Chlorobenzene is treated with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) to yield a mixture of 1-chloro-2-nitrobenzene and 1-chloro-4-nitrobenzene.[13][14][15]
-
Mechanism: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[15][16][17] This electrophile is then attacked by the chlorobenzene ring.[15][16]
-
Causality: The use of concentrated sulfuric acid is crucial as it acts as both a catalyst and a dehydrating agent, driving the equilibrium towards the formation of the nitronium ion.
Experimental Protocol: Nitration of Chlorobenzene
-
Apparatus: Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser in a fume hood. Place the flask in an ice-water bath.
-
Reagent Preparation: Carefully add 20 mL of concentrated sulfuric acid to the round-bottom flask. Cool the acid to below 10°C.
-
Nitrating Mixture: In the dropping funnel, prepare the nitrating mixture by cautiously adding 15 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid. Allow this mixture to cool.
-
Reaction: Slowly add the nitrating mixture dropwise to the stirred chlorobenzene (0.2 mol) in the flask, ensuring the temperature is maintained between 50-55°C.
-
Work-up: After the addition is complete, stir the mixture for an additional 30 minutes. Carefully pour the reaction mixture onto crushed ice.
-
Purification: Separate the organic layer, wash with water, then with a 5% sodium bicarbonate solution, and finally with water again. Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation.
Halogenation
This reaction introduces a second halogen atom onto the chlorophenyl ring.
-
Reaction: Chlorobenzene reacts with chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst, such as anhydrous ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), to produce a mixture of ortho- and para-dichlorobenzene.[13][18][19][20]
-
Mechanism: The Lewis acid polarizes the halogen-halogen bond, generating a potent electrophile (e.g., Cl⁺ or Br⁺) which is then attacked by the aromatic ring.[18][21][22]
-
Causality: The Lewis acid catalyst is essential to increase the electrophilicity of the halogen, as the diatomic halogen molecule itself is not a strong enough electrophile to react with the deactivated chlorobenzene ring.[11][18]
Caption: Experimental Workflow for Halogenation.
Sulfonation
Sulfonation involves the introduction of a sulfonic acid (-SO₃H) group.
-
Reaction: Heating chlorobenzene with concentrated sulfuric acid or fuming sulfuric acid (oleum) produces a mixture of 2-chlorobenzenesulfonic acid and 4-chlorobenzenesulfonic acid.[13][23][24][25]
-
Mechanism: The electrophile in this reaction is sulfur trioxide (SO₃), which is present in fuming sulfuric acid or generated in concentrated sulfuric acid.[25]
-
Causality: This reaction is reversible, a property that can be exploited in synthesis. The sulfonic acid group can be removed by heating with dilute acid, allowing it to be used as a temporary blocking group to direct other substituents.[24]
Friedel-Crafts Reactions
These reactions are fundamental for forming new carbon-carbon bonds to an aromatic ring.
-
Friedel-Crafts Alkylation: This reaction is generally not synthetically useful for chlorobenzene.[1] The deactivating nature of the chlorine atom makes the ring less reactive, and the reaction is susceptible to carbocation rearrangements and polyalkylation.[1][26]
-
Friedel-Crafts Acylation: In contrast, Friedel-Crafts acylation is a highly effective method for introducing an acyl group (-COR) onto the chlorobenzene ring.[1][27]
-
Reaction: Chlorobenzene reacts with an acyl chloride or acid anhydride in the presence of a Lewis acid catalyst (typically AlCl₃) to form a mixture of ortho- and para-chloro-substituted ketones.[1][28][29][30]
-
Mechanism: The Lewis acid coordinates to the acyl halide, facilitating the formation of a highly electrophilic acylium ion (R-C≡O⁺), which does not rearrange.[27][28]
-
Trustworthiness of Protocol: A significant advantage of this reaction is that the product, an aromatic ketone, is deactivated towards further substitution, which effectively prevents polyacylation, leading to a cleaner reaction profile.[1][27]
-
Data Summary: Isomer Distribution in Electrophilic Aromatic Substitution of Chlorobenzene
| Reaction | Electrophile | Major Product(s) | Typical Para:Ortho Ratio |
| Nitration | NO₂⁺ | 1-chloro-4-nitrobenzene, 1-chloro-2-nitrobenzene | ~2.3 : 1 |
| Halogenation (Cl₂) | Cl⁺ | 1,4-dichlorobenzene, 1,2-dichlorobenzene | ~6 : 1 |
| Sulfonation | SO₃ | 4-chlorobenzenesulfonic acid, 2-chlorobenzenesulfonic acid | High (often >98% para) |
| Friedel-Crafts Acylation | RCO⁺ | 4-chloroacetophenone, 2-chloroacetophenone | High (often >95% para) |
Note: Ratios are approximate and can be influenced by reaction conditions such as temperature and catalyst choice.
Conclusion: A Field Perspective
For the practicing chemist, chlorobenzene is a versatile starting material whose reactivity can be predictably controlled. The key takeaway is the dominance of the inductive effect in deactivating the ring, necessitating more forcing conditions compared to benzene, while the resonance effect reliably directs substitution to the ortho and para positions. The steric bulk of the incoming electrophile and the chloro-substituent often favors the formation of the para isomer, a feature that can be synthetically advantageous. Friedel-Crafts acylation, in particular, stands out as a robust and reliable method for the synthesis of chlorophenyl ketones, which are valuable intermediates in the synthesis of pharmaceuticals and other advanced materials.[27] A thorough understanding of these foundational principles is essential for the rational design of synthetic routes and the development of scalable, efficient chemical processes.
References
- Explain the following substitution reactions of chlorobenzene : (1) Halogenation (2) Nitration (3)
- Chlorobenzene Properties, Uses & Nitr
- Electrophilic Substitution Reaction Mechanism. BYJU'S. [Link]
- Although chlorine is an electron withdrawing group, yet it is ortho-, para-directing in electrophilic aromatic substitution reaction. Why? Allen. [Link]
- The major product formed in the Friedel-Craft acyl
- Explain the halogenation reaction of chlorobenzene (C6H5Cl). Filo. [Link]
- What is the reaction mechanism of the halogen
- Explain halogen
- Sulphonation of chlorobenzene gives. CUETMOCK. [Link]
- Explain the substitution reaction of chlorobenzene. Filo. [Link]
- [FREE] Explain why, despite being an electron-withdrawing group, chlorine is ortho-para directing in electrophilic. brainly.com. [Link]
- Explain Friedel crafts alkylation with equation by taking chlorobenzene as example. Filo. [Link]
- explain halogenation of chlorobenzene. Brainly.in. [Link]
- Reactivity of chlorobenzene and benzene in electrophilic substitutions. Stack Exchange. [Link]
- THE SULPHONATION OF CHLOROBENZENE. Canadian Science Publishing. [Link]
- Although Chlorine is an Electron Withdrawing Group, Yet It is Ortho-, Para- Directing in Electrophilic Aromatic Substitution Reactions. Why? Shaalaa.com. [Link]
- Explain Friedel-Crafts alkylation of chlorobenzene.
- Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. YouTube. [Link]
- Friedel-Crafts Alkylation Reaction|Chlorobenzene|1-chloro-2-methylbenzene. YouTube. [Link]
- Write the chemical reaction of chlorobenzene with respect to nitr
- Write the equation of reaction of chlorobenzene: Sulphon
- On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE. Vedantu. [Link]
- Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why? Quora. [Link]
- halogens as directing groups in arom
- "Sulfonation of chlorobenzene and the selectivity relation ; Bromine ad" by John A. Gurney. University of the Pacific. [Link]
- Question: Explain the sulphonation reaction of chlorobenzene.
- Activating Groups and Deactiv
- Substituent Effects. La Salle University. [Link]
- 8.7 An Explanation of Substituent Effects.
- Explain nitration of chlorobenzene with the equ
- 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]
- Explain the nitration reaction of chlorobenzene. Filo. [Link]
- Why is chlorobenzene less reactive than benzene in an electrophilic substitution reaction? Quora. [Link]
- EAS Ortho Para & Meta Directors and Activating & Deactiv
- Although chlorine is an EWG, yet it is ortho para directing in electrophilic aromatic substitution reaction. Why? Gauth. [Link]
- Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. [Link]
- Ortho Meta Para Directors - Activating and Deactiv
- Explain Friedel -Crafts alkylation for chlorobenzene.
- Why Are Halogens Ortho Para Directors yet Deactiv
- Rate of EAS in chlorobenzene and fluorobenzene. Chemistry Stack Exchange. [Link]
- Inductive and Resonance (Mesomeric) Effects. Chemistry Steps. [Link]
- Kinetics and Mechanism of the Nitration of Chlorobenzene with Nitric Acid.
- What will be the reactivity of chlorobenzene in an electrophilic substitution reaction wit [Chemistry]. Gauth. [Link]
- The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Royal Society of Chemistry. [Link]
- What happens when chlorobenzene undergoes Friese Craft's alkyl
- Substitution Reactions of Benzene and Other Aromatic Compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Explain the substitution reaction of chlorobenzene | Filo [askfilo.com]
- 3. echemi.com [echemi.com]
- 4. quora.com [quora.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Solved: What will be the reactivity of chlorobenzene in an electrophilic substitution reaction wit [Chemistry] [gauthmath.com]
- 7. Although chlorine is an electron withdrawing group, yet it is ortho-, para-directing in electrophilic aromatic substitution reaction. Why? [allen.in]
- 8. brainly.com [brainly.com]
- 9. shaalaa.com [shaalaa.com]
- 10. Furman Chemistry 120: Organic / Activating Groups and Deactivating Groups [furmanchm120.pbworks.com]
- 11. byjus.com [byjus.com]
- 12. Aromatic Reactivity [www2.chemistry.msu.edu]
- 13. sarthaks.com [sarthaks.com]
- 14. Chlorobenzene Properties, Uses & Nitration - Lesson | Study.com [study.com]
- 15. Write the chemical reaction of chlorobenzene with respect class 12 chemistry CBSE [vedantu.com]
- 16. Explain nitration of chlorobenzene with the equation | Filo [askfilo.com]
- 17. Explain the nitration reaction of chlorobenzene | Filo [askfilo.com]
- 18. Halogenation of C6H5Cl (Chlorobenzene) Explain the halogenation reaction.. [askfilo.com]
- 19. quora.com [quora.com]
- 20. brainly.in [brainly.in]
- 21. Explain halogenation of chlorobenzene | Filo [askfilo.com]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. Sulphonation of chlorobenzene gives - CUETMOCK [cuetmock.com]
- 24. Write the equation of reaction of chlorobenzene Su class 12 chemistry CBSE [vedantu.com]
- 25. Question: Explain the sulphonation reaction of chlorobenzene. What happe.. [askfilo.com]
- 26. quora.com [quora.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. The major product formed in the Friedel-Craft acylation of chlorobenzene is [allen.in]
- 29. youtube.com [youtube.com]
- 30. On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE [vedantu.com]
The Emerging Therapeutic Potential of 3-(4-Chlorophenyl)propanal Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The chemical scaffold of 3-(4-chlorophenyl)propanal has emerged as a versatile backbone for the development of novel therapeutic agents with a broad spectrum of biological activities. While the parent compound primarily serves as a synthetic intermediate, its derivatives have demonstrated significant potential in oncology, infectious diseases, and neurology. This technical guide provides an in-depth analysis of the current state of research into this compound derivatives, offering a comprehensive resource for researchers, medicinal chemists, and drug development professionals. We will explore the diverse biological activities of these compounds, delve into their putative mechanisms of action, provide detailed protocols for their synthesis and biological evaluation, and present key structure-activity relationship (SAR) insights to guide future drug design efforts.
Introduction: The 4-Chlorophenyl Moiety in Medicinal Chemistry
The presence of a halogen, particularly chlorine, on a phenyl ring is a common feature in many approved drugs and clinical candidates. The 4-chlorophenyl group can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. In the context of this compound derivatives, this structural motif is integral to their observed biological effects, contributing to enhanced potency and target specificity across various therapeutic areas. This guide will systematically unpack the biological activities associated with derivatives built upon this promising scaffold.
Anticancer Activity: Targeting Multiple Pathways of Malignancy
Several derivatives of this compound have exhibited potent anticancer activity against various cancer cell lines. The mechanisms underlying their cytotoxicity appear to be diverse, highlighting the scaffold's potential to be tailored for different oncological targets.
Inhibition of Colon Cancer Cell Proliferation
A notable class of derivatives, methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoates, has been shown to selectively inhibit the proliferation of colon cancer cells.[1][2] These compounds are believed to exert their effects through the inhibition of histone deacetylases (HDACs), enzymes that are often dysregulated in cancer.
Mechanism of Action: HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. Inhibition of HDACs results in hyperacetylation of histones, relaxation of chromatin structure, and re-expression of these silenced genes, ultimately leading to cell cycle arrest, differentiation, and apoptosis in cancer cells. The this compound derivative scaffold likely positions key pharmacophoric features to interact with the active site of HDAC enzymes.
Quantitative Data: Anticancer Activity
The following table summarizes the reported in vitro anticancer activity of representative this compound derivatives.
| Compound Class | Cell Line | Activity (IC50) | Reference |
| Methyl-3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives | HCT-116 (Colon) | 0.12 - 0.81 mg/mL | [1] |
| 1,3,4-Thiadiazole derivatives with 4-chlorophenylamino substituent | MCF-7 (Breast) | Moderate Activity | [3] |
| Pyrazole derivatives with 3-(4-chlorophenyl) group | Not Specified | Potential Activity | [3] |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete culture medium
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial and Antifungal Activity: A Broad Spectrum of Action
Derivatives of this compound have demonstrated significant activity against a range of pathogenic bacteria and fungi, suggesting their potential as novel anti-infective agents.
Antibacterial Activity
A series of 3-(4-halophenyl)-3-oxopropanal derivatives have shown moderate to potent in vitro activity against both Gram-positive (e.g., Staphylococcus aureus, including MRSA) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacteria.[3] The electrophilic nature of the propanal moiety may allow these compounds to react with essential nucleophiles in bacterial biochemical pathways, leading to enzyme inhibition or disruption of metabolic processes.[4]
Antifungal and Antitubercular Activity
Notably, 3-(4-chlorophenyl)-4-substituted pyrazole derivatives have exhibited very good antifungal activity against pathogenic fungal strains and interesting activity against Mycobacterium tuberculosis H37Rv.[5] The pyrazole scaffold is a well-established pharmacophore in antifungal drug design, and its combination with the 4-chlorophenyl moiety appears to be a fruitful strategy for developing new antimycotic and antitubercular agents.
Quantitative Data: Antimicrobial Activity
| Compound Class | Activity Type | Target Organism(s) | Key Findings | Reference(s) |
| 3-(4-halophenyl)-3-oxopropanal derivatives | Antibacterial | S. aureus (including MRSA), E. coli, P. aeruginosa | Moderate to potent activity, particularly against S. aureus | [3] |
| 3-(4-chlorophenyl)-4-substituted pyrazoles | Antifungal, Antitubercular, Antibacterial | Pathogenic fungi, M. tuberculosis H37Rv, Gram-positive and Gram-negative bacteria | Good to excellent activity observed | [3][5] |
| 1,3,4-Oxadiazole derivatives | Antitubercular | M. tuberculosis | Identified as promising candidates | [3] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivative stock solution (in DMSO)
-
Sterile saline or PBS
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the this compound derivative in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition: Targeting Neurological Pathways
Recent studies have explored the potential of this compound derivatives as inhibitors of enzymes involved in neurodegenerative diseases, such as cholinesterases and monoamine oxidases (MAOs).
Cholinesterase and MAO Inhibition
Triazole and thiazole derivatives incorporating 4-chlorophenyl and 3/4-chlorophenoxy moieties have shown inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B).[6] These enzymes are key targets in the treatment of Alzheimer's and Parkinson's diseases.
Signaling Pathway: Cholinergic and Monoaminergic Neurotransmission
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Materials:
-
96-well plate
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI), substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
This compound derivative stock solution (in DMSO)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations. Include a positive control (e.g., donepezil) and a negative control (no inhibitor).
-
Enzyme Addition: Add the AChE solution to each well to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes).
-
Substrate Addition: Add the ATCI solution to each well.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and the IC50 value.
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of biologically active this compound derivatives often involves multi-step reaction sequences. For instance, the synthesis of 3-(4-chlorophenyl)-4-substituted pyrazoles can be achieved through the condensation of a 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde intermediate with various nucleophiles.
Experimental Workflow: Synthesis of Pyrazole Derivatives
Structure-activity relationship (SAR) studies have revealed that modifications to the substituent at the 4-position of the pyrazole ring, as well as the nature of the side chain on the propanal backbone, can significantly modulate the biological activity of these compounds.[3] For instance, the introduction of mono-methoxyamine or ethoxyamine moieties to 3-(4-halophenyl)-3-oxopropanal derivatives was found to be important for their potent antibacterial activities.[3]
Conclusion and Future Directions
Derivatives of this compound represent a promising and versatile class of compounds with a wide array of potential therapeutic applications. The research highlighted in this guide demonstrates their significant anticancer, antimicrobial, antifungal, and enzyme-inhibitory activities. The 4-chlorophenyl moiety is a key structural feature that appears to contribute to the potent biological effects observed across different derivatives.
Future research in this area should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic potential and potential off-target effects.
-
Structure-Activity Relationship (SAR) Optimization: Systematically modifying the core scaffold and its substituents to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy and Safety Studies: Evaluating the most promising lead compounds in relevant animal models of disease to assess their in vivo efficacy, toxicity, and overall therapeutic index.
By leveraging the insights and protocols presented in this technical guide, researchers and drug development professionals can accelerate the discovery and development of novel therapeutics based on the this compound scaffold, ultimately addressing unmet medical needs in oncology, infectious diseases, and neurology.
References
- RSC Publishing. Newly synthesized 3-(4-chloro-phenyl)
- ResearchGate. (PDF) Newly synthesized 3-(4-chloro-phenyl)
- RSC Publishing. Synthesis and biological evaluation of 3-(4-chlorophenyl)
- PubMed. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. [Link]
- PubMed. Antidermatophytic activity of pyrazolo[3,4-c]isothiazoles: a preliminary approach on 4-chlorophenyl derivative for evaluation of mutagenic and clastogenic effects on bacteria and human chromosomes in vitro. [Link]
- PubMed Central. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. [Link]
- ResearchGate. Antidermatophytic activity of pyrazolo[3,4-c]isothiazoles: A preliminary approach on 4-chlorophenyl derivative for evaluation of mutagenic and clastogenic effects on bacteria and human chromosomes in vitro. [Link]
- MDPI. (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. [Link]
- Rasayan Journal. Synthesis Characterization and Antimicrobial Activities Studies of N-{2-(4-Chlorophenyl)
- Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. [Link]
- PubMed. Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. [Link]
- Journal of Molecular Structure. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. [Link]
- MDPI. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. [Link]
- National Institutes of Health. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- PubMed Central. Design, synthesis, and biological evaluation of multiple targeting antimalarials. [Link]
- PubMed Central. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]
- MDPI.
- Kowsar Medical Publishing.
Sources
- 1. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 5. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
The 4-Chlorophenyl Motif: A Strategic Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide:
Introduction: More Than Just a Halogenated Ring
In the vast lexicon of medicinal chemistry, few structural motifs are as ubiquitous and functionally significant as the 4-chlorophenyl group. Its frequent appearance in a multitude of clinically successful drugs is not a matter of coincidence but a testament to its remarkably versatile and beneficial physicochemical profile. Often classified as a "privileged scaffold," this simple six-membered ring, adorned with a single chlorine atom at the para-position, provides a powerful tool for medicinal chemists to modulate a molecule's properties, from target affinity and selectivity to metabolic stability and bioavailability.[1][2]
This guide moves beyond a simple catalog of its occurrences. As a senior application scientist, my objective is to provide an in-depth, mechanistic understanding of why this motif is so effective. We will dissect its core contributions to molecular properties, navigate its metabolic landscape, and explore its practical application in drug discovery workflows. This document is designed for the practicing researcher, offering not just theoretical knowledge but also actionable insights and field-proven perspectives on leveraging, and occasionally replacing, this invaluable chemical entity.
Part 1: Core Physicochemical and Pharmacodynamic Contributions
The strategic incorporation of a 4-chlorophenyl group is a deliberate choice to impart specific, desirable characteristics to a lead compound. The magic lies in the subtle yet profound influence of the chlorine atom on the phenyl ring's electronic and steric properties.
The Physicochemical Impact: A Quantitative Look
The substitution of a hydrogen atom with chlorine fundamentally alters the molecule's interaction with its environment. The chlorine atom is more electronegative and larger than hydrogen, introducing a dipole moment and increasing the van der Waals volume. Its most significant impact is on lipophilicity, a critical parameter governing membrane permeability and plasma protein binding.
The Hansch-Leo parameter (π) quantifies the contribution of a substituent to a molecule's partition coefficient (logP). For chlorine, this value is approximately +0.71, indicating a substantial increase in lipophilicity compared to an unsubstituted phenyl ring.
| Property | Benzene | Toluene | Fluorobenzene | Chlorobenzene |
| Molecular Weight ( g/mol ) | 78.11 | 92.14 | 96.11 | 112.56 |
| XLogP3 | 2.1 | 2.7 | 2.3 | 2.9 [3] |
| Hansch π Value (of substituent) | 0.00 | +0.56 | +0.14 | +0.71 |
| Hammett σ (para) | 0.00 | -0.17 | +0.06 | +0.23 |
Table 1: Comparative physicochemical properties highlighting the influence of the para-chloro substituent.
This increase in lipophilicity (logP) is a primary reason for its use, as it can enhance a drug's ability to cross biological membranes and reach its target.[4][5] However, the Hammett constant (σ) of +0.23 also reveals that the chlorine atom is moderately electron-withdrawing, which can influence the pKa of nearby acidic or basic centers, affecting ionization state and solubility at physiological pH.
Modulating Target Interactions (Pharmacodynamics)
The 4-chlorophenyl motif is a master of molecular recognition, engaging with protein targets through a combination of interactions:
-
Hydrophobic Interactions: The lipophilic character of the aromatic ring allows it to fit snugly into hydrophobic pockets within a receptor or enzyme active site. This is often a primary driver of binding affinity.
-
Halogen Bonding: This is a crucial, non-covalent interaction that is increasingly appreciated in drug design. The chlorine atom possesses an electropositive region on its outermost surface (the σ-hole), which can interact favorably with Lewis bases like the oxygen atoms of carbonyl backbones or carboxylate side chains in amino acids. This specific, directional bond can significantly enhance binding affinity and selectivity.
-
Aromatic Interactions: The phenyl ring itself can participate in π-π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) or cation-π interactions with positively charged residues (e.g., Lysine, Arginine).
A compelling example is seen in the development of antagonists for the CB1 cannabinoid receptor, where the C5 aromatic ring of the 4-chlorophenyl moiety was proposed to occupy a unique region in space that contributes to its antagonist activity, distinguishing it from agonists.[6]
Part 2: Navigating the Metabolic Landscape and Potential Liabilities
A drug's success is critically dependent on its metabolic fate. The 4-chlorophenyl group offers a distinct advantage in this regard, but it is not without its complexities.
Metabolic Stability and Key Pathways
The carbon-chlorine (C-Cl) bond is significantly stronger than a carbon-hydrogen (C-H) bond. This inherent strength makes the chlorine atom itself resistant to metabolic cleavage. The primary site of metabolic attack is typically the aromatic ring itself, mediated by Cytochrome P450 (CYP) enzymes.
The general metabolic pathway involves:
-
Arene Oxidation: CYP enzymes hydroxylate the phenyl ring, most commonly at positions ortho or meta to the chlorine atom. Hydroxylation at the para-position (ipso-substitution) is blocked. This metabolic blockade is a key reason for the motif's use, as it can prevent the formation of unwanted metabolites and prolong the drug's half-life.
-
Catechol Formation: Further oxidation of the initial monohydroxylated metabolite can lead to the formation of a catechol (dihydroxy) derivative.[7][8][9]
-
Conjugation: These polar hydroxylated metabolites are then typically conjugated via Phase II metabolic enzymes, primarily through sulfation (by sulfotransferases, SULTs) or glucuronidation (by UDP-glucuronosyltransferases, UGTs), to facilitate excretion.[7][8][10]
Caption: Metabolic pathway of a 4-chlorophenyl-containing drug.
Bioactivation and Safety Considerations
While generally stable, the catechol metabolites can be oxidized to form highly reactive and potentially toxic quinones.[8] These electrophilic species can form covalent adducts with cellular nucleophiles like proteins and DNA, leading to idiosyncratic toxicity. This potential liability necessitates careful toxicological evaluation during preclinical development.
General Handling Precautions: While the final drug product undergoes rigorous safety testing, intermediates containing the 4-chlorophenyl motif should be handled with care. Compounds like 4-chlorophenol and 4-chlorophenyl phenyl ether are known irritants and can be harmful if inhaled or absorbed through the skin.[11][12][13][14] Standard laboratory safety protocols, including the use of fume hoods, gloves, and eye protection, are mandatory.
Part 3: Practical Application and Synthetic Strategy
Theory is best understood through application. Let's examine the 4-chlorophenyl motif in the context of real-world drug discovery.
Case Studies: FDA-Approved Drugs
-
Sertraline (Zoloft®): An antidepressant (SSRI). The dichlorophenyl moiety (of which 4-chloro is a component) is crucial for its potent and selective inhibition of the serotonin transporter. It occupies a key hydrophobic pocket, and its bulk prevents binding to norepinephrine and dopamine transporters, conferring its selectivity.
-
Loratadine (Claritin®): A non-sedating antihistamine. The 4-chlorophenyl group is part of the lipophilic tricycle that anchors the molecule to the histamine H1 receptor. Its lipophilicity is balanced to ensure good oral absorption and receptor affinity, while the overall molecule is a P-glycoprotein substrate, limiting its entry into the central nervous system and thus reducing sedative side effects.
-
Loperamide (Imodium®): An anti-diarrheal medication. The 4-chlorophenyl group contributes to the high affinity for the μ-opioid receptor in the gut.[15] Like loratadine, loperamide is subject to high first-pass metabolism and is efficiently pumped out of the brain by P-glycoprotein, which confines its activity to the periphery and prevents the central opioid effects like euphoria and analgesia.
Workflow: When to Employ the 4-Chlorophenyl Motif
The decision to introduce this motif should be data-driven. The following workflow illustrates a typical thought process in a lead optimization campaign.
Caption: A decision workflow for incorporating the 4-chlorophenyl motif.
Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling
One of the most reliable and versatile methods for introducing the 4-chlorophenyl group is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Objective: To couple a heterocyclic bromide (Het-Br) with 4-chlorophenylboronic acid.
Materials:
-
Heterocyclic bromide (1.0 eq)
-
4-Chlorophenylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the heterocyclic bromide (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and base (2.0 eq).
-
Inerting: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture (Dioxane/Water) via syringe. Finally, add the palladium catalyst under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-chlorophenyl-substituted heterocycle.
Part 4: Beyond the Motif: Bioisosteric Replacement Strategies
While highly effective, the 4-chlorophenyl group is not a universal solution. Concerns over high lipophilicity (the "logP problem"), potential for toxic metabolites, or the need for novel intellectual property can necessitate its replacement. Bioisosteric replacement—the substitution of one group with another that retains similar biological activity—is a key strategy in lead optimization.[16][17][18]
| Bioisostere | Key Property Changes | Rationale for Use |
| 4-Fluorophenyl | Less lipophilic (π = +0.14), smaller size. C-F bond is highly polarized and stable. | Reduce lipophilicity to improve solubility or reduce off-target effects. The F atom can act as a weak H-bond acceptor.[16] |
| 4-(Trifluoromethyl)phenyl | Strongly electron-withdrawing (σ = +0.54), highly lipophilic (π = +0.88). Resistant to metabolism. | Drastically alter electronics, block metabolism. Can improve metabolic stability but significantly increases lipophilicity and may lower pKa of basic centers. |
| 4-Cyanophenyl | Strongly electron-withdrawing (σ = +0.66), moderately lipophilic (π = -0.02). Cyano can be a H-bond acceptor. | Introduce a polar, H-bond accepting group while maintaining electron-withdrawing character. Can improve solubility over 4-Cl. |
| Pyridin-4-yl | Introduces a basic nitrogen atom. Can serve as H-bond acceptor. Generally lowers lipophilicity. | Significantly increase aqueous solubility. Introduce a key H-bond accepting interaction with the target. Modulate ADME properties. |
Table 2: Common bioisosteric replacements for the 4-chlorophenyl group.
The choice of a bioisostere is a multi-parameter optimization problem. For example, replacing the 4-chlorophenyl group in a series of dopamine transporter ligands with other groups showed that even subtle changes could significantly alter affinity and selectivity.[19]
Conclusion
The 4-chlorophenyl motif is a powerful and time-tested tool in the medicinal chemist's arsenal. Its value stems from a predictable and advantageous blend of properties: it increases lipophilicity to enhance membrane permeability, provides a metabolically robust anchor by blocking para-hydroxylation, and engages in a variety of productive interactions within target binding sites. However, its successful application requires a nuanced understanding of its potential downsides, including the risk of forming reactive metabolites and contributing to excessive lipophilicity. By appreciating both the strengths and weaknesses of this "privileged scaffold" and knowing when and how to replace it with suitable bioisosteres, drug discovery professionals can continue to leverage its core principles to design safer and more effective medicines.
References
- Moussa, S. A., Osman, E. E. A., Eid, N. M., Abou-Seri, S. M., & El Moghazy, S. M. (Year Not Specified). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization.
- (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-6. [Link]
- Tseng, S. L., Hung, M. S., Chang, C. P., Song, J. S., Tai, C. L., Chiu, H. H., Hsieh, W. P., Lin, Y., Chung, W. L., Kuo, C. W., Wu, C. H., Chu, C. M., Tung, Y. S., Chao, Y. S., & Shia, K. S. (2008). Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. Journal of Medicinal Chemistry, 51(17), 5397-412. [Link]
- Gahtori, P., & Ghosh, S. K. (2012). Design, synthesis and SAR exploration of hybrid 4-chlorophenylthiazolyl-s-triazine as potential antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 281-93. [Link]
- PubChem. (n.d.). 4-Chlorophenyl.
- Moussa, S. A., Osman, E. E. A., Eid, N. M., Abou-Seri, S. M., & El Moghazy, S. M. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 10(15), 1793-1815. [Link]
- (2026). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI. [Link]
- (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Publishing. [Link]
- (Year Not Specified). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability.
- (Year Not Specified). Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites.
- (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
- Shim, J. Y., Collantes, E. M., Welsh, W. J., Subramaniam, B., Howlett, A. C., Eissenstat, M. A., & Ward, S. J. (2000). Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Journal of Medicinal Chemistry, 43(23), 4435-47. [Link]
- (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research and Reviews: Journal of Medicinal & Organic Chemistry. [Link]
- Fiveable. (n.d.). Physicochemical properties. Fiveable. [Link]
- PubChem. (n.d.). (4-Chlorophenyl)(morpholino)methanethione.
- Wu, M., Li, Y., Warner, G. R., & Lehmler, H. J. (2021). Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites. Environmental Science & Technology, 55(13), 8915-8924. [Link]
- (Year Not Specified). Bioisosteres of Common Functional Groups. University of Illinois Urbana-Champaign. [Link]
- New Jersey Department of Health. (n.d.). 4-CHLOROPHENYL PHENYL ETHER. [Link]
- (2015). Chapter 1: Privileged Scaffolds in Medicinal Chemistry: An Introduction. In Privileged Scaffolds in Medicinal Chemistry. [Link]
- (2025).
- Fevig, J. M., Cacciola, J., & Lis, J. A. (2003). Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. Bioorganic & Medicinal Chemistry Letters, 13(10), 1795-9. [Link]
- (2016).
- Sałat, K., & Podlewska, S. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. Pharmaceuticals, 14(11), 1164. [Link]
- Abdel-Hafez, A. A., & Abdel-Wahab, B. A. (2008). 5-(4-Chlorophenyl)-5,6-dihydro-1,3-oxazepin-7(4H)-one derivatives as lipophilic cyclic analogues of baclofen: design, synthesis, and neuropharmacological evaluation. Bioorganic & Medicinal Chemistry, 16(17), 7983-91. [Link]
- (Year Not Specified). Privileged Scaffolds for Library Design and Drug Discovery.
- Wu, M., Li, Y., Warner, G. R., & Lehmler, H. J. (2021). Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 4-Chlorophenol. [Link]
- Carl ROTH. (n.d.).
- (2025). 5-(4-Chlorophenyl)-5,6-dihydro-1,3-oxazepin-7(4H)-one derivatives as lipophilic cyclic analogues of baclofen: Design, synthesis, and neuropharmacological evaluation.
- (Year Not Specified). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
- (Year Not Specified). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.
- (Year Not Specified). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- (2023).
- (Year Not Specified). 3,3'-Dichlorobiphenyl is Metabolized to a Complex Mixture of Oxidative Metabolites, Including Novel Methoxylated Metabolites, by HepG2 Cells.
- (2005). Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. Journal of Medicinal Chemistry, 48(3), 859-73. [Link]
- (Year Not Specified). Selected examples of FDA approved drugs with a heterocyclic ring structure and their pharmacological activities.
- (2024). Identification of the Clinical Candidate PF-07284890 (ARRY-461), a Highly Potent and Brain Penetrant BRAF Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]
- (Year Not Specified).
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. 4-Chlorophenyl | C6H4Cl | CID 5376741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. fiveable.me [fiveable.me]
- 6. Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1- (2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 3,3’-Dichlorobiphenyl is Metabolized to a Complex Mixture of Oxidative Metabolites, Including Novel Methoxylated Metabolites, by HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nj.gov [nj.gov]
- 13. nj.gov [nj.gov]
- 14. carlroth.com [carlroth.com]
- 15. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]
- 16. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 17. macmillan.princeton.edu [macmillan.princeton.edu]
- 18. drughunter.com [drughunter.com]
- 19. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
3-(4-Chlorophenyl)propanal: A Linchpin in Modern Synthetic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Aldehyde
In the landscape of contemporary organic synthesis, the strategic selection of precursor molecules is paramount to the efficient construction of complex molecular architectures. Among these, 3-(4-chlorophenyl)propanal has emerged as a highly versatile and valuable building block. Its unique structural features—a reactive aldehyde functionality, a flexible three-carbon linker, and a substituted aromatic ring—provide a powerful toolkit for medicinal chemists and process scientists. The presence of the 4-chlorophenyl motif is particularly significant, as it is a common pharmacophore in a variety of therapeutic agents, influencing properties such as metabolic stability and target binding affinity.[1] This guide offers a comprehensive exploration of the synthesis, key reactions, and diverse applications of this compound, providing field-proven insights and detailed protocols to empower innovation in drug discovery and chemical development.
Physicochemical and Safety Profile
A thorough understanding of a compound's properties and safety considerations is the foundation of its effective and responsible use in a laboratory setting.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 75677-02-0 | [2][3] |
| Molecular Formula | C₉H₉ClO | [2] |
| Molecular Weight | 168.62 g/mol | [2] |
| Appearance | Colorless to yellow liquid (predicted) | [4] |
| Solubility | Predicted to have moderate solubility in organic solvents (e.g., dichloromethane, chloroform) and limited solubility in water. | [4] |
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[5]
-
Respiratory Protection: If working with the compound outside of a fume hood or if aerosolization is possible, use a NIOSH-approved respirator.[5]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.[5]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[5]
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[5]
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.[5]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]
-
If inhaled: Move the person into fresh air and keep comfortable for breathing.[7]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[7]
Synthesis of this compound: Key Methodologies
Several synthetic routes to this compound have been developed, each with its own advantages and considerations. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups in more complex substrates.
Oxidation of 3-(4-Chlorophenyl)propan-1-ol
The controlled oxidation of the corresponding primary alcohol is a common and effective method for the preparation of this compound.[1] Pyridinium chlorochromate (PCC) is a widely used reagent for this transformation as it is selective for the oxidation of primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid, especially in anhydrous solvents like dichloromethane.[8][9][10][11][12]
Diagram: Workflow for the Oxidation of 3-(4-Chlorophenyl)propan-1-ol
Caption: Oxidation of 3-(4-chlorophenyl)propan-1-ol using PCC.
Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC) [8][10]
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.2 equivalents) and Celite® in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere, add a solution of 3-(4-chlorophenyl)propan-1-ol (1.0 equivalent) in anhydrous CH₂Cl₂ dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite®, washing thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure aldehyde.
Palladium-Catalyzed Heck Reaction
The Heck reaction provides a powerful method for carbon-carbon bond formation and can be employed to synthesize this compound from a 4-chlorophenyl halide and an appropriate three-carbon building block, such as allyl alcohol.[13][14][15] The reaction is typically catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precursor.
Diagram: Heck Reaction for this compound Synthesis
Caption: Synthesis of this compound via the Heck reaction.
Experimental Protocol: Heck Reaction of 4-Chloroiodobenzene and Allyl Alcohol [16]
-
In a reaction vessel, combine 4-chloroiodobenzene (1.0 equivalent), allyl alcohol (1.5 equivalents), sodium bicarbonate (2.5 equivalents), and palladium(II) acetate (0.01 equivalents) in dimethylformamide (DMF).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 6-12 hours. Monitor the reaction by gas chromatography (GC) or TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous phase with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by vacuum distillation or column chromatography to yield this compound.
Key Synthetic Transformations of this compound
The aldehyde functionality of this compound is a gateway to a multitude of chemical transformations, making it a cornerstone in multi-step syntheses.
Reduction to 3-(4-Chlorophenyl)propan-1-ol
The reduction of the aldehyde to the corresponding primary alcohol is a fundamental transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this purpose, offering high yields and operational simplicity.[17][18][19]
Experimental Protocol: Reduction with Sodium Borohydride (NaBH₄) [17]
-
Dissolve this compound (1.0 equivalent) in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (0.3-0.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to afford 3-(4-chlorophenyl)propan-1-ol, which can be further purified by chromatography if necessary.
Synthesis of Heterocyclic Scaffolds
This compound is an excellent precursor for the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry.
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond.[20][21][22] The resulting electron-deficient alkene is a versatile intermediate for further transformations, including the synthesis of heterocyclic systems.
Experimental Protocol: Knoevenagel Condensation with Malononitrile [21]
-
To a solution of this compound (1.0 equivalent) and malononitrile (1.0 equivalent) in ethanol, add a catalytic amount of a weak base such as piperidine or potassium phosphate.
-
Stir the reaction mixture at room temperature for 1-3 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield the crude 2-(3-(4-chlorophenyl)propylidene)malononitrile.
-
The product can be purified by recrystallization from a suitable solvent like ethanol.
The Pictet-Spengler reaction is a powerful method for constructing the tetrahydroisoquinoline ring system, a common scaffold in natural products and pharmaceuticals.[23][24][25][26][27] This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization. While this compound itself is not the direct aldehyde partner in the classical Pictet-Spengler reaction leading to a 1-substituted tetrahydroisoquinoline, its derivatives or precursors can be utilized in related synthetic strategies. For instance, the corresponding amine, 3-(4-chlorophenyl)propan-1-amine, can be acylated and then cyclized in a Bischler-Napieralski-type reaction, a related isoquinoline synthesis.
Applications in Drug Discovery and Agrochemicals
The utility of this compound as a synthetic precursor is best illustrated by its role in the synthesis of biologically active molecules.
Precursor to Baclofen Analogues
Baclofen, a derivative of γ-aminobutyric acid (GABA), is an FDA-approved muscle relaxant. While many reported syntheses of Baclofen start from 4-chlorobenzaldehyde, the structural relationship to this compound highlights the importance of this substitution pattern in accessing this class of compounds. Synthetic strategies can be envisioned where this compound is converted to intermediates suitable for the introduction of the amine and carboxylic acid functionalities of Baclofen.
Synthesis of Novel Psychoactive Substances and Antidepressant Scaffolds
The 4-chlorophenyl group is a key feature in many psychoactive compounds, including selective serotonin reuptake inhibitors (SSRIs).[28][29] While a direct synthesis of sertraline from this compound is not the standard route, the propanal can be used to construct the core structures of novel antidepressant candidates and other CNS-active agents.[1]
Agrochemical Synthesis
The principles of medicinal chemistry often translate to the design of modern agrochemicals. The 4-chlorophenyl motif is present in a number of herbicides, fungicides, and insecticides. This compound serves as a versatile starting material for the synthesis of novel agrochemical candidates, allowing for the systematic modification of the side chain to optimize biological activity and environmental profile.[4][30]
Conclusion
This compound stands as a testament to the power of a well-designed synthetic precursor. Its combination of a reactive aldehyde, a flexible linker, and a medicinally relevant aromatic ring makes it an invaluable tool for chemists in both academic and industrial settings. The synthetic pathways and transformations detailed in this guide provide a foundation for its application in the creation of novel pharmaceuticals, agrochemicals, and other high-value chemical entities. As the demand for more efficient and innovative synthetic methodologies continues to grow, the strategic use of versatile building blocks like this compound will undoubtedly play a crucial role in shaping the future of chemical synthesis.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(4-Chlorophenyl)propan-1-ol, 95+%.
- OChem Incorporation. (n.d.). Aldehyde.
- LookChem. (2023). 3-(4-CHLORO-PHENYL)-PROPIONALDEHYDE | 75677-02-0.
- Organic Syntheses. (n.d.). Borane-ammonia.
- Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis.
- XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 75677-02-0 Name:.
- Shen, B., et al. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. Future Medicinal Chemistry.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
- Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate).
- Taber, G. P., Pfisterer, D. M., & Colberg, J. C. (2004). A New and Simplified Process for Preparing N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine and a Telescoped Process for the Synthesis of (1S-cis)-4-(3,4-Dichlorophenol)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine Mandelate: Key Intermediates in the Synthesis of Sertraline Hydrochloride. Organic Process Research & Development, 8(3), 385–388.
- Asian Journal of Chemistry. (2015). Reduction of Nitriles to Primary Amines Using KBH4 and CuCl2. 27(6), 2237-2240.
- Teva Pharmaceutical Industries Ltd. (2008). Processes for preparing sertraline. U.S.
- Moshang Chemical. (n.d.). 3-(4-氯苯基)丙二醛- CAS号75677-02-0.
- Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate).
- Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent.
- Chemistry Steps. (n.d.). Pyridinium Chlorochromate (PCC) Oxidation.
- Bondre, N., et al. (2017). Synthesis, characterization and identification of sertraline hydrochloride related impurities. World Journal of Pharmaceutical Sciences, 5(1), 54–57.
- Pugliese, R., et al. (2024).
- Wikipedia. (n.d.). Knoevenagel condensation.
- Bondre, N., et al. (2025). Synthesis, Characterization, Identification and Quantification of Sertraline Hydrochloride Related Impurities.
- Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate).
- Pugliese, R., et al. (2024).
- Martins, M. A. P., et al. (2004).
- J&K Scientific LLC. (2021). Knoevenagel Condensation.
- Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.
- Vilar, S., et al. (2016).
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Smart Study for Chemistry. (2019). Synthesis of Isoquinoline / Pictet Spengler Reaction mechanism application/ UGC CSIR NET GATE JAM.
- Al-Soud, Y. A., et al. (2018). Synthesis of some heterocyclic nitrocoumarins by Knoevenagel condensation. Journal of Heterocyclic Chemistry, 55(6), 1431-1437.
- Caballero, J., et al. (2016). Theoretical insights into the regioselectivity of a Pictet-Spengler reaction: Transition state structures leading to salsolinol. Journal of Molecular Structure: THEOCHEM, 1121, 121-127.
- Yoshikai, N., et al. (2011). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 76(23), 9883–9895.
- Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate.
- Chemistry LibreTexts. (2023). Heck Reaction.
- PubChemLite. (n.d.). This compound (C9H9ClO).
- De, S., & De, A. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(30), 22512-22528.
- Singh, K. P., et al. (2025). Green Chemistry Approaches in Agrochemical Development: Towards Eco-Friendly Pesticides. Oriental Journal of Chemistry, 41(4).
Sources
- 1. benchchem.com [benchchem.com]
- 2. ocheminc.com [ocheminc.com]
- 3. 3-(4-CHLORO-PHENYL)-PROPIONALDEHYDE | 75677-02-0 [chemicalbook.com]
- 4. Buy this compound | 75677-02-0 [smolecule.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 11. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heck Reaction [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 20. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 21. Synthesis of Substituted Stilbenes via the Knoevenagel Condensation [mdpi.com]
- 22. jk-sci.com [jk-sci.com]
- 23. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 24. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 25. mdpi.com [mdpi.com]
- 26. youtube.com [youtube.com]
- 27. repositorio.uchile.cl [repositorio.uchile.cl]
- 28. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. wjpsonline.com [wjpsonline.com]
- 30. Green Chemistry Approaches in Agrochemical Development: Towards Eco-Friendly Pesticides – Oriental Journal of Chemistry [orientjchem.org]
A Technical Guide to the Spectroscopic Data of 3-(4-Chlorophenyl)propanal
This in-depth technical guide provides a detailed analysis of the spectroscopic data for 3-(4-Chlorophenyl)propanal, a significant intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive understanding of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the structural elucidation and characterization of this compound.
Introduction
This compound, with the molecular formula C₉H₉ClO, is an aromatic aldehyde that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a 4-chlorophenyl group linked to a propanal moiety, presents a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint.[1] Accurate interpretation of its NMR, IR, and MS spectra is paramount for confirming its identity, assessing its purity, and understanding its reactivity in various chemical transformations. This guide will delve into the theoretical underpinnings and practical interpretation of the spectroscopic data for this compound, providing a robust framework for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are instrumental in confirming its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aldehyde, aromatic, and aliphatic protons. The chemical shifts are influenced by the electronic environment of each proton.
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.80 | Triplet (t) | 1H | Aldehyde H (CHO) |
| ~7.28 | Doublet (d) | 2H | Aromatic H (ortho to Cl) |
| ~7.15 | Doublet (d) | 2H | Aromatic H (meta to Cl) |
| ~2.95 | Triplet (t) | 2H | -CH₂- adjacent to the aromatic ring |
| ~2.80 | Triplet (t) | 2H | -CH₂- adjacent to the aldehyde group |
Interpretation and Rationale:
-
Aldehyde Proton (~9.80 ppm): The proton attached to the carbonyl carbon of the aldehyde is highly deshielded due to the electron-withdrawing nature of the oxygen atom and appears as a characteristic downfield triplet.[1] The triplet multiplicity arises from the coupling with the two adjacent methylene protons.
-
Aromatic Protons (~7.15-7.28 ppm): The para-substituted chlorophenyl group gives rise to a classic AA'BB' system, which often appears as two distinct doublets.[1] The protons ortho to the electron-withdrawing chlorine atom are expected to be slightly more deshielded than the protons meta to it.
-
Methylene Protons (~2.80 and ~2.95 ppm): The two methylene groups in the propyl chain will appear as triplets due to coupling with each other. The methylene group adjacent to the aromatic ring is expected at a slightly higher chemical shift compared to the one adjacent to the aldehyde group, due to the deshielding effect of the aromatic ring current.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~201.5 | Aldehyde C=O |
| ~139.0 | Aromatic C-Cl |
| ~132.0 | Aromatic C (quaternary) |
| ~129.5 | Aromatic CH (ortho to Cl) |
| ~128.8 | Aromatic CH (meta to Cl) |
| ~45.0 | -CH₂- adjacent to the aldehyde group |
| ~28.0 | -CH₂- adjacent to the aromatic ring |
Interpretation and Rationale:
-
Carbonyl Carbon (~201.5 ppm): The carbon of the aldehyde group is significantly deshielded and appears at a very low field, a characteristic feature of carbonyl carbons.[1]
-
Aromatic Carbons (~128.8-139.0 ppm): The aromatic carbons resonate in the typical range for benzene derivatives. The carbon atom directly bonded to the chlorine atom is expected to be the most deshielded among the ring carbons due to the halogen's electronegativity. The quaternary carbon to which the propyl chain is attached will also have a distinct chemical shift.
-
Aliphatic Carbons (~28.0 and ~45.0 ppm): The two methylene carbons will have distinct signals in the aliphatic region of the spectrum. The carbon adjacent to the electron-withdrawing aldehyde group is expected to be more deshielded than the carbon adjacent to the aromatic ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and the substituted aromatic ring.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2920, ~2830 | Medium | C-H stretch (aliphatic) |
| ~2720 | Medium | C-H stretch (aldehyde) |
| ~1725 | Strong | C=O stretch (aldehyde) |
| ~1595, ~1490 | Medium-Strong | C=C stretch (aromatic) |
| ~1090 | Strong | C-Cl stretch |
| ~820 | Strong | C-H bend (para-substituted aromatic) |
Interpretation and Rationale:
-
C-H Stretching: The spectrum will show C-H stretching vibrations for the aliphatic CH₂ groups and a characteristic C-H stretch for the aldehyde proton, which typically appears as a weaker band around 2720 cm⁻¹.
-
C=O Stretching: A strong absorption band around 1725 cm⁻¹ is a definitive indicator of the carbonyl group in the aldehyde.[2]
-
Aromatic C=C Stretching: The presence of the benzene ring will be confirmed by the characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
-
C-Cl Stretching: The C-Cl bond will exhibit a strong stretching vibration in the fingerprint region, typically around 1090 cm⁻¹.
-
Aromatic C-H Bending: A strong band around 820 cm⁻¹ is indicative of the out-of-plane C-H bending for a para-substituted aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrometry Data
| m/z | Proposed Fragment |
| 168/170 | [M]⁺ (Molecular ion) |
| 139/141 | [M - CHO]⁺ |
| 111/113 | [C₆H₄Cl]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Interpretation and Rationale:
-
Molecular Ion: The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 168. Due to the presence of chlorine, an isotopic peak [M+2]⁺ at m/z 170 with an intensity of about one-third of the molecular ion peak will be observed, which is characteristic of a monochlorinated compound.
-
Fragmentation Pattern: The fragmentation of this compound is likely to proceed through several pathways. A common fragmentation for aldehydes is the loss of the formyl radical (CHO), leading to a fragment at m/z 139/141. Another likely fragmentation is the cleavage of the C-C bond between the propyl chain and the aromatic ring, which could lead to the formation of a chlorobenzyl cation or related fragments. The tropylium ion at m/z 91 is a common fragment for alkylbenzenes.
Experimental Workflow and Data Acquisition
The following provides a general methodology for acquiring the spectroscopic data discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy Protocol
-
Sample Preparation: As this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using the spectrum of the empty salt plates.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Instrument: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer.
-
Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.
Visualizing Spectroscopic Relationships
The following diagrams illustrate key relationships in the spectroscopic analysis of this compound.
Caption: Correlation of ¹H and ¹³C NMR chemical shifts to the molecular structure.
Caption: Predicted major fragmentation pathways in the mass spectrum.
Conclusion
The comprehensive spectroscopic analysis of this compound, encompassing ¹H NMR, ¹³C NMR, IR, and MS, provides a detailed and unambiguous structural characterization. The predicted data, based on established spectroscopic principles and comparison with analogous structures, offers a reliable reference for researchers working with this compound. The methodologies and interpretations presented in this guide are intended to facilitate the accurate identification and quality assessment of this compound in various research and development settings.
References
- PubChem. 3-(3-Chlorophenyl)propionaldehyde. [Link]
- The Royal Society of Chemistry.
- NIST. 1-Propanone, 1-(4-chlorophenyl)-. [Link]
- Doc Brown's Chemistry. Mass spectrum of propanal. [Link]
- Master Organic Chemistry.
- NIST. 3-(4-Chlorophenyl)propionic acid. [Link]
- Doc Brown's Chemistry. Infrared spectrum of propanal. [Link]
- Doc Brown's Chemistry. 13C NMR spectrum of propanal. [Link]
- SpectraBase. 3-(4-Chlorophenyl)-1-(4-methylphenyl)-1-propanone. [Link]
- Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. [Link]
- ResearchGate. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. [Link]
- Doc Brown's Chemistry. C-13 NMR SPECTROSCOPY INDEX. [Link]
- Doc Brown's Chemistry. 1H proton nmr spectrum of propanal. [Link]
- NIST. Propanal. [Link]
- NIH. The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][2][3]dioxin-6-yl)prop-2-en-1-one. [Link]
- P.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- 13C NMR of 1-Propanol. [Link]
- PubChem. Benzenepropanal. [Link]
- The Good Scents Company. propionaldehyde. [Link]
- SpectraBase. L-3-(p-Chlorophenyl)alanine. [Link]
- NIST. 2-Propenal, 3-phenyl-. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033716). [Link]
- NIST. 3-Phenylpropanol. [Link]
Sources
The Researcher's Compendium to 3-(4-Chlorophenyl)propanal: Commercial Availability, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Chlorophenyl)propanal, a chlorinated aromatic aldehyde with the chemical formula C₉H₉ClO, serves as a pivotal intermediate in the landscape of organic synthesis and medicinal chemistry.[1] Its unique structural features, comprising a para-chlorinated phenyl ring linked to a propanal moiety, render it a versatile building block for the construction of more complex molecular architectures.[1] This guide provides an in-depth analysis of its commercial availability, quality control standards, key synthetic pathways, and significant applications, particularly in the realm of drug discovery. The presence of the chlorine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, making this compound a valuable starting material for novel therapeutics.
Commercial Availability and Suppliers
This compound (CAS No. 75677-02-0) is readily available from a variety of commercial suppliers, catering to both research and bulk-scale requirements. The compound is typically offered at different purity grades, and it is crucial for researchers to select a supplier that meets the specific needs of their application in terms of quality and documentation.
Below is a comparative table of prominent suppliers, highlighting typical offerings. Please note that availability and specifications are subject to change, and direct inquiry with the suppliers is always recommended.
| Supplier | Region | Typical Purity | Available Quantities | Notes |
| Sigma-Aldrich (Merck) | Global | ≥95% | Gram to Kilogram | Often provides comprehensive analytical data and documentation. |
| BLD Pharm | Global | ≥97% | Gram to Kilogram | Offers various purity grades and provides key product information.[2] |
| BenchChem | North America | Custom Synthesis | Milligram to Kilogram | Specializes in a wide range of building blocks for research. |
| Smolecule | Asia | ≥98% | Gram to Kilogram | Provides detailed product information including IUPAC name and SMILES.[1] |
| Crochem | Asia | Manufacturer | Bulk quantities | A primary manufacturer based in China. |
It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from the supplier to confirm the purity, identity, and impurity profile of the purchased material. For applications in drug development, sourcing from suppliers who adhere to Good Manufacturing Practices (GMP) may be necessary.
Quality Control and Specifications
Ensuring the quality of this compound is paramount for the reproducibility of synthetic procedures and the integrity of biological assays. A comprehensive quality control regimen for this compound typically involves a combination of chromatographic and spectroscopic techniques.
Typical Specifications:
-
Appearance: Colorless to pale yellow liquid
-
Purity (by GC): ≥95% (typical for research grade)
-
Identity (by ¹H NMR and MS): Conforms to the structure
-
Boiling Point: ~117-120 °C at 1 mmHg
-
Molecular Weight: 168.62 g/mol [1]
Analytical Methods for Quality Control:
-
Gas Chromatography (GC): GC is the most common method for determining the purity of this compound. A capillary column with a non-polar stationary phase is typically used, coupled with a Flame Ionization Detector (FID) for quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for confirming the chemical structure. The proton NMR spectrum should show characteristic signals for the aromatic protons, the methylene protons of the propyl chain, and the aldehydic proton.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electron ionization (EI) or chemical ionization (CI) techniques can be employed.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the key functional groups, particularly the characteristic C=O stretch of the aldehyde at approximately 1720-1740 cm⁻¹.
Key Synthetic Pathways
The synthesis of this compound can be achieved through several established routes in organic chemistry. The choice of a particular pathway often depends on the availability of starting materials, desired scale, and economic considerations.
Figure 1: Key synthetic pathways to this compound.
1. Oxidation of 3-(4-Chlorophenyl)propan-1-ol:
A common and reliable laboratory-scale synthesis involves the oxidation of the corresponding primary alcohol, 3-(4-chlorophenyl)propan-1-ol.[3] Mild oxidizing agents are employed to prevent over-oxidation to the carboxylic acid.
-
Experimental Protocol:
-
Dissolve 3-(4-chlorophenyl)propan-1-ol in a suitable anhydrous solvent such as dichloromethane (DCM).
-
Add a mild oxidizing agent, such as Pyridinium chlorochromate (PCC) or a Dess-Martin periodinane-based reagent, portion-wise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC.
-
Upon completion, quench the reaction and work up the mixture, typically involving filtration through a pad of silica gel to remove the oxidant byproducts.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
-
2. Reduction of 3-(4-Chlorophenyl)propanoic Acid Derivatives:
Another viable route is the partial reduction of a 3-(4-chlorophenyl)propanoic acid derivative, such as the corresponding acid chloride or ester.
-
Experimental Protocol (from the acid chloride):
-
Convert 3-(4-chlorophenyl)propanoic acid to its acid chloride using a reagent like thionyl chloride or oxalyl chloride.
-
In a separate flask, prepare a solution of a mild reducing agent such as lithium tri-tert-butoxyaluminum hydride in an anhydrous ether solvent (e.g., THF) at low temperature (-78 °C).
-
Slowly add the acid chloride solution to the reducing agent.
-
After the addition is complete, allow the reaction to stir for a specified time before quenching with a suitable reagent (e.g., water or a mild acid).
-
Extract the product into an organic solvent, wash, dry, and purify by chromatography.
-
Applications in Drug Discovery and Organic Synthesis
The aldehyde functionality of this compound makes it a versatile precursor for a wide range of chemical transformations, leading to the synthesis of diverse molecular scaffolds with potential therapeutic applications.
Figure 2: Key reactions of this compound in synthesis.
1. Precursor to Biologically Active Amines:
The aldehyde can undergo reductive amination with a variety of primary and secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride) to yield the corresponding substituted amines. These amines can serve as key intermediates in the synthesis of pharmaceuticals.
2. Synthesis of Heterocyclic Compounds:
This compound is a valuable starting material for the synthesis of various heterocyclic systems. For example, it can be used in condensation reactions with dinucleophiles to form pyridines, pyrimidines, and other important heterocyclic cores that are prevalent in many drug molecules.
3. Carbon-Carbon Bond Forming Reactions:
The aldehyde readily participates in classic carbon-carbon bond-forming reactions such as the Wittig reaction to produce alkenes, and aldol condensations to form β-hydroxy aldehydes or α,β-unsaturated aldehydes. These transformations allow for the elaboration of the carbon skeleton and the introduction of further functional complexity.
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant potential in organic synthesis and drug discovery. A thorough understanding of its commercial landscape, quality control parameters, and synthetic utility is essential for researchers aiming to leverage this compound in their scientific endeavors. The judicious selection of suppliers and rigorous analytical characterization are critical first steps in ensuring the success and reproducibility of research outcomes. As the demand for novel and effective therapeutics continues to grow, the importance of such key intermediates in the drug development pipeline remains undiminished.
References
- PubChem. This compound.
Sources
Methodological & Application
Application Note & Protocol: High-Fidelity Synthesis of 3-(4-Chlorophenyl)propanal via Dess-Martin Periodinane Oxidation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The selective oxidation of primary alcohols to aldehydes is a foundational transformation in modern organic synthesis, particularly in the construction of pharmaceutical intermediates where functional group tolerance and high purity are paramount. 3-(4-Chlorophenyl)propanal is a valuable building block in the synthesis of more complex molecules, including potential therapeutics and agrochemicals.[1][2] This document provides a comprehensive, field-proven protocol for the synthesis of this compound from its corresponding primary alcohol, 3-(4-chlorophenyl)propan-1-ol. The chief challenge in this conversion is preventing over-oxidation to the non-productive carboxylic acid.[3][4] We present the Dess-Martin Periodinane (DMP) oxidation as the method of choice for this application, selected for its exceptional mildness, high chemoselectivity, operational simplicity, and superior yield under ambient conditions.[5][6][7]
Strategic Rationale: Selecting the Optimal Oxidation Reagent
While numerous reagents can effect the oxidation of primary alcohols, the choice of oxidant is critical and dictated by the specific requirements of the substrate and the desired scale of the reaction.
-
Chromium-Based Reagents (e.g., PCC): Pyridinium chlorochromate (PCC) is a classic reagent for this transformation and can effectively yield aldehydes.[8][9][10] However, the high toxicity and carcinogenic nature of chromium (VI) compounds, coupled with the challenges of stoichiometric heavy metal waste disposal, make it a less desirable option in modern, safety- and environmentally-conscious laboratories.[11][12]
-
DMSO-Based Oxidations (e.g., Swern): The Swern oxidation and its variants are renowned for their mildness and broad functional group compatibility.[13][14][15] These methods require cryogenic temperatures (typically -78 °C) and generate dimethyl sulfide as a byproduct, which is notorious for its pervasive and unpleasant odor, necessitating specialized quenching and waste handling procedures.[15][16]
-
TEMPO-Catalyzed Systems: (2,2,6,6-Tetramethylpiperidine-1-yl)oxyl (TEMPO) catalyzed systems, often using inexpensive terminal oxidants like bleach (NaOCl), are excellent for large-scale industrial applications due to their catalytic nature and favorable environmental profile.[17][18] However, optimizing the catalytic cycle can sometimes require careful control of pH and biphasic conditions.[19]
-
Dess-Martin Periodinane (DMP): For laboratory-scale synthesis focused on reliability, speed, and ease of execution, the Dess-Martin Periodinane (DMP) stands out.[20] It is a hypervalent iodine reagent that operates under neutral pH at room temperature, typically in chlorinated solvents like dichloromethane (DCM).[5][7] Its advantages are compelling for research and development settings:
-
Mild Conditions: Avoids harsh acids, bases, or extreme temperatures.[21]
-
High Chemoselectivity: Tolerates a wide array of sensitive functional groups.[5][6]
-
Rapid Reaction Times: Conversions are often complete within 1-3 hours.[7]
-
Simplified Workup: The byproducts are easily removed with a standard aqueous wash.[5]
-
While its cost and potential shock-sensitivity are considerations, proper handling mitigates the risks, and its efficiency makes it the superior choice for high-value syntheses at the milligram-to-gram scale.[5][21]
The Underlying Chemistry: Mechanism of the Dess-Martin Oxidation
The efficacy of DMP stems from a well-defined and efficient reaction pathway. The process begins with a rapid ligand exchange, where the hydroxyl group of the alcohol attacks the hypervalent iodine center, displacing an acetate ligand to form a key intermediate.[5][6][20] An available acetate molecule then acts as a base, abstracting the proton on the carbon bearing the oxygen. This initiates a concerted elimination that forms the C=O double bond of the new aldehyde, releasing the reduced iodine byproduct (iodinane) and acetic acid.[5][6]
Caption: Mechanism of DMP Oxidation.
Detailed Synthesis Protocol
This protocol details the oxidation of 3-(4-chlorophenyl)propan-1-ol to this compound.
Materials & Reagents
| Reagent/Material | Grade | Notes |
| 3-(4-chlorophenyl)propan-1-ol | >98% Purity | Starting material. |
| Dess-Martin Periodinane (DMP), C₁₃H₁₃IO₈ | Synthesis Grade | Handle with care; potentially shock-sensitive.[21] |
| Dichloromethane (DCM), CH₂Cl₂ | Anhydrous, >99.8% | Reaction solvent. |
| Sodium Bicarbonate, NaHCO₃ | Reagent Grade | Used as a saturated aqueous solution for workup. |
| Sodium Thiosulfate, Na₂S₂O₃ | Reagent Grade | Used as a saturated aqueous solution for quenching. |
| Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Anhydrous | Drying agent. |
| Silica Gel | 230-400 mesh | For optional column chromatography. |
| Round-bottom flask, magnetic stirrer, stir bar | Standard laboratory glassware | |
| Inert atmosphere setup (Nitrogen or Argon) | Recommended to ensure anhydrous conditions. |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(4-chlorophenyl)propan-1-ol (1.0 eq, e.g., 1.71 g, 10.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (DCM) to the flask (approx. 40 mL, ~0.25 M concentration) and stir at room temperature (20-25 °C) until the alcohol is fully dissolved. An inert atmosphere is recommended but not strictly required for this robust reaction.
-
DMP Addition: In a single portion, add Dess-Martin Periodinane (1.1 - 1.2 eq, e.g., 4.66 g, 11.0 mmol) to the stirred solution.[21] A slight increase in temperature may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete in 1-3 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes). The formation of a white precipitate (the iodinane byproduct) is typically observed as the reaction progresses.
-
Quenching the Reaction: Once the starting material is consumed, dilute the reaction mixture with an equal volume of DCM (40 mL). Pour the mixture into a separatory funnel containing a rapidly stirring biphasic solution of saturated aqueous sodium bicarbonate (50 mL) and saturated aqueous sodium thiosulfate (50 mL). Stir vigorously for 10-15 minutes until the organic layer is clear and colorless. The thiosulfate reduces the iodine-based byproducts, and the bicarbonate neutralizes the acetic acid formed.
-
Extraction and Wash: Separate the layers. Extract the aqueous layer twice with DCM (2 x 25 mL). Combine all organic layers and wash with saturated aqueous sodium bicarbonate (1 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. The product is often obtained as a pale yellow oil of high purity.
-
Purification (Optional): For applications requiring exceptional purity, the crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Safety Precautions
-
Dess-Martin Periodinane: DMP is a stable reagent but can be shock-sensitive and potentially explosive upon impact or heating above 200 °C.[5][21] Handle with non-metallic spatulas and avoid grinding.
-
Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. All operations must be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
Data Summary and Workflow Visualization
Key Reaction Parameters
| Parameter | Value / Description |
| Substrate | 3-(4-chlorophenyl)propan-1-ol |
| Reagent | Dess-Martin Periodinane (1.1-1.2 equivalents) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 1-3 hours |
| Workup | Quench with NaHCO₃ / Na₂S₂O₃, aqueous extraction |
| Expected Yield | >90% |
| Product Appearance | Colorless to pale yellow oil |
Experimental Workflow
Caption: General experimental workflow for the DMP oxidation.
Product Validation and Characterization
To ensure the integrity of the synthesis, the final product should be characterized using standard analytical methods. The successful conversion is confirmed by the disappearance of signals corresponding to the starting alcohol and the appearance of characteristic aldehyde signals.
-
¹H NMR (CDCl₃): Expect a distinctive singlet or triplet for the aldehyde proton (CHO) at δ ≈ 9.8 ppm. The methylene protons adjacent to the carbonyl will appear at δ ≈ 2.9 ppm (t) and the methylene protons adjacent to the aromatic ring at δ ≈ 2.8 ppm (t). The broad -OH signal from the starting material will be absent.
-
¹³C NMR (CDCl₃): Appearance of a carbonyl carbon signal at δ ≈ 200 ppm.
-
Infrared (IR) Spectroscopy: A strong C=O stretching band will appear around 1725 cm⁻¹. The broad O-H stretch from the starting alcohol (≈ 3300 cm⁻¹) will be absent.
References
- Dess–Martin periodinane - Wikipedia. [Link]
- TEMPO-Mediated Oxid
- Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP) - Organic Synthesis. [Link]
- Dess–Martin periodinane (DMP)
- Dess-Martin Oxid
- Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. [Link]
- TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy - Organic Chemistry Portal. [Link]
- PCC Oxidation Mechanism - Chemistry Steps. [Link]
- Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC - NIH. [Link]
- TEMPO (General overview) - Wordpress. [Link]
- Swern Oxidation Mechanism - Chemistry Steps. [Link]
- Selective TEMPO‐Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents - Semantic Scholar. [Link]
- Reagent Friday: PCC (Pyridinium Chlorochrom
- Swern Oxid
- Aldehyde synthesis by oxidation of alcohols and rearrangements - Organic Chemistry Portal. [Link]
- Swern Oxidation: Reaction Mechanism | NROChemistry. [Link]
- Swern oxid
- Pyridinium chlorochrom
- Oxidation of Alcohols with PCC | Synthesis of Aldehydes
- Alcohol oxid
- Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochrom
- Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps. [Link]
- Oxidising alcohols to make aldehydes and ketones - Chemguide. [Link]
Sources
- 1. Buy this compound | 75677-02-0 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
- 8. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 15. Swern oxidation - Wikipedia [en.wikipedia.org]
- 16. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 17. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. TEMPO (General overview) - Wordpress [reagents.acsgcipr.org]
- 19. [PDF] Selective TEMPO‐Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents | Semantic Scholar [semanticscholar.org]
- 20. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 21. organic-synthesis.com [organic-synthesis.com]
Selective Oxidation of 3-(4-chlorophenyl)propan-1-ol: A Practical Guide to Mild Reagents and Protocols
An Application Guide for Researchers
Abstract
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis, particularly within pharmaceutical and agrochemical development. The target molecule, 3-(4-chlorophenyl)propanal, is a valuable synthetic intermediate for a range of more complex structures.[1][2] This application note provides a comprehensive guide to the selection and implementation of mild oxidizing agents for the conversion of 3-(4-chlorophenyl)propan-1-ol to its corresponding aldehyde. We delve into the mechanistic rationale, comparative advantages, and practical limitations of four common methods: Dess-Martin Periodinane (DMP), Pyridinium Chlorochromate (PCC), Swern oxidation, and TEMPO-catalyzed systems. Detailed, field-tested protocols for the highly reliable DMP oxidation and a green, TEMPO-catalyzed aerobic oxidation are presented, designed to equip researchers with the knowledge to achieve high-yield, clean conversions while ensuring functional group tolerance.
Introduction: The Imperative for Selective Oxidation
The oxidation of a primary alcohol presents a fundamental challenge in synthesis: halting the reaction at the aldehyde stage without progressing to the thermodynamically more stable carboxylic acid.[3][4] Strong oxidizing agents like potassium permanganate or Jones reagent will readily cause this over-oxidation, especially in the presence of water.[4] Therefore, the use of mild, selective reagents is paramount for accessing aldehydes, which are critical electrophilic building blocks in C-C bond-forming reactions such as Wittig, aldol, and Grignard reactions.
3-(4-chlorophenyl)propan-1-ol is a substrate featuring a terminal primary alcohol and an aromatic chloride, a functional group generally stable to the mild conditions discussed herein. The successful synthesis of this compound is a key step for creating precursors for potential therapeutics and other advanced materials.[2] This guide focuses on providing the causal logic behind protocol selection and execution to empower scientists to make informed decisions for this specific transformation and for analogous systems.
Comparative Analysis of Key Mild Oxidizing Agents
Choosing the right oxidant depends on a variety of factors including substrate sensitivity, scale, cost, safety considerations, and desired workup procedure. Below is a comparative overview of four widely adopted systems for the oxidation of primary alcohols.
Caption: General experimental workflow for alcohol oxidation.
Table 1: Comparison of Mild Oxidizing Agents for Primary Alcohol Oxidation
| Feature | Dess-Martin Periodinane (DMP) | Pyridinium Chlorochromate (PCC) | Swern Oxidation | TEMPO-Catalyzed Systems |
| Reaction Conditions | Room temp, 0.5-4 h[5][6] | Room temp, 2-4 h[7] | -78 °C , 1-2 h[8][9] | Room temp to 50 °C, 1-24 h[10] |
| Typical Yields | High to excellent (>90%) | Good to high (70-90%) | High to excellent (>90%) | High to excellent (>90%) |
| Key Advantages | Very mild, neutral pH, simple workup, high functional group tolerance.[5][11] | Inexpensive, readily available, reliable. | Excellent for acid/base sensitive substrates, very mild.[12] | Catalytic, uses "green" terminal oxidants (air, bleach), highly selective for 1° alcohols.[10][13] |
| Key Disadvantages | Expensive, shock-sensitive/explosive potential, poor atom economy.[11] | Toxic Cr(VI) waste , acidic nature can isomerize or decompose sensitive substrates.[7][14][15] | Requires cryogenic temps, produces noxious dimethyl sulfide (DMS), sensitive to moisture.[12][16] | Can be slower, catalyst/co-oxidant may require optimization. |
| Workup Complexity | Simple filtration or aqueous wash with Na₂S₂O₃ to remove iodine byproducts.[17][18] | Filtration through silica/celite to remove chromium sludge. | Aqueous quench and extraction; DMS odor requires proper handling and glassware decontamination.[19] | Simple extraction; catalyst removal is typically straightforward. |
Detailed Application Protocols
Based on the analysis, we present detailed protocols for two highly effective methods: Dess-Martin Periodinane (DMP) oxidation, valued for its reliability and mildness, and a Copper/TEMPO-catalyzed aerobic oxidation, which represents a more sustainable and scalable approach.
The DMP oxidation utilizes a hypervalent iodine(V) reagent that operates under exceptionally mild and neutral conditions, making it a go-to method for sensitive substrates.[5][6]
Mechanism of Action: The reaction proceeds through an initial ligand exchange, where the alcohol displaces an acetate group on the iodine center.[20] A base (often the displaced acetate) then abstracts the α-proton, leading to a concerted elimination that forms the aldehyde, acetic acid, and a reduced iodinane byproduct.[20][21]
Caption: Simplified mechanism of Dess-Martin Oxidation.
Experimental Protocol:
-
Reagents & Setup:
-
3-(4-chlorophenyl)propan-1-ol (1.0 eq.)
-
Dess-Martin Periodinane (1.2 - 1.5 eq.)
-
Anhydrous Dichloromethane (DCM, CH₂Cl₂) (approx. 0.1 M concentration of substrate)
-
Sodium bicarbonate (NaHCO₃) (optional, 2-3 eq. for acid-sensitive substrates)
-
Equip a dry, round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
-
Procedure:
-
To the flask, add 3-(4-chlorophenyl)propan-1-ol and anhydrous DCM. If using, add sodium bicarbonate at this stage.
-
Stir the solution at room temperature (20-25 °C) to ensure complete dissolution.
-
In a single portion, add the Dess-Martin Periodinane to the stirring solution.[11]
-
Causality Note: Adding DMP in one portion is standard for this stable reaction. The optional NaHCO₃ buffer is crucial if the final product or starting material contains acid-labile groups, as the reaction generates two equivalents of acetic acid.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 1-3 hours.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.
-
Pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (to neutralize acetic acid) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Causality Note: The sodium thiosulfate solution is essential for quenching any excess DMP and converting the soluble iodinane byproduct into water-soluble species, simplifying purification.[18]
-
Shake the funnel vigorously for 1-2 minutes. The layers should become clear. Separate the organic layer.
-
Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic extracts, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
This protocol leverages a catalytic system that uses ambient air as the terminal oxidant, representing a cost-effective and environmentally benign alternative to stoichiometric reagents.[10] The system is highly chemoselective for primary alcohols.[10][13]
Mechanism of Action: The catalytic cycle involves the oxidation of the TEMPO radical to the active N-oxoammonium salt by the Cu(II) species. This salt then oxidizes the alcohol to the aldehyde, regenerating the TEMPO-H hydroxylamine. The reduced Cu(I) is re-oxidized to Cu(II) by molecular oxygen (from air), and the TEMPO-H is re-oxidized back to the TEMPO radical, closing both catalytic cycles.
Caption: Catalytic cycle for Cu/TEMPO aerobic oxidation.
Experimental Protocol:
-
Reagents & Setup:
-
3-(4-chlorophenyl)propan-1-ol (1.0 eq.)
-
Copper(I) Iodide (CuI) (0.05 eq.)
-
TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) (0.05 eq.)
-
Acetonitrile (CH₃CN) (approx. 0.5 M concentration of substrate)
-
Equip a round-bottom flask with a magnetic stir bar. The reaction is typically run open to the atmosphere or with a balloon of air.
-
-
Procedure:
-
To the flask, add CuI, TEMPO, and 3-(4-chlorophenyl)propan-1-ol.
-
Add acetonitrile and begin stirring vigorously at room temperature (20-25 °C).
-
Causality Note: Vigorous stirring is critical to ensure sufficient mixing of the heterogeneous catalyst and diffusion of atmospheric oxygen into the solution. The reaction can be gently heated (e.g., to 50 °C) to increase the rate if it is sluggish at room temperature.[10]
-
The solution will typically turn green or blue as the reaction proceeds. Monitor by TLC until the starting material is consumed (this can take from a few hours to 24 hours depending on the substrate and conditions).
-
-
Workup and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the acetonitrile.
-
Re-dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel as described in Protocol 1.
-
Conclusion and Best Practices
The selective oxidation of 3-(4-chlorophenyl)propan-1-ol to its aldehyde is readily achievable with high fidelity using modern mild oxidizing agents. For rapid, reliable, lab-scale synthesis with broad functional group tolerance, Dess-Martin Periodinane remains an excellent choice despite its cost. For larger-scale operations or initiatives focused on green chemistry, the Copper/TEMPO-catalyzed aerobic oxidation offers a robust, economical, and environmentally responsible alternative. The choice between these and other methods like Swern or PCC should be guided by the specific experimental constraints and the chemical nature of the substrate. Proper execution, particularly regarding anhydrous conditions and appropriate workup procedures, is key to achieving optimal yields and purity.
References
- Wikipedia.
- Chemistry Steps. Oxidation of Alcohols to Aldehydes and Ketones. [Link]
- Chem-Station.
- NROChemistry.
- Chemistry LibreTexts. 10.6.3. Mild Oxidizing Agents. [Link]
- Chemistry Steps.
- Wikipedia.
- Chemistry Stack Exchange.
- Chemistry Steps. Dess–Martin periodinane (DMP)
- Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
- Hoover, J. M., & Stahl, S. S. (2011). Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. NIH Public Access. [Link]
- ResearchGate. How to work up dess-martin periodinane or hypervalent iodine reactions?. [Link]
- Chemistry Hall.
- Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]
- Chemistry LibreTexts. 17.
- Jack Westin. Oxidation of Alcohols - Organic Chemistry. [Link]
- Wikipedia.
- Synfacts.
- Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]
- ResearchGate. How to quech the DMS (dimethyl sulfide) in swern oxidation because it smell very bad while doing cloumn?. [Link]
- Organic Chemistry Portal.
- YouTube. Oxidation of primary alcohols, Stable and Selective Nitroxyl Radical. [Link]
- Wikipedia.
- Organic Synthesis.
- Common Organic Chemistry.
- Chemistry LibreTexts.
- Reddit.
- OrgoSolver.
- Chemistry Steps.
- YouTube. Oxidations - DMP, PCC & Swern - Aldehydes & Ketones (IOC 24). [Link]
- Master Organic Chemistry.
- YouTube. Swern oxidation of primary and secondary alcohols. [Link]
- Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]
Sources
- 1. Buy this compound | 75677-02-0 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 4. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. Dess-Martin Oxidation [organic-chemistry.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 9. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 10. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Swern oxidation - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. orgosolver.com [orgosolver.com]
- 15. youtube.com [youtube.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. echemi.com [echemi.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. researchgate.net [researchgate.net]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
Introduction: The Versatility of a Halogenated Aldehyde in Modern Synthesis
An Application Guide to the Strategic Use of 3-(4-Chlorophenyl)propanal in Heterocyclic Compound Synthesis
In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials is paramount. This compound is a bifunctional reagent of significant interest, combining the reactivity of an aldehyde with the physicochemical contributions of a chlorophenyl group.[1] Its molecular formula is C₉H₉ClO, and it consists of a 4-chlorophenyl group linked via a three-carbon chain to an aldehyde functional group.[1] The aldehyde moiety serves as a highly reactive electrophilic center, primed for a variety of crucial carbon-carbon and carbon-nitrogen bond-forming reactions that are foundational to the assembly of complex molecular architectures.[2]
The presence of the 4-chlorophenyl motif is particularly noteworthy. The chlorine atom, a halogen, can significantly modulate a molecule's pharmacokinetic properties, including lipophilicity, metabolic stability, and membrane permeability. This makes it a common feature in many approved drugs.[3] Consequently, this compound is not merely a reactive intermediate but a strategic building block for embedding this valuable pharmacophore into novel heterocyclic systems.[1][2]
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of key heterocyclic scaffolds. We will move beyond simple procedural lists to dissect the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols for researchers engaged in organic synthesis and drug discovery.
Part 1: Synthesis of Dihydropyrimidinones (DHPMs) via the Biginelli Reaction
The Biginelli reaction, a one-pot, three-component synthesis, stands as one of the most efficient methods for accessing the dihydropyrimidinone (DHPM) core.[4] This heterocyclic motif is a cornerstone of many biologically active compounds, known to exhibit activities as calcium channel blockers, and antihypertensive and anti-inflammatory agents.[5] The reaction condenses an aldehyde, a β-ketoester, and urea (or thiourea), making this compound an ideal aldehyde component.[5][6]
Mechanistic Rationale
The reaction typically proceeds under acidic catalysis. The prevailing mechanism involves the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine ion intermediate. This electrophilic species is then intercepted by the enol form of the β-ketoester in a nucleophilic addition. Subsequent cyclization via intramolecular nucleophilic attack by the remaining urea nitrogen onto the carbonyl group, followed by dehydration, yields the final dihydropyrimidinone product.[7] The use of a Lewis acid like SnCl₂·2H₂O can facilitate the formation of the key N-acylimine intermediate.[7]
Sources
- 1. Buy this compound | 75677-02-0 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde [beilstein-journals.org]
- 5. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. scispace.com [scispace.com]
The Versatility of 3-(4-Chlorophenyl)propanal in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
Introduction: Unlocking the Synthetic Potential of a Key Building Block
In the landscape of pharmaceutical drug development, the identification and utilization of versatile chemical intermediates are paramount to the efficient synthesis of novel therapeutic agents. 3-(4-Chlorophenyl)propanal, a seemingly simple aldehyde, emerges as a potent and highly adaptable starting material for the construction of a diverse array of complex molecular architectures. Its strategic combination of a reactive aldehyde functional group and a chlorophenyl moiety provides chemists with a powerful tool to access multiple classes of pharmacologically active compounds.[1] The electrophilic nature of the aldehyde carbonyl carbon allows for a plethora of nucleophilic addition and condensation reactions, while the halogenated aromatic ring offers a site for further functionalization and profoundly influences the pharmacokinetic and pharmacodynamic properties of the final drug molecule.[2]
This comprehensive technical guide, designed for researchers, medicinal chemists, and professionals in drug development, delves into the practical applications of this compound in the synthesis of key pharmaceutical intermediates. We will explore its role in the construction of H1-antihistamines, novel antidepressant candidates, and as a precursor to gamma-aminobutyric acid (GABA) analogues. Beyond a mere recitation of synthetic steps, this document aims to provide a deep understanding of the underlying chemical principles, the rationale behind protocol design, and the practical insights essential for successful laboratory execution.
Part 1: Synthesis of Novel Quinazolinone-Based H1-Antihistaminic Agents
The quinazolinone scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including potent H1-antihistaminic effects.[3][4] The incorporation of a 3-(4-chlorophenyl) group into the quinazolinone core has been shown to yield compounds with significant efficacy in blocking histamine-induced bronchospasm, often with reduced sedative side effects compared to standard therapies like chlorpheniramine.[3][5]
The following protocol details a representative synthesis of a 3-(4-chlorophenyl)-2-thioalkyl-quinazolin-4(3H)-one, a promising scaffold for a new class of H1-antihistaminic agents. The synthetic strategy hinges on the initial formation of a 2-thioxoquinazolone, followed by S-alkylation to introduce a side chain that is crucial for receptor interaction.
Logical Workflow for Quinazolinone Synthesis
Caption: Synthetic workflow for a novel H1-antihistamine precursor.
Experimental Protocol: Synthesis of a 3-(4-Chlorophenyl)-2-(3-chloropropylthio)quinazolin-4(3H)-one
Step 1: Synthesis of 3-(4-Chlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
-
Rationale: This step involves the condensation and cyclization of anthranilic acid with 4-chlorophenyl isothiocyanate. The isothiocyanate provides the thiourea moiety necessary for the formation of the 2-thioxo-quinazolinone ring system.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| Anthranilic acid | 137.14 | 13.7 g | 0.1 |
| 4-Chlorophenyl isothiocyanate | 169.62 | 17.0 g | 0.1 |
| Ethanol | 46.07 | 200 mL | - |
| Pyridine | 79.10 | 5 mL | - |
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anthranilic acid (13.7 g, 0.1 mol) and ethanol (200 mL).
-
Stir the mixture until the anthranilic acid is completely dissolved.
-
Add 4-chlorophenyl isothiocyanate (17.0 g, 0.1 mol) and pyridine (5 mL) to the solution.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold ethanol (2 x 50 mL), and dry in a vacuum oven at 60°C.
-
The expected product is 3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone.[6][7]
Step 2: S-Alkylation with 1-bromo-3-chloropropane
-
Rationale: The thiol group of the 2-thioxo-quinazolinone is nucleophilic and can be readily alkylated with an appropriate alkyl halide in the presence of a base. This step introduces a flexible side chain which can be further modified to interact with the H1 receptor.[8][9]
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 3-(4-Chlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | 288.75 | 14.4 g | 0.05 |
| 1-bromo-3-chloropropane | 157.44 | 8.7 g | 0.055 |
| Potassium carbonate (K₂CO₃) | 138.21 | 10.4 g | 0.075 |
| Acetone | 58.08 | 250 mL | - |
-
In a 500 mL round-bottom flask, dissolve the 3-(4-chlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (14.4 g, 0.05 mol) in acetone (250 mL).
-
Add potassium carbonate (10.4 g, 0.075 mol) to the solution and stir vigorously.
-
Add 1-bromo-3-chloropropane (8.7 g, 0.055 mol) dropwise to the suspension.
-
Reflux the reaction mixture for 12-16 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield the desired 3-(4-chlorophenyl)-2-(3-chloropropylthio)quinazolin-4(3H)-one.
Part 2: Synthesis of Novel Pyrazoline-Based Antidepressant Scaffolds
Pyrazoline derivatives are a well-known class of five-membered nitrogen-containing heterocycles that have attracted significant attention due to their diverse pharmacological activities, including antidepressant properties.[10][11][12] The synthesis of these compounds often proceeds through a chalcone intermediate, which is formed via a Claisen-Schmidt condensation between an aldehyde and a ketone. This compound serves as an excellent starting material for the synthesis of novel chalcones, which can then be cyclized to form pyrazolines with potential therapeutic value in the treatment of depression.
Synthetic Pathway to Pyrazoline Derivatives
Caption: Two-stage synthesis of a novel pyrazoline derivative.
Experimental Protocol: Synthesis of a 3-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole derivative
Step 1: Synthesis of 1-(4-chlorophenyl)-4-phenylbut-3-en-2-one (Chalcone Intermediate)
-
Rationale: This is a base-catalyzed Claisen-Schmidt condensation. The hydroxide ion deprotonates the α-carbon of acetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. Subsequent dehydration yields the α,β-unsaturated ketone (chalcone).
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| This compound | 168.62 | 8.43 g | 0.05 |
| Acetophenone | 120.15 | 6.01 g | 0.05 |
| Ethanol | 46.07 | 100 mL | - |
| Sodium hydroxide (10% aq. soln.) | 40.00 | 20 mL | - |
-
Dissolve this compound (8.43 g, 0.05 mol) and acetophenone (6.01 g, 0.05 mol) in ethanol (100 mL) in a 250 mL flask with stirring.
-
Cool the mixture in an ice bath.
-
Slowly add 10% aqueous sodium hydroxide solution (20 mL) dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring in the ice bath for 1 hour, and then at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-cold water (200 mL) and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with water until neutral, and dry.
-
Recrystallize the crude chalcone from ethanol to obtain the pure product.
Step 2: Synthesis of the Pyrazoline Derivative
-
Rationale: The chalcone undergoes a cyclocondensation reaction with hydrazine hydrate. The reaction is typically acid-catalyzed and proceeds via nucleophilic attack of the hydrazine on the β-carbon of the α,β-unsaturated system, followed by intramolecular cyclization and dehydration to form the stable five-membered pyrazoline ring.[10][11][13]
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| Chalcone Intermediate | 270.75 | 10.8 g | 0.04 |
| Hydrazine hydrate (80%) | 50.06 | 3.13 g | 0.05 |
| Ethanol | 46.07 | 150 mL | - |
| Glacial Acetic Acid | 60.05 | 2 mL | - |
-
In a 250 mL round-bottom flask, dissolve the chalcone (10.8 g, 0.04 mol) in ethanol (150 mL).
-
Add hydrazine hydrate (3.13 g, 0.05 mol) and a few drops of glacial acetic acid to the solution.
-
Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazoline derivative.
Part 3: Proposed Synthetic Route to Baclofen from this compound
Baclofen, a derivative of GABA, is a clinically significant muscle relaxant. While many reported syntheses of Baclofen start from 4-chlorobenzaldehyde,[3][11][13][14] a plausible and efficient route can be devised starting from this compound. This proposed pathway leverages well-established and robust chemical transformations.
Proposed Synthetic Pathway for Baclofen
Caption: Proposed synthetic route to Baclofen.
Proposed Experimental Protocol
Step 1: Oxidation to 3-(4-Chlorophenyl)propanoic acid
-
Rationale: Aldehydes are readily oxidized to carboxylic acids using a variety of oxidizing agents. Potassium permanganate is a strong, yet effective, reagent for this transformation.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| This compound | 168.62 | 16.9 g | 0.1 |
| Potassium permanganate (KMnO₄) | 158.03 | 17.4 g | 0.11 |
| Acetone/Water (1:1) | - | 300 mL | - |
| Sodium bisulfite (NaHSO₃) | 104.06 | As needed | - |
-
Dissolve this compound (16.9 g, 0.1 mol) in a 1:1 mixture of acetone and water (300 mL) in a 1 L flask, and cool in an ice bath.
-
Slowly add a solution of potassium permanganate (17.4 g, 0.11 mol) in water (150 mL) dropwise, maintaining the temperature below 10°C.
-
After the addition, stir the mixture at room temperature for 2 hours. A brown precipitate of MnO₂ will form.
-
Quench the excess permanganate by adding a saturated solution of sodium bisulfite until the purple color disappears.
-
Filter the mixture to remove the MnO₂.
-
Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to yield 3-(4-chlorophenyl)propanoic acid.[15]
Step 2: Synthesis of 3-(4-Chlorophenyl)propanamide
-
Rationale: The carboxylic acid is first converted to the more reactive acyl chloride using thionyl chloride, which is then readily converted to the primary amide by reaction with ammonia.
-
In a fume hood, reflux the 3-(4-chlorophenyl)propanoic acid from the previous step with an excess of thionyl chloride (SOCl₂) for 2 hours.
-
Remove the excess SOCl₂ by distillation under reduced pressure.
-
Carefully add the resulting acyl chloride to an excess of concentrated aqueous ammonia, with cooling.
-
Collect the precipitated amide by filtration, wash with water, and dry.
Step 3: Hofmann Rearrangement to Baclofen
-
Rationale: The Hofmann rearrangement of the primary amide in the presence of bromine and a strong base will yield the primary amine with one less carbon atom, directly affording the target Baclofen molecule.[1][14][16][17][18]
-
Prepare a solution of sodium hydroxide in water. Cool this solution in an ice bath.
-
Slowly add bromine to the cold NaOH solution to form sodium hypobromite in situ.
-
Add the 3-(4-chlorophenyl)propanamide to the cold hypobromite solution with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and then heat gently according to established Hofmann rearrangement protocols.
-
After the reaction is complete, cool the mixture and carefully neutralize with HCl to precipitate the amino acid, Baclofen.
-
Collect the product by filtration and recrystallize from water.
Conclusion
This compound has demonstrated its significant utility as a versatile and valuable intermediate in the synthesis of a range of pharmaceutical scaffolds. The protocols and synthetic strategies outlined in this guide for the preparation of H1-antihistamines, potential antidepressants, and GABA analogues underscore the chemical adaptability of this starting material. The reactivity of its aldehyde group, coupled with the electronic and steric influences of the chlorophenyl moiety, provides a rich platform for the generation of diverse and complex molecules. It is our hope that the detailed methodologies and mechanistic insights provided herein will empower researchers to further explore the synthetic potential of this compound in their ongoing drug discovery and development programs.
References
- Saberi, A. (2016). A facile and efficient synthesis of Baclofen. Iranian chemical communication, 4(2), 142-145.
- Jasinski, J. P., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(8), 9594-9605.
- Kendre, M. M., & Baseer, M. A. (2013). Synthesis and Evaluation of Some New Pyrazoline Derivatives as Antimicrobial Agents. Oriental Journal of Chemistry, 29(1), 253-256.
- Alagarsamy, V., et al. (2012). Design and synthesis of novel 3-(4-chlorophenyl)-2-(3-substituted propyl thio) quinazolin-4-(3H)-ones as a new class of H1-antihistaminic agents. Arzneimittelforschung, 62(9), 433-438.
- Alagarsamy, V., et al. (2012). Design and synthesis of novel 3-(4-chlorophenyl)-2-(3-substituted propyl thio) quinazolin-4-(3H)-ones as a new class of H1-antihistaminic agents. PubMed.
- Rastogi, S., & Kumar, D. (2012). Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition. Journal of the Serbian Chemical Society, 77(10), 1369-1376.
- The Pharma Innovation. (2017). Synthesis of series of chalcone and pyrazoline derivatives. The Pharma Innovation Journal, 6(12), 18-21.
- Chemistry LibreTexts. (2023). Synthesis of Amines.
- OpenStax. (2023). Synthesis of Amines.
- Jesudason, C. G., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 179, 913-942.
- Chemistry Steps. (n.d.). Hofmann Rearrangement.
- ChemBK. (n.d.). 3-(4-Chlorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone.
- ResearchGate. (2019). Synthesis, Characterization, and Biological Evaluation of Novel 3‐(4‐Chlorophenyl)‐2‐(substituted)quinazolin‐4(3H)‐one Derivatives as Multi‐target Anti‐inflammatory Agents.
- IJARSCT. (n.d.). Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin.
- University of Dundee. (2018). 2-Mercapto-Quinazolinones as Inhibitors of Type II NADH Dehydrogenase and Mycobacterium tuberculosis.
- NIST. (n.d.). 3-(4-Chlorophenyl)propionic acid.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 5. Design and synthesis of novel 3-(4-chlorophenyl)-2-(3-substituted propyl thio) quinazolin-4-(3H)-ones as a new class of H1-antihistaminic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orientjchem.org [orientjchem.org]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Amine synthesis by Hofmann rearrangement [quimicaorganica.org]
- 15. 3-(4-Chlorophenyl)propionic acid [webbook.nist.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 18. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
Application Notes & Protocols: Nucleophilic Addition Reactions with 3-(4-Chlorophenyl)propanal
Abstract
This document provides a comprehensive technical guide for performing nucleophilic addition reactions on 3-(4-chlorophenyl)propanal, a versatile synthetic intermediate.[1][2] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying mechanistic principles and critical experimental considerations. We will explore three archetypal yet highly relevant nucleophilic additions: the Grignard reaction for carbon-carbon bond formation with organometallics, the base-catalyzed aldol addition utilizing an enolate nucleophile, and the cyanohydrin formation to introduce a nitrile moiety. Each protocol is structured to ensure reproducibility and provide insights into reaction monitoring, product isolation, and characterization.
Molecule Profile: this compound
This compound (C₉H₉ClO) is an aromatic aldehyde featuring a three-carbon chain separating the phenyl ring from the aldehyde functional group.[2] This structure presents two primary sites of reactivity: the electrophilic carbonyl carbon and the aromatic ring.
-
The Aldehyde Moiety: The core of its reactivity in the context of this guide is the aldehyde group. The carbon-oxygen double bond is polarized, rendering the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[1][3] This susceptibility is the foundation for the reactions detailed below.
-
The α-Carbon: The protons on the carbon adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a suitable base to form a nucleophilic enolate.[4][5][6] This reactivity is harnessed in the aldol reaction.
-
The Aromatic Ring: The 4-chlorophenyl group influences the molecule's overall electronic properties and can participate in electrophilic aromatic substitution, though this is not the focus of the current protocols.[1]
Core Mechanistic Principle: Nucleophilic Addition to an Aldehyde
The fundamental reaction pathway for all protocols described is the nucleophilic addition to the carbonyl group.[3][7] The process involves the attack of a nucleophile (Nu⁻) on the partially positive carbonyl carbon. This breaks the C=O π-bond, transferring the electrons to the oxygen atom and forming a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate yields the final alcohol product. The efficiency and reversibility of this process depend on the nucleophile's basicity.[3]
Caption: General mechanism of nucleophilic addition to an aldehyde.
Experimental Protocols
Protocol 1: Grignard Reaction with Methylmagnesium Bromide
Principle: This protocol describes the addition of a carbon-based nucleophile, a Grignard reagent, to form a secondary alcohol and a new carbon-carbon bond. Grignard reagents are potent nucleophiles and strong bases; therefore, the reaction must be conducted under strictly anhydrous conditions to prevent quenching of the reagent.[8][9]
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥95% | Sigma-Aldrich | Store under inert gas. |
| Methylmagnesium Bromide (MeMgBr) | 3.0 M in Diethyl Ether | Sigma-Aldrich | Highly reactive with water and air. Handle under inert atmosphere. |
| Anhydrous Diethyl Ether (Et₂O) | ≥99.7%, inhibitor-free | Fisher Scientific | Use a freshly opened bottle or distill from a suitable drying agent. |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Reagent Grade | VWR | Used for quenching the reaction. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Acros Organics | Drying agent. |
| Argon or Nitrogen Gas | High Purity | Airgas | For maintaining an inert atmosphere. |
| Flame-dried glassware | N/A | N/A | Essential for anhydrous conditions.[10] |
Experimental Workflow Diagram:
Caption: Workflow for the Grignard addition to this compound.
Step-by-Step Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a condenser under a positive pressure of argon or nitrogen.
-
Reagent Preparation: In the flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether (approx. 0.2 M solution).
-
Reaction Initiation: Cool the solution to 0 °C using an ice-water bath.
-
Grignard Addition: Slowly add methylmagnesium bromide solution (1.1 eq, 3.0 M in Et₂O) dropwise via syringe through the septum over 15-20 minutes. Maintain the internal temperature below 5 °C. The addition of organometallic reagents is irreversible.[3]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde.
-
Quenching: Cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Gas evolution may be observed.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 4-(4-chlorophenyl)butan-2-ol.
Expected Results: The reaction should yield a secondary alcohol. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.
Protocol 2: Base-Catalyzed Aldol Addition with Acetone
Principle: This protocol utilizes a moderately strong base to generate a catalytic amount of the enolate of acetone, which then acts as a nucleophile, attacking the aldehyde.[4][5] The reaction forms a β-hydroxy ketone, the characteristic product of an aldol addition.[11] The reaction is an equilibrium process when using bases like hydroxide.[4]
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥95% | Sigma-Aldrich | |
| Acetone | ACS Grade | Fisher Scientific | Serves as both nucleophile source and solvent. |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | VWR | Used to prepare the catalytic base solution. |
| Ethanol (EtOH) | 200 Proof | Decon Labs | Reaction solvent. |
| Hydrochloric Acid (HCl) | 1 M aqueous | Acros Organics | For neutralization during work-up. |
| Ethyl Acetate | ACS Grade | Fisher Scientific | Extraction solvent. |
Experimental Workflow Diagram:
Caption: Workflow for the base-catalyzed aldol addition reaction.
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of acetone (5.0 eq) and ethanol.
-
Reaction Initiation: Cool the flask to 0-5 °C in an ice bath.
-
Base Addition: Slowly add a 10% aqueous solution of sodium hydroxide (NaOH) (0.2 eq) dropwise to the stirred solution.
-
Reaction Progression: Maintain the temperature and stir for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Neutralization: Once the starting material is consumed, carefully neutralize the mixture by adding 1 M HCl until the pH is approximately 7.
-
Solvent Removal: Remove the bulk of the ethanol and acetone using a rotary evaporator.
-
Work-up: Transfer the remaining aqueous residue to a separatory funnel and extract three times with ethyl acetate.
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the pure aldol adduct, 5-hydroxy-5-(4-chlorophenyl)pentan-2-one. Note: This product may be prone to dehydration to the α,β-unsaturated ketone, especially if heated or exposed to acid/base.[12]
Protocol 3: Cyanohydrin Formation
Principle: This reaction involves the nucleophilic addition of a cyanide ion to the carbonyl group, forming a cyanohydrin.[13][14] The reaction is base-catalyzed, as the cyanide ion (CN⁻) is a much more effective nucleophile than hydrocyanic acid (HCN).[14] Using a salt like sodium cyanide (NaCN) with a proton source ensures a sufficient concentration of the nucleophile.[13]
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥95% | Sigma-Aldrich | |
| Sodium Cyanide (NaCN) | ≥97% | Acros Organics | EXTREMELY TOXIC. Handle with extreme caution in a fume hood. |
| Acetic Acid | Glacial | Fisher Scientific | Proton source. |
| Dichloromethane (DCM) | ACS Grade | VWR | Reaction solvent. |
| Sodium Bicarbonate (NaHCO₃) | Saturated aq. | VWR | For washing during work-up. |
Step-by-Step Procedure:
-
Safety First: ALL operations involving sodium cyanide must be performed in a certified chemical fume hood. Ensure an emergency cyanide poisoning antidote kit is available. Acidification of cyanide salts produces highly toxic HCN gas.[13]
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Reagent Addition: Add sodium cyanide (1.2 eq) to the solution, followed by the dropwise addition of glacial acetic acid (1.2 eq).
-
Reaction Progression: Stir the resulting slurry vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture into a separatory funnel containing water. Separate the layers.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove excess acetic acid) and then with brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product, 2-hydroxy-4-(4-chlorophenyl)butanenitrile, can often be used without further purification. If necessary, it can be purified by column chromatography, though care must be taken as cyanohydrins can be unstable.
Safety and Handling
-
General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated chemical fume hood.
-
This compound: May cause skin and eye irritation. Avoid inhalation and contact with skin.[15]
-
Grignard Reagents: Highly flammable and react violently with water and protic solvents. Operations must be carried out under strictly anhydrous conditions and an inert atmosphere.[9]
-
Sodium Cyanide: Highly toxic by ingestion, inhalation, or skin contact.[13] Contact with acids liberates extremely toxic hydrogen cyanide gas. All waste containing cyanide must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional guidelines.
References
- Benchchem. (n.d.). This compound | 75677-02-0.
- Smolecule. (n.d.). Buy this compound | 75677-02-0.
- Sigma-Aldrich. (n.d.). 3-(4-Chlorophenyl)-1-propanol AldrichCPR.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(4-Chlorophenyl)propan-1-ol, 95+%.
- Chemistry LibreTexts. (2022, October 4). 3.3: Enolate Addition- Aldol reactions.
- Chemistry LibreTexts. (2023, January 22). CO9. Enolate Addition and Homologation.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction.
- Organic Chemistry Tutor. (2024, January 14). Cyanohydrin Formation and Reactions [Video]. YouTube.
- Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation.
- Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions.
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls.
- Magritek. (n.d.). The Aldol Condensation.
- Organic Chemistry Tutor. (2017, January 10). Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction [Video]. YouTube.
- NC State University Libraries. (n.d.). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation.
- Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed).
- AZoM. (2014, September 15). An Introduction to Aldol Condensation.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 75677-02-0 [smolecule.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Addition of organometallic reagents to aldehydes and ketones [mail.almerja.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. magritek.com [magritek.com]
- 13. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 14. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Note: Interpreting the Mass Spectrometry Fragmentation of 3-(4-Chlorophenyl)propanal
Introduction
3-(4-Chlorophenyl)propanal is an aromatic aldehyde with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. Its structural elucidation is a critical step in quality control, metabolite identification, and process optimization. Mass spectrometry (MS), particularly coupled with gas chromatography (GC-MS), is a powerful analytical technique for this purpose. Understanding the fragmentation pattern of this compound under electron ionization (EI) is key to its unambiguous identification. This application note provides a detailed guide to the predicted fragmentation pathways of this molecule, a comprehensive protocol for its analysis, and the scientific rationale behind the observed and expected fragmentation patterns.
The structure of this compound combines a chlorobenzene ring with a propanal side chain. This combination of a halogenated aromatic system and an aliphatic aldehyde functional group leads to a characteristic and predictable fragmentation pattern. The interpretation of its mass spectrum relies on fundamental principles of ion chemistry, including the stability of carbocations, the influence of heteroatoms, and classic fragmentation reactions such as alpha-cleavage and McLafferty rearrangements.
Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation Pathways
While an experimental mass spectrum for this compound is not widely available in public databases, a reliable fragmentation pattern can be predicted based on the well-established fragmentation of its constituent parts and analogous structures. The molecular weight of this compound (C₉H₉ClO) is 168.03 g/mol for the ³⁵Cl isotope and 170.03 g/mol for the ³⁷Cl isotope.
Molecular Ion Peak
Upon electron ionization (typically at 70 eV), the molecule will lose an electron to form the molecular ion, [M]⁺•. A key characteristic of chlorine-containing compounds is the presence of an M+2 peak due to the natural abundance of the ³⁷Cl isotope (~25%) relative to the ³⁵Cl isotope (~75%).[1][2] Therefore, we expect to observe a pair of molecular ion peaks at m/z 168 and m/z 170 in an approximate 3:1 intensity ratio.[3] Aromatic aldehydes generally show a reasonably strong molecular ion peak.[2]
Major Fragmentation Pathways
The fragmentation of the this compound molecular ion is driven by the formation of stable fragment ions. The primary pathways are predicted to be:
-
Benzylic/Tropylium Ion Formation: The most significant fragmentation pathway for many alkylbenzenes is the cleavage of the bond beta to the aromatic ring, leading to the formation of a highly stable benzyl or, more commonly, a rearranged tropylium cation ([C₇H₇]⁺). For this compound, this would involve cleavage between the alpha and beta carbons relative to the ring, with a hydrogen rearrangement. This would result in the formation of a chlorotropylium ion. However, a more likely dominant fragmentation is the cleavage of the Cα-Cβ bond of the side chain, leading to the formation of the chlorobenzyl cation, which can rearrange to the more stable chlorotropylium ion at m/z 125/127 . This is analogous to the formation of the m/z 91 tropylium ion from 3-phenylpropanal.[4]
-
McLafferty Rearrangement: Aldehydes with a sufficiently long alkyl chain containing a γ-hydrogen are prone to the McLafferty rearrangement.[5][6][7] In this compound, the γ-hydrogen is on the phenyl ring, which is not available for this rearrangement. However, a modified McLafferty-type rearrangement involving the benzylic hydrogens is possible, leading to the elimination of a neutral ethene molecule and the formation of a radical cation at m/z 140/142 .
-
Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group (alpha-cleavage) is a common fragmentation pathway for aldehydes.[8][9] This can result in the loss of a hydrogen atom to form an acylium ion at m/z 167/169 ([M-1]⁺), or the loss of the formyl radical (•CHO) to form a chlorophenyl-ethyl cation at m/z 139/141 .
-
Fragmentation of the Chlorophenyl Moiety: The chlorotropylium ion (m/z 125/127) can further fragment by losing a chlorine radical to yield the phenyl cation at m/z 77 .[1][10] Subsequent loss of acetylene (C₂H₂) from the phenyl cation can produce a fragment at m/z 51 .
The logical flow of these fragmentation pathways is illustrated in the diagram below:
Caption: Predicted EI fragmentation pathways of this compound.
Summary of Predicted Key Fragments
The following table summarizes the predicted principal mass fragments for this compound and their likely origins.
| m/z (³⁵Cl/³⁷Cl) | Proposed Ion Fragment | Relative Intensity (Predicted) | Fragmentation Pathway |
| 168/170 | [C₉H₉ClO]⁺• | Moderate | Molecular Ion (M⁺•) |
| 167/169 | [C₉H₈ClO]⁺ | Low | α-cleavage: Loss of H• |
| 140/142 | [C₈H₇ClO]⁺• | Moderate | McLafferty-type Rearrangement |
| 139/141 | [C₈H₈Cl]⁺ | Moderate | α-cleavage: Loss of •CHO |
| 125/127 | [C₇H₆Cl]⁺ | High (Base Peak) | Benzylic cleavage & rearrangement |
| 77 | [C₆H₅]⁺ | Moderate | Loss of Cl• from m/z 125 |
| 51 | [C₄H₃]⁺ | Low | Loss of C₂H₂ from m/z 77 |
Experimental Protocol: GC-MS Analysis
This protocol outlines a standard procedure for the analysis of this compound using a common GC-MS system with an electron ionization source.
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium (99.999% purity).
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade).
-
Sample Vials: 2 mL amber glass vials with PTFE-lined septa.
Sample Preparation
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in the chosen solvent. Create a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution.
-
Sample Extraction (from a matrix): The extraction procedure will be matrix-dependent. For a general liquid-liquid extraction:
-
To 1 mL of aqueous sample, add a suitable internal standard.
-
Extract with 2 x 1 mL of dichloromethane.
-
Vortex for 1 minute and centrifuge to separate the layers.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Transfer the extract to a clean vial and concentrate under a gentle stream of nitrogen if necessary.
-
Reconstitute in the final analysis solvent to a known volume.
Note: For trace analysis, derivatization with reagents like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) can significantly improve sensitivity and chromatographic performance.
-
GC-MS Method Parameters
-
Injector:
-
Mode: Splitless
-
Temperature: 250 °C
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 70 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas (Helium):
-
Flow Rate: 1.2 mL/min (constant flow mode).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40 - 300
-
Solvent Delay: 3 minutes
-
The workflow for this protocol is depicted below:
Caption: GC-MS analysis workflow for this compound.
Conclusion
The mass spectral fragmentation of this compound is predicted to be dominated by the formation of a stable chlorotropylium ion at m/z 125/127. Other significant fragments arising from McLafferty-type rearrangements and alpha-cleavages provide further structural confirmation. The characteristic isotopic signature of chlorine, with M and M+2 peaks in a 3:1 ratio, is a crucial identifier for all chlorine-containing fragments. The GC-MS protocol provided herein offers a robust starting point for the reliable identification and quantification of this compound in various matrices. This detailed understanding of the fragmentation behavior is essential for researchers in drug development and chemical analysis, enabling confident structural elucidation.
References
- Doc Brown's Chemistry. (n.d.). Mass spectrum of chlorobenzene fragmentation pattern.
- Durant, J. L., et al. (1984). Unimolecular dissociation rates of the chlorobenzene cation prepared by multiphoton ionization. The Journal of Chemical Physics, 80(5), 1817-1825.
- NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies.
- Chemistry LibreTexts. (2019). Br and Cl.
- Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.4. Whitman College.
- Ho, T. D. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. University of North Dakota.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- Name Reactions. (n.d.). McLafferty Rearrangement.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- The Organic Chemistry Tutor. (n.d.). The McLafferty Rearrangement.
- St-Gelais, A. T., et al. (2008). Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theory calculations. Journal of mass spectrometry, 43(11), 1547–1559.
- Wikipedia. (n.d.). McLafferty rearrangement.
- Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry, 9, 46-51.
- Chemistry Steps. (n.d.). McLafferty Rearrangement.
- Al-Sarraf, H., & Gąsiorowski, K. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2135.
- PubChem. (n.d.). Benzenepropanal.
Sources
- 1. 3-(4-Chlorophenyl)propionic acid [webbook.nist.gov]
- 2. PubChemLite - this compound (C9H9ClO) [pubchemlite.lcsb.uni.lu]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. mass spectrum of propanal fragmentation pattern of m/z m/e ions for analysis and identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Propanal [webbook.nist.gov]
- 6. Photoelectron imaging of propanal by resonant multiphoton ionization via the 3s Rydberg state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Propanal, 3-(4-hydroxy-3-methoxyphenyl) [webbook.nist.gov]
Application Note: FT-IR Spectroscopy for the Identification of Key Functional Groups in 3-(4-Chlorophenyl)propanal
Abstract
This application note provides a detailed guide for the identification of characteristic functional groups in 3-(4-Chlorophenyl)propanal using Fourier Transform Infrared (FT-IR) spectroscopy. As a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals, rapid and reliable identification of this aromatic aldehyde is crucial for quality control and reaction monitoring. This document outlines the theoretical basis for the expected vibrational frequencies, presents a comprehensive protocol for sample analysis via Attenuated Total Reflectance (ATR)-FTIR, and provides a detailed interpretation of the resulting spectrum. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction: The Significance of this compound
This compound is a bifunctional molecule of significant interest in organic synthesis. Its structure incorporates an aldehyde group, a substituted aromatic ring, and a halogen, making it a versatile building block. The aldehyde functionality allows for a wide range of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. The presence of the chlorophenyl group influences the molecule's reactivity and provides a site for further functionalization.
Given its role as a precursor, verifying the structural integrity of this compound is paramount. FT-IR spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of its key functional groups, thereby ensuring the quality of starting materials and intermediates in a synthetic workflow.
Theoretical Background: Vibrational Frequencies of this compound
The infrared spectrum of this compound is a unique molecular fingerprint arising from the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of its chemical bonds. The key functional groups and their expected absorption ranges are detailed below.
The Aldehyde Group (-CHO)
The aldehyde group is characterized by two distinct vibrational modes:
-
C=O Carbonyl Stretch: This is typically one of the most intense and easily identifiable peaks in the spectrum. For an aliphatic aldehyde like this compound, the strong carbonyl (C=O) stretching vibration is expected at approximately 1720 cm⁻¹[1].
-
Aldehydic C-H Stretch: The C-H bond of the aldehyde group exhibits a characteristic stretching vibration. This often appears as a pair of weak to medium bands between 2850 cm⁻¹ and 2700 cm⁻¹. One of these peaks, typically around 2720 cm⁻¹, is particularly diagnostic for aldehydes as it appears at a lower frequency than the more common alkyl C-H stretches[1][2]. The appearance of a doublet in this region can be attributed to Fermi resonance, where the fundamental C-H stretching vibration interacts with an overtone of the C-H bending vibration[3][4].
The 4-Chlorophenyl Group
The substituted aromatic ring gives rise to several characteristic absorptions:
-
Aromatic C-H Stretch: The stretching of the C-H bonds on the benzene ring typically occurs at wavenumbers just above 3000 cm⁻¹, generally in the range of 3100-3000 cm⁻¹[1][5].
-
Aromatic C=C In-Ring Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring produce a series of medium to strong bands in the 1600-1450 cm⁻¹ region. For this compound, characteristic bands are expected around 1600 cm⁻¹ and 1500 cm⁻¹[1].
-
C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are highly sensitive to the substitution pattern on the ring. For a 1,4-disubstituted (para) benzene ring, a strong absorption is expected in the 850-800 cm⁻¹ range.
-
C-Cl Stretch: The carbon-chlorine (C-Cl) bond produces a distinctive absorption band in the fingerprint region of the spectrum, typically between 800-600 cm⁻¹[1].
The Propyl Chain
The aliphatic propyl chain connecting the aromatic ring and the aldehyde group will also show characteristic vibrations:
-
Aliphatic C-H Stretch: The symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (-CH₂-) groups of the propyl chain will appear as strong absorptions in the 3000-2850 cm⁻¹ range[1].
Experimental Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is a highly effective sampling technique for the analysis of liquid samples like this compound, requiring minimal to no sample preparation.
Instrumentation and Materials
-
FT-IR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.
-
This compound sample (liquid).
-
Isopropanol or another suitable solvent for cleaning.
-
Lint-free laboratory wipes.
Workflow Diagram
Caption: ATR-FTIR experimental workflow for the analysis of this compound.
Step-by-Step Procedure
-
Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's guidelines.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in a volatile solvent like isopropanol. Allow the crystal to air dry completely.
-
Background Spectrum Acquisition: Acquire a background spectrum with the clean, dry ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Sample Application: Place a small drop (approximately 1-2 μL) of the this compound sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Sample Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient to obtain a high-quality spectrum.
-
Data Processing: After acquisition, the spectrum may be baseline corrected and normalized to facilitate easier interpretation and comparison.
-
Post-Analysis Cleaning: After the analysis is complete, thoroughly clean the ATR crystal with a solvent-soaked, lint-free wipe to remove all traces of the sample.
Data Interpretation and Expected Spectrum
The FT-IR spectrum of this compound should exhibit a series of absorption bands corresponding to the functional groups detailed in Section 2. The table below summarizes the expected key vibrational frequencies and their assignments.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~3050 | Medium | Aromatic C-H Stretch | 4-Chlorophenyl |
| ~2940, ~2860 | Strong | Aliphatic C-H Stretch (asymmetric & symmetric) | Propyl Chain (-CH₂-) |
| ~2720 | Weak | Aldehydic C-H Stretch | Aldehyde (-CHO) |
| ~1720 | Strong | C=O Stretch | Aldehyde (-CHO) |
| ~1600, ~1500 | Medium | Aromatic C=C In-Ring Stretch | 4-Chlorophenyl |
| ~1470 | Medium | -CH₂- Scissoring (Bending) | Propyl Chain (-CH₂-) |
| ~820 | Strong | C-H Out-of-Plane Bend (para-disubstituted) | 4-Chlorophenyl |
| ~750 | Medium | C-Cl Stretch | 4-Chlorophenyl |
Table 1: Summary of expected FT-IR absorption bands for this compound.
Conclusion
FT-IR spectroscopy, particularly with the use of an ATR accessory, is a powerful and efficient analytical technique for the structural verification of this compound. By identifying the characteristic absorption bands for the aldehyde, 4-chlorophenyl, and propyl functionalities, researchers can rapidly confirm the identity and purity of this important synthetic intermediate. The protocols and data presented in this application note serve as a comprehensive guide for the routine analysis of this compound in a research or industrial setting.
References
- Illinois State University, Department of Chemistry. "Infrared Spectroscopy".
- Smith, B. C. "The C=O Bond, Part II: Aldehydes". Spectroscopy Online, 2017.
- University of Colorado Boulder, Department of Chemistry. "Infrared Spectroscopy".
- McMurry, J. "Spectroscopy of Aldehydes and Ketones". In Organic Chemistry, 10th Ed.
- Doc Brown's Chemistry. "Infrared spectrum of chlorobenzene".
- Chemistry LibreTexts. "19.14: Spectroscopy of Aldehydes and Ketones".
Sources
- 1. Buy this compound | 75677-02-0 [smolecule.com]
- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. C6H5Cl infrared spectrum of chlorobenzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of chlorobenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
The Versatile Aldehyde: 3-(4-Chlorophenyl)propanal as a Strategic Building Block in Modern Organic Synthesis
In the landscape of contemporary organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the myriad of available building blocks, 3-(4-chlorophenyl)propanal has emerged as a particularly valuable and versatile intermediate. Its unique structural features—a reactive aldehyde functionality, a flexible three-carbon linker, and a substituted aromatic ring—provide a powerful handle for a diverse array of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and expert insights for researchers, medicinal chemists, and professionals in drug development.
Introduction: The Synthetic Utility of a Multifunctional Aldehyde
This compound is a key organic intermediate, prized for its utility in the synthesis of pharmaceuticals and other fine chemicals.[1] The presence of the chlorine atom on the phenyl ring offers a site for further functionalization through various cross-coupling reactions, while the aldehyde group serves as a gateway for carbon-carbon and carbon-nitrogen bond formation. This combination of features makes it an ideal precursor for creating a wide range of molecular scaffolds.
This document will delve into the core reactions where this compound shines as a building block, providing not just the "how" but also the "why" behind the methodologies. We will explore its application in the synthesis of the muscle relaxant Baclofen, and detail its use in fundamental organic reactions such as the Knoevenagel condensation, reductive amination, and the Wittig reaction.
Application Highlight: Synthesis of (±)-Baclofen
Baclofen, or 4-amino-3-(4-chlorophenyl)butanoic acid, is a muscle relaxant and antispasmodic agent that acts as an agonist for the GABAB receptor.[2][3] Several synthetic routes to Baclofen have been developed, with some pathways utilizing precursors that can be derived from this compound. One common strategy involves the introduction of a nitrogen-containing functional group and a carboxylic acid moiety. A plausible and efficient approach involves the condensation of this compound with a nitroalkane, followed by reduction of the nitro group and subsequent hydrolysis.
Synthetic Pathway to Baclofen
Protocol 1: Synthesis of 3-(4-Chlorophenyl)-4-nitrobutanoic acid
This protocol outlines the initial steps towards the synthesis of Baclofen, starting with a Henry (nitroaldol) reaction.
Materials:
-
This compound
-
Nitromethane
-
A suitable base (e.g., sodium hydroxide, potassium carbonate)
-
An appropriate solvent (e.g., methanol, ethanol)
-
An oxidizing agent (e.g., Jones reagent, potassium permanganate)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Henry Reaction:
-
To a solution of this compound in a suitable solvent, add an equimolar amount of nitromethane.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of a base.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Acidify the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitroalkene intermediate.
-
-
Oxidation:
-
Dissolve the crude nitroalkene in a suitable solvent (e.g., acetone for Jones oxidation).
-
Slowly add the oxidizing agent at a controlled temperature.
-
After the reaction is complete, quench any excess oxidant and work up the reaction mixture to isolate the crude 3-(4-chlorophenyl)-4-nitrobutanoic acid.
-
Purify the product by recrystallization or column chromatography.
-
Protocol 2: Reduction to (±)-Baclofen
Materials:
-
3-(4-Chlorophenyl)-4-nitrobutanoic acid
-
A reducing agent (e.g., hydrogen gas with a palladium on carbon catalyst, tin(II) chloride)
-
A suitable solvent (e.g., methanol, ethanol, acetic acid)
Procedure:
-
Dissolve the 3-(4-chlorophenyl)-4-nitrobutanoic acid in a suitable solvent.
-
Add the catalyst (e.g., 10% Pd/C).
-
Subject the mixture to hydrogenation at a suitable pressure until the reaction is complete.
-
Filter off the catalyst and concentrate the solvent to yield (±)-Baclofen.
-
The product can be further purified by recrystallization.
| Step | Product | Typical Yield | Key Analytical Data |
| Henry Reaction & Oxidation | 3-(4-Chlorophenyl)-4-nitrobutanoic acid | 60-70% | IR (cm⁻¹): ~1710 (C=O), ~1550, ~1370 (NO₂) |
| Reduction | (±)-Baclofen | 80-90% | ¹H NMR (DMSO-d₆): δ 2.3-2.6 (m, 2H), 2.8-3.1 (m, 2H), 3.2-3.4 (m, 1H), 7.2-7.4 (m, 4H) |
Core Synthetic Transformations
Beyond its role in targeted synthesis, this compound is a valuable substrate for a range of fundamental organic reactions.
Knoevenagel Condensation
The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base.[4][5] This reaction is instrumental in the synthesis of α,β-unsaturated compounds, which are themselves versatile intermediates.
Materials:
-
This compound
-
Malononitrile
-
A weak base catalyst (e.g., piperidine, ammonium acetate)
-
A suitable solvent (e.g., ethanol, toluene)
Procedure:
-
Dissolve this compound and a slight excess of malononitrile in the chosen solvent.
-
Add a catalytic amount of the weak base.
-
Heat the reaction mixture to reflux, and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
| Active Methylene Compound | Product | Typical Yield | Key Analytical Data |
| Malononitrile | 2-(3-(4-Chlorophenyl)propylidene)malononitrile | 85-95% | IR (cm⁻¹): ~2220 (C≡N), ~1590 (C=C) |
| Diethyl malonate | Diethyl 2-(3-(4-chlorophenyl)propylidene)malonate | 75-85% | ¹H NMR (CDCl₃): δ 1.2-1.4 (t, 6H), 2.6-2.8 (t, 2H), 2.8-3.0 (q, 2H), 4.2-4.4 (q, 4H), 7.0-7.3 (m, 5H) |
Reductive Amination
Reductive amination is a cornerstone of amine synthesis, involving the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced in situ to the corresponding amine.[6][7] This one-pot procedure is highly efficient and avoids the polyalkylation often observed in direct alkylation of amines.
Materials:
-
This compound
-
Benzylamine
-
A reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride)
-
A suitable solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))
Procedure:
-
Dissolve this compound and a slight excess of benzylamine in the chosen solvent.
-
Add the reducing agent portion-wise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting secondary amine by column chromatography.
| Amine | Product | Reducing Agent | Typical Yield |
| Benzylamine | N-Benzyl-3-(4-chlorophenyl)propan-1-amine | NaBH(OAc)₃ | 80-90% |
| Aniline | N-(3-(4-Chlorophenyl)propyl)aniline | NaBH₃CN | 75-85% |
Wittig Reaction
The Wittig reaction is a celebrated method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[8][9] This reaction is highly reliable for the formation of C=C double bonds with good control over the position of the double bond.
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
A strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)
Procedure:
-
Ylide Formation:
-
Suspend methyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere.
-
Cool the suspension in an ice bath and add a strong base dropwise.
-
Stir the resulting ylide solution at room temperature for a period to ensure complete formation.
-
-
Wittig Reaction:
-
Cool the ylide solution in an ice bath and add a solution of this compound in THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the alkene product by column chromatography to remove the triphenylphosphine oxide byproduct.
-
| Wittig Reagent | Product | Stereoselectivity | Typical Yield |
| Ph₃P=CH₂ | 1-Chloro-4-(but-3-en-1-yl)benzene | N/A | 70-80% |
| Ph₃P=CHCO₂Et | Ethyl 5-(4-chlorophenyl)pent-2-enoate | Predominantly E-isomer | 65-75% |
Conclusion
This compound stands out as a highly valuable and adaptable building block in the arsenal of the synthetic chemist. Its ability to readily undergo a variety of fundamental organic transformations provides a straightforward entry into a diverse range of chemical structures. The protocols and insights provided herein are intended to serve as a practical guide for researchers and professionals, enabling the effective utilization of this versatile aldehyde in the pursuit of novel molecules with potential applications in pharmaceuticals and beyond. The strategic application of such key intermediates is fundamental to advancing the frontiers of chemical synthesis and drug discovery.
References
- Brieflands.
- ACS Publications. Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut | Organic Letters. [Link]
- PubMed. Synthesis and pharmacology of the baclofen homologues 5-amino-4-(4-chlorophenyl)pentanoic acid and the R - PubMed. [Link]
- Indian Journal of Chemistry. Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. [Link]
- MDPI. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. [Link]
- NIH.
- MDPI. Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. [Link]
- Organic Chemistry Portal.
- YouTube.
- Organic Chemistry Portal. Wittig Reaction. [Link]
- NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]
- Chemistry LibreTexts. 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]
- Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
- OpenStax. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry. [Link]
- Master Organic Chemistry.
- JOCPR.
- Organic Chemistry Portal.
- Chemistry Steps.
- ResearchGate.
Sources
- 1. Baclofen synthesis - chemicalbook [chemicalbook.com]
- 2. brieflands.com [brieflands.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. biomedres.us [biomedres.us]
- 6. jocpr.com [jocpr.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Substituted active methylene synthesis by condensation [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocols: Strategic Derivatization of 3-(4-Chlorophenyl)propanal for Agrochemical Discovery
Abstract: This document provides a comprehensive guide for the chemical derivatization of 3-(4-Chlorophenyl)propanal, a versatile aldehyde intermediate pivotal in the synthesis of novel agrochemicals.[1][2] The inherent reactivity of the aldehyde functional group offers a strategic entry point for structural modifications aimed at modulating biological activity, physicochemical properties, and environmental stability. We present detailed protocols for key transformations—oxidation, reduction, Schiff base formation, and acetalization—grounded in mechanistic principles. The methodologies are designed to be robust and adaptable, enabling researchers in drug development and agrochemical science to generate diverse compound libraries for screening and lead optimization.
Introduction: The Strategic Role of this compound
This compound is a significant building block in synthetic organic chemistry, particularly within the agrochemical sector.[1][3] Its structure, featuring a halogenated aromatic ring and a reactive aldehyde moiety, makes it a precursor for compounds with potential fungicidal, herbicidal, or insecticidal properties.[3][4] The 4-chlorophenyl group often imparts necessary lipophilicity and can influence the molecule's interaction with biological targets, while the propanal chain provides a flexible linker.
Derivatization is a cornerstone of modern agrochemical research. By chemically modifying a parent structure like this compound, researchers can systematically explore the structure-activity relationship (SAR). Modifications can enhance potency, improve crop selectivity, increase stability against environmental degradation, or alter solubility and uptake characteristics. The aldehyde group is an ideal handle for such modifications due to its susceptibility to a wide range of well-established chemical transformations.[1][2]
This guide explains the causality behind selecting specific derivatization pathways and provides validated, step-by-step protocols for practical implementation in a research setting.
Core Derivatization Strategies & Rationale
The chemical versatility of the aldehyde in this compound allows for several high-yield derivatization pathways. The choice of strategy is dictated by the desired properties of the final compound.
Caption: Key derivatization pathways of this compound.
Table 1: Summary of Derivatization Strategies
| Strategy | Reagents | Product Class | Rationale & Application |
| Oxidation | K₂Cr₂O₇ / H₂SO₄ | Carboxylic Acid | Introduce acidic functionality; common in herbicides and plant growth regulators. |
| Reduction | NaBH₄ | Primary Alcohol | Create precursors for esters/ethers; investigate alcohol-specific bioactivity. |
| Schiff Base Formation | Primary Amines (R-NH₂) | Imine | Rapidly generate diverse libraries; imines often possess potent antifungal activity.[5] |
| Acetalization | Ethylene Glycol / p-TsOH | Cyclic Acetal | Protect the aldehyde; modify solubility and stability for controlled release studies. |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Oxidation to 3-(4-Chlorophenyl)propanoic Acid
Rationale: This protocol utilizes acidified potassium dichromate(VI), a strong oxidizing agent, to ensure the complete conversion of the aldehyde to a carboxylic acid.[6][7] Heating under reflux is critical to prevent the loss of the volatile aldehyde intermediate and to provide the necessary activation energy for the reaction to go to completion.[6] An excess of the oxidant guarantees that the reaction does not stop at the aldehyde stage.[7]
Materials:
-
This compound
-
Potassium dichromate(VI) (K₂Cr₂O₇)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Reagent Preparation: In a 250 mL round-bottom flask, prepare the oxidizing solution by carefully dissolving potassium dichromate(VI) (2.0 equivalents) in deionized water. Slowly add concentrated sulfuric acid (3.0 equivalents) while cooling the flask in an ice bath.
-
Reaction Setup: Add this compound (1.0 equivalent) to the flask containing the oxidizing solution.
-
Reflux: Attach a reflux condenser and heat the mixture gently under reflux for 2 hours. The solution's color will change from orange to green, indicating the reduction of Cr₂O₇²⁻ to Cr³⁺.[7]
-
Work-up: Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic extracts and wash with deionized water, followed by a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Validation:
-
IR Spectroscopy: Confirm the disappearance of the aldehyde C-H stretch (~2720 cm⁻¹) and the appearance of a broad O-H stretch (~3000 cm⁻¹) and a carbonyl C=O stretch (~1710 cm⁻¹) characteristic of a carboxylic acid.[1]
-
Melting Point: Compare the melting point of the purified product with the literature value.
Protocol 2: Reduction to 3-(4-Chlorophenyl)propan-1-ol
Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes to primary alcohols without affecting the aromatic ring or the chloro-substituent.[2][8] The reaction is typically performed in a protic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.[2][9]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Beaker, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent) in methanol in a beaker placed in an ice bath.
-
Addition of Reducing Agent: While stirring, add sodium borohydride (1.1 equivalents) portion-wise over 15 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl until the effervescence ceases and the solution is slightly acidic (pH ~6).
-
Concentration: Remove most of the methanol using a rotary evaporator.
-
Extraction: Add deionized water to the residue and extract three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure to yield the crude alcohol, which can be purified by column chromatography if necessary.
Validation:
-
IR Spectroscopy: Confirm the disappearance of the aldehyde C=O stretch (~1720 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹).[1]
-
GC-MS: Analyze the product to confirm the molecular weight of 3-(4-chlorophenyl)propan-1-ol.[10]
Protocol 3: Schiff Base (Imine) Formation
Rationale: The formation of a Schiff base is a condensation reaction between an aldehyde and a primary amine.[11] The reaction proceeds via a carbinolamine intermediate, followed by acid-catalyzed dehydration to form the imine.[11] This protocol uses a catalytic amount of acetic acid to facilitate the dehydration step without significantly protonating the amine nucleophile.
Caption: Mechanism of Schiff base formation.
Materials:
-
This compound
-
A primary amine (e.g., Aniline or a substituted aniline)
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.
-
Addition of Amine: Add the primary amine (1.0 equivalent) to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. The formation of a precipitate may indicate product formation. Monitor the reaction by TLC.
-
Isolation: If a solid product forms, collect it by vacuum filtration and wash with cold ethanol.
-
Purification: If no precipitate forms, remove the solvent under reduced pressure. The resulting crude imine can be purified by recrystallization or column chromatography.
Validation:
-
¹H NMR: Confirm the disappearance of the aldehyde proton signal (~9.8 ppm) and the appearance of a new imine C-H proton signal (~8.0-8.5 ppm).
-
IR Spectroscopy: Observe the disappearance of the aldehyde C=O stretch (~1720 cm⁻¹) and the N-H stretches of the primary amine, and the appearance of a C=N stretch (~1650 cm⁻¹).
Protocol 4: Cyclic Acetal Formation
Rationale: Acetalization is a reversible reaction used to protect the highly reactive aldehyde group.[12] The reaction is driven to completion by removing the water formed during the reaction, typically using a Dean-Stark apparatus or a drying agent.[13] An acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[13]
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent), toluene, ethylene glycol (1.2 equivalents), and a catalytic amount of p-TsOH (0.05 equivalents).
-
Azeotropic Distillation: Attach a Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux. Water will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue until no more water is collected (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Wash the toluene solution with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.
-
Purification: The resulting crude acetal can be purified by vacuum distillation or column chromatography.
Validation:
-
¹H NMR: Confirm the disappearance of the aldehyde proton signal (~9.8 ppm) and the appearance of the characteristic acetal proton triplet (~4.8-5.0 ppm) and the ethylene glycol protons (~3.9-4.1 ppm).
-
IR Spectroscopy: Confirm the complete disappearance of the strong aldehyde C=O stretch (~1720 cm⁻¹).
References
- Scholars Research Library. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(2), 674-678. [Link]
- RSC Publishing. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances. [Link]
- ResearchGate. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica. [Link]
- Iraqi Journal of Science. (n.d.).
- Fine Chemical Intermediates. (n.d.). The Crucial Role of 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone in Agrochemicals. [Link]
- MDPI. (2025). Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS. Environments. [Link]
- Chemguide. (n.d.). Reduction of Aldehydes and Ketones.
- Doc Brown's Chemistry. (n.d.). Oxidation of Alcohols.
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols.
- Fine Chemical Intermediates. (n.d.). The Chemistry Behind Crop Protection: 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone. [Link]
- Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure.
- De Gruyter. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)). Pharmacia. [Link]
- Openlib. (n.d.). Acetals in food flavourings.
- American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
- Annals of Advances in Chemistry. (2017). Synthesis of some new Schiff bases of Pharmaceutical Interest. [Link]
- YouTube. (2016). Reduction of Carbonyls to Alcohols. [Link]
- PubChem. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction.
- Chemistry LibreTexts. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. [Link]
- Chemguide. (n.d.). Oxidation of Alcohols.
- Master Organic Chemistry. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. [Link]
Sources
- 1. Buy this compound | 75677-02-0 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. advancechemjournal.com [advancechemjournal.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. youtube.com [youtube.com]
- 10. 3-(4-Chlorophenyl)propan-1-ol | 6282-88-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. eijppr.com [eijppr.com]
- 12. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
- 13. openlib.tugraz.at [openlib.tugraz.at]
Synthesis of 1-(4-Chlorophenyl)butan-2-ol via Grignard Reaction: An Application Note and Protocol
Abstract
The Grignard reaction stands as a cornerstone in organic synthesis, prized for its efficacy in forming carbon-carbon bonds.[1][2][3] This application note provides a detailed protocol for the synthesis of a secondary alcohol, 1-(4-chlorophenyl)butan-2-ol, through the reaction of 3-(4-chlorophenyl)propanal with methylmagnesium bromide. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and practical guidance to ensure a successful and safe execution of this important transformation.
Introduction and Scientific Background
The addition of an organomagnesium halide (Grignard reagent) to an aldehyde is a classic and highly effective method for the synthesis of secondary alcohols.[4][5][6] The reaction hinges on the nucleophilic character of the carbon atom bound to magnesium, which readily attacks the electrophilic carbonyl carbon of the aldehyde.[4][5][7] This process, followed by an acidic workup, yields the desired alcohol.
The Grignard reagent, in this case, methylmagnesium bromide (CH₃MgBr), possesses a highly polarized carbon-magnesium bond, rendering the methyl group strongly nucleophilic and basic.[7] The aldehyde, this compound, provides the electrophilic carbonyl target. The successful execution of this reaction is critically dependent on maintaining anhydrous (water-free) conditions, as Grignard reagents are potent bases that react rapidly with protic solvents like water, which would quench the reagent and prevent the desired reaction from occurring.[8][9][10][11][12]
Reaction Scheme and Mechanism
Reaction Scheme:
Caption: Experimental workflow for the Grignard synthesis of 1-(4-chlorophenyl)butan-2-ol.
Safety Precautions
-
Grignard Reagents: Grignard reagents are highly reactive, flammable, and react violently with water and other protic sources. [13][14]Handle them in a well-ventilated fume hood under an inert atmosphere. [13][15]* Anhydrous Ethers: Diethyl ether is extremely flammable and volatile. [16]Ensure there are no sources of ignition in the vicinity.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves. [14][15]* Exothermic Reaction: The reaction is exothermic. Maintain proper temperature control, especially during the addition and quenching steps, by using an ice bath. [14][15]Have a plan to manage a potential runaway reaction. [14]
Troubleshooting
| Issue | Possible Cause | Solution |
| Reaction fails to initiate or low yield | Wet glassware or reagents. | Ensure all glassware is meticulously dried and anhydrous solvents are used. [9][16] |
| Impure magnesium (if preparing the Grignard reagent in situ). | Use fresh, high-purity magnesium turnings. Activation with iodine or 1,2-dibromoethane may be necessary. [17][18] | |
| Formation of biphenyl byproduct | High concentration of aryl halide and elevated temperatures. | Maintain a controlled addition rate and temperature to minimize side reactions. |
| Oily product that is difficult to purify | Presence of unreacted starting material or byproducts. | Optimize reaction time and stoichiometry. Ensure efficient purification by column chromatography. |
References
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
- Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?
- Fiveable. (n.d.). Anhydrous Conditions Definition.
- Brainly.in. (2023, August 16). Reactions involving Grignard reagents must be carried out under anhydrous conditions. Give the reason.
- University of California, Santa Barbara. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
- eCampusOntario Pressbooks. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls.
- Wikipedia. (2024, September 10). Grignard reaction.
- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- Wikipedia. (2024, September 13). Grignard reagent.
- Scribd. (n.d.). Grignard Reaction Purification Guide.
- Quora. (2018, October 21). Why is a Grignard reagent prepared under an anhydrous condition with a suitable equation?
- York College, CUNY. (n.d.). CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction.
- University of Washington. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment.
- Research and Reviews. (n.d.). Synthesis and Preparation of Grignard Reagent.
- YouTube. (2023, August 26). Grignard reagent should be prepared under anhydrous condition. Explain.
- YouTube. (2019, December 24). why grignard reagent is prepared under anhydrous conditions?
- University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent.
- American Chemical Society. (n.d.). Grignard Reaction.
- YouTube. (2024, June 6). Grignard reaction safety.
- Study.com. (n.d.). In the Grinard Reaction, which methods are used to purify the product and what is removed in each step of the experiment?
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Concordia College. (n.d.). Grignard Reaction.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- PubChem. (n.d.). 1-(4-Chlorophenyl)butan-1-ol.
- ResearchGate. (2022). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review.
- ResearchGate. (2025, August 6). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment.
- PubChemLite. (2025). 1-(4-chlorophenyl)butan-1-ol (C10H13ClO).
- Organic Syntheses. (n.d.). (r)-3-methyl-3-phenyl-1-pentene.
- ResearchGate. (2025, August 6). A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline.
- PubChem. (n.d.). 4'-Chlorobutyrophenone.
Sources
- 1. Grignard reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. fiveable.me [fiveable.me]
- 9. brainly.com [brainly.com]
- 10. quora.com [quora.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. artscimedia.case.edu [artscimedia.case.edu]
- 14. acs.org [acs.org]
- 15. dchas.org [dchas.org]
- 16. quora.com [quora.com]
- 17. Grignard reagent - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Stereoselective Alkene Synthesis via the Wittig Reaction with 3-(4-Chlorophenyl)propanal
Introduction: The Strategic Importance of the Wittig Reaction
In the landscape of modern organic synthesis, the construction of carbon-carbon double bonds with precision is a cornerstone of molecular architecture, particularly in the development of pharmaceutical agents and complex natural products. The Wittig reaction stands as a preeminent and versatile tool for this purpose, offering a reliable method for converting aldehydes and ketones into alkenes.[1][2][3] Its inventor, Georg Wittig, was awarded the Nobel Prize in Chemistry in 1979 for this transformative discovery.[4][5] The reaction's power lies in its ability to form a C=C bond at a specific, predetermined location, a feature not easily achieved by other elimination-based methods which can often lead to mixtures of isomeric products.[6]
This guide provides an in-depth protocol for the Wittig olefination of 3-(4-Chlorophenyl)propanal, a common building block in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide insights into the critical parameters that govern its success and stereochemical outcome.
Mechanistic Insights: The Engine of the Reaction
The Wittig reaction proceeds through the interaction of a carbonyl compound with a phosphorus ylide (also known as a phosphorane).[7][8] The driving force of this reaction is the formation of the highly stable triphenylphosphine oxide byproduct, which possesses a very strong phosphorus-oxygen double bond.[7]
The mechanism can be conceptualized in the following key stages:
-
Ylide Formation : The process begins with the synthesis of a phosphonium salt, typically from the SN2 reaction of triphenylphosphine with a primary alkyl halide.[1][6][9] This salt is then deprotonated by a strong base to generate the nucleophilic ylide.[1][6][8]
-
Nucleophilic Attack and Cycloaddition : The carbanionic center of the ylide attacks the electrophilic carbonyl carbon of the aldehyde.[3][7] Modern understanding of the mechanism, particularly under lithium-salt-free conditions, suggests a concerted [2+2] cycloaddition to directly form a four-membered ring intermediate called an oxaphosphetane.[2][10][11]
-
Cycloreversion : The unstable oxaphosphetane intermediate rapidly collapses in a retro-[2+2] cycloaddition, yielding the desired alkene and the triphenylphosphine oxide byproduct.[1][7]
The stereochemistry of the resulting alkene is heavily influenced by the nature of the ylide. Ylides are broadly classified as "stabilized" or "non-stabilized".[10][11]
-
Non-stabilized ylides , bearing alkyl or other electron-donating groups, are highly reactive and typically lead to the formation of (Z)-alkenes under kinetic control.[2][11][12]
-
Stabilized ylides , which have an electron-withdrawing group (e.g., ester, ketone) adjacent to the carbanion, are less reactive. Their reactions are often reversible and under thermodynamic control, leading predominantly to the (E)-alkene.[2][10][13]
For the olefination of this compound, the choice of ylide will dictate the geometry of the resulting alkene product. In this protocol, we will focus on the use of a non-stabilized ylide to produce a terminal alkene.
Experimental Workflow Diagram
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 7. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Mechanism [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Wittig reagents - Wikipedia [en.wikipedia.org]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. adichemistry.com [adichemistry.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Selective Oxidation of 3-(4-Chlorophenyl)propan-1-ol
Introduction
Welcome to the technical support center for the selective synthesis of 3-(4-Chlorophenyl)propanal. The oxidation of the parent primary alcohol, 3-(4-chlorophenyl)propan-1-ol, is a fundamental transformation in synthetic chemistry. However, a persistent challenge for researchers is preventing the subsequent over-oxidation of the desired aldehyde product to the corresponding 3-(4-chlorophenyl)propanoic acid.[1][2] This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you maximize your aldehyde yield and minimize unwanted byproducts.
Aldehydes are inherently susceptible to further oxidation, often more so than the starting alcohol.[3][4] The mechanism of over-oxidation typically involves the formation of a geminal diol (hydrate) intermediate in the presence of water, which is then rapidly oxidized to the carboxylic acid.[2][5][6] Therefore, the key to success lies in choosing the right oxidant and meticulously controlling the reaction conditions.
Core Reaction Pathway and Competing Side Reaction
Caption: Desired vs. Undesired Oxidation Pathways.
Troubleshooting Guide
This section addresses common issues encountered during the oxidation of 3-(4-chlorophenyl)propan-1-ol.
Q1: My final product is a mixture of the starting alcohol and the desired aldehyde, with very little conversion. What went wrong?
A1: Low conversion typically points to issues with the oxidizing agent or reaction setup.
-
Inactive Oxidant: Ensure your oxidizing agent is fresh. Dess-Martin Periodinane (DMP) can degrade upon exposure to moisture. Pyridinium Chlorochromate (PCC) can also lose activity over time.
-
Insufficient Stoichiometry: For stoichiometric oxidants like PCC and DMP, ensure you are using a slight excess (typically 1.2-1.5 equivalents) to drive the reaction to completion.
-
Low Temperature (for Swern Oxidation): While the Swern oxidation requires low temperatures (around -78 °C) for the initial steps, allowing the reaction to proceed for an insufficient amount of time after the addition of the base can lead to incomplete conversion.[7][8]
-
Poor Solubility: Ensure your starting material is fully dissolved in the reaction solvent before adding the oxidant. If solubility is an issue, a different solvent system may be required, but ensure it is compatible with the chosen oxidant.
Q2: I have a high yield, but a significant portion ( >10%) is the carboxylic acid byproduct. How can I prevent this?
A2: The formation of carboxylic acid is the classic sign of over-oxidation. The primary culprit is almost always the presence of water in the reaction medium, especially when using chromium-based reagents.[9][10]
-
Switch to a Milder, Anhydrous Reagent: If you are using a strong oxidant like Jones reagent (CrO₃/H₂SO₄), over-oxidation is nearly guaranteed.[11] Switch to a method known for stopping at the aldehyde. The most reliable choices are:
-
Pyridinium Chlorochromate (PCC): PCC is specifically designed for this transformation, but it must be performed under strictly anhydrous conditions.[3][12] Use anhydrous dichloromethane (DCM) as the solvent and dry your glassware thoroughly.
-
Dess-Martin Periodinane (DMP): This is an excellent, mild alternative that is less sensitive to trace amounts of water than PCC, though anhydrous conditions are still recommended for best results.[13][14][15]
-
Swern Oxidation: This method is performed under anhydrous conditions at very low temperatures and is highly selective for the aldehyde, with no risk of over-oxidation to the acid.[11][16]
-
-
Dry Your Reagents and Solvents: Ensure your solvent (e.g., DCM) is anhydrous. Use freshly opened bottles or distill from a suitable drying agent (e.g., CaH₂). If your starting alcohol may contain water, consider dissolving it in the reaction solvent and adding molecular sieves before proceeding.
-
Control Reaction Time: Do not let the reaction run for an unnecessarily long time, even with mild oxidants. Monitor the reaction closely by Thin-Layer Chromatography (TLC) and quench it as soon as the starting material is consumed.
Q3: After performing a Swern oxidation, my workup is difficult and the yield is low. What are the common pitfalls?
A3: The Swern oxidation has specific temperature requirements that are critical for success.
-
Temperature Control is Crucial: The initial reaction between DMSO and oxalyl chloride, and the subsequent addition of the alcohol, must be performed at very low temperatures (-78 °C, a dry ice/acetone bath).[8][17] If the temperature rises above -60 °C before the addition of the tertiary amine base (e.g., triethylamine), side reactions can consume the activated intermediate, leading to low yields.
-
Order of Addition: The order of reagent addition is critical. First, activate the DMSO with oxalyl chloride, then add the alcohol, and finally add the triethylamine. Reversing this order will result in failure.
-
Malodorous Byproduct: The reaction produces dimethyl sulfide ((CH₃)₂S), which has an extremely unpleasant odor.[7] All steps, including the workup, must be performed in a well-ventilated fume hood. Rinsing glassware with bleach (NaOCl) solution after use will oxidize the dimethyl sulfide to odorless DMSO or dimethyl sulfone.[7]
Troubleshooting Workflow
Caption: A decision tree for troubleshooting oxidation results.
Frequently Asked Questions (FAQs)
Q: Which oxidation method is the "best"? A: The "best" method depends on your scale, available equipment, and sensitivity of other functional groups.
| Method | Key Advantages | Key Disadvantages |
| PCC Oxidation | Inexpensive, simple setup. | Uses toxic chromium; requires strict anhydrous conditions.[18] |
| Dess-Martin (DMP) | Very mild, neutral pH, high selectivity, easy workup.[13][14] | Reagent is expensive and potentially explosive. |
| Swern Oxidation | Excellent for sensitive substrates, no over-oxidation.[7][16] | Requires cryogenic temperatures (-78 °C), produces foul odor. |
| TEMPO (catalytic) | Uses inexpensive bleach, catalytic, good for large scale.[19][20] | Can cause over-oxidation in aqueous systems; biphasic.[21][22] |
Q: Can I use Jones reagent (CrO₃/H₂SO₄) and just stop the reaction in time? A: This is not recommended. Jones oxidation is very powerful, and the aldehyde intermediate is often oxidized faster than the starting alcohol.[11][23] It is extremely difficult to stop the reaction selectively at the aldehyde stage, and yields are typically poor.
Q: My molecule has other sensitive functional groups. Which method is safest? A: For molecules with acid-sensitive groups (e.g., acetals, silyl ethers), the Swern or DMP oxidations are superior choices as they are performed under non-acidic conditions.[7][13] PCC is acidic and can cleave such protecting groups.[24]
Q: How do I effectively remove the 3-(4-chlorophenyl)propanoic acid impurity from my final product? A: If over-oxidation occurs, you can easily remove the acidic byproduct.
-
Liquid-Liquid Extraction: Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate. Wash the solution with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its sodium salt, which is soluble in the aqueous layer. The neutral aldehyde will remain in the organic layer. Separate the layers and then wash the organic layer with brine, dry it (e.g., with MgSO₄), and concentrate it.[25]
-
Bisulfite Adduct Formation: Aldehydes react reversibly with sodium bisulfite to form a water-soluble adduct.[26][27] This can be used to separate the aldehyde from unreacted alcohol and other impurities. The aldehyde can then be regenerated by treating the aqueous layer with a base.[25][27]
Recommended Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation (High Selectivity)
This protocol is recommended for its mild conditions and excellent selectivity.[28]
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 3-(4-chlorophenyl)propan-1-ol (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Addition: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2 equiv) portion-wise over 5-10 minutes. The mixture may become slightly cloudy.
-
Monitoring: Stir the reaction at room temperature and monitor the disappearance of the starting alcohol by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete in 1-3 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether. Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of sodium thiosulfate (Na₂S₂O₃) (to reduce excess DMP). Stir vigorously for 15-20 minutes until the layers are clear.
-
Purification: Separate the layers. Extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with saturated NaHCO₃, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be done by silica gel chromatography if needed.
Protocol 2: Swern Oxidation (For Acid-Sensitive Substrates)
This protocol is ideal when other functional groups in the molecule are sensitive to acid.[29]
-
Setup: In a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath). Add dimethyl sulfoxide (DMSO) (2.2 equiv) via syringe.
-
Activation: Slowly add oxalyl chloride (1.5 equiv) dropwise from the dropping funnel, keeping the internal temperature below -65 °C. Stir for 15 minutes.
-
Alcohol Addition: Add a solution of 3-(4-chlorophenyl)propan-1-ol (1.0 equiv) in a small amount of anhydrous DCM dropwise, again keeping the temperature below -65 °C. Stir for 30-45 minutes.
-
Base Addition: Add triethylamine (Et₃N) (5.0 equiv) dropwise. A thick white precipitate will form. After the addition is complete, stir the mixture at -78 °C for 30 minutes, then remove the cooling bath and allow it to warm to room temperature.
-
Work-up: Quench the reaction by adding water. Separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Perform all steps in a fume hood.
References
- Corey, E. J., & Suggs, J. W. (1975). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters, 16(31), 2647-2650. [Link]
- Bolm, C., Magnus, A. S., & Hildebrand, J. P. (2000). Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone. Organic Letters, 2(8), 1173-1175. [Link]
- Hoover, J. M., & Stahl, S. S. (2011). Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society, 133(42), 16901-16910. [Link]
- Organic Synthesis. (n.d.).
- Quora. (2017). Why won't PCC oxidize aldehydes?[Link]
- Chad's Prep. (n.d.).
- Chemistry LibreTexts. (2023).
- Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development, 14(1), 245-251. [Link]
- Gutmann, B., et al. (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Organic Process Research & Development, 27(10), 1865-1873. [Link]
- Liu, X., et al. (2013). Cu-NHC-TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes. The Journal of Organic Chemistry, 78(17), 8531-8536. [Link]
- Chemistry LibreTexts. (2020). 19.
- Wikipedia. (n.d.).
- Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. [Link]
- Boucher, M. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394-1403. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. [Link]
- ResearchGate. (2015). Is it possible to purify aldehyde by column?
- Murray State's Digital Commons. (n.d.). One-pot Conversion of Carboxylic Acids to Aldehydes. [Link]
- Clark, J. (n.d.). Oxidation of aldehydes and ketones. Chemguide. [Link]
- MDPI. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. [Link]
- Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57378. [Link]
- ResearchGate. (2014). What is the most mild method for the oxidation of aldehyde to carboxylic acid?[Link]
- Reddit. (2024). Why does aldehyde not react with mild oxidising agents?[Link]
- Chemistry LibreTexts. (2025). 19.
- ACS Publications. (n.d.). Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions. [Link]
- Wikipedia. (n.d.).
- Khan Academy. (n.d.).
- Britannica. (2025).
- Wikipedia. (n.d.).
- OpenStax. (2023). 19.
- Organic Chemistry Portal. (n.d.).
- Meyer, S. D., & Schreiber, S. L. (1994). Acceleration of the Dess-Martin Oxidation by Water. The Journal of Organic Chemistry, 59(24), 7549-7552. [Link]
- YouTube. (2025).
- ScienceDirect. (2025).
- Organic Chemistry Portal. (n.d.).
- Omura, K., & Swern, D. (1978). Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660. [Link]
- Chemistry Europe. (n.d.).
Sources
- 1. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 2. 19.3 Oxidation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. quora.com [quora.com]
- 10. Khan Academy [khanacademy.org]
- 11. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Dess-Martin Oxidation [organic-chemistry.org]
- 16. Swern Oxidation | TCI AMERICA [tcichemicals.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. organic-synthesis.com [organic-synthesis.com]
- 19. TEMPO (General overview) - Wordpress [reagents.acsgcipr.org]
- 20. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. d-nb.info [d-nb.info]
- 23. Oxidation with Chromic Acid and PCC - Chad's Prep® [chadsprep.com]
- 24. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Workup [chem.rochester.edu]
- 28. glaserr.missouri.edu [glaserr.missouri.edu]
- 29. chemtube3d.com [chemtube3d.com]
Technical Support Center: Purification of Crude 3-(4-Chlorophenyl)propanal by Column Chromatography
Welcome to the technical support center for the purification of crude 3-(4-Chlorophenyl)propanal. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance and troubleshooting for the column chromatography purification of this versatile synthetic intermediate. Our aim is to equip you with the expertise and practical insights needed to navigate the nuances of this purification process, ensuring high purity and yield.
Overview of the Purification Challenge
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its purification via column chromatography is a critical step to remove unreacted starting materials and byproducts. The primary challenges in this purification stem from the aldehyde functional group's moderate polarity and its potential instability on standard silica gel, which is inherently acidic.[1][2] Common impurities depend on the synthetic route but often include the corresponding alcohol, 3-(4-chlorophenyl)propan-1-ol, from over-reduction or incomplete oxidation, and the carboxylic acid, 3-(4-chlorophenyl)propanoic acid, from over-oxidation.[3] This guide provides a robust protocol and troubleshooting strategies to address these challenges effectively.
Experimental Protocol: Column Chromatography of this compound
This protocol is a comprehensive, self-validating system for the purification of crude this compound. The causality behind each experimental choice is explained to ensure a deep understanding of the process.
Materials and Reagents
| Material/Reagent | Grade | Purpose |
| Crude this compound | Synthesis Grade | The mixture to be purified. |
| Silica Gel | 60 Å, 230-400 mesh | Stationary phase for chromatography.[4] |
| Hexane | HPLC Grade | Non-polar component of the mobile phase. |
| Ethyl Acetate | HPLC Grade | Polar component of the mobile phase. |
| Triethylamine | Reagent Grade | Neutralizing agent for silica gel (optional).[5][6] |
| Dichloromethane (DCM) | ACS Grade | Solvent for sample loading. |
| TLC Plates | Silica gel 60 F254 | For monitoring the separation.[7] |
| Staining Solution | e.g., p-Anisaldehyde stain | Visualization of spots on TLC. |
Step-by-Step Purification Workflow
The following diagram illustrates the overall workflow for the purification process.
Step 1: Thin-Layer Chromatography (TLC) Analysis of Crude Mixture
-
Rationale: To visualize the components of the crude mixture and to determine an appropriate solvent system for the column. The goal is to find a solvent system where the desired product has an Rf value of approximately 0.25-0.35.[4]
-
Procedure:
-
Dissolve a small amount of the crude material in a few drops of dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop the plate in a TLC chamber with a test solvent system (e.g., 10% ethyl acetate in hexane).
-
Visualize the spots under a UV lamp and/or by staining.
-
Adjust the solvent system polarity to achieve the target Rf value for the product spot. A higher proportion of ethyl acetate will increase the Rf values.
-
Step 2: Column Preparation (Wet Slurry Method)
-
Rationale: The wet slurry method is preferred as it minimizes the chances of air bubbles and cracks in the stationary phase, which can lead to poor separation.[8]
-
Procedure:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a beaker, create a slurry of silica gel in the initial, least polar eluting solvent (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.
-
Add another layer of sand on top of the packed silica gel.
-
Drain the solvent until it is level with the top of the sand.
-
Step 3: Sample Loading
-
Rationale: The sample should be loaded in a concentrated band to ensure good separation. Dry loading is recommended if the crude product is not very soluble in the mobile phase.
-
Procedure (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
Step 4: Elution and Fraction Collection
-
Rationale: A gradient elution (gradually increasing the polarity of the mobile phase) is often more efficient for separating compounds with different polarities.
-
Procedure:
-
Begin eluting with a low polarity solvent system (e.g., 5% ethyl acetate in hexane).
-
Collect fractions of a consistent volume (e.g., 10-20 mL).
-
Gradually increase the polarity of the mobile phase (e.g., to 10%, then 15% ethyl acetate in hexane) to elute the more polar compounds.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
Step 5: Analysis and Pooling of Fractions
-
Rationale: TLC is used to identify which fractions contain the pure product.
-
Procedure:
-
Spot every few fractions on a TLC plate.
-
Develop and visualize the plate.
-
Combine the fractions that contain only the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Confirm the purity and identity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.
-
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My product is not eluting from the column, or the yield is very low. What could be the problem?
A1: This is a common issue when purifying aldehydes on silica gel.[9]
-
Potential Cause 1: Decomposition on Acidic Silica Gel: Standard silica gel is slightly acidic, which can cause decomposition of sensitive aldehydes.[1][2]
-
Solution:
-
Neutralize the Silica Gel: Before packing the column, you can prepare a slurry of silica gel in your eluent containing 1-2% triethylamine. Flush the packed column with this mixture, followed by the eluent without triethylamine, to neutralize the acidic sites.[5][6]
-
Use Neutral Silica Gel: Commercially available neutral silica gel is an excellent alternative for acid-sensitive compounds.[1]
-
-
-
Potential Cause 2: Irreversible Adsorption: The polar aldehyde group can interact strongly with the silanol groups of the silica gel, leading to irreversible adsorption.
-
Solution:
-
Increase Solvent Polarity: Gradually increase the polarity of your eluent (e.g., increase the percentage of ethyl acetate).
-
Use a More Polar Solvent: If ethyl acetate is not sufficient, a small percentage of methanol (e.g., 1-2%) in dichloromethane can be used, but be cautious as methanol can sometimes react with aldehydes on silica.
-
-
Q2: The peaks on my chromatogram are tailing, leading to poor separation. How can I fix this?
A2: Peak tailing for polar compounds is often due to secondary interactions with the stationary phase.[5]
-
Potential Cause 1: Strong Interaction with Silanol Groups: The polar aldehyde interacts strongly and non-uniformly with the acidic silanol groups on the silica surface.
-
Solution:
-
Add a Modifier to the Mobile Phase: Adding a small amount of a competitive polar solvent or a modifier like triethylamine (as mentioned above) can help to block the active sites on the silica gel and improve peak shape.
-
Use an End-Capped Stationary Phase: For HPLC, using an end-capped C18 column can reduce tailing by minimizing the interaction with residual silanol groups.[5]
-
-
-
Potential Cause 2: Column Overload: Loading too much sample can lead to peak tailing.
-
Solution: Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-5% of the weight of the silica gel.
-
Q3: I am seeing new spots on the TLC of my collected fractions that were not in the crude mixture. What is happening?
A3: This indicates that a reaction is occurring on the column.
-
Potential Cause: Acetal Formation: If you are using an alcohol (like methanol) in your eluent, it can react with the aldehyde on the acidic silica gel to form a hemiacetal or acetal.[4]
-
Solution: Avoid using alcohol-based solvents in your mobile phase. A hexane/ethyl acetate or hexane/diethyl ether system is generally safer for aldehydes.[9]
-
The following diagram provides a logical troubleshooting flow for aldehyde decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the ideal Rf value for my compound on TLC before running a column? A1: An Rf value between 0.25 and 0.35 is generally considered optimal for good separation in column chromatography.[4] This range allows for sufficient interaction with the stationary phase without requiring excessively large volumes of solvent for elution.
Q2: Can I use a different stationary phase instead of silica gel? A2: Yes, if your compound is particularly sensitive to the acidity of silica gel, neutral alumina can be a good alternative.[10] However, alumina has different activity levels, so you will need to determine the appropriate grade and solvent system through TLC analysis.
Q3: How do I choose the starting solvent system for my column? A3: The best starting point is determined by TLC analysis. Find a solvent system that gives your product an Rf of ~0.25-0.35. For the column, start with a slightly less polar solvent system than the one used for TLC to ensure your compound initially binds to the top of the column.
Q4: What is a "gradient elution" and why is it useful? A4: Gradient elution involves gradually increasing the polarity of the mobile phase during the chromatography run. This is useful for separating mixtures containing compounds with a wide range of polarities. It allows the non-polar compounds to elute first in a less polar solvent, and then the more polar compounds are eluted as the solvent polarity increases.
Q5: Is there an alternative to column chromatography for purifying aldehydes? A5: Yes, for some aldehydes, purification via the formation of a bisulfite adduct is a viable alternative.[9] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-polar impurities by extraction. The aldehyde can then be regenerated by adding a base. This method is particularly useful for aldehydes that are sensitive to silica gel.[2][11]
References
- NACALAI TESQUE, INC. Silica Gel for Column Chromatography.
- University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography.
- ResearchGate. What is the best solvent for purifying aldehyde in a column chromatography?
- Journal UIN Jakarta. Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde.
- International Science Community Association. Purification of Cinnamaldehyde from Cinnamon Species by Column Chromatography.
- Chemistry Stack Exchange. Suitable solvents for column chromatography.
- PMC - NIH. The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols.
- University of Calgary. Column chromatography.
- The Royal Society of Chemistry. Supporting Information.
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- SciSpace. High Performance Thin Layer Chromatographic Method for the Determination of Cinnamaldehyde in Cinnamomum zeylanicum Bark Powder.
- ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?
- YouTube. Top 6 Steps to Run The PERFECT Column Chromatography.
Sources
- 1. Silica Gel for Column Chromatographyï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. silicycle.com [silicycle.com]
- 7. journal.uinjkt.ac.id [journal.uinjkt.ac.id]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Chromatography [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
identifying and minimizing byproducts in 3-(4-Chlorophenyl)propanal synthesis
Technical Support Center: 3-(4-Chlorophenyl)propanal Synthesis
Aimed at: Researchers, scientists, and drug development professionals, this guide provides in-depth troubleshooting for identifying and minimizing byproducts during the synthesis of this compound. This document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and solve problems effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: My final product purity is low after synthesis via oxidation of 3-(4-Chlorophenyl)propan-1-ol. What are the most likely impurities?
A1: When synthesizing this compound by oxidizing the corresponding primary alcohol, the most common impurities are unreacted starting material (3-(4-Chlorophenyl)propan-1-ol) and an over-oxidation product (3-(4-Chlorophenyl)propanoic acid).[1][2] The presence of the starting alcohol indicates an incomplete reaction, while the carboxylic acid is a result of the desired aldehyde undergoing further oxidation.[3][4] Autoxidation can also occur if the aldehyde is exposed to air for extended periods.[2]
Q2: I am attempting a hydroformylation of 4-chlorostyrene and obtaining a significant amount of an isomeric byproduct. What is it and why is it forming?
A2: The most common isomeric byproduct in the hydroformylation of terminal alkenes like 4-chlorostyrene is the branched aldehyde, 2-(4-Chlorophenyl)propanal.[5] Hydroformylation, or the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond.[5][6] The reaction can proceed via two pathways, leading to either the linear (desired) or the branched (undesired) product. The ratio of these products (regioselectivity) is highly dependent on factors like the catalyst system (e.g., rhodium, cobalt), the ligands used, temperature, and pressure.[5][7] Steric hindrance often favors the formation of the linear aldehyde.[6]
Q3: After my reaction, I have a gummy or oily product that is difficult to crystallize or purify. What could be the cause?
A3: A gummy consistency often indicates that the product is not pure enough to form a stable crystal lattice.[8] This can be due to the presence of residual high-boiling solvents (like DMF or DMSO), unreacted starting materials, or various byproducts.[8] Aldehydes, in particular, can also undergo self-condensation reactions, such as an aldol condensation, to form higher molecular weight oligomers, which are often sticky and non-crystalline.[2] This is more likely to occur under basic or acidic conditions, especially with heating.
Q4: How can I effectively remove acidic byproducts like 3-(4-Chlorophenyl)propanoic acid from my crude product?
A4: The most straightforward method is a liquid-liquid extraction using a mild base. Dissolve your crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2] The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, while the neutral aldehyde remains in the organic layer.[2][9]
Troubleshooting Guide: Byproduct Identification & Minimization
This section provides a deeper dive into specific problems, their root causes, and actionable solutions.
Problem 1: High Levels of 3-(4-Chlorophenyl)propanoic Acid Detected
-
Scenario: You've performed an oxidation of 3-(4-Chlorophenyl)propan-1-ol using an oxidizing agent like Pyridinium Chlorochromate (PCC) or a Swern oxidation, but GC-MS or NMR analysis shows a significant peak corresponding to the carboxylic acid.
-
Causality: Over-oxidation is the primary cause. While mild oxidizing agents like PCC are designed to stop at the aldehyde stage for primary alcohols, several factors can push the reaction further:
-
Excess Oxidant: Using too many equivalents of the oxidizing agent.
-
Temperature Control: Allowing the reaction temperature to rise excessively can provide the activation energy needed for the second oxidation step.
-
Presence of Water: Some oxidation mechanisms can be accelerated by water, which can hydrate the aldehyde to form a gem-diol, a species that is more easily oxidized to the carboxylic acid.
-
-
Mitigation & Solution Workflow:
Caption: Workflow to minimize carboxylic acid formation.
-
Post-Synthesis Purification: If over-oxidation has already occurred, purification can be achieved via the following methods:
-
Basic Wash: As described in FAQ Q4, a sodium bicarbonate wash is highly effective.[2]
-
Column Chromatography: Silica gel chromatography can separate the more polar carboxylic acid from the less polar aldehyde. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Bisulfite Adduct Formation: This classic technique involves reacting the crude mixture with a saturated aqueous solution of sodium bisulfite.[10][11] The aldehyde forms a solid, water-soluble adduct that can be separated from non-aldehyde impurities.[11] The pure aldehyde can then be regenerated by treating the adduct with a base like sodium hydroxide.[10][11]
-
Problem 2: Presence of Aldol Condensation Byproducts
-
Scenario: Your reaction workup involves a basic or acidic wash, or the synthesis was run at high temperatures. You observe higher molecular weight impurities in your mass spectrum analysis.
-
Causality: Aldehydes with α-hydrogens, like this compound, are susceptible to self-condensation under either acidic or basic conditions. This reaction forms a β-hydroxy aldehyde (an aldol adduct), which can then dehydrate, especially with heat, to yield an α,β-unsaturated aldehyde. These products are larger and can lead to the gummy consistency mentioned in FAQ Q3.
-
Mitigation & Solution Workflow:
Caption: Key strategies to prevent aldol byproducts.
-
Post-Synthesis Purification: Column chromatography is the most effective way to remove these larger, often more polar, byproducts.
Key Experimental Protocols
Protocol 1: Identification and Quantification of Byproducts by GC-MS
This protocol provides a general method for analyzing the purity of a crude this compound sample.
-
Sample Preparation: Dilute 1 µL of the crude reaction mixture in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
-
GC Column: Use a standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector: Set the temperature to 250°C with a split ratio of 50:1.
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 20°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Detector: Scan in the range of 40-400 m/z.
-
Analysis: Identify peaks based on their retention times and mass fragmentation patterns compared to known standards or library data. The base peak for the parent compound is often related to the tropylium ion.[3] The percentage of each component can be estimated from the relative peak areas.
| Compound | Expected Retention Time (Relative) | Key Mass Fragments (m/z) |
| This compound | Baseline | 168 (M+), 139, 125, 91 |
| 3-(4-Chlorophenyl)propan-1-ol | Slightly Earlier | 170 (M+), 152, 125, 91 |
| 3-(4-Chlorophenyl)propanoic Acid | Later | 184 (M+), 139, 125, 91 |
| 2-(4-Chlorophenyl)propanal | Near Baseline | 168 (M+), 153, 125, 91 |
Protocol 2: Purification via Sodium Bisulfite Adduct Formation
This protocol is adapted for separating the target aldehyde from alcohol and acid impurities.[10][11]
-
Dissolution: Dissolve the crude product (e.g., 5 g) in a minimal amount of a water-miscible co-solvent like methanol or THF (e.g., 10-15 mL).[11]
-
Adduct Formation: Transfer the solution to a flask and add a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃) (e.g., 30 mL). Stir vigorously at room temperature for 30-60 minutes. A white precipitate of the adduct may form.[10]
-
Separation: Transfer the mixture to a separatory funnel. Add deionized water (25 mL) and an immiscible organic solvent like ethyl acetate (25 mL) to wash out the non-aldehyde impurities. Shake and separate the layers. The aldehyde adduct will be in the aqueous phase.[10] Discard the organic layer containing the impurities.
-
Regeneration: Isolate the aqueous layer. Add an equal volume of fresh ethyl acetate (e.g., 50 mL). While stirring, add 50% sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous layer is >10. This regenerates the aldehyde.[10][11]
-
Extraction & Isolation: Shake the funnel to extract the pure aldehyde into the organic layer. Separate the layers, wash the organic phase with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.
References
- 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Chemistry LibreTexts. [Link]
- Workup: Aldehydes. University of Rochester, Department of Chemistry. [Link]
- Please suggest a method to purify an aromatic aldehyde after an SNAr reaction.
- General procedures for the purific
- Purifying aldehydes?. Reddit. [Link]
- Photocatalytic oxidation of aldehydes: Byproduct identification and reaction pathway.
- Hydroformyl
- 14.3.
- Regioselective hydroformylation of propene catalysed by rhodium-zeolite. PubMed. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 3. Buy this compound | 75677-02-0 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Hydroformylation - Wikipedia [en.wikipedia.org]
- 7. Regioselective hydroformylation of propene catalysed by rhodium-zeolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Workup [chem.rochester.edu]
optimizing reaction conditions for hydroformylation to produce 3-(4-Chlorophenyl)propanal
Welcome to the technical support center for the hydroformylation of 4-chlorostyrene to produce 3-(4-chlorophenyl)propanal. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to implement this important synthetic transformation. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to successfully optimize your reaction conditions, troubleshoot common issues, and ensure the integrity of your results.
This resource is structured as a dynamic question-and-answer guide, addressing the practical challenges you are most likely to encounter.
Troubleshooting Guide: From Low Yields to Impure Products
This section tackles specific experimental problems with a focus on root cause analysis and actionable solutions.
Issue 1: Low or No Conversion of 4-Chlorostyrene
Question: My hydroformylation reaction shows very low or no conversion of the 4-chlorostyrene starting material. What are the likely causes and how can I rectify this?
Answer:
Low or no conversion is a common yet frustrating issue that typically points to problems with the catalyst's activity or the reaction environment. Let's break down the potential culprits:
-
Inactive Catalyst: The active catalytic species, typically a rhodium hydride complex like HRh(CO)(L)₂, must be properly formed in situ.
-
Cause: Incomplete activation of the rhodium precursor (e.g., [Rh(acac)(CO)₂]). The activation process, which involves the reaction of the precursor with syngas and the phosphine ligand, may not be instantaneous[1].
-
Solution: Implement a pre-activation step. Before adding the 4-chlorostyrene, stir the rhodium precursor and phosphine ligand in the solvent under syngas pressure (e.g., 10-20 bar) at a moderate temperature (e.g., 50-60 °C) for 30-60 minutes. This allows for the formation of the active hydride species[2]. You can monitor the formation of the active catalyst using techniques like High-Pressure Infrared (HPIR) spectroscopy if available.
-
Cause: Presence of oxygen or peroxides in the reaction system. Rhodium catalysts, particularly the phosphine ligands, are highly sensitive to oxidation, which leads to irreversible deactivation[3].
-
Solution: Ensure all components are rigorously deoxygenated. Sparge the solvent and the substrate with an inert gas (argon or nitrogen) prior to use. Use freshly distilled and degassed solvents. Ensure your syngas is of high purity.
-
-
Insufficient Syngas Availability: The reaction is dependent on the concentration of CO and H₂ dissolved in the liquid phase.
-
Cause: Inadequate pressure or poor gas-liquid mixing.
-
Solution: Increase the total syngas pressure. Typical pressures for rhodium-catalyzed hydroformylation range from 10 to 100 atmospheres[4]. Ensure vigorous stirring to maximize the gas-liquid interfacial area, promoting better dissolution of CO and H₂.
-
-
Inappropriate Temperature: The reaction rate is temperature-dependent, but excessively high temperatures can lead to catalyst decomposition.
-
Cause: The reaction temperature is too low.
-
Solution: Gradually increase the reaction temperature in increments of 10 °C. For styrene derivatives, temperatures in the range of 60-100 °C are common[5]. Monitor the reaction progress at each new temperature to find the optimal balance between rate and catalyst stability.
-
Issue 2: Poor Regioselectivity (High Yield of the Branched Isomer)
Question: My reaction is producing a high proportion of the undesired branched isomer, 2-(4-chlorophenyl)propanal, instead of the target linear aldehyde, this compound. How can I improve the linear selectivity?
Answer:
Controlling regioselectivity is one of the most critical aspects of hydroformylation. For styrenic substrates, the formation of the branched isomer is often electronically favored due to the potential for stabilizing interactions between the rhodium center and the phenyl ring[6]. However, selectivity can be effectively controlled through the careful selection of ligands and reaction conditions.
-
Ligand Effects: The steric and electronic properties of the phosphine ligand are the primary determinants of regioselectivity.
-
Cause: Use of a ligand with insufficient steric bulk or inappropriate electronic properties. Small, electron-donating phosphines tend to favor the branched product.
-
Solution: Employ bulky phosphine or phosphite ligands. These ligands create a sterically crowded environment around the rhodium center, which disfavors the formation of the bulkier transition state leading to the branched product. Ligands with large "bite angles" like Xantphos or those with bulky substituents on the phosphorus atoms are known to promote high linear selectivity[6][7]. For instance, tetraphosphorus ligands have been shown to afford exceptionally high linear-to-branched ratios for styrene derivatives[6].
-
Cause: Incorrect ligand-to-rhodium ratio. An insufficient excess of the ligand can lead to the formation of less selective rhodium species[1].
-
Solution: Increase the ligand-to-rhodium molar ratio. Ratios of 5:1 to 20:1 (phosphine:Rh) are common and help ensure that the desired, sterically hindered catalyst is the dominant species in solution[5].
-
-
Syngas Composition and Pressure: The partial pressure of carbon monoxide can significantly influence selectivity.
-
Cause: High CO partial pressure. High concentrations of CO can compete with the olefin for coordination sites on the rhodium and can favor pathways leading to the branched isomer[8].
-
Solution: Lower the partial pressure of CO. This can be achieved by either reducing the total syngas pressure or by using a syngas mixture with a higher H₂:CO ratio (e.g., 2:1 or 3:1).
-
Issue 3: Product Purity Concerns (Side Reactions)
Question: My final product is contaminated with significant impurities. What are the likely side reactions and how can I minimize them and purify my product?
Answer:
Several side reactions can occur during hydroformylation, leading to a complex product mixture. The most common for 4-chlorostyrene are hydrogenation and aldol condensation.
-
Hydrogenation of 4-Chlorostyrene:
-
Cause: The catalyst can also catalyze the hydrogenation of the alkene double bond, leading to the formation of 4-ethylchlorobenzene[3]. This is often favored by high H₂ partial pressure and higher temperatures.
-
Solution: Optimize the H₂:CO ratio. A 1:1 ratio is a good starting point. Avoid excessively high temperatures and pressures. The choice of ligand can also influence the relative rates of hydroformylation and hydrogenation.
-
-
Aldol Condensation of the Product:
-
Cause: The desired aldehyde product, this compound, can undergo self-condensation, especially at higher temperatures and prolonged reaction times, to form higher molecular weight byproducts[9]. This can be exacerbated by the presence of basic impurities.
-
Solution: Keep the reaction temperature as low as is practical for achieving a good conversion rate. Minimize the reaction time by monitoring the consumption of the starting material and stopping the reaction upon completion.
-
-
Purification Protocol:
-
Problem: Simple distillation may be insufficient to separate the desired linear aldehyde from the branched isomer and other byproducts with similar boiling points.
-
Solution: Purification via Bisulfite Adduct Formation. This is a classic and highly effective method for purifying aldehydes from non-carbonyl impurities and for separating isomers[10].
-
Adduct Formation: After the reaction, vent the reactor and remove the solvent under reduced pressure. Dissolve the crude product mixture in a suitable solvent like ethanol. Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously. The aldehyde will form a crystalline adduct which precipitates from the solution.
-
Isolation: Filter the solid bisulfite adduct and wash it thoroughly with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material, the branched isomer, and hydrogenation byproducts.
-
Regeneration: Suspend the purified adduct in water and add a mild base (e.g., saturated sodium bicarbonate solution) or a dilute acid (e.g., 10% HCl) until the solution is basic or acidic. This will regenerate the pure aldehyde, which can then be extracted with an organic solvent, dried, and concentrated to yield the purified this compound[10].
-
-
Experimental Protocols & Data
Catalyst Activation and Hydroformylation of 4-Chlorostyrene
This protocol provides a general procedure for the rhodium-catalyzed hydroformylation of 4-chlorostyrene.
1. Catalyst Pre-activation: a. In a glovebox or under an inert atmosphere, add the rhodium precursor (e.g., [Rh(acac)(CO)₂], 0.01 mol%) and the desired phosphine ligand (e.g., Xantphos, 0.05 mol%) to a high-pressure autoclave equipped with a magnetic stir bar. b. Add degassed toluene (or another suitable solvent) to dissolve the catalyst components. c. Seal the autoclave, remove it from the glovebox, and purge it several times with syngas (CO/H₂ = 1:1). d. Pressurize the autoclave to 10 bar with syngas and heat to 60 °C. Stir for 30-60 minutes to ensure the formation of the active catalyst[2].
2. Hydroformylation Reaction: a. Cool the autoclave and carefully vent the syngas. b. Under a positive pressure of inert gas, inject a degassed solution of 4-chlorostyrene in toluene. c. Seal the autoclave, purge again with syngas, and then pressurize to the desired reaction pressure (e.g., 40 bar). d. Heat the reaction to the desired temperature (e.g., 80 °C) and stir vigorously. e. Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing by GC to determine conversion and regioselectivity. f. Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure in a well-ventilated fume hood.
Data Presentation: Influence of Reaction Conditions
The following table summarizes representative data for the hydroformylation of substituted styrenes, illustrating the impact of ligands and conditions on yield and regioselectivity.
| Substrate | Catalyst (mol%) | Ligand (mol%) | Temp (°C) | Pressure (MPa, CO/H₂) | Time (h) | Yield (%) | Regioselectivity (branched:linear) | Reference |
| p-Chlorostyrene | [Rh(COD)Cl]₂ (0.1) | P6* (0.6) | 30 | 4.0 (1:1) | 24-48 | 90 | 20.9:1 | [11] |
| Styrene | [Rh(COD)Cl]₂ (0.1) | P6* (0.6) | 30 | 4.0 (1:1) | 24 | 96 | 25.4:1 | [11] |
| p-Methylstyrene | [Rh(COD)Cl]₂ (0.1) | P6* (0.6) | 30 | 4.0 (1:1) | 24-48 | 93 | 14.8:1 | [11] |
| Styrene | Rh/L7 | L7 | 80 | 1.0 (1:1) | 12 | >95 | 1:22 | [6] |
*P6 is a specific hybrid phosphate ligand described in the reference, designed for high branched selectivity. **L7 is a tetraphosphorus ligand designed for high linear selectivity.
Diagrams: Visualizing the Process
Catalytic Cycle of Hydroformylation
Caption: Simplified catalytic cycle for rhodium-catalyzed hydroformylation.
Troubleshooting Workflow for Low Conversion
Sources
- 1. Mapping catalyst activation, turnover speciation and deactivation in Rh/PPh 3 -catalysed olefin hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00312K [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01807A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. mdpi.com [mdpi.com]
- 11. P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions | MDPI [mdpi.com]
improving yield and selectivity in the synthesis of 3-(4-Chlorophenyl)propanal
Welcome to the technical support center for the synthesis of 3-(4-Chlorophenyl)propanal. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route for improved yield and selectivity. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to make informed decisions in your work.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common synthetic routes to this compound?
-
How do I choose the best synthetic strategy for my needs?
-
What are the primary impurities I should be aware of?
-
How can I effectively monitor the progress of my reaction?
-
-
Troubleshooting Guides by Synthetic Method
-
Method A: Aldol Condensation of 4-Chlorobenzaldehyde and Propanal, followed by Hydrogenation
-
Method B: Oxidation of 3-(4-Chlorophenyl)propan-1-ol
-
Method C: Hydroformylation of 4-Chlorostyrene
-
-
Detailed Experimental Protocols
-
Protocol 1: Two-Step Synthesis via Aldol Condensation and Hydrogenation
-
Protocol 2: Oxidation of 3-(4-Chlorophenyl)propan-1-ol using Pyridinium Chlorochromate (PCC)
-
Protocol 3: Purification by Flash Column Chromatography
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are several viable synthetic pathways to this compound, each with its own set of advantages and challenges. The three most prevalent methods are:
-
Aldol Condensation and Subsequent Hydrogenation: This two-step process involves the base-catalyzed condensation of 4-chlorobenzaldehyde with propanal to form 3-(4-chlorophenyl)-2-methylpropenal, which is then selectively hydrogenated to yield the desired saturated aldehyde.[1]
-
Oxidation of 3-(4-Chlorophenyl)propan-1-ol: This method starts with the corresponding primary alcohol and utilizes a mild oxidizing agent to convert it to the aldehyde.[2]
-
Hydroformylation of 4-Chlorostyrene: This is an atom-economical method that involves the addition of a formyl group and a hydrogen atom across the double bond of 4-chlorostyrene using a rhodium catalyst.[3][4][5][6][7][8][9][10]
Q2: How do I choose the best synthetic strategy for my needs?
The optimal synthetic route depends on several factors, including the availability of starting materials, required scale, desired purity, and the equipment at your disposal. The following table provides a comparative overview to aid in your decision-making process:
| Method | Starting Materials | Key Advantages | Key Disadvantages | Best Suited For |
| Aldol Condensation & Hydrogenation | 4-Chlorobenzaldehyde, Propanal | Readily available and inexpensive starting materials. | Two-step process; potential for side products in the aldol condensation.[1] | Large-scale synthesis where cost of starting materials is a primary concern. |
| Oxidation of Alcohol | 3-(4-Chlorophenyl)propan-1-ol | High-yielding and clean conversion with the right oxidizing agent. | The starting alcohol may need to be synthesized; risk of over-oxidation to the carboxylic acid. | Situations where the starting alcohol is commercially available or easily synthesized, and high purity is critical. |
| Hydroformylation | 4-Chlorostyrene, Syngas (CO/H₂) | Atom-economical (high efficiency in incorporating all atoms from reactants into the final product); single-step reaction. | Requires specialized high-pressure equipment and a rhodium catalyst; regioselectivity can be a challenge.[3][6] | Process chemistry and industrial applications where efficiency and atom economy are paramount. |
Q3: What are the primary impurities I should be aware of?
The nature of impurities is highly dependent on the chosen synthetic route:
-
From Aldol Condensation & Hydrogenation:
-
Unreacted 3-(4-chlorophenyl)-2-methylpropenal: Due to incomplete hydrogenation.
-
3-(4-Chlorophenyl)propan-1-ol: From over-reduction of the aldehyde during hydrogenation.
-
Byproducts from propanal self-condensation. [1]
-
-
From Oxidation of Alcohol:
-
Unreacted 3-(4-Chlorophenyl)propan-1-ol: Due to incomplete oxidation.
-
3-(4-Chlorophenyl)propanoic acid: From over-oxidation of the aldehyde.
-
-
From Hydroformylation:
Q4: How can I effectively monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is a straightforward and effective technique for monitoring the progress of these reactions. Here are some tips for visualizing this compound and its common impurities:
-
Mobile Phase: A good starting point for your mobile phase is a mixture of hexane and ethyl acetate. A ratio of 80:20 or 70:30 (hexane:ethyl acetate) should provide good separation.
-
Visualization:
-
UV Light (254 nm): As an aromatic compound, this compound and many of its precursors and byproducts will be UV-active, appearing as dark spots on a fluorescent TLC plate.[11][12]
-
Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized, such as aldehydes and alcohols. The aldehyde and alcohol will appear as yellow-brown spots on a purple background.
-
p-Anisaldehyde Stain: This stain is particularly good for visualizing aldehydes, which will often appear as colored spots upon heating.[11]
-
Troubleshooting Guides by Synthetic Method
Method A: Aldol Condensation of 4-Chlorobenzaldehyde and Propanal, followed by Hydrogenation
This method is attractive due to the low cost of starting materials. However, controlling the selectivity of the initial aldol condensation is crucial for a successful outcome.
dot
Caption: Troubleshooting Aldol Condensation & Hydrogenation.
Q: My aldol condensation reaction is giving a low yield of the desired cross-condensation product. What's going wrong?
A: The most likely culprit is the self-condensation of propanal.[1] Since propanal has alpha-hydrogens, it can react with itself in the presence of a base. To favor the desired reaction between 4-chlorobenzaldehyde (which has no alpha-hydrogens) and propanal, you should slowly add the propanal to a mixture of the 4-chlorobenzaldehyde and the base. This keeps the concentration of the enolizable aldehyde low, minimizing self-condensation.
Q: I'm observing the formation of 3-(4-Chlorophenyl)propan-1-ol after the hydrogenation step. How can I avoid this?
A: The formation of the corresponding alcohol is due to over-reduction of the aldehyde. To prevent this, you can:
-
Lower the hydrogen pressure: High pressures can lead to the reduction of the aldehyde.
-
Monitor the reaction carefully: Use TLC or GC to track the disappearance of the starting material (the unsaturated aldehyde) and the appearance of the desired product. Stop the reaction as soon as the starting material is consumed.
-
Choose your catalyst wisely: Palladium on carbon (Pd/C) is generally a good choice for this selective hydrogenation.
Method B: Oxidation of 3-(4-Chlorophenyl)propan-1-ol
This is often a clean and high-yielding reaction, provided that the correct oxidizing agent is used and the reaction conditions are carefully controlled.
dot
Caption: Troubleshooting the Oxidation of the Primary Alcohol.
Q: I'm getting a significant amount of 3-(4-chlorophenyl)propanoic acid in my product mixture. How can I prevent this?
A: Over-oxidation to the carboxylic acid is a common issue when using strong oxidizing agents. To achieve a selective oxidation to the aldehyde, you should use a mild oxidizing agent. Excellent choices include:
-
Pyridinium chlorochromate (PCC): A reliable and widely used reagent for this transformation.[2]
-
Dess-Martin periodinane (DMP): Known for its mild conditions and high yields.
-
Swern oxidation: Another mild and effective method, though it produces the malodorous byproduct dimethyl sulfide.
Q: I have some of the carboxylic acid impurity in my final product. How can I remove it?
A: Since 3-(4-chlorophenyl)propanoic acid is acidic, it can be easily removed with a simple acid-base extraction during the workup. After the reaction, dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer. Be sure to perform the wash gently at first to avoid excessive foaming from the evolution of CO₂.
Method C: Hydroformylation of 4-Chlorostyrene
This elegant, single-step method is highly efficient but requires careful control of regioselectivity.
Q: My hydroformylation reaction is producing a mixture of linear and branched aldehydes. How can I improve the selectivity for the desired linear product, this compound?
A: The regioselectivity of hydroformylation is primarily influenced by the catalyst system, specifically the ligands on the rhodium center.[3][6]
-
Ligand Choice: Bulky phosphine or phosphite ligands tend to favor the formation of the linear aldehyde by sterically disfavoring the formation of the more crowded branched intermediate.
-
Reaction Conditions: Temperature and pressure can also influence the linear-to-branched ratio. Lower temperatures often favor the formation of the linear product.
It is advisable to consult the literature for specific rhodium-ligand systems that have been shown to give high linear selectivity for styrenic substrates.[3][5]
Detailed Experimental Protocols
Protocol 1: Two-Step Synthesis via Aldol Condensation and Hydrogenation
Step 1: Aldol Condensation to form 3-(4-chlorophenyl)-2-methylpropenal
-
To a stirred solution of 4-chlorobenzaldehyde (1.0 eq) in ethanol, add a catalytic amount of aqueous sodium hydroxide (10% w/v).
-
Cool the mixture to 10-15 °C in an ice bath.
-
Slowly add propanal (1.1 eq) dropwise over 30 minutes, maintaining the temperature below 20 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4 hours, monitoring by TLC.
-
Neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude unsaturated aldehyde.
Step 2: Hydrogenation to this compound
-
Dissolve the crude 3-(4-chlorophenyl)-2-methylpropenal in ethanol in a hydrogenation vessel.
-
Add 5% Pd/C catalyst (1-2 mol%).
-
Pressurize the vessel with hydrogen gas (2-3 atm) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Protocol 2: Oxidation of 3-(4-Chlorophenyl)propan-1-ol using Pyridinium Chlorochromate (PCC)
-
To a stirred suspension of PCC (1.5 eq) and silica gel in anhydrous dichloromethane (DCM) at room temperature, add a solution of 3-(4-chlorophenyl)propan-1-ol (1.0 eq) in DCM dropwise.
-
Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, washing thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
Protocol 3: Purification by Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel in a hexane/ethyl acetate mixture (e.g., 95:5).
-
Load the Sample: Dissolve the crude this compound in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the prepared column.
-
Elute the Column: Begin eluting with a non-polar solvent system (e.g., 98:2 hexane/ethyl acetate). The less polar aldehyde product will elute before the more polar alcohol starting material and the highly polar carboxylic acid impurity will remain at the top of the column.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Isolate the Product: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
References
- L. A. van der Veen, P. C. J. Kamer, P. W. N. M. van Leeuwen, Angew. Chem. Int. Ed., 1999, 38, 336-351.
- C. D. Frohning, C. W. Kohlpaintner, in Applied Homogeneous Catalysis with Organometallic Compounds, 2002, 27-104.
- P. W. N. M. van Leeuwen, C.
- G. D. Frey, C. A. D. Cai, J. Am. Chem. Soc., 2007, 129, 13112-13122.
- Chemistry LibreTexts, Visualizing TLC Pl
- MDPI, P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions, [Link]
- ACS Publications, Highly Regioselective Hydroformylation of Styrene and Its Derivatives Catalyzed by Rh Complex with Tetraphosphorus Ligands | Organic Letters, [Link]
- ResearchGate, Regioselective Hydroformylation of Styrene Using Rhodium‐Substituted Carbonic Anhydrase | Request PDF, [Link]
- ResearchGate, Conversion and regioselectivity of styrene hydroformyl
- ResearchGate, Rhodium-Catalyzed Hydroformyl
- RSC Publishing, Hydroformylation of alkenes by use of rhodium complex c
- ResearchGate, Aldol condensation of 4-alkylbenzaldehyde with propanal followed by..., [Link]
- Magritek, The Aldol Condens
- Master Organic Chemistry, Aldol Addition and Condens
- YouTube, Visualizing a TLC pl
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 9. Rhodium-catalyzed hydroformylation of alkynes employing a self-assembling ligand system - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. “On-water” rhodium-catalysed hydroformylation for the production of linear alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Low Yields in the Heck Reaction for Aldehyde Synthesis
As a Senior Application Scientist, I've frequently guided researchers through the nuances of palladium-catalyzed cross-coupling reactions. The Heck reaction, a powerful tool for C-C bond formation, can sometimes present challenges, particularly when targeting aldehyde synthesis, which often involves the use of allylic alcohols.[1][2][3] This guide is structured as a series of frequently asked questions to directly address common issues leading to low yields and provide actionable, field-proven solutions.
I. Core Principles & Mechanism Overview
Before delving into specific troubleshooting scenarios, a foundational understanding of the reaction mechanism is crucial. The synthesis of aldehydes via the Heck reaction typically involves the coupling of an aryl or vinyl halide with an allylic alcohol. The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle, which, after the key C-C bond formation, is followed by a β-hydride elimination and tautomerization to yield the desired aldehyde.[4][5]
Caption: Figure 1: Simplified Catalytic Cycle for Heck Aldehyde Synthesis.
II. Troubleshooting Guide & FAQs
Question 1: My reaction shows no or very low conversion of the starting materials. What are the primary factors to investigate?
Low to no conversion is often indicative of an issue with the catalyst's activity or the fundamental reaction setup.
Causality: The active Pd(0) species is the engine of the catalytic cycle.[4] If it fails to form from the Pd(II) precatalyst or is deactivated, the reaction will stall. Similarly, suboptimal reaction conditions can prevent the reaction from initiating.
Troubleshooting Protocol:
-
Catalyst Activation:
-
Pre-catalyst Choice: Pd(OAc)₂ is often more efficient than Pd(0) sources like Pd(PPh₃)₄ because its reduction in situ can lead to a more active catalyst.[6] If you are using a Pd(0) source, ensure it is of high quality and has been stored properly.
-
Reduction of Pd(II): If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to Pd(0) is crucial. This can be facilitated by phosphine ligands, amines (like triethylamine), or even the solvent (like DMF).[6][7] Ensure your conditions are conducive to this reduction.
-
-
Reaction Conditions:
-
Temperature: The Heck reaction is often temperature-sensitive. If the temperature is too low, the oxidative addition step, which can be rate-limiting, may not proceed efficiently.[8] Incrementally increase the reaction temperature (e.g., in 10-15 °C steps) to a point that does not cause degradation of your starting materials or product.
-
Solvent: Polar aprotic solvents like DMF or DMAc are commonly used and can also aid in catalyst activation.[1][7] Ensure your solvent is anhydrous and deoxygenated, as oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Inert Atmosphere: While some Heck reactions can tolerate air, it is always best practice to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst oxidation.[9]
-
-
Aryl Halide Reactivity:
-
The reactivity of the aryl halide follows the trend: I > OTf > Br >> Cl.[10] If you are using an aryl chloride, which can be unreactive, you may need more forcing conditions, specialized ligands (e.g., bulky, electron-rich phosphines or N-heterocyclic carbenes), or consider converting the chloride to a bromide or iodide.[9][11]
-
Question 2: I am observing the formation of side products, leading to a low yield of the desired aldehyde. What are the likely side reactions and how can I mitigate them?
The formation of side products often points to issues with regioselectivity, subsequent reactions of the product, or catalyst decomposition.
Causality: The Heck reaction can sometimes lead to regioisomers, and the desired aldehyde product can potentially undergo further reactions under the reaction conditions. Catalyst deactivation can also lead to the formation of palladium black and stall the reaction.
Troubleshooting Protocol:
-
Reductive Heck Product: A common side product is the "reductive Heck" product, where a conjugate addition occurs instead of the desired substitution.[9] This can be influenced by the base, temperature, and solvent.
-
Base Selection: The choice of base is critical. Inorganic bases like NaOAc or K₂CO₃ are often preferred over tertiary amines for aldehyde synthesis from allylic alcohols.[1] Experiment with different bases to find the optimal one for your system.
-
Additives: The addition of silver salts can sometimes suppress side reactions like alkene isomerization by facilitating the desired reductive elimination step.[12]
-
-
Isomerization of Allylic Alcohol: The starting allylic alcohol can isomerize under the reaction conditions, leading to undesired products. This can be minimized by careful selection of the ligand and reaction temperature.
-
Palladium Black Formation: The precipitation of palladium black is a clear sign of catalyst deactivation, where Pd(0) species aggregate and lose their catalytic activity.[8][13]
-
Ligand Choice and Ratio: Ligands stabilize the Pd(0) species and prevent aggregation.[10] Ensure you are using an appropriate ligand. The ligand-to-palladium ratio can also be crucial; too much or too little can be detrimental.[11]
-
Concentration: Running the reaction at a very high concentration can sometimes accelerate catalyst deactivation.[7] Consider diluting the reaction mixture.
-
Question 3: My reaction works for electron-poor aryl halides but gives low yields with electron-rich ones. How can I improve the yield for these substrates?
Electron-rich aryl halides are notoriously less reactive in the Heck reaction due to the slower rate of oxidative addition.
Causality: The oxidative addition step involves the insertion of the Pd(0) catalyst into the aryl-halide bond. Electron-donating groups on the aryl ring increase the electron density of this bond, making it less susceptible to attack by the electron-rich Pd(0) catalyst.[9]
Troubleshooting Protocol:
-
Ligand Selection: For electron-rich aryl halides, more electron-donating and sterically bulky ligands are often required to promote the oxidative addition step.
-
Phosphine Ligands: Consider switching from triphenylphosphine (PPh₃) to more electron-rich and bulky phosphines like tri-tert-butylphosphine (P(t-Bu)₃) or phosphine ligands like XPhos.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong electron donors and have shown excellent activity for coupling less reactive aryl halides.[9]
-
-
Catalyst System: Some specialized catalyst systems are designed for challenging substrates.
-
Palladacycles: These pre-formed catalysts can exhibit higher activity at lower catalyst loadings.[9]
-
-
Reaction Conditions:
-
Higher Temperatures: As with unreactive aryl chlorides, a higher reaction temperature may be necessary to overcome the activation barrier for oxidative addition.
-
Microwave Irradiation: Microwave heating can significantly accelerate the reaction and improve yields for challenging substrates by providing rapid and uniform heating.[9]
-
Summary of Key Reaction Parameters
| Parameter | Recommendation for Aldehyde Synthesis | Rationale & References |
| Palladium Source | Pd(OAc)₂, PdCl₂ | Pd(II) sources are often reduced in situ to the active Pd(0) species and can be more efficient.[6][14] |
| Ligand | PPh₃, P(t-Bu)₃, NHCs, BINAP | Ligands stabilize the catalyst and influence reactivity and selectivity. Bulky, electron-rich ligands can activate less reactive aryl halides.[9][12][15] |
| Base | NaOAc, K₂CO₃, Et₃N, PMP | The base is required to regenerate the Pd(0) catalyst. The choice can impact side reactions.[1][12][14][16] |
| Solvent | DMF, DMAc, Toluene, Acetonitrile | Polar aprotic solvents are common. The choice can affect catalyst solubility and stability.[1][7][10] |
| Temperature | 80-140 °C | Temperature affects reaction rate, particularly the oxidative addition step. Optimization is often required.[8] |
| Additives | Ag(I) salts, Phase Transfer Catalysts (e.g., TBAB) | Can suppress side reactions like alkene isomerization or improve reaction rates.[12][17] |
III. General Troubleshooting Workflow
If you encounter low yields, a systematic approach to troubleshooting is essential. The following workflow can help you identify and resolve the issue efficiently.
Caption: Figure 2: A Systematic Workflow for Troubleshooting Low Yields.
By methodically addressing these potential points of failure, researchers can significantly improve the yields and reliability of their Heck reactions for aldehyde synthesis.
IV. References
-
Wikipedia. Heck reaction. [Link]
-
Stoltz, B. M., & Dounay, A. B. (2002). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 102(10), 3691-3724. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Bhanushali, M. J., & Modi, N. R. (2016). Heck Reaction—State of the Art. Catalysts, 6(9), 136. [Link]
-
Pearson. (2022). Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
da Silva, P. B., et al. (2021). The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(II) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus. RSC Advances, 11(35), 21545-21553. [Link]
-
ResearchGate. Optimization of the reaction conditions. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Gajda, A., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 363. [Link]
-
Chemistry Notes. (2022). Heck Reaction: easy Mechanism, applications. [Link]
-
Organic Chemistry Portal. The Heck Reaction of Allylic Alcohols Catalysed by an Air-Stable Phosphinito Complex of Palladium(II). [Link]
-
Ovid. Role of Catalyst Deactivation and Regeneration in the Heck Reaction Involving Unactivated Aryl Bromides. [Link]
-
ResearchGate. A High-Throughput Approach to Discovery: Heck-Type Reactivity with Aldehydes. [Link]
-
National Center for Biotechnology Information. (2014). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. Tetrahedron Letters, 55(30), 4126-4129. [Link]
-
ResearchGate. Role of catalyst deactivation and regeneration in the Heck reaction involving unactivated aryl bromides. [Link]
-
National Center for Biotechnology Information. (2016). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Scientific Reports, 6, 20015. [Link]
-
Royal Society of Chemistry. (2015). Palladium-catalyzed intermolecular Heck reaction of alkyl halides. Chemical Communications, 51(84), 15416-15419. [Link]
-
National Center for Biotechnology Information. (2020). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 10(19), 11246-11255. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
-
Reddit. (2024). Troubleshooting a difficult Heck reaction. [Link]
-
ResearchGate. Effect of Salt and Phosphine Additives on the Composition of Active Palladium Complexes in the Mizoroki–Heck Reaction with Aromatic Carboxylic Anhydrides. [Link]
-
Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359-22384. [Link]
-
Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions. In Greener Organic Transformations (pp. 74-89). [Link]
-
Serve Content. (2010). recent advances in the application of the heck reaction in the synthesis of heterocyclic compounds. [Link]
-
Royal Society of Chemistry. (2010). CHAPTER 9: Modern Heck Reactions. In Palladium in Heterocyclic Chemistry (pp. 415-492). [Link]
-
Science Info. (2024). Heck Reaction: Mechanism, Applications, Limitations. [Link]
Sources
- 1. The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd( ii ) complex and toxicity of the ligand precursor for the marine bent ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03484G [pubs.rsc.org]
- 2. The Heck Reaction of Allylic Alcohols Catalysed by an Air-Stable Phosphinito Complex of Palladium(II) [organic-chemistry.org]
- 3. Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistnotes.com [chemistnotes.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. ovid.com [ovid.com]
- 9. mdpi.com [mdpi.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Heck Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 17. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
Technical Support Center: Managing the Storage and Stability of 3-(4-Chlorophenyl)propanal
Welcome to the technical support guide for 3-(4-Chlorophenyl)propanal. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile aldehyde in their work. The inherent reactivity of the aldehyde functional group presents unique stability challenges during storage, which can significantly impact experimental outcomes, reproducibility, and the integrity of your research.[1][2]
This guide provides in-depth, field-proven insights and practical troubleshooting protocols to help you manage these stability issues, ensuring the quality and reliability of your starting material.
Section 1: Understanding the Instability of this compound
The primary stability issues with this compound stem from the reactivity of its aldehyde group. Two principal degradation pathways are of concern during storage: Oxidation and Aldol Condensation .
-
Oxidation: Like many aldehydes, this compound is susceptible to oxidation, particularly through autoxidation upon exposure to atmospheric oxygen.[3] This process converts the aldehyde to its corresponding carboxylic acid, 3-(4-chlorophenyl)propanoic acid.[4][5][6] The presence of this acidic impurity can alter reaction kinetics, chelate catalysts, or lead to unwanted side reactions.
-
Aldol Condensation: As a propanal derivative, this compound possesses acidic alpha-hydrogens (hydrogens on the carbon adjacent to the carbonyl group), making it prone to self-condensation reactions, specifically the Aldol condensation.[7][8][9] This reaction, which can be catalyzed by trace acidic or basic impurities on glassware or in the atmosphere, leads to the formation of dimers and, subsequently, polymers or α,β-unsaturated aldehydes.[10][11] This often manifests as a noticeable increase in viscosity or even solidification of the material.[12]
Caption: Primary degradation pathways for this compound.
Section 2: Recommended Storage and Handling Protocols
Proper storage is the most critical factor in preserving the integrity of this compound. The goal is to mitigate exposure to air, moisture, light, and catalytic contaminants.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by displacing atmospheric oxygen.[13][14] |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of both oxidation and condensation reactions. Avoid freezing, as some aldehydes can polymerize faster at very low temperatures.[12] |
| Light | Amber Glass Vial / Store in Dark | Prevents potential light-catalyzed degradation.[14][15] |
| Container | Tightly Sealed, Septum-Capped Vial | Prevents ingress of atmospheric moisture and oxygen. Specialized packaging (e.g., Sure/Seal™) is highly recommended.[13][16][17][18] |
| Purity | Use High-Purity Grade | Impurities from synthesis can catalyze degradation during storage. |
Protocol: Dispensing from a Septum-Sealed Bottle
This procedure ensures the material is handled under an inert atmosphere, minimizing exposure to air and moisture.[13][16]
-
Preparation: Gather a clean, oven-dried syringe and a needle (20-gauge or smaller). Ensure you have a source of dry inert gas (Argon or Nitrogen) connected via a needle.
-
Temperature Equilibration: Allow the vial of this compound to warm to room temperature before opening or piercing the septum. This prevents condensation of atmospheric moisture inside the cold vial.[15][19]
-
Inert Gas Purge: Pierce the septum with the inert gas supply needle. Pierce the septum with a second, separate needle to act as a vent. Gently flush the headspace of the vial with the inert gas for 1-2 minutes to remove any air. Remove the vent needle first, then the gas supply needle.
-
Pressurization: Re-insert the inert gas needle and introduce a slight positive pressure of the inert gas into the vial.
-
Withdrawal: Insert the clean, dry syringe needle through the septum and withdraw the desired volume of the liquid. The positive pressure will assist in filling the syringe.
-
Storage after Use: Remove the syringe. Replace the protective outer cap if available. Store the vial under the recommended conditions. Purging the vial with inert gas after each use can extend the reagent's shelf life.[15]
Section 3: Troubleshooting Guide (Q&A Format)
Q1: My reaction yield is lower than expected, or I'm seeing unexpected byproducts. Could the quality of my this compound be the issue?
A: Absolutely. This is a common consequence of using a degraded aldehyde.
-
Causality:
-
Oxidation Product: The presence of 3-(4-chlorophenyl)propanoic acid means there is less of the active aldehyde available, lowering your theoretical yield. The carboxylic acid can also interfere with base-sensitive reactions or chelate metal catalysts.
-
Aldol Products: Aldol dimers or polymers are generally less reactive or will react differently than the starting aldehyde, leading to a complex mixture of byproducts and reduced yield of the desired product.
-
-
Troubleshooting Workflow: Before questioning your entire experimental setup, validate your starting material. Impurities in starting materials or excipients are a known cause of issues in drug development and synthesis.[20][21]
Caption: Troubleshooting workflow for reagent quality assessment.
Q2: My vial of this compound has become viscous, cloudy, or has solidified. What happened?
A: This is a classic sign of advanced aldol condensation and polymerization.[12] The individual aldehyde molecules have reacted with each other to form larger molecules (dimers, trimers, and polymers), which have higher molecular weights and stronger intermolecular forces, resulting in increased viscosity and a higher melting point. The presence of any acidic or basic contaminants will significantly accelerate this process.[10] While cooling generally slows reactions, some aliphatic aldehydes have been observed to form trimers more rapidly at very low (freezing) temperatures, which is why refrigerated, not frozen, storage is recommended.[12]
Q3: How can I quickly assess the purity of my stored this compound before a critical experiment?
A: For a rapid, pre-experiment check, ¹H NMR spectroscopy is an excellent choice.
-
Protocol: Quick NMR Purity Check
-
Carefully withdraw a small aliquot (~1-2 mg) of your aldehyde and dissolve it in an appropriate deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Analysis: Look for the characteristic aldehyde proton peak (a triplet around 9.8 ppm). The presence of new, significant peaks, particularly broad peaks in the 3-5 ppm region (potential aldol adducts) or a singlet around 11-12 ppm (carboxylic acid), indicates degradation. Comparing the integration of the aldehyde proton to other protons in the molecule can give a rough estimate of purity.
-
Q4: I suspect my aldehyde has oxidized. How can I confirm the presence of 3-(4-Chlorophenyl)propanoic acid?
A: Several methods can confirm oxidation.
-
Simple pH Test: Dissolve a small amount of the sample in a 1:1 mixture of ethanol and water. Test the solution with pH paper. A distinctly acidic pH (below 6) suggests the presence of the carboxylic acid impurity.
-
Definitive Analysis (GC-MS): Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.[22][23] The aldehyde and its corresponding carboxylic acid will have different retention times. The mass spectrometer will show a molecular ion peak for this compound at m/z 168/170 and for 3-(4-Chlorophenyl)propanoic acid at m/z 184/186, confirming the identity of the impurity.[6][24]
-
Qualitative Chemical Tests: While less specific, tests like Fehling's or Tollen's can confirm the aldehyde is still present.[25][26] If these tests are negative or weak, but the material is still present, it may have significantly degraded.
Section 4: Frequently Asked Questions (FAQs)
-
What is the typical shelf-life of this compound?
-
When stored unopened under ideal conditions (inert atmosphere, refrigerated, dark), the shelf-life can be greater than one year. However, once the seal is punctured, the shelf-life depends heavily on handling technique. It is best practice to assume slow degradation is occurring and to re-analyze any bottle that has been open for more than 6 months.
-
-
Is it better to store it neat or in a solution?
-
Storing it neat under an inert atmosphere is standard. However, for some aldehydes, dilution in a primary alcohol like ethanol can improve stability by forming a hemiacetal, which is more resistant to oxidation and polymerization.[12] If you choose this route, ensure your solvent is anhydrous and deoxygenated. This is only recommended if the alcohol solvent is compatible with your downstream application.
-
-
Can I re-purify a partially degraded sample?
-
It is possible but often impractical for small research quantities. Oxidation products (carboxylic acids) can sometimes be removed by a bicarbonate wash, but this can introduce water and potentially catalyze aldol reactions. Polymerized material is very difficult to remove. For critical applications, it is always recommended to use a fresh, high-purity lot of the reagent.
-
-
What are the primary safety precautions when handling this compound?
-
Based on data for similar compounds, this compound may cause skin, eye, and respiratory irritation. It may also be harmful if swallowed and could cause an allergic skin reaction.[27] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
References
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes.
- Aurora Chemistry for everyone. (2023, December 24). ALDOL CONDENSATION of PROPANAL || Aldol Reaction of CH3CH2CHO [Video]. YouTube.
- Atlas: School AI Assistant. (n.d.). Aldol Condensation of Propanol Explained.
- Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones.
- Clark, J. (n.d.). oxidation of aldehydes and ketones. Chemguide.
- JoVE. (2023, April 30). Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids.
- Tan, W.-Y., Lu, Y., Zhao, J.-F., Chen, W., & Zhang, H. (2021). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer. Organic Letters, 23(17), 6648–6653. [Link]
- Pearson. (n.d.). Give the expected products for the aldol condensations of (a) propanal.
- ACS Publications. (n.d.). and Cross-Aldol Condensation of Propanal Catalyzed by Anion-Exchange Resins in Aqueous Media. Organic Process Research & Development.
- Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents.
- Quora. (2019, April 1). How to write the aldol condensation of methanal and propanaldehyde.
- Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134.
- BYJU'S. (2019, October 9). Tests for Aldehydes and Ketones.
- Keika Ventures. (n.d.). Analytical Method.
- National Institutes of Health. (n.d.). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms.
- CDC Stacks. (1999, June 5). New analytical method for determining aldehydes in aqueous samples.
- ResearchGate. (n.d.). Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement.
- (n.d.). Identification of Aldehydes and Ketones.
- Pioneer. (2024, November 15). 1-Naphthaldehyde: Safety, Handling, and Storage Tips.
- ResearchGate. (n.d.). Analysis of aldehydes in excipients used in liquid/semi-solid formulations by gas chromatography—Negative chemical ionization mass spectrometry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde.
- Aquigen Bio Sciences. (n.d.). The Role of Impurities in Drug Development and How to Control Them.
- University of Wollongong. (n.d.). Storage Compatibility of Dangerous Goods in laboratories and Chemical Stores.
- PubChem. (n.d.). 3-(4-Chlorophenyl)propan-1-amine.
- Brieflands. (n.d.). A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices.
- PubChem. (n.d.). 3-(3-Chlorophenyl)propionaldehyde.
- Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide.
- Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature.
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Role of Impurities in Drug Development and How to Control Them [aquigenbio.com]
- 3. Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids [jove.com]
- 4. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buy this compound | 75677-02-0 [smolecule.com]
- 7. youtube.com [youtube.com]
- 8. Give the expected products for the aldol condensations of (a) pro... | Study Prep in Pearson+ [pearson.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. quora.com [quora.com]
- 12. Pell Wall Perfumes Blog: Aldehydes: identification and storage [pellwall-perfumes.blogspot.com]
- 13. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 14. ossila.com [ossila.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. ehs.umich.edu [ehs.umich.edu]
- 17. web.mit.edu [web.mit.edu]
- 18. johndwalsh.com [johndwalsh.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Analytical Method [keikaventures.com]
- 23. researchgate.net [researchgate.net]
- 24. 3-(4-Chlorophenyl)propanoic acid | 2019-34-3 [chemicalbook.com]
- 25. byjus.com [byjus.com]
- 26. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 27. 3-(3-Chlorophenyl)propionaldehyde | C9H9ClO | CID 10419579 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Selection for Optimizing 3-(4-Chlorophenyl)propanal Reactions
Welcome to the technical support center for optimizing reactions involving 3-(4-Chlorophenyl)propanal. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspect of solvent selection to enhance reaction outcomes. Here, we will delve into troubleshooting common issues and answer frequently asked questions, providing you with the expertise to streamline your experimental workflows.
I. Troubleshooting Guide: Common Issues in this compound Reactions and Their Solvent-Based Solutions
This section addresses specific problems you may encounter during your experiments with this compound and provides actionable, solvent-focused solutions.
Issue 1: Low Reaction Yield or Incomplete Conversion
Primary Suspect: Poor solubility of reactants or stabilization of undesired intermediates.
Q: My reaction with this compound is sluggish and gives a low yield. How can I improve this by changing the solvent?
A: Low yields are often a direct consequence of suboptimal solvent choice. This compound, with its aromatic ring and aldehyde group, has moderate polarity.[1][2] Ensuring all reactants are fully dissolved is the first crucial step.
Troubleshooting Steps & Solutions:
-
Assess Solubility: Before initiating the reaction, perform a simple solubility test. This compound is generally soluble in common organic solvents like ethanol, methanol, acetone, ethyl acetate, and dichloromethane.[1] However, the solubility of your other reagents is equally important.
-
Solvent Polarity Matching: The ideal solvent should not only dissolve all reactants but also facilitate the desired reaction pathway.
-
For reactions involving polar intermediates or transition states (e.g., aldol or Wittig reactions): A polar aprotic solvent like DMF, DMSO, or acetonitrile can be beneficial. These solvents can stabilize charged intermediates, thereby lowering the activation energy and increasing the reaction rate.
-
For reactions sensitive to protic solvents (e.g., those using Grignard reagents): Strictly use aprotic and anhydrous solvents like diethyl ether or THF.[3]
-
-
Consider Solvent Mixtures: If a single solvent doesn't provide the desired solubility and reactivity, a co-solvent system can be effective. For instance, a mixture of a non-polar solvent (like toluene) to dissolve a non-polar starting material and a polar aprotic solvent (like DMF) to facilitate the reaction can be a powerful combination.
Workflow for Solvent Screening:
Caption: Workflow for systematic solvent screening to improve reaction yield.
Issue 2: Formation of Undesired Byproducts
Primary Suspect: Solvent participating in the reaction or promoting side reactions.
Q: I am observing significant byproduct formation in my reaction. Could the solvent be the culprit?
A: Absolutely. The solvent is not always an innocent bystander. It can actively participate in the reaction or create an environment that favors side reactions.
Common Scenarios and Solutions:
-
Aldol Condensation: In aldol-type reactions, protic solvents like ethanol or methanol can sometimes interfere with the base catalyst or promote reversible reactions, leading to a complex mixture of products. Switching to a polar aprotic solvent like THF can often provide a cleaner reaction profile.[4]
-
Reductive Amination: While alcohols are common solvents for reductive amination, they can sometimes lead to the formation of ether byproducts.[5] Using a less reactive solvent like 1,2-dichloroethane (DCE) or ethyl acetate can mitigate this.[5][6] Recent studies also highlight the use of more environmentally friendly solvents like ethyl acetate for reactions utilizing reagents like sodium triacetoxyborohydride (STAB).[5]
-
Wittig Reaction: The stereoselectivity of the Wittig reaction is highly dependent on the solvent and the nature of the ylide.[7][8] For non-stabilized ylides, polar aprotic solvents generally favor the formation of the (Z)-alkene, while non-polar solvents can increase the proportion of the (E)-alkene.[8] If you are getting an undesired stereoisomer, a change in solvent is a key parameter to investigate.
Data on Solvent Effects in a Model Reductive Amination:
| Solvent | Dielectric Constant (approx.)[9] | Relative Reaction Rate (Qualitative) | Common Byproducts |
| Methanol (MeOH) | 33 | Fast | Ether formation, over-alkylation |
| Dichloromethane (DCM) | 9.1 | Moderate | Fewer solvent-related byproducts |
| 1,2-Dichloroethane (DCE) | 10.4 | Moderate | Fewer solvent-related byproducts |
| Tetrahydrofuran (THF) | 7.5 | Moderate to Slow | Generally clean |
| Ethyl Acetate (EtOAc) | 6.0 | Moderate | Environmentally preferred, generally clean |
Issue 3: Difficulty in Product Isolation and Purification
Primary Suspect: High-boiling point solvent or solvent-product interactions.
Q: I am struggling to remove the solvent after my reaction, and my product is difficult to purify. What should I consider?
A: Post-reaction workup is a critical step, and your choice of solvent significantly impacts its ease.
Troubleshooting and Optimization:
-
Boiling Point Consideration: High-boiling point solvents like DMF (153 °C) and DMSO (189 °C) can be challenging to remove under standard rotary evaporation conditions. If your product is thermally sensitive, this can lead to degradation.
-
Solution: If a high-boiling solvent is necessary for the reaction, consider extraction into a lower-boiling solvent during the workup. For example, after a reaction in DMF, dilute the mixture with water and extract the product with ethyl acetate or diethyl ether.[10]
-
-
Azeotropes: Be aware of potential azeotrope formation between your solvent and water or other components of your reaction mixture, which can complicate distillation.[3]
-
Solvent-Product Solubility: If your product is highly soluble in the reaction solvent, it can be difficult to precipitate or crystallize.
-
Solution: After the reaction is complete, consider adding an anti-solvent (a solvent in which your product is insoluble) to induce precipitation. For example, if your product is soluble in ethanol, adding water or hexane can often cause it to crash out of solution.
-
Experimental Protocol: Solvent Removal via Aqueous Workup and Extraction
-
Quench the Reaction: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents according to standard procedures (e.g., adding a saturated aqueous solution of sodium bicarbonate for reactions with STAB).[10]
-
Dilute with Water: Transfer the reaction mixture to a separatory funnel and dilute with deionized water. This will help to dissolve any inorganic salts and crash out less polar organic products.
-
Extract with a Low-Boiling Organic Solvent: Add an immiscible, low-boiling organic solvent such as ethyl acetate or dichloromethane.[11] Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate.
-
Separate and Wash: Drain the organic layer. Wash the organic layer sequentially with water and brine to remove any remaining water-soluble impurities.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[10] Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the role of solvents in reactions with this compound.
Q1: How does solvent polarity affect the reactivity of the aldehyde group in this compound?
A: The aldehyde group in this compound is electrophilic due to the polarized carbon-oxygen double bond.[2] Solvent polarity can influence this reactivity in several ways:
-
Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with the carbonyl oxygen, which can increase the electrophilicity of the carbonyl carbon, potentially accelerating nucleophilic attack. However, they can also solvate the nucleophile, which may decrease its reactivity.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess large dipole moments and can solvate cations effectively. They do not strongly solvate anions (nucleophiles), leaving them "naked" and more reactive. This often leads to a significant rate enhancement in reactions involving anionic nucleophiles.
-
Non-Polar Solvents (e.g., hexane, toluene): In these solvents, the intrinsic reactivity of the aldehyde and the nucleophile will dominate, with minimal solvent interaction. These are often used when reactants are non-polar or when trying to avoid stabilization of charged intermediates.
Q2: What are the key solvent considerations for specific, common reactions of this compound?
A: Here's a breakdown for some common transformations:
-
Reduction to 3-(4-Chlorophenyl)propan-1-ol: This is typically achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[2]
-
Recommended Solvents: For NaBH₄, protic solvents like methanol or ethanol are commonly used and work well.[11] For the more reactive LiAlH₄, anhydrous aprotic solvents like diethyl ether or THF are essential to prevent violent reactions with the solvent.
-
-
Oxidation to 3-(4-Chlorophenyl)propanoic acid: Mild oxidizing agents are needed to avoid side reactions.
-
Recommended Solvents: Anhydrous dichloromethane is a common choice when using reagents like Pyridinium Chlorochromate (PCC) to prevent over-oxidation.[2]
-
-
Wittig Reaction: This reaction is used to form an alkene from the aldehyde.
Diagram of Solvent Influence on Reaction Pathways:
Caption: Logical relationships between reaction type, solvent choice, and desired outcome.
Q3: Are there "green" or more environmentally friendly solvent alternatives for reactions with this compound?
A: Yes, the principles of green chemistry are increasingly important in solvent selection. Many traditional solvents, such as chlorinated hydrocarbons (e.g., dichloromethane, 1,2-dichloroethane) and some polar aprotic solvents (e.g., DMF), are facing increased scrutiny due to environmental and health concerns.[5][13][14]
-
Recommended Alternatives:
-
Ethyl acetate (EtOAc): A good replacement for chlorinated solvents in many cases, including some reductive aminations.[5]
-
2-Methyltetrahydrofuran (2-MeTHF): A bio-derived solvent that can often replace THF and other ethers, offering a higher boiling point and better stability.
-
Cyclopentyl methyl ether (CPME): Another greener ether alternative with favorable properties.
-
Solvent-free conditions: For some reactions, such as certain condensation reactions, it may be possible to run the reaction neat or using grinding techniques, completely eliminating the need for a solvent.[4]
-
When switching to a greener solvent, it is essential to re-optimize the reaction conditions, as reaction rates and selectivities may change.
III. References
-
American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Wordpress. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Watson, A. J. B., et al. (2013). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry, 15(1), 213-217. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Retrieved from [Link]
-
Watson, A. J. B., et al. (2013). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry. Retrieved from [Link]
-
Beyond Benign. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]
-
Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 8 : Solvent Effects. Retrieved from [Link]
-
Al-Mokhtar, M. A., et al. (2021). The role of solvent polarity in the electronic properties, stability and reactivity trend of a tryptophane/Pd doped SWCNT novel nanobiosensor from polar protic to non-polar solvents. RSC Advances. Retrieved from [Link]
-
ChemTalk. (n.d.). A Deep Dive into Common Organic Solvents. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of s. Retrieved from [Link]
-
Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]
-
MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (Third Edition). Wiley-VCH. Retrieved from [Link]
-
O'Sullivan, B., et al. (2020). A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling. Organic Process Research & Development. Retrieved from [Link]
-
PubMed. (2025). Investigating the effect of solvent polarity environment differences in electrolyte and non-electrolyte systems. Retrieved from [Link]
-
Solubility of Things. (n.d.). Propanal. Retrieved from [Link]
-
ResearchGate. (2021). The role of solvent polarity in the electronic properties, stability and reactivity trend of Tryptophane/Pd doped SWCNT novel nanobiosensor from polar protic to non-polar solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 8.8: Structural and Solvent Effects in Sₙ Reactions. Retrieved from [Link]
-
University of Leeds. (n.d.). The Synthesis of N-Heterocycles via Copper/TEMPO Catalysed Aerobic Oxidation of Amino Alcohols Supporting Information. Retrieved from [Link]
-
ResearchGate. (2020). Reappraisal of Empirical Solvent Polarity Scales for Organic Solvents. Retrieved from [Link]
-
PubChem. (n.d.). 3-(3-Chlorophenyl)propionaldehyde. Retrieved from [Link]
-
MDPI. (2021). Optimizing Solvent Selection and Processing Conditions to Generate High Bulk-Density, Co-Precipitated Amorphous Dispersions of Posaconazole. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Optimizing Solvent Selection and Processing Conditions to Generate High Bulk-Density, Co-Precipitated Amorphous Dispersions of Posaconazole. Retrieved from [Link]
-
PubMed. (2021). Optimizing Solvent Selection and Processing Conditions to Generate High Bulk-Density, Co-Precipitated Amorphous Dispersions of Posaconazole. Retrieved from [Link]
Sources
- 1. Buy this compound | 75677-02-0 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Development of a solvent selection guide for aldehyde-based direct reductive amination processes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Deactivation in the Synthesis of 3-(4-Chlorophenyl)propanal
Welcome to the technical support center for resolving catalyst deactivation challenges in the synthesis of 3-(4-Chlorophenyl)propanal. This guide is designed for researchers, scientists, and drug development professionals encountering issues with catalyst stability and performance. We will explore the common synthetic routes, delve into the mechanisms of catalyst deactivation, and provide practical, field-proven troubleshooting strategies and protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic routes for synthesizing this compound?
A1: The synthesis of this compound is most commonly achieved through two major catalytic pathways:
-
Hydroformylation of 4-chlorostyrene: This process, also known as the oxo-process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of 4-chlorostyrene using synthesis gas (CO/H₂).[1][2] This reaction is typically catalyzed by homogeneous rhodium or cobalt complexes.[3][4] Rhodium catalysts are often preferred for their high activity and selectivity under milder conditions.[4][5]
-
Palladium-Catalyzed Cross-Coupling (Heck Reaction): This method involves the reaction of an aryl halide, such as 1-bromo-4-chlorobenzene, with an alkene like acrolein or its protected form (e.g., acrolein diethyl acetal).[6][7] The reaction is catalyzed by a palladium complex, often with phosphine ligands.[8][9]
Q2: What is catalyst deactivation, and why is it a critical issue?
A2: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[10] It is a significant economic and operational challenge in industrial chemistry and pharmaceutical synthesis for several reasons:
-
Reduced Efficiency: Deactivation slows down reaction rates, leading to lower product yield and throughput.[11]
-
Increased Costs: It necessitates higher operating temperatures or pressures to maintain reaction rates, consuming more energy.[12] It can also lead to the premature and costly replacement of expensive catalysts, particularly those based on noble metals like rhodium and palladium.[5]
-
Process Downtime: The need to regenerate or replace a deactivated catalyst requires stopping the production process, leading to significant productivity losses.[10]
-
Inconsistent Product Quality: A change in catalyst activity or selectivity can lead to variations in product purity and an increase in undesirable byproducts.[13][14]
Q3: What are the main types of catalyst deactivation?
A3: Catalyst deactivation is broadly categorized into three primary mechanisms: chemical, thermal, and mechanical.[10]
-
Chemical Deactivation: This includes poisoning , where impurities in the feedstock strongly bind to the catalyst's active sites, rendering them inactive[11][15], and fouling (or coking), which is the physical deposition of carbonaceous materials on the catalyst surface.[16]
-
Thermal Deactivation: This involves structural changes to the catalyst due to high temperatures. The most common form is sintering , where small metal crystallites on a support agglomerate into larger particles, reducing the active surface area.[17][18]
-
Mechanical Deactivation: This refers to the physical loss or damage of the catalyst, such as crushing or attrition, which is more common in certain reactor types like fluidized beds.[10]
Troubleshooting Guide: Diagnosing and Solving Catalyst Deactivation
This section is structured to help you diagnose the root cause of catalyst deactivation based on your experimental observations.
Problem 1: Rapid Loss of Activity (Within 1-2 Runs)
A sudden and severe drop in catalyst performance often indicates poisoning.[19]
Probable Cause: Catalyst Poisoning
Poisoning occurs when molecules in the feed stream chemisorb strongly onto the active sites of the catalyst, blocking them from reactants.[15] This deactivation is often irreversible.
-
Causality: The synthesis of this compound involves reactants and catalysts that are highly susceptible to specific poisons. For rhodium hydroformylation catalysts, common poisons include sulfur compounds, dienes, and alkynes which may be present as impurities in the 4-chlorostyrene feedstock.[20] For palladium catalysts used in Heck reactions, poisons can include sulfides, cyanides, and halides.[15] These poisons have a strong affinity for the metal center, forming stable bonds that prevent the catalyst from participating in the catalytic cycle.[11]
Solutions & Mitigation Strategies:
-
Feedstock Purification: This is the most effective preventative measure.[17]
-
Action: Pass liquid reactants (e.g., 4-chlorostyrene) through a packed bed of activated alumina or a suitable guard bed to remove sulfur and other polar impurities.
-
Rationale: Activated alumina has a high surface area and affinity for polar compounds like sulfur-containing molecules, effectively trapping them before they reach the reactor.
-
-
Syngas Purity: For hydroformylation, ensure high-purity carbon monoxide and hydrogen.
-
Action: Use CO and H₂ with specified low levels of contaminants like hydrogen sulfide (H₂S) or carbonyl sulfide (COS).
-
Rationale: Sulfur compounds are notorious poisons for rhodium catalysts.[21] Even trace amounts can lead to cumulative and rapid deactivation.
-
-
Inert Atmosphere: For air-sensitive catalysts, oxygen can be a poison.
-
Action: Ensure all reactions are set up under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or a glovebox.[19]
-
Rationale: Oxygen can oxidize the active metal center (e.g., Pd(0) to inactive Pd(II) oxides) or, in the case of homogeneous catalysts, degrade sensitive ligands like phosphines to phosphine oxides.[22]
-
Problem 2: Gradual Loss of Activity (Over Several Runs)
A slow, steady decline in performance is characteristic of fouling (coking) or thermal degradation (sintering).[19]
Probable Cause A: Fouling (Coking)
Fouling is the physical blockage of active sites and pores by the deposition of high-molecular-weight carbonaceous material (coke).[12]
-
Causality: In hydroformylation or Heck reactions, high temperatures or localized "hot spots" in the reactor can cause the degradation of reactants, products, or solvents into heavy organic residues. These residues polymerize on the catalyst surface, physically obstructing access to the active sites. This is a common issue in reactions involving aldehydes and styrenic compounds.[16]
Solutions & Mitigation Strategies:
-
Optimize Reaction Temperature:
-
Action: Lower the reaction temperature to the minimum required for an acceptable reaction rate.[19]
-
Rationale: The rate of coke formation is highly dependent on temperature. Reducing the temperature slows the polymerization and decomposition reactions that lead to coke.
-
-
Improve Mass Transfer:
-
Action: Increase stirring speed in a batch reactor or increase the flow rate in a continuous reactor.
-
Rationale: Poor mixing can lead to localized high concentrations of reactants or products near the catalyst surface, promoting side reactions that form coke precursors. Improved agitation ensures better heat and mass distribution.
-
-
Catalyst Regeneration: Fouling is often reversible.
-
Action: Implement a controlled regeneration cycle. For coked catalysts, this typically involves a carefully controlled burnout of the carbon deposits with a dilute stream of air/oxygen in an inert gas.
-
Rationale: The carbonaceous deposits can be oxidized to CO and CO₂, freeing the catalyst surface. This must be done carefully to avoid excessive temperatures that could cause sintering.[10][17]
-
Probable Cause B: Sintering
Sintering is the agglomeration of small, highly dispersed metal particles on a support into larger crystals, leading to a loss of active surface area.[17] This is an irreversible process.
-
Causality: At high temperatures, metal atoms on the surface of a support become mobile.[23] This mobility allows smaller crystallites to migrate and coalesce into larger, more thermodynamically stable particles.[18] This process drastically reduces the number of active sites available for catalysis, as most metal atoms become part of the bulk crystal rather than being exposed on the surface. Sintering is accelerated by high temperatures and the presence of certain vapors like water or halides.[23]
Solutions & Mitigation Strategies:
-
Strict Temperature Control:
-
Catalyst Support Selection:
-
Action: Choose a catalyst support that has strong metal-support interactions (SMSI).
-
Rationale: Supports can "anchor" the metal nanoparticles, hindering their migration and subsequent agglomeration.[24] For example, supports like ceria or titania can exhibit stronger interactions with palladium than simple silica.
-
-
Catalyst Design:
-
Action: Use catalysts with promoters or stabilizers.
-
Rationale: Certain additives, such as alkaline earth oxides, can be incorporated into the catalyst formulation to act as physical barriers between metal particles, inhibiting sintering.[23]
-
Problem 3: Change in Product Selectivity
A shift in the product distribution (e.g., an increase in the branched isomer in hydroformylation, or more hydrogenation byproducts) points toward a modification of the catalyst's active sites.
Probable Cause: Ligand Degradation or Active Site Modification
This is particularly relevant for homogeneous catalysts (e.g., Rh-phosphine complexes) where the ligand structure is crucial for controlling selectivity.
-
Causality: The bulky phosphine or phosphite ligands that control the regioselectivity in rhodium-catalyzed hydroformylation can degrade under reaction conditions.[13][14] For example, hydroperoxides, which can form from alkene or solvent impurities, can oxidize phosphite ligands.[13][14] This degradation changes the steric and electronic environment around the rhodium center, leading to a loss of selectivity for the desired linear aldehyde. The formation of rhodium clusters can also alter the catalytic properties.[14]
Solutions & Mitigation Strategies:
-
Ligand Selection:
-
Action: Choose more robust ligands that are resistant to oxidation or decomposition under the planned reaction conditions. Bidentate phosphine ligands are often more stable than monodentate ones.
-
Rationale: Ligand stability is a key factor in maintaining catalyst performance over time.
-
-
Control of Impurities:
-
Ligand Dosing:
-
Action: In some continuous processes, a strategy of continuously adding a small amount of fresh ligand to the reactor can be employed.
-
Rationale: This approach compensates for the gradual degradation of the ligand, helping to maintain a stable catalyst performance and selectivity over an extended period.[13][14]
-
Data Summary & Visualization
Table 1: Summary of Common Catalyst Deactivation Mechanisms
| Deactivation Mechanism | Primary Cause | Affected Catalyst Systems (Example) | Reversibility | Key Mitigation Strategy |
| Poisoning | Feedstock impurities (S, alkynes, dienes)[15][20] | Rhodium (Hydroformylation), Palladium (Heck) | Often Irreversible | Rigorous feedstock purification[17] |
| Fouling (Coking) | Polymerization/decomposition of organic species[12][16] | All catalyst types | Reversible | Optimize temperature; Periodic regeneration[17] |
| Sintering | High operating temperatures[17][23] | Supported metal catalysts (e.g., Pd/C) | Irreversible | Strict temperature control; Catalyst design[17][23] |
| Ligand Degradation | Oxidation or decomposition of ligands[13][14] | Homogeneous catalysts (e.g., Rh-phosphine) | Irreversible | Use robust ligands; Purify feed[13][14] |
Diagrams
Diagram 1: General Troubleshooting Workflow for Catalyst Deactivation
Caption: A logical workflow for troubleshooting catalyst deactivation.
Diagram 2: Mechanisms of Catalyst Deactivation
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Hydroformylation - Wikipedia [en.wikipedia.org]
- 3. ethz.ch [ethz.ch]
- 4. youtube.com [youtube.com]
- 5. A Greener Higher Olefin Hydroformylation Process (Chapter 8) - Green Catalysis and Reaction Engineering [cambridge.org]
- 6. Buy this compound | 75677-02-0 [smolecule.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 11. youtube.com [youtube.com]
- 12. ammoniaknowhow.com [ammoniaknowhow.com]
- 13. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01807A [pubs.rsc.org]
- 14. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 16. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 17. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Thieme E-Books & E-Journals [thieme-connect.de]
- 21. chemrxiv.org [chemrxiv.org]
- 22. US4196096A - Process for regeneration of rhodium hydroformylation catalysts - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
- 24. Influence of the Support Nature of Copper Catalysts on Catalytic Properties in the Hydrogenation of Fatty Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pilot-Scale Synthesis of 3-(4-Chlorophenyl)propanal
Welcome to the technical support center for the pilot-scale synthesis of 3-(4-Chlorophenyl)propanal. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to challenges encountered when scaling up this synthesis. The primary focus of this guide is the rhodium-catalyzed hydroformylation of 4-chlorostyrene, a common and efficient route to the target molecule.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process, offering potential causes and validated solutions.
Problem 1: Low or Stalled Conversion of 4-Chlorostyrene
You're observing that the consumption of the starting material, 4-chlorostyrene, is either slow or has stopped entirely before reaching completion.
-
Potential Causes:
-
Catalyst Deactivation: The active rhodium catalyst may be degrading. This can be caused by impurities in the feedstock (like peroxides or sulfur compounds), oxidative degradation of phosphine/phosphite ligands, or the formation of inactive rhodium clusters.[1][2][3]
-
Insufficient Mass Transfer: At pilot scale, ensuring efficient mixing of the gas phase (syngas: CO/H₂) and the liquid phase (substrate/catalyst solution) is critical. Poor agitation can lead to a gas-starved reaction.
-
Syngas Impurities: Oxygen in the syngas feed can rapidly oxidize the sensitive phosphine or phosphite ligands, rendering the catalyst inactive.[2]
-
Incorrect Temperature or Pressure: Hydroformylation reactions are sensitive to temperature and pressure.[4] Deviations from the optimal range can significantly slow down the reaction rate.
-
-
Recommended Solutions:
-
Feedstock Purification: Ensure 4-chlorostyrene is passed through a column of activated alumina to remove peroxides immediately before use. Verify the purity of solvents and syngas.
-
Optimize Agitation: Increase the stirrer speed (RPM) to improve gas dispersion. If possible, evaluate the reactor's gas entrainment capabilities. A switch from a simple anchor stirrer to a gas-inducing impeller (like a Rushton turbine) can make a significant difference.
-
Catalyst System Check: If ligand degradation is suspected (often indicated by a color change from yellow to dark brown or black), a fresh batch of catalyst and ligand may be required.[5] Consider using more robust ligands or adding a slight excess of the ligand to counteract gradual degradation.[6]
-
Verify Reaction Conditions: Cross-check temperature and pressure readings with calibrated gauges. Ensure the syngas (CO/H₂) ratio is correct (typically 1:1).[1]
-
Problem 2: Poor Regioselectivity (High Levels of Branched Isomer)
The primary goal is the linear aldehyde, this compound. However, your analysis shows a significant amount of the branched isomer, 2-(4-Chlorophenyl)propanal.
-
Potential Causes:
-
Ligand Choice: The structure of the phosphine or phosphite ligand is the primary determinant of regioselectivity.[7] Small, basic ligands like triphenylphosphine (TPP) can give lower linear-to-branched (l:b) ratios with styrene derivatives compared to bulkier ligands.[8]
-
High Carbon Monoxide Partial Pressure: Higher CO pressures can sometimes favor the formation of the branched isomer with styrene-type substrates.[4]
-
High Temperature: Elevated temperatures can decrease the regioselectivity of the reaction.[8]
-
-
Recommended Solutions:
-
Ligand Modification: The most effective solution is to change the ligand. Bulky phosphite ligands (e.g., triphenyl phosphite) or bidentate phosphines with a large natural bite angle (e.g., BISBI) are known to strongly favor the formation of the linear aldehyde.[7]
-
Adjust Syngas Pressure: Experiment with lowering the total syngas pressure or adjusting the CO:H₂ ratio to favor the linear product. This must be balanced against the potential for a lower reaction rate.
-
Temperature Optimization: Lowering the reaction temperature can improve the l:b ratio, though it will also slow the reaction rate. A study to find the optimal balance between rate and selectivity is recommended.[8]
-
Problem 3: Formation of Byproducts (Aldol Condensation, Oxidation, Hydrogenation)
Your crude product contains impurities such as high-molecular-weight species, the corresponding carboxylic acid, or 1-chloro-4-propylbenzene.
-
Potential Causes:
-
Aldol Condensation: Aldehydes can undergo base-catalyzed self-condensation, especially at elevated temperatures or if basic impurities are present. This leads to high-molecular-weight "heavies."
-
Oxidation: The aldehyde product is susceptible to oxidation to 3-(4-chlorophenyl)propanoic acid, particularly if there are air leaks in the reactor system or during workup.
-
Hydrogenation: The alkene starting material can be hydrogenated to the corresponding alkane (1-chloro-4-ethylbenzene), or the aldehyde product can be over-reduced to the alcohol, 3-(4-chlorophenyl)propan-1-ol.[9] This is more common with catalysts that have high hydrogenation activity or at high H₂ partial pressures.
-
-
Recommended Solutions:
-
Minimize Reaction Time: Do not let the reaction run for an extended period after full conversion of the starting material. Monitor the reaction closely and proceed with workup once complete.
-
Inert Atmosphere: Ensure the reactor is thoroughly purged of air before starting and that a slight positive pressure of inert gas (N₂ or Ar) is maintained during workup and purification.
-
Purification via Bisulfite Adduct: A highly effective method for purifying aldehydes is through the formation of a solid bisulfite adduct.[10][11] The aldehyde reacts with sodium bisulfite to form a water-soluble salt, which can be separated from non-polar impurities. The pure aldehyde is then regenerated by adding a base.[12] This technique is scalable and effectively removes non-aldehyde impurities.[13]
-
Control Syngas Ratio: A 1:1 ratio of CO:H₂ is generally optimal. A large excess of H₂ can promote unwanted hydrogenation side reactions.[14]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended starting catalyst system for pilot-scale hydroformylation of 4-chlorostyrene?
For high selectivity to the desired linear aldehyde, a rhodium-based catalyst is recommended.[4] A common starting point is a rhodium precursor like Rh(CO)₂(acac) (Rhodium dicarbonyl acetylacetonate) combined with a bulky phosphite ligand, such as Triphenyl phosphite (TPP(OPh)₃). An excess of the ligand (e.g., 10-50 equivalents relative to Rh) is typically used to ensure catalyst stability and maintain high linearity.
Q2: How can I effectively monitor the reaction progress at pilot scale?
In-process control (IPC) is crucial for scale-up.
-
GC Analysis: The most common method is gas chromatography (GC). Withdraw small, pressurized samples from the reactor at regular intervals (e.g., every hour). The samples can be depressurized and diluted for analysis to track the disappearance of 4-chlorostyrene and the appearance of the linear and branched aldehyde products.
-
In-situ Spectroscopy: For more advanced process control, in-situ spectroscopic methods like FTIR or Raman can provide real-time data on the concentration of key species without sampling.[4] While requiring a higher initial investment, these Process Analytical Technology (PAT) tools can offer superior control over the reaction.
-
Pressure/Gas Uptake: Monitoring the drop in reactor pressure (in a batch system) or the gas uptake from the feed cylinders provides a continuous, non-invasive measure of the overall reaction rate.
Q3: What are the critical safety considerations for handling syngas (CO/H₂) at pilot scale?
Handling carbon monoxide and hydrogen under pressure presents significant hazards.
-
Toxicity of Carbon Monoxide (CO): CO is a highly toxic, colorless, and odorless gas that can be lethal.[15] The pilot plant area must be equipped with multiple CO detectors with audible and visual alarms.[16] All personnel working with CO must be trained on its dangers and emergency procedures.[17][18]
-
Flammability of Hydrogen (H₂): Hydrogen is extremely flammable. The reactor and all associated equipment must be properly grounded to prevent static discharge. The area should be classified for flammable gas use, with no ignition sources present.[19]
-
High-Pressure Operations: The reactor must be rated for the intended operating pressure and temperature. A pressure relief valve or rupture disc is mandatory. All fittings and tubing must be pressure-rated and leak-tested with an inert gas (e.g., nitrogen) before introducing syngas.[18]
-
Ventilation: The reactor should be located in a well-ventilated area or within a fume hood or enclosure designed for high-pressure reactions.[19]
Q4: What is the most suitable method for purifying this compound at the kilogram scale?
Given the aldehyde's sensitivity, purification requires careful consideration.
-
Bisulfite Adduct Formation: As mentioned in the troubleshooting section, forming the bisulfite adduct is a highly recommended and scalable purification method.[10][11] It allows for the separation of the aldehyde from unreacted starting material and non-polar byproducts through a simple extraction or filtration process. The aldehyde is then regenerated in a separate step.[12]
-
Vacuum Distillation: If the product is thermally stable enough, vacuum distillation can be an effective method for purification on a larger scale. A preliminary thermal stability test (e.g., by DSC) is advised. Care must be taken to avoid prolonged exposure to high temperatures to prevent degradation or aldol condensation.
Q5: How should the final product, this compound, be stored to ensure its stability?
Aldehydes are prone to oxidation and polymerization. For long-term storage, the following is recommended:
-
Inert Atmosphere: Store the purified aldehyde under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Refrigeration: Keep the product in a tightly sealed container at reduced temperatures (e.g., 2-8 °C) to slow down potential degradation pathways.
-
Stabilizers: In some cases, a small amount of a stabilizer like hydroquinone can be added to inhibit polymerization, but this should be evaluated for compatibility with downstream applications.
III. Pilot-Scale Synthesis Protocol
This protocol describes a representative procedure for the synthesis of this compound in a 20L pilot-scale reactor.
Table 1: Reaction Parameters and Expected Outcome
| Parameter | Value |
| Reactor Volume | 20 L Stainless Steel Autoclave |
| Substrate | 1.0 kg (7.21 mol) 4-Chlorostyrene |
| Solvent | 8.0 L Toluene |
| Catalyst Precursor | Rh(CO)₂(acac) |
| Ligand | Triphenyl phosphite |
| Catalyst Loading | 100 ppm Rh relative to substrate |
| Ligand:Rh Ratio | 20:1 (mol/mol) |
| Syngas | CO/H₂ (1:1 molar ratio) |
| Pressure | 20 bar |
| Temperature | 80 °C |
| Reaction Time | 4-8 hours |
| Expected Yield | >90% |
| Expected l:b Ratio | >15:1 |
Experimental Procedure:
-
Reactor Preparation: Ensure the 20L reactor is clean, dry, and has passed a pressure test. Purge the reactor vessel and all lines thoroughly with nitrogen (at least 3 cycles of pressurizing to 5 bar with N₂ and venting).
-
Reagent Charging:
-
Under a nitrogen atmosphere, charge the Rh(CO)₂(acac) and triphenyl phosphite to the reactor.
-
Add 4.0 L of toluene.
-
Add 1.0 kg of inhibitor-free 4-chlorostyrene, followed by a 4.0 L toluene rinse.
-
-
Reaction Execution:
-
Seal the reactor. Begin agitation (e.g., 300 RPM).
-
Pressurize and vent with nitrogen three more times to ensure an inert atmosphere.
-
Pressurize the reactor to 10 bar with the 1:1 syngas mixture.
-
Begin heating the reactor to the setpoint of 80 °C.
-
Once the temperature is stable, increase the pressure to the final operating pressure of 20 bar with the syngas mixture. Maintain this pressure throughout the reaction by feeding from the syngas cylinders.
-
Monitor the reaction by withdrawing samples for GC analysis every hour. The reaction is complete when the 4-chlorostyrene peak is <1% of its initial area.
-
-
Workup and Product Isolation:
-
Once the reaction is complete, stop the syngas feed and cool the reactor to room temperature (< 25 °C).
-
Carefully vent the excess pressure and purge the reactor head-space with nitrogen.
-
Transfer the crude reaction mixture to a separate vessel for purification via the bisulfite adduct method as described in the literature.[11][12]
-
Regenerate the aldehyde from the purified adduct, extract with a suitable solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure to yield the final product.
-
IV. Diagrams
Caption: Hydroformylation of 4-chlorostyrene yields the desired linear aldehyde and a minor branched isomer.
Caption: A decision tree for troubleshooting low reaction conversion in the pilot plant.
V. References
-
Hydroformylation process with recycle of active rhodium catalyst. Google Patents.
-
Operando characterization of rhodium catalyst degradation in hydroformylation. Catalysis Science & Technology (RSC Publishing). [Link]
-
In-Line NMR Diagnostics of Hydroformylation Provided by the Segmented-Flow Microfluidic Regime. Analytical Chemistry - ACS Publications. [Link]
-
Carbon monoxide. Princeton University Environmental Health & Safety. [Link]
-
Carbon monoxide - Standard Operating Procedure. UC Center for Laboratory Safety. [Link]
-
In-Line NMR Diagnostics of Hydroformylation Provided by the Segmented-Flow Microfluidic Regime. Analytical Chemistry - ACS Publications. [Link]
-
Process for regenerating a deactivated rhodium hydroformylation catalyst system. TREA. [Link]
-
Studying the Recycling and Deactivation of Rh/Biphephos Complexes in the Isomerization–Hydroformylation Tandem Reaction. ACS Sustainable Chemistry & Engineering. [Link]
-
Process for regeneration of rhodium hydroformylation catalysts. Google Patents.
-
Hydroformylation Process and Applications. Mettler Toledo. [Link]
-
A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry. [Link]
-
Online Monitoring of Hydroformylation Intermediates by ESI-MS. Organometallics - ACS Publications. [Link]
-
Carbon monoxide. Air Products. [Link]
-
Supramolecular Approaches To Control Activity and Selectivity in Hydroformylation Catalysis. Accounts of Chemical Research. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]
-
Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Lookchem. [Link]
-
Workup: Aldehydes. University of Rochester, Department of Chemistry. [Link]
-
SOP for new process involving carbon monoxide. American Chemical Society. [Link]
-
P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions. Molecules. [Link]
-
Hydroformylation. Wikipedia. [Link]
-
Operando characterization of rhodium catalyst degradation in hydroformylation. Catalysis Science & Technology. [Link]
-
Carbon Monoxide Poisoning. Occupational Safety and Health Administration (OSHA). [Link]
-
Lec 35: Hydroformylation Reactions. YouTube. [Link]
-
RHODIUM-CATALYZED STEREOSELECTIVE HYDROFORMYLATION. University of Illinois at Urbana-Champaign, Department of Chemistry. [Link]
-
Ruthenium-catalyzed hydroformylation: from laboratory to continuous miniplant scale. Catalysis Science & Technology (RSC Publishing). [Link]
-
Hydroformylation of alkenes by use of rhodium complex catalysts. Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). [Link]
-
Highly Regioselective Hydroformylation of Styrene and Its Derivatives Catalyzed by Rh Complex with Tetraphosphorus Ligands. Organic Letters - ACS Publications. [Link]
Sources
- 1. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01807A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. mt.com [mt.com]
- 5. US4196096A - Process for regeneration of rhodium hydroformylation catalysts - Google Patents [patents.google.com]
- 6. Hydroformylation - Wikipedia [en.wikipedia.org]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Supramolecular Approaches To Control Activity and Selectivity in Hydroformylation Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Workup [chem.rochester.edu]
- 13. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - Lookchem [lookchem.com]
- 14. youtube.com [youtube.com]
- 15. osha.gov [osha.gov]
- 16. airproducts.com [airproducts.com]
- 17. purdue.edu [purdue.edu]
- 18. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 19. acs.org [acs.org]
Technical Support Center: Resolving Peak Overlap in NMR Spectra of 3-(4-Chlorophenyl)propanal Derivatives
Welcome to the Technical Support Center for NMR analysis of 3-(4-Chlorophenyl)propanal and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for a common challenge in NMR spectroscopy: peak overlap. In molecules such as this compound derivatives, the aromatic protons and the protons of the propanal chain can often resonate in close proximity, leading to complex and overlapping multiplets that complicate structural elucidation.
This resource offers a structured approach to systematically troubleshoot and resolve these issues, moving from simple adjustments to more advanced NMR techniques.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding peak overlap in the ¹H NMR spectra of this compound derivatives.
Q1: The aromatic proton signals in my ¹H NMR spectrum are crowded and overlapping. What is the simplest first step to try and resolve them?
A: A straightforward and often effective initial approach is to re-acquire the spectrum in a different deuterated solvent.[1] Solvents can induce changes in the chemical shifts of protons due to varying anisotropic effects.[1] For instance, switching from chloroform-d (CDCl₃) to a solvent like benzene-d₆ or acetone-d₆ can alter the shielding environment of the protons, causing the signals to shift and potentially resolve the overlap.[1]
Q2: I've tried different solvents, but the propanal chain protons still overlap with each other. What's the next logical step?
A: Varying the temperature of the NMR experiment is a powerful next step.[2][3] Changes in temperature can affect molecular motion and intermolecular interactions, such as hydrogen bonding, which in turn can influence the chemical shifts of certain protons.[2][4] Acquiring spectra at a few different temperatures (e.g., 298 K, 308 K, 318 K) may cause the overlapping signals to shift differentially and become resolved.[5]
Q3: My compound is not very soluble in a wide range of solvents, and temperature changes haven't resolved the peak overlap. Are there any chemical additives that can help?
A: Yes, the use of lanthanide chemical shift reagents (LSRs) can be highly effective.[6][7][8][9] These are paramagnetic lanthanide complexes that can coordinate to Lewis basic sites in your molecule, such as the aldehyde oxygen.[7][9] This coordination induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide ion.[7] This can effectively spread out a crowded region of the spectrum.[8]
Q4: I am still facing significant overlap even after trying the above methods. What are the more advanced NMR techniques I should consider?
A: When simpler methods are insufficient, two-dimensional (2D) NMR spectroscopy is the definitive solution.[10][11] Techniques like COSY, HSQC, and HMBC can resolve overlapping signals by spreading them into a second dimension.[10][12][13] These experiments provide information about the connectivity between different nuclei, allowing for unambiguous assignment even when signals are severely overlapped in the 1D spectrum.[11][14]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed protocols and the scientific rationale behind more advanced troubleshooting techniques.
Guide 1: Systematic Solvent Study for Peak Resolution
The Principle: The chemical shift of a proton is highly dependent on its local electronic environment. Aromatic solvents, for example, have a significant anisotropic effect that can cause protons situated above or below the plane of the aromatic ring to be shielded (shifted upfield), while those in the plane are deshielded (shifted downfield). By systematically changing the solvent, you can exploit these effects to induce differential shifts and resolve overlapping signals.[1]
-
Sample Preparation: Prepare separate, identically concentrated solutions of your this compound derivative in a range of deuterated solvents (e.g., CDCl₃, Benzene-d₆, Acetone-d₆, DMSO-d₆). A typical concentration is 5-10 mg in 0.5-0.7 mL of solvent.[1]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to each sample for accurate chemical shift referencing.[1]
-
NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, number of scans).[1]
-
Data Analysis: Process each spectrum and carefully compare the chemical shifts and multiplicities of the protons of interest across the different solvents.
| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in Benzene-d₆ (ppm) | Change in δ (ppm) |
| Aldehyde CH | 9.75 (t) | 9.50 (t) | -0.25 |
| Aromatic H-2, H-6 | 7.30 (d) | 7.10 (d) | -0.20 |
| Aromatic H-3, H-5 | 7.20 (d) | 7.15 (d) | -0.05 |
| CH₂ (alpha to C=O) | 2.95 (t) | 2.70 (t) | -0.25 |
| CH₂ (beta to C=O) | 2.80 (t) | 2.75 (t) | -0.05 |
Note: This is hypothetical data to illustrate the potential for solvent-induced shifts.
Guide 2: Utilizing Lanthanide Shift Reagents
The Principle: Lanthanide shift reagents are paramagnetic complexes that act as Lewis acids and reversibly bind to Lewis basic functional groups in the analyte.[9] For this compound derivatives, the aldehyde oxygen is the primary binding site. The paramagnetic nature of the lanthanide ion creates a large local magnetic field that influences the resonance frequencies of nearby protons. The magnitude of this induced shift is approximately proportional to 1/r³, where 'r' is the distance between the lanthanide ion and the proton. This distance dependence is key to resolving overlapping signals, as protons closer to the binding site will experience a much larger shift.[7] Europium-based reagents typically induce downfield shifts, while praseodymium-based reagents cause upfield shifts.[7][15]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Stock Solution of LSR: Prepare a stock solution of the lanthanide shift reagent (e.g., Eu(fod)₃) in the same deuterated solvent.
-
Incremental Addition: Add small, precise aliquots of the LSR stock solution to the NMR tube containing your sample.
-
Acquire Spectrum After Each Addition: After each addition, gently mix the solution and acquire a new ¹H NMR spectrum.
-
Monitor Shifts: Observe the changes in the chemical shifts of the signals of interest. The signals will move progressively with each addition of the LSR.
-
Optimal Concentration: Continue the additions until the desired peak separation is achieved. Be aware that excessive amounts of LSR can lead to significant line broadening, which can decrease resolution.[9]
Caption: Mechanism of Lanthanide Shift Reagent action.
Guide 3: Advanced 2D NMR Techniques for Unambiguous Assignments
The Principle: Two-dimensional NMR experiments are powerful tools for resolving severely overlapping signals by spreading the spectrum into a second frequency dimension.[10][16] These techniques reveal correlations between different nuclei, providing invaluable information for structural elucidation.[10]
-
COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are spin-spin coupled, typically over two or three bonds.[12][17] It is excellent for identifying neighboring protons in the propanal chain and within the aromatic ring.[18]
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment shows correlations between protons and directly attached carbons (or other heteroatoms like ¹⁵N).[10][17][19] This is extremely useful for spreading out overlapping proton signals based on the chemical shifts of the carbons they are attached to.[12][13]
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons over two or three bonds.[11][13][20] It is crucial for piecing together different fragments of the molecule, for example, by showing a correlation between the benzylic protons and the aromatic carbons.[21]
Caption: Logical workflow for 2D NMR-based structure elucidation.
References
- NMR Shift reagents | PPTX - Slideshare. [Link]
- Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. [Link]
- Lanthanide shift reagents in nmr | PPTX - Slideshare. [Link]
- Structure elucidation of uniformly 13C labeled small molecule n
- Identifying Peak Overlap on an HMBC Spectrum - ACD/Labs. [Link]
- 2D- NMR what is the different between COSY and HSQC??
- Shift reagent,simplification of complex NMR spectra,applic
- NMR Shift Reagents - Chemistry LibreTexts. [Link]
- NMR Techniques in Organic Chemistry: a quick guide. [Link]
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. [Link]
- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - Omics. [Link]
- 4.7: NMR Spectroscopy - Chemistry LibreTexts. [Link]
- 2D NMR Introduction - Chemistry LibreTexts. [Link]
- High-precision heteronuclear 2D NMR experiments using 10-ppm spectral window to resolve carbon overlap - ResearchG
- Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column - JEOL. [Link]
- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - anachem. [Link]
- qNMR of mixtures: what is the best solution to signal overlap? - Mestrelab Research. [Link]
- How Does Temperature Affect NMR? - Chemistry For Everyone - YouTube. [Link]
- NMR Spectroscopy of Aromatic Compounds (#1e)
- Protection and concentration of aldehydes. ¹H NMR Spectra showing how...
- Help with H-NMR peak identification, possible signal overlap : r/AskChemistry - Reddit. [Link]
- 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. [Link]
- Overcoming the overlap problem in the assignment of proton NMR spectra of larger proteins by use of three-dimensional heteronucl - Lewis Kay's group
- Lecture 21. Using HMBC to Help Solve Structures: "Putting the Pieces Together" - YouTube. [Link]
- Variable Temperature NMR Spectroscopy | Spectrometer - Magnetic Resonance. [Link]
- What causes the temperature-sensitivity of the chemical shift in NMR-spectroscopy? - Reddit. [Link]
- Temperature dependence of NMR chemical shifts: Tracking and st
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Variable Temperature NMR Spectroscopy | Spectrometer [nmr.oxinst.com]
- 4. reddit.com [reddit.com]
- 5. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR Shift reagents | PPTX [slideshare.net]
- 7. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. omicsonline.org [omicsonline.org]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. m.youtube.com [m.youtube.com]
- 14. anuchem.weebly.com [anuchem.weebly.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 19. Structure elucidation of uniformly 13C labeled small molecule natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. acdlabs.com [acdlabs.com]
- 21. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Poor Fragmentation of 3-(4-Chlorophenyl)propanal in Mass Spectrometry
Welcome to the technical support center for the analysis of 3-(4-Chlorophenyl)propanal. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with poor or inadequate fragmentation of this compound during mass spectrometry (MS) analysis. Poor fragmentation can hinder structural elucidation and confident identification. This document provides a structured, in-depth troubleshooting guide in a question-and-answer format, grounded in scientific principles to help you optimize your experimental results.
Understanding the Analyte: this compound
Before troubleshooting, it is crucial to understand the physicochemical properties of the analyte, as these dictate its behavior in the mass spectrometer.
This compound is an aromatic aldehyde.[1][2] Its structure, featuring a moderately polar aldehyde group and a less polar chlorophenylpropyl backbone, makes it a candidate for several ionization techniques.[3][4] The primary challenge with such molecules, especially when using soft ionization methods like Electrospray Ionization (ESI), is obtaining sufficient fragmentation for structural confirmation, as these techniques are designed to preserve the molecular ion.[5][6]
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO | [1] |
| Molecular Weight | 168.62 g/mol (Monoisotopic Mass: 168.0342 u) | [1] |
| Structure | A propanal group attached to a 4-chlorophenyl ring | [1] |
| Key Features | Aromatic ring, aldehyde functional group, chlorine atom | [1][2] |
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter. We will start with the most common and straightforward solutions and progress to more advanced optimization strategies.
Q1: My MS1 spectrum shows a strong molecular ion ([M+H]⁺ at m/z 169.04) but no fragments. How can I induce fragmentation in the source?
Answer: This is a classic scenario when using soft ionization techniques. The absence of fragments in the full scan (MS1) spectrum indicates that the ionization process is not energetic enough to break any bonds. You can intentionally induce fragmentation within the ion source, a technique known as In-Source Fragmentation (ISF) or In-Source Collision-Induced Dissociation (CID).[7][8]
The Causality: The ion source interface, between the atmospheric pressure region and the high vacuum of the mass analyzer, contains a region of intermediate pressure. By increasing the voltage potential difference in this region (often controlled by parameters like "Cone Voltage" or "Fragmentor Voltage"), you accelerate the ions.[8] These accelerated ions then collide with residual gas molecules, gaining internal energy and causing them to fragment before they even reach the mass analyzer.[8]
Troubleshooting Steps:
-
Confirm a Stable Signal: Begin by infusing a standard solution of your analyte directly into the mass spectrometer to ensure you have a stable and robust signal for the molecular ion, [M+H]⁺.
-
Systematically Increase Cone/Fragmentor Voltage: While observing the real-time spectrum, gradually increase the cone or fragmentor voltage. Start with the instrument's default or a low value and increase it in small increments (e.g., 10-20 V steps).
-
Observe the Spectrum: You should see the intensity of the molecular ion peak begin to decrease, while fragment ions begin to appear and increase in intensity.
-
Find the Optimum: The goal is to find a voltage that produces a rich spectrum of fragment ions without completely losing the molecular ion peak, which serves as the crucial precursor information.
| Parameter | Typical Starting Value | Optimized Range (Typical) |
| Cone Voltage | 10 - 20 V | 30 - 80 V |
| Fragmentor Voltage | 80 - 100 V | 110 - 200 V |
Note: Optimal values are highly instrument-dependent. The ranges provided are common starting points.[8][9]
Below is a logical workflow for troubleshooting the initial lack of fragmentation.
Caption: A workflow for diagnosing and solving poor fragmentation.
Q2: I'm using tandem MS (MS/MS), but my product ion spectrum is weak or only shows the precursor ion. What should I do?
Answer: If in-source fragmentation is insufficient or you require a cleaner fragmentation pattern for quantification or structural analysis, tandem mass spectrometry (MS/MS) is the preferred method.[5] If you are not seeing good fragmentation in MS/MS, the issue is almost always suboptimal Collision Energy (CE) .
The Causality: In MS/MS, the precursor ion (your [M+H]⁺) is isolated and directed into a collision cell filled with an inert gas (like nitrogen or argon). The Collision Energy is the kinetic energy applied to the ions to promote collisions.[5][8] If the CE is too low, the ions won't have enough energy to fragment upon collision. If it's too high, you might shatter the molecule into very small, uninformative fragments, or the fragments might themselves be fragmented.
Troubleshooting Steps:
-
Perform a Collision Energy Ramp Experiment: The most effective way to optimize CE is to analyze your compound using a range of CE values.
-
Methodology: Set up an experiment where the precursor ion (m/z 169.04) is fragmented repeatedly while the collision energy is stepped up (e.g., from 5 eV to 50 eV in 2-5 eV increments).
-
Analyze the Data: Plot the intensity of the key product ions as a function of collision energy. This will reveal the optimal CE value that produces the most abundant and informative fragments. For quantitative methods using multiple reaction monitoring (MRM), you may need to find a compromise CE that gives good intensity for two different product ions.
See "Protocol 2: Optimization of Collision Energy for MS/MS Analysis" for a detailed procedure.
Q3: Which ionization source, ESI or APCI, is better for this compound?
Answer: The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) is critical and depends on the analyte's polarity and thermal stability.[4][10]
-
ESI is ideal for polar and ionizable molecules and is a very "soft" ionization technique.[3][11] It may produce a strong molecular ion for your compound but might struggle to generate fragments.
-
APCI is better suited for less polar, more volatile compounds that are thermally stable.[3][4] The APCI process is inherently more energetic than ESI and often results in more in-source fragmentation, which could be advantageous in your case.
Recommendation: Given that this compound has both polar (aldehyde) and non-polar (chlorophenylpropyl) characteristics, it is a candidate for both techniques.
-
Start with ESI: It is generally the first choice for molecules with heteroatoms like oxygen. Optimize in-source fragmentation and collision energy as described above.
-
Switch to APCI if ESI Fails: If you cannot achieve satisfactory fragmentation with ESI, APCI is an excellent alternative.[3] Its higher-energy nature may provide the necessary fragmentation without extensive optimization. It is always advisable to screen both ionization modes and polarities (positive and negative) to find the most favorable response.[9]
Q4: What are the expected fragmentation patterns for this compound?
Answer: Understanding the likely fragmentation pathways helps you identify the correct product ions in your spectrum. For an aromatic aldehyde like this, fragmentation is predictable and driven by the formation of stable ions.
Key Fragmentation Pathways:
-
Benzylic Cleavage: The bond between the propyl chain and the aromatic ring is a likely point of cleavage, leading to the formation of a stable chlorotropylium or related benzyl cation.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is characteristic of aldehydes and ketones.[12][13] This can result in the loss of the propanal side chain or parts of it.
-
Loss of Neutral Molecules: The loss of stable small molecules like carbon monoxide (CO) from an acylium ion is a common fragmentation pathway.[14]
Caption: Predicted major fragmentation pathways for protonated this compound.
Table of Predicted Fragments:
| m/z (³⁵Cl) | Proposed Formula | Description of Neutral Loss |
| 139.00 | [C₇H₄ClO]⁺ | Loss of ethane (C₂H₆) via rearrangement |
| 125.02 | [C₇H₆Cl]⁺ | Loss of ethylene oxide (C₂H₄O) or related species |
| 111.01 | [C₆H₄Cl]⁺ | Loss of CO from m/z 139 fragment |
Note: The presence of chlorine will result in a characteristic isotopic pattern for chlorine-containing fragments, with a peak at M and M+2 in an approximate 3:1 ratio.[12]
Standard Operating Protocols
Protocol 1: Optimization of In-Source Fragmentation (Cone Voltage Ramping)
Objective: To determine the optimal cone/fragmentor voltage to induce fragmentation in the ion source for MS1 analysis.
Materials:
-
Stock solution of this compound (e.g., 1 mg/mL in methanol).
-
Working solution (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid).
-
Syringe pump and infusion setup.
Procedure:
-
Instrument Setup: Configure the mass spectrometer for infusion analysis in positive ion mode. Set a scan range that includes the precursor and expected fragments (e.g., m/z 50-200).
-
Initial Infusion: Begin infusing the working solution at a stable flow rate (e.g., 5-10 µL/min).
-
Set Initial Voltage: Set the cone/fragmentor voltage to a low, non-fragmenting value (e.g., 20 V). Acquire data and confirm a stable signal for the [M+H]⁺ ion at m/z 169.04.
-
Voltage Ramp: Increase the voltage in discrete steps (e.g., 10 V increments) from the starting value up to a high value (e.g., 100 V). Allow the signal to stabilize for 30-60 seconds at each step.
-
Data Recording: Save the spectrum at each voltage step.
-
Analysis: Review the spectra to identify the voltage that provides the best balance between the precursor ion and informative fragment ions.
Protocol 2: Optimization of Collision Energy for MS/MS Analysis
Objective: To determine the optimal collision energy (CE) for fragmenting the precursor ion of this compound in an MS/MS experiment.
Materials:
-
Same as Protocol 1.
Procedure:
-
Instrument Setup: Set up the mass spectrometer for MS/MS analysis (also known as Product Ion Scan).
-
Define Precursor: Set the precursor ion selection to m/z 169.04.
-
Set Scan Range: Set the product ion scan range from m/z 50 to 170.
-
Collision Gas: Ensure the collision gas (e.g., Argon) is turned on and the pressure is at the manufacturer's recommended setting.
-
CE Ramp Experiment:
-
If your instrument software allows, create an experiment that automatically ramps the collision energy. Define a start CE (e.g., 5 eV), an end CE (e.g., 50 eV), and a step size (e.g., 2 eV).
-
If manual ramping is required, create separate acquisition methods for each CE value and run them sequentially.
-
-
Acquisition: Infuse the working solution and acquire the MS/MS data across the entire CE range.
-
Data Analysis:
-
Extract the ion chromatograms for the precursor ion (169.04) and the major product ions (e.g., 139.00, 125.02, 111.01).
-
Plot the intensity of each ion versus the collision energy.
-
Select the CE value that maximizes the signal for your fragment ion(s) of interest.
-
By systematically applying these troubleshooting steps and optimization protocols, you can overcome the challenge of poor fragmentation and obtain high-quality mass spectral data for this compound.
References
- Wikipedia. (2023). Fragmentation (mass spectrometry).
- Separation Science. (2025). Executive Summary: Choosing the Right Ionization Technique in Mass Spectrometry.
- Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source.
- LCGC International. (n.d.). Tips for Optimizing Key Parameters in LC–MS.
- Advion, Inc. (n.d.). Electrospray LC/MS response differences from equimolar quantities of drugs using a compact mass spectrometer equipped with atmospheric pressure ionization.
- Korfmacher, W. A. (2005). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of mass spectrometry, 40(5), 539-553.
- Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS.
- ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.
- MDPI. (2023). Detecting and Grouping In-Source Fragments with Low-Energy Stepped HCD, Together with MS3, Increases Identification Confidence in Untargeted LC–Orbitrap Metabolomics of Plantago lanceolata Leaves and P. ovata Husk.
- InTechOpen. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification.
- University of California, Davis. (n.d.). Ionization Methods in Organic Mass Spectrometry.
- bioRxiv. (2020). MolDiscovery: Learning Mass Spectrometry Fragmentation of Small Molecules.
- National Institutes of Health. (2021). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry.
- GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry.
- ResearchGate. (2019). Some advice about how to reduce the fragmentation in ESI mass spectrometry?.
- Chemdad. (n.d.). 3-(4-Chlorophenyl)propan-1-ol.
- National Institutes of Health. (2006). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations.
- G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues.
- CGSpace. (2025). Mass Spectrometer (MS) Troubleshooting Guide.
- National Institutes of Health. (2012). Advances in structure elucidation of small molecules using mass spectrometry.
- Alliance Bioversity International - CIAT. (2025). Mass Spectrometer (MS) troubleshooting guide.
- University of Huddersfield. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules.
- Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong.
- YouTube. (2022). Lec-28 || Mass fragmentation pattern of aldehydes.
- ResearchGate. (2025). Ionization Techniques for Mass Spectral Analysis.
- Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- Doc Brown's Chemistry. (n.d.). mass spectrum of propanal fragmentation pattern.
Sources
- 1. Buy this compound | 75677-02-0 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Expert insights from Professor John Langley on how ESI, MALDI, and APCI impact data quality, reproducibility, and experimental success. | Separation Science [sepscience.com]
- 4. agilent.com [agilent.com]
- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. In-source fragmentation [jeolusa.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. acdlabs.com [acdlabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mass spectrum of propanal fragmentation pattern of m/z m/e ions for analysis and identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
flow chemistry approaches for the synthesis of 3-(4-Chlorophenyl)propanal
Technical Support Center: Flow Synthesis of 3-(4-Chlorophenyl)propanal
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the continuous flow synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals actively engaged in process chemistry. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, providing field-proven insights and troubleshooting strategies rooted in established chemical principles. Our focus is on the rhodium-catalyzed hydroformylation of 4-chlorostyrene, a robust and scalable method for producing the target aldehyde.
Part 1: The Core Workflow: Hydroformylation of 4-Chlorostyrene
The synthesis of this compound via flow chemistry is most effectively achieved through the hydroformylation of 4-chlorostyrene. This method involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene.[1] Flow chemistry offers superior control over this exothermic and high-pressure reaction, enhancing safety, reproducibility, and scalability compared to traditional batch methods.[2][3]
Experimental Protocol: A Validated Starting Point
This protocol outlines a standard procedure for the rhodium-catalyzed hydroformylation of 4-chlorostyrene. It serves as a baseline for optimization and a reference for the troubleshooting guide.
Reagents & Catalyst Preparation:
-
Substrate Solution: Prepare a 0.1 M solution of 4-chlorostyrene in an anhydrous, degassed solvent (e.g., toluene or chlorobenzene).[4]
-
Catalyst Stock Solution: In an inert atmosphere (glovebox), prepare a stock solution containing the rhodium precursor (e.g., [Rh(CO)₂(acac)]) and a phosphine ligand (e.g., Triphenylphosphine, PPh₃). A typical catalyst loading is 0.5-3 mol% relative to the substrate, with a ligand-to-rhodium ratio ranging from 6:1 to 18:1 to favor the formation of the linear aldehyde product.
Flow Reactor Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram below. Use two separate HPLC pumps for the substrate and catalyst solutions.
-
Employ a gas-permeable membrane reactor (e.g., a tube-in-tube reactor) for efficient introduction of syngas (CO/H₂).
-
Pressurize the system with a 1:1 mixture of CO/H₂ using mass flow controllers. Set the system pressure using a back-pressure regulator (BPR).[5]
-
The reactor itself is typically a heated coil (e.g., PFA or stainless steel) of sufficient volume to achieve the desired residence time.
-
Collect the output stream for analysis (GC, HPLC, or NMR) after the BPR.
Experimental Workflow Diagram
Caption: A typical flow chemistry setup for gas-liquid reactions.
Recommended Operating Parameters
The following table provides a starting point for process optimization.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Temperature | 60 - 100 °C | Higher temperatures increase reaction rate but may decrease selectivity and promote catalyst degradation. An optimal balance is crucial. |
| Syngas Pressure | 10 - 30 bar | Higher pressure increases gas concentration in the liquid phase, boosting the reaction rate. It is a critical parameter for achieving high conversion.[4] |
| Residence Time | 10 - 60 min | Determined by reactor volume and total flow rate. Longer times increase conversion but may lead to side product formation. |
| Flow Rate | 0.1 - 1.0 mL/min | Must be optimized to ensure efficient mixing and sufficient reaction time. Very low flow rates can lead to poor gas-liquid mixing.[4] |
| Ligand/Rh Ratio | 6:1 to 18:1 (PPh₃) | A higher ligand excess generally favors the formation of the linear aldehyde over the branched isomer by sterically hindering the alternative pathway. |
Part 2: Troubleshooting Guide
This section addresses the most common issues encountered during the flow hydroformylation of 4-chlorostyrene.
Question 1: My conversion is low (<80%) and I have a significant amount of unreacted 4-chlorostyrene.
-
Potential Cause 1: Insufficient Residence Time.
-
Explanation: The reactants may not be spending enough time in the heated reactor zone for the reaction to proceed to completion.
-
Solution: Decrease the total flow rate of the liquid pumps to increase the residence time. Alternatively, if the system allows, use a larger volume reactor coil.
-
-
Potential Cause 2: Inadequate Gas-Liquid Mass Transfer.
-
Explanation: The syngas (CO/H₂) is not dissolving into the liquid phase efficiently, making it the limiting reagent. This is a common challenge in flow chemistry.[4]
-
Solution:
-
Increase the system pressure using the BPR. Higher pressure increases gas solubility.
-
Ensure your gas-liquid reactor (e.g., tube-in-tube) is functioning correctly and is appropriately sized for your flow rates.
-
Consider using a solvent in which syngas has higher solubility. Chlorobenzene has shown better results than toluene in some cases.[4]
-
-
-
Potential Cause 3: Low Reaction Temperature.
-
Explanation: The activation energy for the reaction is not being overcome.
-
Solution: Gradually increase the temperature of the reactor coil in 5-10 °C increments. Monitor the product stream closely, as excessive temperatures can negatively impact selectivity.
-
Question 2: I'm getting a poor regioselectivity, with a high percentage of the branched isomer, 2-(4-chlorophenyl)propanal.
-
Potential Cause 1: Insufficient Ligand Concentration.
-
Explanation: The catalytic cycle for hydroformylation involves rhodium species with different numbers of coordinated ligands. A higher concentration of phosphine ligand favors the formation of a bulkier catalytic species, which sterically directs the addition to the terminal carbon, yielding the desired linear aldehyde.[6]
-
Solution: Increase the ligand-to-rhodium ratio in your catalyst stock solution. A ratio of at least 10:1 is often a good starting point for styrenic substrates.
-
-
Potential Cause 2: High Reaction Temperature.
-
Explanation: While higher temperatures increase the overall reaction rate, they can also reduce the energy difference between the transition states leading to the linear and branched products, thus lowering selectivity.
-
Solution: Reduce the reaction temperature. This often involves a trade-off with conversion rate, so finding an optimal balance is key.
-
Catalytic Cycle & Regioselectivity
Caption: The key migratory insertion step determines product regioselectivity.
Question 3: I'm observing significant side product formation, such as 4-ethylchlorobenzene or 3-(4-chlorophenyl)propan-1-ol.
-
Potential Cause: Imbalanced H₂/CO Ratio or High Temperature.
-
Explanation: The hydrogenation of the starting material (4-chlorostyrene to 4-ethylchlorobenzene) or the product (aldehyde to alcohol) can occur as competing reactions. This is often favored by high partial pressures of hydrogen relative to carbon monoxide and elevated temperatures.[6]
-
Solution:
-
Ensure your syngas mixture is precisely 1:1. Use calibrated mass flow controllers.
-
Slightly reduce the reaction temperature to disfavor the hydrogenation pathways, which often have different activation energies than hydroformylation.
-
Verify the purity of your starting materials, as impurities can sometimes act as hydrogenation catalysts.
-
-
Question 4: The system pressure is fluctuating, and I suspect a blockage in the reactor coil.
-
Potential Cause 1: Catalyst Precipitation.
-
Explanation: The rhodium catalyst or its degradation products may have limited solubility under the reaction conditions, leading to precipitation and clogging, a known challenge in continuous flow.[7]
-
Solution:
-
Ensure all solvents are rigorously anhydrous and degassed. Oxygen can lead to catalyst decomposition.
-
Slightly decrease the concentration of the catalyst stock solution.
-
Consider a solvent system in which the catalyst complex is more soluble.
-
-
-
Potential Cause 2: Product Insolubility.
-
Explanation: While unlikely for this specific product in common organic solvents, the product's solubility could be an issue at lower temperatures, especially in the lines after the heated reactor.
-
Solution: Gently heat the tubing downstream of the reactor coil but before the BPR to maintain product solubility.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: Why is flow chemistry preferred for hydroformylation? A: There are three primary reasons:
-
Safety: Hydroformylation uses flammable and toxic syngas (CO/H₂) at high pressures. The small internal volume of a flow reactor minimizes the amount of hazardous material present at any given time, dramatically improving the safety profile.[2]
-
Mass Transfer: The high surface-area-to-volume ratio in microreactors, especially with specialized gas-liquid reactors, allows for far more efficient transfer of CO and H₂ into the liquid phase than in a stirred batch vessel.
-
Control: Flow reactors provide precise control over temperature, pressure, and residence time, leading to higher reproducibility and the ability to fine-tune conditions to maximize yield and selectivity.[8]
Q2: What type of ligand is best for this reaction? A: For achieving high linearity with styrenic substrates, monodentate phosphine ligands like triphenylphosphine (PPh₃) are a cost-effective and reliable choice. Bidentate phosphine ligands with a large natural bite angle, such as Xantphos, can also be highly effective but are more expensive. Phosphite ligands are known to produce more active catalysts but can be more sensitive to hydrolysis.[9]
Q3: Can I scale up this process? A: Yes, scalability is a major advantage of flow chemistry. Scaling up is typically achieved by either running the system for a longer period ("scaling out") or by increasing the flow rates and reactor size. Unlike batch chemistry, a flow process generally does not require re-optimization when scaled, making the transition from lab to pilot scale more linear.[10]
Q4: How can I monitor the reaction progress in real-time? A: For advanced process control, inline analytical techniques can be integrated. FTIR and Raman spectroscopy can monitor the disappearance of the alkene C=C bond and the appearance of the aldehyde C=O bond. For detailed mechanistic studies and catalyst speciation, high-pressure operando FlowNMR spectroscopy is a powerful, albeit specialized, tool.[9][11]
References
- Masui, H., et al. (2018). Safe Hydroformylation of Aliphatic Alkene in a Flow Reactor. International Journal of Organic Chemistry, 8, 135-140.
- Baxendale Group. (n.d.). Syngas-Mediated C–C Bond Formation in Flow: Selective Rhodium-Catalysed Hydroformylation of Styrenes.
- Fuse, S., & Masui, H. (2018). Safe Hydroformylation of Aliphatic Alkene in a Flow Reactor. Scientific Research Publishing.
- Jensen, K. F., et al. (2020). Flow Chemistry‐Enabled Studies of Rhodium‐Catalyzed Hydroformylation Reactions. Angewandte Chemie International Edition. (Note: While the direct link is to supplementary info, the citation refers to the main work on autonomous flow platforms).
- Xiao, J. (2018). Continuous Flow Gas-liquid Reactions in Micro-reactors and its Applications in Catalytic Synthesis. White Rose eTheses Online.
- Narayana Swamy, G., et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(2), 674-678.
- Gemoets, H. P. L., et al. (2017). Integrated Flow Processing — Challenges in Continuous Multistep Synthesis. Journal of Flow Chemistry, 7, 129–136.
- Cravotto, G., & Orio, L. (2022). Process intensification in continuous flow organic synthesis with enabling and hybrid technologies. Frontiers in Chemical Engineering.
- AMiner. (n.d.). Continuous Flow Organic Chemistry: Successes and Pitfalls at the Interface with Current Societal Challenges.
- ResearchGate. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide.
- Noël, T. (2023). A field guide to flow chemistry for synthetic organic chemists. Chemical Science.
- Baumann, M., et al. (2020). Overcoming the Hurdles and Challenges Associated with Developing Continuous Industrial Processes. European Journal of Organic Chemistry.
- Gutmann, B., & Kappe, C. O. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Publications.
- ResearchGate. (2021). Understanding Flow Chemistry for the Production of Active Pharmaceutical Ingredients.
- Hintermair, U., et al. (2020). Multi-nuclear, high-pressure, operando FlowNMR spectroscopic study of Rh/PPh₃ – catalysed hydroformylation of 1-hexene. Faraday Discussions.
- ResearchGate. (n.d.). Basic reaction scheme of the hydroformylation with the two main side....
- Chemistry LibreTexts. (2023). 14.3.2: Hydroformylation.
- PubChem. (n.d.). 3-(3-Chlorophenyl)propionaldehyde.
- ResearchGate. (2023). Understanding Rh‐catalysed Hydroformylation with Phosphite Ligands through Catalyst Speciation Analysis by Operando FlowNMR Spectroscopy.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00992K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. new.zodml.org [new.zodml.org]
- 5. Safe Hydroformylation of Aliphatic Alkene in a Flow Reactor [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Multi-nuclear, high-pressure, operando FlowNMR spectroscopic study of Rh/PPh 3 – catalysed hydroformylation of 1-hexene - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00145J [pubs.rsc.org]
sustainable and green chemistry routes for 3-(4-Chlorophenyl)propanal synthesis
Welcome to the technical support center for the sustainable and green synthesis of 3-(4-Chlorophenyl)propanal. This guide is designed for researchers, chemists, and drug development professionals dedicated to incorporating environmentally benign practices into their synthetic workflows. Here, we address common challenges and frequently asked questions (FAQs) associated with greener routes to this valuable aldehyde intermediate, moving beyond traditional, less sustainable methods. Our focus is on providing not just solutions, but also the underlying chemical principles to empower your experimental design.
General FAQs: Choosing Your Green Synthesis Pathway
Question: What are the primary sustainable strategies for synthesizing this compound?
Answer: The development of green synthetic routes aims to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.[1][2] For this compound, the most promising green approaches diverge from traditional methods that use stoichiometric, heavy-metal oxidants or hazardous reagents. The main strategies include:
-
Catalytic Oxidation of 3-(4-Chlorophenyl)propan-1-ol: This is a well-established route where the green focus is on replacing stoichiometric oxidants (e.g., chromium reagents) with catalytic systems that use clean, terminal oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂).[3][4] TEMPO-based catalysts are particularly effective.[5]
-
Atom-Economical Hydroformylation of 4-Chlorostyrene: This method involves the addition of syngas (a mixture of CO and H₂) across the double bond of 4-chlorostyrene. It is a highly atom-economical reaction, converting nearly all starting material into the product.[6][7] The green challenge lies in achieving high regioselectivity for the desired linear aldehyde and ensuring catalyst recyclability.[8][9]
-
Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and environmentally friendly option, operating under mild aqueous conditions.[1][10] While specific enzymes for this exact transformation may require development, biocatalysis represents a frontier in green chemistry for such intermediates.[10]
Troubleshooting Guide 1: Catalytic Oxidation of 3-(4-Chlorophenyl)propan-1-ol
This route is often preferred due to the commercial availability of the starting alcohol, 3-(4-Chlorophenyl)propan-1-ol.[11] The primary goal is to achieve high selectivity for the aldehyde without over-oxidation to the carboxylic acid.[12]
Workflow: TEMPO-Catalyzed Aerobic Oxidation
Caption: Workflow for TEMPO-catalyzed aerobic oxidation.
Q1: My oxidation reaction has stalled, showing low conversion of the starting alcohol. What is the likely cause?
-
Probable Cause & Solution:
-
Catalyst Deactivation: The active species in many aerobic oxidation systems (e.g., Ru/TEMPO or Cu/TEMPO) can be sensitive to impurities or reaction conditions.[4] Ensure your starting material and solvent are free from potential catalyst poisons like sulfur compounds.
-
Insufficient Oxidant: If using ambient air, the oxygen transfer from the gas phase to the liquid phase can be rate-limiting. Ensure vigorous stirring to maximize the gas-liquid interface. If the reaction is still slow, consider switching to a pure O₂ atmosphere (balloon pressure is often sufficient), but take all necessary safety precautions.
-
Incorrect Catalyst Loading: While catalytic, these reactions require an optimal amount of catalyst to proceed at a reasonable rate. For a typical Cu/TEMPO system, catalyst loading might be around 9 mol% for each component.[13] Verify your calculations and consider a modest increase in catalyst loading if the reaction remains sluggish.
-
Q2: I'm observing significant formation of 3-(4-chlorophenyl)propanoic acid. How can I prevent this over-oxidation?
-
Probable Cause & Solution:
-
Reaction Time and Temperature: Over-oxidation is often a function of prolonged reaction times or excessive temperature. Monitor the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Once the starting alcohol is consumed, quench the reaction immediately to prevent the aldehyde from converting to the carboxylic acid.
-
Choice of Catalyst System: Some catalytic systems are inherently more selective. TEMPO-based oxidations are well-regarded for their high selectivity towards aldehydes, especially when compared to stronger, non-catalytic oxidants.[5] If using a system like Ru/TEMPO, ensure the conditions are optimized for aldehyde formation, as this system can also be tuned to produce acids.[4]
-
pH Control: In some systems, particularly those using bleach (NaOCl) as the terminal oxidant, the pH of the reaction medium can influence selectivity. Maintaining a buffered system (e.g., with sodium bicarbonate) can prevent the pH from dropping, which can sometimes favor over-oxidation.
-
Q3: My catalyst is difficult to recover and reuse, compromising the "green" aspect of the process. What are my options?
-
Probable Cause & Solution:
-
Homogeneous Catalyst: Many highly effective catalysts are homogeneous (dissolved in the reaction medium), making separation from the product challenging.
-
Heterogenization: The most effective green strategy is to use a supported catalyst. Silica-supported TEMPO catalysts can be prepared and are easily recovered by simple filtration, often allowing for multiple reuse cycles without significant loss of activity.[5] Similarly, metal catalysts can be anchored to solid supports.
-
Aqueous Biphasic Catalysis: If the product is organic-soluble, consider a water-soluble catalyst system. For example, a water-soluble palladium-diamine complex can be used for aerobic oxidations in an aqueous biphasic system. After the reaction, the organic product layer can be separated by decantation, and the aqueous catalyst phase can be recycled.[4]
-
Troubleshooting Guide 2: Rhodium-Catalyzed Hydroformylation of 4-Chlorostyrene
Hydroformylation is a powerful C-C bond-forming reaction with 100% atom economy. The key challenge in applying it to 4-chlorostyrene is controlling the regioselectivity to favor the desired linear aldehyde, this compound.
Key Reaction: Hydroformylation of 4-Chlorostyrene
Caption: Regioselectivity in the hydroformylation of 4-chlorostyrene.
Q1: My hydroformylation reaction is producing primarily the branched isomer, 2-(4-Chlorophenyl)propanal, instead of the desired linear product. How can I improve the regioselectivity?
-
Probable Cause & Solution:
-
Ligand Choice is Critical: Regioselectivity in rhodium-catalyzed hydroformylation is almost entirely dictated by the steric and electronic properties of the phosphine or phosphite ligands. For many styrene derivatives, standard ligands like triphenylphosphine (TPP) often yield a mixture of isomers or favor the branched product.[14]
-
Bulky, Specialized Ligands: To achieve high linear selectivity, you must employ ligands designed for this purpose. Bulky phosphite ligands or specialized tetraphosphorus ligands have been shown to produce very high linear-to-branched (l/b) ratios, sometimes exceeding 20:1 for styrene substrates.[9] The steric bulk of the ligand preferentially directs the rhodium catalyst to the terminal carbon of the alkene, leading to the linear aldehyde.
-
Reaction Conditions: While the ligand is paramount, reaction parameters also play a role. Lower carbon monoxide partial pressures can sometimes favor the formation of linear isomers.[6] Experiment with varying the CO/H₂ ratio and total pressure, but be aware that changes in pressure can also affect the reaction rate.
-
Q2: The reaction rate is very slow under the mild conditions required for high selectivity. How can I increase the throughput?
-
Probable Cause & Solution:
-
Temperature/Pressure Trade-off: There is often an inverse relationship between reaction rate and selectivity. Increasing the temperature or pressure will typically increase the rate but may decrease the l/b ratio.[9] A systematic optimization is required. Consider a Design of Experiments (DoE) approach to find a balance between rate and selectivity.
-
Catalyst and Ligand Concentration: Ensure you are not operating under catalyst-starved conditions. A typical substrate-to-catalyst ratio (S/C) can range from 1,000 to 10,000.[9] Increasing the catalyst concentration will increase the rate but also the cost. The ligand-to-rhodium ratio is also crucial; an excess of ligand is typically required to maintain the desired catalytic species.
-
Solvent Effects: The choice of solvent can influence catalyst activity and stability. Toluene is common, but greener solvents are being explored.[8] The key is to ensure high solubility of the catalyst complex and the syngas.
-
Q3: I am concerned about the cost and environmental impact of the rhodium catalyst. How can I implement a greener process?
-
Probable Cause & Solution:
-
Catalyst Leaching and Recovery: Rhodium is an expensive and precious metal. The primary green challenge is to prevent its loss into the product stream and to enable its reuse.
-
Biphasic Systems: One of the most successful industrial strategies is to use a biphasic system. By using a water-soluble ligand (like TPPTS), the rhodium catalyst is confined to an aqueous phase, while the substrate and product remain in an organic phase.[15] This allows for simple phase separation at the end of the reaction, enabling straightforward catalyst recycling. This approach is highly scalable and environmentally sound.
-
Solvent Choice: Move away from traditional hydrocarbon solvents. The use of greener solvent alternatives like ionic liquids or supercritical fluids is an active area of research for hydroformylation and can facilitate novel catalyst recovery strategies.[8]
-
Summary of Green Synthesis Routes & Protocols
The choice of a synthetic route often depends on the availability of starting materials, desired scale, and specific equipment. Below is a comparative table and a sample protocol for a recommended green method.
| Parameter | Catalytic Oxidation (TEMPO/Cu) | Hydroformylation (Rh/Ligand) |
| Starting Material | 3-(4-Chlorophenyl)propan-1-ol | 4-Chlorostyrene |
| Co-reagents | O₂ (Air) or NaOCl | CO / H₂ (Syngas) |
| Key Advantage | Uses readily available alcohol; avoids toxic metals | 100% Atom Economy |
| Key Challenge | Preventing over-oxidation to the acid | Achieving high linear regioselectivity |
| Green Angle | Use of a clean oxidant (O₂); recyclable catalyst | High atom efficiency; potential for catalyst recycling |
| Typical Solvent | Acetonitrile, Water (biphasic) | Toluene, Water (biphasic) |
Experimental Protocol: Aerobic Oxidation using a Cu/TEMPO Catalyst System
This protocol is a representative example and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood.
Materials:
-
3-(4-Chlorophenyl)propan-1-ol (1 equivalent)
-
Copper(II) trifluoromethanesulfonate (9 mol%)
-
2,2'-Bipyridyl (9 mol%)
-
TEMPO (2,2,6,6-Tetramethylpiperidinyloxyl) (9 mol%)
-
N-Methylimidazole (NMI) (3 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3 mol%)
-
Acetonitrile (solvent)
-
3Å Molecular Sieves (approx. 0.5 g per mmol of substrate)
Procedure:
-
To an oven-dried round-bottomed flask equipped with a magnetic stir bar and a reflux condenser (open to the air via a drying tube), add copper(II) trifluoromethanesulfonate, 2,2'-bipyridyl, and TEMPO.
-
Add acetonitrile to dissolve the catalysts, which should form a green solution.
-
Sequentially add the starting alcohol, 3-(4-Chlorophenyl)propan-1-ol, N-methylimidazole, DBU, and the activated 3Å molecular sieves.[13]
-
Heat the reaction mixture to 60 °C and stir vigorously. The reaction is open to the ambient air, which serves as the source of oxygen.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The reaction may take 24 hours or more.
-
Upon completion (disappearance of the starting alcohol spot), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the molecular sieves and any solid catalyst residues. Wash the solids with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to yield pure this compound.
References
- Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal.
- Science Publishing Group. (n.d.). A Review on Green Synthesis of Aromatic Aldehydes. Science Publishing Group.
- ACS Green Chemistry Institute. (n.d.). Oxidation to aldehyde and ketones. ACS GCI Pharmaceutical Roundtable.
- Science Publishing Group. (n.d.). A Review on Green Synthesis of Aromatic Aldehydes. Science Publishing Group.
- Digital CSIC. (2018). Green oxidation of fatty alcohols. Digital CSIC.
- Sheldon, R. A., Arends, I. W. C. E., & ten Brink, G.-J. (2002). Green, Catalytic Oxidations of Alcohols. Accounts of Chemical Research, 35(9), 774–781.
- ResearchGate. (2018). (PDF) Green oxidation of fatty alcohols: Challenges and opportunities. ResearchGate.
- International Journal of Advanced Chemistry Research. (n.d.). Development of green synthetic routes for organic compounds. International Journal of Advanced Chemistry Research.
- SpringerLink. (2022). Green aromatic aldehyde production from biomass via catalytic fractionation and ozonolysis. SpringerLink.
- PMC - PubMed Central. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PMC.
- MDPI. (2022). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. MDPI.
- Royal Society of Chemistry. (2023). GreenMedChem: the challenge in the next decade toward eco-friendly compounds and processes in drug design. Green Chemistry.
- Royal Society of Chemistry. (n.d.). Green solvents in hydroformylation-based processes and other carbonylation reactions. Green Chemistry.
- Mettler Toledo. (n.d.). Hydroformylation Process and Applications. Mettler Toledo.
- ACS Publications. (1944). The Synthesis of Aromatic Aldehydes. Chemical Reviews.
- Royal Society of Chemistry. (2012). The Synthesis of N-Heterocycles via Copper/TEMPO Catalysed Aerobic Oxidation of Amino Alcohols Supporting Information. Green Chemistry.
- Journal of Organic and Pharmaceutical Chemistry. (2024). Advances in Green Chemistry Approaches for Sustainable Pharmaceutical Synthesis. JOCPR.
- ResearchGate. (n.d.). Green Solvents in Hydroformylation-based Processes and Other Carbonylation Reactions | Request PDF. ResearchGate.
- Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica.
- ACS Publications. (2008). Highly Regioselective Hydroformylation of Styrene and Its Derivatives Catalyzed by Rh Complex with Tetraphosphorus Ligands. Organic Letters.
- NIH. (n.d.). Green Process Design for Reductive Hydroformylation of Renewable Olefin Cuts for Drop‐In Diesel Fuels. NIH.
- ResearchGate. (n.d.). Hydroformylation of styrene | Download Scientific Diagram. ResearchGate.
- MDPI. (2019). P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions. MDPI.
- Royal Society of Chemistry. (n.d.). Tunable synthesis of alcohols and aldehydes by reductive hydroformylation of alkenes over heterogeneous Co catalysts. Catalysis Science & Technology.
- PubMed. (2020). Synthesizing Chiral Drug Intermediates by Biocatalysis. PubMed.
- ResearchGate. (n.d.). A study on the oxidation of 1‐(4‐chlorophenyl) pyrazolidin‐3‐one to 1‐(4‐chlorophenyl)‐3‐pyrazolol by oxygen. ResearchGate.
- ResearchGate. (n.d.). Regioselective Hydroformylation of Styrene Using Rhodium‐Substituted Carbonic Anhydrase | Request PDF. ResearchGate.
- MySkinRecipes. (n.d.). 3-(4-Chlorophenyl)propan-1-ol. MySkinRecipes.
Sources
- 1. chemistryjournals.net [chemistryjournals.net]
- 2. jocpr.com [jocpr.com]
- 3. Oxidation to aldehyde and ketones - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
- 8. Green solvents in hydroformylation-based processes and other carbonylation reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesizing Chiral Drug Intermediates by Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-(4-Chlorophenyl)propan-1-ol [myskinrecipes.com]
- 12. digital.csic.es [digital.csic.es]
- 13. rsc.org [rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Unambiguous Structural Elucidation: Confirming 3-(4-Chlorophenyl)propanal with 2D NMR
In the realm of chemical research and pharmaceutical development, the absolute certainty of a molecule's structure is non-negotiable. An incorrect structural assignment can derail a research program, invalidate biological data, and lead to significant financial and time-related losses. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) serves as the initial checkpoint for structural characterization, it often leaves ambiguities, especially in molecules with multiple spin systems or non-protonated carbons.[1][2]
This guide provides an in-depth, practical comparison of two-dimensional (2D) NMR techniques for the definitive structural confirmation of 3-(4-Chlorophenyl)propanal. We will move beyond a simple recitation of steps to explain the causality behind our experimental choices, demonstrating how a logical, multi-pronged NMR strategy creates a self-validating dataset. This approach ensures the highest degree of confidence in the final structural assignment, a cornerstone of scientific integrity.
Our subject molecule, this compound, presents a perfect case study. It contains two distinct structural fragments—a substituted aromatic ring and an aliphatic aldehyde chain—that must be unequivocally linked.
Figure 1. The structure of this compound with standard NMR numbering.
The Strategic Workflow: From Hypothesis to Confirmation
A robust structural elucidation is not a single experiment but a logical progression of inquiries. Each step builds upon the last, systematically removing ambiguities until only one structural possibility remains. Our workflow is designed to first map the proton and carbon frameworks independently and then build the bridges between them.
Caption: A logical workflow for 2D NMR structural elucidation.
Experimental Protocols: A Foundation of Trustworthiness
The quality of NMR data is critically dependent on meticulous sample preparation and correctly chosen acquisition parameters. These protocols are designed to yield high-quality, reproducible data.
Protocol 1: Sample Preparation
The goal is a homogenous solution free of particulates, which can degrade spectral quality by interfering with the magnetic field shimming.[3]
-
Weighing: Accurately weigh 15-25 mg of this compound into a clean, small glass vial. This concentration is generally sufficient for achieving a good signal-to-noise ratio in heteronuclear 2D experiments within a reasonable time.[4]
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is chosen for its excellent solubilizing properties for many organic compounds and its single, well-defined residual solvent peak.
-
Mixing: Gently swirl the vial until the sample is fully dissolved. Visual inspection should show a clear, particle-free solution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any solid particles. The solution height should be at least 4-5 cm to ensure it is centered within the NMR probe's detection coil.[5][6]
-
Labeling: Clearly label the NMR tube with the sample identity.
Protocol 2: NMR Data Acquisition
These experiments are typically performed on a 400 MHz (or higher) spectrometer.
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
1D Spectra:
-
Acquire a standard ¹H NMR spectrum to check sample concentration and spectral quality.
-
Acquire a ¹³C{¹H} NMR spectrum and a DEPT-135 spectrum. The DEPT-135 experiment is crucial for differentiating between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.
-
-
2D Spectra:
-
COSY: Load a standard gradient-selected COSY (gCOSY) pulse program. Acquire the spectrum with sufficient scans to achieve good signal-to-noise for the cross-peaks.
-
HSQC: Load a standard gradient-selected, sensitivity-enhanced HSQC (gHSQC) pulse program. The spectrum is optimized for one-bond ¹J(CH) couplings, typically around 145 Hz.[7][8]
-
HMBC: Load a standard gradient-selected HMBC (gHMBC) pulse program. This experiment is optimized for long-range couplings (²J(CH), ³J(CH)) and is typically set for a value between 8-10 Hz to capture the most common multi-bond correlations.[9][10]
-
-
Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin, NMRium).[11][12][13][14] This includes Fourier transformation, phase correction, and baseline correction.
Step 1: Mapping the Proton Skeleton with ¹H-¹H COSY
Causality: The COrrelation SpectroscopY (COSY) experiment is the simplest and most direct way to identify protons that are spin-spin coupled, which typically occurs through two or three chemical bonds (²JHH, ³JHH).[15][16][17][18][19] For this compound, this experiment is essential to confirm the connectivity of the three-proton aliphatic chain (-CH₂-CH₂-CHO).
Expected Results: The COSY spectrum plots the ¹H spectrum on both axes. Diagonal peaks represent the standard 1D signals, while off-diagonal "cross-peaks" indicate that the two protons at those chemical shifts are coupled.[16] We expect to see a clear correlation between the aldehyde proton (H-1) and the adjacent methylene protons (H-2), and between H-2 and the benzylic protons (H-3). This establishes an unbroken chain of coupled spins.
Caption: Expected ¹H-¹³C HSQC (one-bond) correlations.
Step 3: The Final Piece: Assembling the Puzzle with ¹H-¹³C HMBC
Causality: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most critical for elucidating the complete carbon skeleton of an unknown or confirming the connectivity of a known compound. It detects correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). [9][10][20][21]This allows us to "see" across quaternary carbons and heteroatoms, connecting the spin systems identified by COSY.
Expected Results: The HMBC spectrum is the key to linking the aliphatic chain to the aromatic ring. The most informative correlations we expect are:
-
Linking Chain to Ring: The benzylic protons (H-3) should show correlations to the quaternary aromatic carbon C-4 and the protonated aromatic carbons C-5 and C-9. This is the definitive evidence that the propanal chain is attached to C-4 of the ring.
-
Confirming Chain Structure: The aldehyde proton (H-1) will correlate to C-2 and C-3. The H-2 protons will correlate to C-1 and C-3.
-
Confirming Ring Structure: The aromatic protons will show multiple correlations to other carbons within the ring, confirming its substitution pattern. For example, H-5/H-9 will correlate to the quaternary, chlorine-bearing carbon C-7.
Caption: Key expected ¹H-¹³C HMBC (long-range) correlations.
Data Synthesis: A Self-Validating Comparison
| Atom No. | δ¹H (ppm), Mult. | δ¹³C (ppm) | COSY (Correlates with) | HSQC (Correlates with) | Key HMBC (Correlates with) |
| 1 | ~9.8 (t) | ~201 | H-2 | C-1 | C-2, C-3 |
| 2 | ~2.8 (dt) | ~45 | H-1, H-3 | C-2 | C-1, C-3, C-4 |
| 3 | ~3.0 (t) | ~29 | H-2 | C-3 | C-2, C-4, C-5/9 |
| 4 | - | ~139 | - | - | - |
| 5, 9 | ~7.1 (d) | ~129.5 | H-6/8 | C-5/9 | C-3, C-4, C-7 |
| 6, 8 | ~7.3 (d) | ~128.5 | H-5/9 | C-6/8 | C-4, C-7 |
| 7 | - | ~132 | - | - | - |
Note: Chemical shifts (δ) are approximate and based on predictive models and data from similar structures. Multiplicity (Mult.): s=singlet, d=doublet, t=triplet, dt=doublet of triplets.
Analysis of the Combined Data:
-
The Aliphatic Chain: The COSY spectrum confirms the H-1 -> H-2 -> H-3 connectivity. The HSQC spectrum links each of these protons to their respective carbons: C-1 (aldehyde), C-2 (methylene), and C-3 (benzylic methylene).
-
The Aromatic Ring: The characteristic pair of doublets in the ¹H spectrum suggests a 1,4-disubstituted (para) benzene ring, which is confirmed by COSY correlations between the adjacent protons. HSQC assigns the corresponding carbons.
-
The Unambiguous Link: The structural proof is cemented by the HMBC data. The correlation from the benzylic protons H-3 to the quaternary carbon C-4 and the ortho carbons C-5/9 proves the attachment point of the propanal chain to the aromatic ring. Furthermore, the correlations from the aromatic protons H-5/9 to the quaternary carbon C-7 confirm the position of the chlorine atom. Every piece of data from one experiment is validated by another, creating a closed loop of evidence.
Conclusion
By systematically applying a suite of 2D NMR experiments—COSY, HSQC, and HMBC—we have moved from a proposed structure to a confirmed molecular reality. This guide demonstrates that the power of modern NMR lies not in any single experiment, but in the logical integration of multiple, complementary datasets. This approach provides the rigorous, self-validating evidence required by researchers, scientists, and drug development professionals to proceed with absolute confidence in their molecular starting points.
References
- Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
- Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data.
- NMRium. (n.d.). NMRium - The next-generation NMR software.
- CF NMR CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy).
- University of Delaware. (n.d.). NMR Data Processing Software.
- Chemistry For Everyone. (2025, August 12). What Is HSQC NMR? [Video]. YouTube.
- Chemistry For Everyone. (2025, August 5). What Is COSY NMR? [Video]. YouTube.
- Magritek. (n.d.). 1H-1H COSY & TOCSY two-dimensional NMR spectroscopy.
- Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
- Fiveable. (n.d.). COSY Definition.
- Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy.
- NMR Wiki. (2011, January 8). 2D HMBC.
- NMR Wiki. (2009, January 27). HSQC.
- Columbia University NMR Core Facility. (n.d.). HSQC and HMBC.
- Chemistry LibreTexts. (2024, November 12). HMBC.
- University of Pennsylvania Chemistry NMR Facility. (n.d.). Sample preparation and positioning.
- CF NMR CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC.
- Georgia Institute of Technology. (n.d.). Recommended Software for NMR Data Process.
- Bruker. (n.d.). NMR Software.
- JoVE. (2024, December 5). 2D NMR: Overview of Heteronuclear Correlation Techniques.
- NPTEL-NOC IITM. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube.
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. doi:10.4172/2155-9872.S1-001
- Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction.
- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
- Western University, JB Stothers NMR Facility. (n.d.). NMR Sample Preparation.
- San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
Sources
- 1. anuchem.weebly.com [anuchem.weebly.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. publish.uwo.ca [publish.uwo.ca]
- 4. nmrlab.chem.upenn.edu [nmrlab.chem.upenn.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 8. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. nmr.ceitec.cz [nmr.ceitec.cz]
- 11. Mnova NMR Software for 1D and 2D NMR Data - Mestrelab [mestrelab.com]
- 12. nmrium.com [nmrium.com]
- 13. NMR Data Processing Software | UD NMR Center [sites.udel.edu]
- 14. NMR Software | NMR Technologies | Bruker [bruker.com]
- 15. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 16. nmr.ceitec.cz [nmr.ceitec.cz]
- 17. youtube.com [youtube.com]
- 18. nmr.oxinst.com [nmr.oxinst.com]
- 19. fiveable.me [fiveable.me]
- 20. 2D HMBC - NMR Wiki [nmrwiki.org]
- 21. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation: The Case of 3-(4-Chlorophenyl)propanal
This guide provides an in-depth technical comparison and experimental framework for the validation of the molecular formula of 3-(4-Chlorophenyl)propanal using High-Resolution Mass Spectrometry (HRMS). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to chemical characterization.
The Imperative of Unambiguous Formula Validation in Chemical Science
In the landscape of drug discovery and chemical synthesis, the unequivocal confirmation of a molecule's elemental composition is a foundational requirement. An incorrect molecular formula assignment can invalidate subsequent structural elucidation, biological testing, and patent filings. While nominal mass spectrometry provides integer mass information, it is often insufficient to distinguish between isobaric compounds—molecules that share the same nominal mass but have different elemental formulas. High-Resolution Mass Spectrometry (HRMS) has become the gold standard for this challenge, offering the precision required to confidently determine a compound's molecular formula.[1] This guide will use this compound (C₉H₉ClO), a versatile synthetic intermediate[2], as a practical example to compare HRMS technologies and detail a rigorous validation workflow.
The Three Pillars of HRMS-Based Formula Validation
The power of HRMS in assigning an elemental formula rests on three interconnected pillars: mass accuracy, resolving power, and isotopic pattern fidelity.
-
Mass Accuracy: This refers to the closeness of the experimentally measured mass to the calculated exact mass. HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, can achieve mass accuracies of less than 5 parts per million (ppm), and often below 1 ppm.[3] This high level of precision drastically reduces the number of possible elemental formulas for a given mass, as very few combinations of atoms will sum to that specific exact mass.[4][5]
-
Resolving Power: Resolution is the ability of a mass spectrometer to distinguish between two ions of very similar mass-to-charge ratios (m/z).[6] High resolving power (typically >10,000) is crucial to ensure that the measured mass corresponds to a single species and is not an unresolved peak of multiple isobaric ions.[7]
-
Isotopic Pattern Fidelity: Most elements exist as multiple stable isotopes, which are atoms with the same number of protons but different numbers of neutrons.[8] This results in a characteristic isotopic pattern in the mass spectrum. For instance, the presence of chlorine, with its two major isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, creates a distinct M and M+2 peak pattern that serves as a powerful confirmation tool.[7] Comparing the experimentally observed isotopic distribution to the theoretical pattern for a proposed formula provides a critical layer of validation.[9][10]
A Comparative Overview of Leading HRMS Platforms
The two most prevalent HRMS technologies in small molecule analysis are Time-of-Flight (TOF) and Orbitrap-based mass spectrometers. The choice between them often depends on the specific analytical objective.[11]
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap (e.g., Q Exactive) |
| Principle | Measures the time ions take to travel a fixed distance; time is proportional to the square root of m/z. | Traps ions in an electrostatic field, where their axial oscillation frequency is inversely proportional to the square root of m/z.[3] |
| Typical Resolution | 40,000 - 80,000 | 70,000 - >240,000[3][12] |
| Mass Accuracy | Typically < 2 ppm with internal calibration. | Typically < 1 ppm with internal calibration. |
| Scan Speed | Very fast; well-suited for coupling with fast chromatography (UHPLC).[3] | Slower scan speeds are required for the highest resolution settings.[13] |
| Dynamic Range | Generally excellent, good for detecting low-abundance ions in the presence of high-abundance ones.[13] | Can be limited compared to TOF, potentially affecting detection of very low-level signals.[13] |
| Best Use Cases | Fast screening, metabolomics, unknown identification where chromatographic speed is critical.[12] | High-confidence formula determination, proteomics, and applications requiring the highest resolution and mass accuracy.[14] |
For the specific task of validating the formula of a known synthetic product like this compound, both Q-TOF and Orbitrap platforms are exceptionally capable. The choice may ultimately be guided by instrument availability and the need for high-throughput analysis, which would favor a Q-TOF system.
Experimental Workflow for Formula Validation
This section provides a detailed protocol for confirming the molecular formula of this compound (C₉H₉ClO).
Step-by-Step Methodology
1. Materials and Reagents
-
This compound (Purity >95%)
-
LC-MS Grade Acetonitrile (ACN)
-
LC-MS Grade Water
-
LC-MS Grade Formic Acid (FA)
-
Appropriate HRMS calibrant solution for the instrument being used.
2. Theoretical Mass Calculation
-
Target Formula: C₉H₉ClO
-
Ion of Interest: [M+H]⁺ = [C₉H₁₀ClO]⁺
-
Monoisotopic Masses of Elements:
-
¹²C = 12.000000 Da
-
¹H = 1.007825 Da
-
³⁵Cl = 34.968853 Da
-
¹⁶O = 15.994915 Da
-
-
Calculated Exact Mass of [C₉H₁₀³⁵ClO]⁺: (9 * 12.000000) + (10 * 1.007825) + (1 * 34.968853) + (1 * 15.994915) = 185.04182 Da
3. Sample Preparation
-
Prepare a stock solution of this compound at 1 mg/mL in ACN.
-
Create a working solution for analysis by diluting the stock solution to 1 µg/mL in a solvent mixture of 50:50 ACN:Water containing 0.1% Formic Acid.
-
Rationale: The ACN/Water mixture is a common mobile phase for reverse-phase liquid chromatography and is suitable for electrospray ionization. Formic acid is added to promote protonation of the analyte, facilitating the formation of the [M+H]⁺ ion in positive ion mode.[15]
-
4. HRMS Instrument Setup (Example using a Q-Orbitrap)
-
Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.
-
Ion Source: Electrospray Ionization (ESI), Positive Ion Mode.
-
Scan Mode: Full Scan MS (no fragmentation).
-
Mass Range: m/z 50 - 500.
-
Resolution Setting: >70,000 at m/z 200.
-
Data Acquisition: Introduce the sample via direct infusion or through an LC system.
-
Rationale: ESI is a soft ionization technique ideal for small molecules, minimizing in-source fragmentation. A high resolution setting is chosen to ensure accurate mass measurement and separation from potential interferences.[7]
-
Data Interpretation: A Self-Validating System
The validation process involves a multi-step comparison of the experimental data against theoretical values. An unambiguous confirmation is achieved when all criteria are met.
Expected Experimental Data for [C₉H₁₀ClO]⁺
| Parameter | Theoretical Value | Expected Experimental Result | Acceptance Criteria |
| Monoisotopic Mass (m/z) | 185.04182 | ~185.0418 | < 3 ppm |
| Mass Error | N/A | Calculated from data | < 3 ppm |
| Isotope Peak (A+1) | Relative Abundance: 9.95% | ~9-11% | ± 2% absolute |
| Isotope Peak (A+2) | Relative Abundance: 32.55% | ~30-35% | ± 3% absolute |
Data Analysis Logic
-
Mass Accuracy Check: The primary test is the mass error. The measured monoisotopic mass of the [M+H]⁺ ion should be within a narrow tolerance (e.g., < 3 ppm) of the theoretical exact mass (185.04182 Da). A low mass error significantly increases the confidence in the proposed formula.[16]
-
Isotopic Pattern Matching: The presence of a chlorine atom provides a definitive signature. The software will overlay the theoretical isotopic pattern for C₉H₁₀ClO⁺ with the experimental spectrum. A close match in the relative abundances of the m/z 185.04 peak (containing ³⁵Cl) and the m/z 187.04 peak (the M+2 peak containing ³⁷Cl) to the expected ~3:1 ratio is required for confirmation.[7][17]
-
Elemental Formula Calculator: As a final check, the measured accurate mass should be submitted to an elemental formula calculator. The software will generate a list of all possible formulas within the specified mass error.[18] By constraining the possible elements (C, H, O, Cl) and applying chemical rules (e.g., the nitrogen rule[19]), the correct formula, C₉H₉ClO, should rank as the top, if not only, plausible hit.
Conclusion
High-Resolution Mass Spectrometry provides an unparalleled level of confidence for the validation of molecular formulas. By systematically evaluating mass accuracy, resolving power, and isotopic pattern fidelity, researchers can eliminate the ambiguity inherent in lower-resolution techniques. The comparison of Q-TOF and Orbitrap platforms shows that while both are highly capable for small molecule analysis, the specific choice can be tailored to the needs of the laboratory, balancing speed with ultimate resolving power. The detailed workflow for this compound demonstrates a robust, multi-pronged approach that, when followed, provides an unequivocal confirmation of the compound's elemental composition, upholding the highest standards of scientific integrity.
References
- Bristow, A. W. T. (2006). Accurate mass measurement for the determination of elemental formula--a tutorial. Mass Spectrometry Reviews, 25(1), 99–111. [Link]
- ResearchGate. (n.d.). Accurate Mass Measurement For the Determination of Elemental Formula -A Tutorial. Request PDF. [Link]
- IonSource. (2005).
- Spectroscopy Online. (2007). Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects. [Link]
- MDPI. (2022). Mass Spectrometry-Based Metabolomics in Pediatric Health and Disease. International Journal of Molecular Sciences, 23(23), 15309. [Link]
- Böcker, S., & Rasche, F. (2013).
- Metabolomics Blog. (2021). Why do we prefer TOFs over Orbitraps for flow injection analysis?. [Link]
- ResearchGate. (n.d.). Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites: Is There a Winner?. [Link]
- Chemistry LibreTexts. (2014). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. [Link]
- Lupine Publishers. (n.d.). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. [Link]
- ResearchGate. (n.d.).
- Biocompare. (2017). Pros and Cons of Three High-Resolution Mass Spec Approaches. [Link]
- Longdom Publishing. (n.d.).
- ResolveMass Laboratories Inc. (n.d.). High Resolution Mass Spectrometry. [Link]
- ResearchGate. (n.d.). A general approach to calculating isotopic distributions for mass spectrometry. [Link]
- Kind, T., & Fiehn, O. (2007). Comparison of Isotope Abundance Analysis and Accurate Mass Analysis in their Ability to Provide Elemental Formula Information. Journal of the American Society for Mass Spectrometry, 18(9), 1675-1683. [Link]
- Ramjit, R., et al. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Drug Testing and Analysis, 13(5), 885-903. [Link]
- National Center for Biotechnology Information. (n.d.).
- YouTube. (2022). Formula Prediction in HRMS Analysis on LC Q TOF. [Link]
- ResearchGate. (n.d.).
- YouTube. (2019). Formula determination by high resolution mass spectrometry. [Link]
- Der Pharma Chemica. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. [Link]
- Doc Brown's Chemistry. (n.d.). mass spectrum of propanal. [Link]
- MDPI. (2023). Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulfate in Human Serum. Metabolites, 13(7), 834. [Link]
- ResearchGate. (2019). (PDF)
Sources
- 1. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biocompare.com [biocompare.com]
- 4. ionsource.com [ionsource.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. as.uky.edu [as.uky.edu]
- 8. longdom.org [longdom.org]
- 9. Molecular Formula Identification Using Isotope Pattern Analysis and Calculation of Fragmentation Trees - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips - MetwareBio [metwarebio.com]
- 13. Why do we prefer TOFs over Orbitraps for flow injection analysis? - yet another metabolomics club [metabolomics.blog]
- 14. Mass Spectrometry-Based Metabolomics in Pediatric Health and Disease [mdpi.com]
- 15. measurlabs.com [measurlabs.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Purity Confirmation of Synthesized 3-(4-Chlorophenyl)propanal: An Elemental Analysis-Centric Comparison
In the landscape of pharmaceutical and chemical synthesis, the unequivocal confirmation of a molecule's identity and purity is the bedrock upon which all subsequent research is built. For a novel or synthesized compound like 3-(4-Chlorophenyl)propanal (C₉H₉ClO), a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, assuming purity is a risk that can invalidate downstream data and waste significant resources.[1] This guide provides an in-depth, experience-driven comparison of analytical techniques for purity validation, with a core focus on elemental analysis, a classic yet powerful method. We will explore the causality behind experimental choices, compare the technique with modern alternatives, and present a holistic strategy for achieving analytical certainty.
Pillar 1: Elemental Analysis – The Foundational Truth
Elemental analysis (EA), particularly combustion analysis, serves as a fundamental check of a compound's empirical formula.[2] It doesn't reveal structural information or identify specific impurities, but it provides a quantitative assessment of the mass percentages of the constituent elements. If the experimentally determined percentages of Carbon, Hydrogen, and Chlorine match the theoretical values calculated from the molecular formula (C₉H₉ClO), it provides strong evidence of high purity.[3] Any significant deviation signals the presence of impurities, such as residual solvents, starting materials, or byproducts.
Theoretical Elemental Composition of this compound
The first step is to calculate the theoretical elemental composition based on the molecular formula C₉H₉ClO and the atomic masses of its constituent elements (C ≈ 12.011 u, H ≈ 1.008 u, Cl ≈ 35.453 u, O ≈ 15.999 u).[3]
| Element | Atomic Mass (u) | Atoms per Molecule | Total Mass (u) | Mass Percentage (%) |
| Carbon (C) | 12.011 | 9 | 108.099 | 64.10% |
| Hydrogen (H) | 1.008 | 9 | 9.072 | 5.38% |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 21.02% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 9.49% |
| Total | 168.623 | 99.99% |
Acceptable experimental values for publication are typically within ±0.4% of the calculated theoretical values.[4]
Experimental Protocol: A Bifurcated Approach for Complete Analysis
Determining the full elemental composition requires more than a single instrument. Carbon and Hydrogen are typically determined simultaneously, while Chlorine requires a separate method.
A. Carbon & Hydrogen Determination via Combustion Analysis
This technique relies on the complete combustion of a precisely weighed sample in an excess of oxygen, converting all carbon to carbon dioxide (CO₂) and all hydrogen to water (H₂O).[5]
Workflow:
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the dried, purified this compound into a tin or silver capsule.[6]
-
Combustion: Place the capsule into the autosampler of a CHN analyzer. The sample is dropped into a furnace heated to ~900–1000°C in a stream of pure oxygen.[7]
-
Product Separation & Detection: The resulting combustion gases (CO₂, H₂O, and others) are passed through a series of traps and columns.
-
H₂O is absorbed by a desiccant (e.g., magnesium perchlorate).
-
CO₂ is absorbed by a strong base (e.g., potassium hydroxide).[2]
-
Modern analyzers use gas chromatography to separate the gases, which are then measured by a thermal conductivity detector.
-
-
Calculation: The instrument's software calculates the mass of CO₂ and H₂O produced and back-calculates the mass percentages of C and H in the original sample.[8]
Caption: Workflow for C and H determination via combustion analysis.
B. Chlorine Determination via ICP-MS
While classic methods like Schöniger flask combustion exist, modern labs often prefer Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for its high sensitivity, though it presents challenges for chlorine due to polyatomic interferences (e.g., ¹⁸O¹⁶O¹H⁺ on ³⁵Cl⁺).[9][10] Advanced ICP-MS/MS systems can mitigate these issues.[10]
Workflow:
-
Sample Preparation: Accurately weigh the sample and dissolve it in an appropriate organic solvent (e.g., o-xylene) to a known concentration.[11]
-
Nebulization: Introduce the sample solution into the ICP-MS instrument, where it is converted into a fine aerosol.
-
Ionization: The aerosol is passed through an argon plasma torch (~6000-10,000 K), which ionizes the chlorine atoms.
-
Mass Analysis: The ions are guided into a mass spectrometer (preferably a tandem quadrupole, or QQQ) that separates them based on their mass-to-charge ratio. Using a reaction gas like O₂ or H₂ in a collision/reaction cell can resolve interferences.[10][11]
-
Detection & Quantification: An ion detector counts the chlorine ions, and the concentration is determined against a calibration curve prepared from a certified chlorine standard.[11]
Caption: Workflow for Cl determination via ICP-MS/MS.
Trustworthiness: Interpreting the Results
| Element | Theoretical % | Acceptable Range (±0.4%) | Implication of Deviation |
| Carbon | 64.10% | 63.70% - 64.50% | Low: Presence of inorganic salts, water. High: Carbon-rich impurity. |
| Hydrogen | 5.38% | 4.98% - 5.78% | Low: Incomplete drying. High: Presence of solvent (e.g., alkanes). |
| Chlorine | 21.02% | 20.62% - 21.42% | Low: Contamination with non-chlorinated starting material. |
Elemental analysis is a destructive technique that provides a bulk assessment of purity.[5] While highly reliable, it is prone to manipulation as raw data is not always required for publication.[12] Its primary limitation is that it cannot distinguish between isomers or identify the nature of impurities with the same elemental composition.[13]
Pillar 2: Comparative Analysis with Orthogonal Techniques
To build an unshakeable case for purity, elemental analysis must be complemented by techniques that provide structural and qualitative information.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for structural elucidation. For purity, ¹H NMR is used to "fingerprint" the molecule and detect proton-bearing impurities.
-
Principle: Atomic nuclei with non-zero spin (like ¹H) align in a magnetic field. Radio waves are used to excite these nuclei to higher energy states. The specific frequency required for this transition (chemical shift) and the splitting patterns of the signals provide detailed information about the chemical environment and connectivity of the atoms.
-
Data Interpretation: A pure sample of this compound will show a clean spectrum with signals corresponding only to its specific protons. The presence of unexpected peaks indicates impurities. Integration of the peaks can provide a semi-quantitative estimate of purity relative to a known standard.
-
Protocol:
-
Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add an internal standard with a known concentration if quantitative analysis (qNMR) is desired.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).
-
Process the data (phasing, baseline correction, integration).
-
Caption: General workflow for NMR-based purity assessment.
B. High-Performance Liquid Chromatography (HPLC)
HPLC is a premier technique for separating components of a mixture and is a cornerstone of purity determination in the pharmaceutical industry.
-
Principle: The sample is dissolved in a mobile phase and pumped at high pressure through a column packed with a stationary phase. Components separate based on their differential affinities for the two phases. A detector (e.g., UV-Vis) measures the components as they elute from the column.
-
Data Interpretation: A pure sample will ideally show a single, sharp, symmetrical peak in the chromatogram. The area of this peak is proportional to the concentration. Purity is often expressed as the area percentage of the main peak relative to the total area of all peaks.
-
Protocol:
-
Prepare a dilute solution of the sample in the mobile phase.
-
Develop a separation method (select appropriate column, mobile phase, flow rate, and detector wavelength).
-
Inject a small volume (e.g., 10 µL) of the sample solution into the HPLC system.
-
Run the method and record the chromatogram.
-
Integrate all peaks and calculate the area percentage of the main peak.
-
Caption: Standard workflow for HPLC-based purity determination.
Pillar 3: Authoritative Grounding – A Unified Strategy
No single technique provides absolute proof of purity. A self-validating system relies on the concordance of results from multiple, orthogonal methods. Elemental analysis confirms the correct atomic ratios, NMR confirms the structure, and HPLC quantifies the purity against separable impurities.
Comparative Performance Summary
| Feature | Elemental Analysis | ¹H NMR Spectroscopy | HPLC-UV |
| Information Provided | Elemental composition, empirical formula | Molecular structure, proton environment | Quantitative purity, number of components |
| Impurity Detection | Detects anything altering the elemental ratio | Detects proton-containing impurities | Detects chromophoric, separable impurities |
| Quantification | Absolute (mass %) | Semi-quantitative (or qNMR with standard) | Relative (Area %) or absolute with standard |
| Sample Requirement | ~2-5 mg (destructive) | ~5-10 mg (non-destructive) | < 1 mg (destructive) |
| Key Strength | Fundamental check of composition | Unrivaled structural confirmation | High-precision quantification of purity |
| Key Limitation | Blind to isomers; no impurity ID | May not detect non-protonated impurities | Requires impurities to be separable and detectable |
Recommended Workflow for Purity Confirmation
For a newly synthesized batch of this compound, a robust and trustworthy validation process would follow a logical sequence, leveraging the strengths of each technique.
Caption: A logical workflow for comprehensive purity validation.
Conclusion
While modern chromatographic and spectroscopic methods provide exquisite detail about molecular structure and purity, elemental analysis remains an indispensable tool for fundamental composition validation. Its power lies in its direct, quantitative nature, which serves as an essential cross-check against other methods. For researchers and drug development professionals, relying on a single analytical result is insufficient. The most trustworthy and authoritative approach is to build a cohesive analytical narrative, where the structural identity confirmed by NMR and the quantitative purity determined by HPLC are fundamentally supported by the correct elemental composition proven by elemental analysis. This multi-technique, self-validating system ensures the integrity of the molecule and the reliability of all subsequent scientific endeavors.
References
- Wikipedia, Combustion analysis,
- Chemeurope.
- ResearchGate, How to determine the purity of newly synthesized organic compound?
- Infinita Lab, All About Combustion Analysis,
- Chemistry LibreTexts, 9: Separation, Purification, and Identification of Organic Compounds,
- National Institutes of Health (NIH)
- Chemistry LibreTexts, 1.
- Royal Society of Chemistry, Differentiation between organic and inorganic chlorine by electrothermal vaporization inductively coupled plasma mass spectrometry: application to the determination of polychlorinated biphenyls in waste oils,
- Khan Academy, Worked example: Determining an empirical formula from combustion data,
- The Royal Society, Characterising new chemical compounds & measuring results,
- Studocu, EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer...
- Der Pharma Chemica, Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl)
- ACS Publications, Direct Compound-Specific Stable Chlorine Isotope Analysis of Organic Compounds with Quadrupole GC/MS Using Standard Isotope Bracketing,
- Pacific Northwest National Laboratory, Rapid and accurate determination of chlorine isotopic ratios with ICP-MS/MS using O2 reaction gas,
- Agilent, Determination of Chloride in Crude Oils using an Agilent 8900 ICP-QQQ,
- Royal Society of Chemistry, Elemental analysis: an important purity control but prone to manipulations,
Sources
- 1. Buy this compound | 75677-02-0 [smolecule.com]
- 2. Combustion analysis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Combustion_analysis [chemeurope.com]
- 7. infinitalab.com [infinitalab.com]
- 8. Khan Academy [khanacademy.org]
- 9. Fast and Simple Analytical Method for Direct Determination of Total Chlorine Content in Polyglycerol by ICP-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid and accurate determination of chlorine isotopic ratios with ICP-MS/MS using O2 reaction gas | Journal Article | PNNL [pnnl.gov]
- 11. agilent.com [agilent.com]
- 12. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(4-Chlorophenyl)propanal Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on the 3-(4-chlorophenyl)propanal scaffold. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple catalog of compounds to explore the causal relationships between chemical structure and biological function. We will dissect how modifications to this versatile chemical backbone influence therapeutic potential, offering a comparative framework supported by experimental data and established protocols.
The this compound Scaffold: A Privileged Starting Point
The this compound molecule, with the chemical formula C₉H₉ClO, serves as a foundational structure in medicinal chemistry.[1][] Its utility stems from the combination of three key features: a halogenated aromatic ring, a flexible three-carbon linker, and a reactive aldehyde functional group.
-
The 4-Chlorophenyl Group: The presence of a chlorine atom at the para-position of the phenyl ring is a common feature in drug design. It modifies the molecule's electronic properties and can significantly influence its lipophilicity, metabolic stability, and binding interactions with biological targets.[3][4]
-
The Propanal Moiety: The aldehyde group is a highly reactive electrophile, making it a prime target for nucleophilic attack. This reactivity is the cornerstone of its role as a versatile synthetic precursor, allowing for the creation of a vast library of derivatives through various chemical transformations.[3][4] Furthermore, the propyl chain provides conformational flexibility, enabling derivatives to adapt to the topology of different binding sites.
The strategic combination of these elements makes the this compound scaffold a valuable starting point for developing novel therapeutic agents.[3][4]
Caption: Core components of the this compound scaffold.
Synthetic Pathways: From Scaffold to Diverse Derivatives
The generation of a diverse chemical library from a single scaffold is fundamental to SAR studies. The reactivity of the aldehyde group allows for numerous synthetic transformations, including reductions, oxidations, and condensation reactions, to yield more complex molecules with potential biological activity.[3]
A common strategy involves using the aldehyde as a building block for synthesizing various heterocyclic compounds, which are frequently associated with a wide range of pharmacological effects.[3] For example, condensation reactions with hydrazine derivatives can lead to the formation of pyrazole rings, a class of compounds known for antimicrobial properties.[3][5]
Sources
- 1. PubChemLite - this compound (C9H9ClO) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound | 75677-02-0 [smolecule.com]
- 5. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Reactivity of 3-(4-Chlorophenyl)propanal and Other Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, aldehydes are indispensable building blocks. Their reactivity profile dictates their utility in constructing complex molecular architectures. This guide provides a detailed comparative analysis of the reactivity of 3-(4-Chlorophenyl)propanal against a selection of commonly utilized aromatic aldehydes: benzaldehyde, cinnamaldehyde, and p-anisaldehyde. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their relative performance in key chemical transformations, supported by experimental data and mechanistic insights.
Understanding the Structural Nuances and Electronic Landscape
The reactivity of an aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. In aromatic aldehydes, this is intricately influenced by both electronic and steric factors imparted by the substituents on the aromatic ring.
This compound presents a unique structural motif. Unlike benzaldehyde and its direct derivatives, the aldehyde functionality is insulated from the aromatic ring by a three-carbon aliphatic chain. This separation has profound implications for its reactivity, as the electronic effects of the 4-chlorophenyl group are transmitted primarily through an inductive effect, rather than the more dominant resonance effects seen in conjugated systems.
-
Benzaldehyde : The archetypal aromatic aldehyde, serving as our baseline for comparison. The phenyl group exerts a net electron-withdrawing inductive effect and an electron-donating resonance effect.[1]
-
Cinnamaldehyde : An α,β-unsaturated aldehyde where the carbonyl group is conjugated with a carbon-carbon double bond and a phenyl ring. This extended conjugation significantly influences its electronic properties and reactivity.
-
p-Anisaldehyde : Features a methoxy group at the para position, which is a strong electron-donating group through resonance.[2] This donation of electron density to the aromatic ring and, by extension, to the carbonyl group, is expected to decrease the electrophilicity of the carbonyl carbon.
The interplay of these structural differences will be explored across a range of fundamental organic reactions.
Comparative Reactivity in Key Chemical Transformations
We will now delve into a comparative analysis of these aldehydes in five key reaction classes: nucleophilic addition, oxidation, reduction, the Wittig reaction, and the aldol condensation.
Nucleophilic Addition: The Fundamental Reactivity
Nucleophilic addition is the cornerstone of aldehyde chemistry. The rate of this reaction is a direct measure of the electrophilicity of the carbonyl carbon.[3]
General Reactivity Trend (Predicted):
Cinnamaldehyde > Benzaldehyde ≈ this compound > p-Anisaldehyde
Mechanistic Rationale:
-
Cinnamaldehyde : The extended conjugation in cinnamaldehyde makes the β-carbon of the double bond also susceptible to nucleophilic attack (Michael addition). However, direct attack at the carbonyl carbon is still a prominent pathway. The electron-withdrawing nature of the vinyl group enhances the electrophilicity of the carbonyl carbon.
-
Benzaldehyde and this compound : Benzaldehyde's reactivity is moderated by the resonance donation from the phenyl ring.[4] In this compound, the electron-withdrawing inductive effect of the chlorine atom is attenuated by the propyl chain. This would make its carbonyl carbon slightly more electrophilic than a simple aliphatic aldehyde but likely comparable to benzaldehyde.
-
p-Anisaldehyde : The potent electron-donating methoxy group significantly reduces the electrophilicity of the carbonyl carbon through resonance, making it the least reactive towards nucleophiles in this series.[2]
Oxidation to Carboxylic Acids
The oxidation of aldehydes to carboxylic acids is a common and synthetically useful transformation. Various oxidizing agents can be employed, and the reaction rate is sensitive to the electronic nature of the substrate.[5][6]
Experimental Data: Relative Oxidation Rates of Substituted Benzaldehydes
| Aldehyde | Substituent | Relative Rate Constant (k/k_H) |
| p-Nitrobenzaldehyde | p-NO₂ (electron-withdrawing) | 5.6 |
| p-Chlorobenzaldehyde | p-Cl (electron-withdrawing) | 1.8 |
| Benzaldehyde | -H (reference) | 1.0 |
| p-Tolualdehyde | p-CH₃ (electron-donating) | 0.6 |
| p-Anisaldehyde | p-OCH₃ (electron-donating) | 0.3 |
Data adapted from studies on the oxidation of substituted benzaldehydes.
Predicted Reactivity for this compound:
The reactivity of this compound in oxidation is expected to be similar to that of aliphatic aldehydes. The remote 4-chlorophenyl group will have a minor inductive effect, likely resulting in a reactivity profile close to that of benzaldehyde, but this can be influenced by the specific oxidant and reaction conditions.
Reduction to Alcohols
The reduction of aldehydes to primary alcohols is readily achieved with hydride reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[7] The reaction involves the nucleophilic addition of a hydride ion. Therefore, the reactivity trends mirror those of general nucleophilic addition.
Predicted Reactivity Trend:
Cinnamaldehyde > Benzaldehyde ≈ this compound > p-Anisaldehyde
Experimental Protocol: Reduction of an Aromatic Aldehyde with Sodium Borohydride
-
Dissolution: Dissolve the aromatic aldehyde (1.0 eq) in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess borohydride and hydrolyze the borate ester.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude alcohol can be purified by column chromatography if necessary.
The Wittig Reaction: Carbon-Carbon Double Bond Formation
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[8][9] The reaction involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.
Experimental Data: Relative Rate Constants for the Wittig Reaction of Substituted Benzaldehydes
| Aldehyde | Substituent | Relative Rate Constant (k/k_H) |
| p-Nitrobenzaldehyde | p-NO₂ (electron-withdrawing) | 14.7 |
| p-Chlorobenzaldehyde | p-Cl (electron-withdrawing) | 2.75 |
| Benzaldehyde | -H (reference) | 1.00 |
| p-Tolualdehyde | p-CH₃ (electron-donating) | 0.45 |
Data sourced from comparative studies of substituted benzaldehydes.[10]
Predicted Reactivity for this compound:
The reactivity of this compound in the Wittig reaction will be primarily influenced by the steric hindrance around the aldehyde and the inductive effect of the chlorophenyl group. With the aldehyde group being at the end of a propyl chain, steric hindrance will be minimal. The weak electron-withdrawing inductive effect of the 4-chlorophenylpropyl group would suggest a reactivity slightly higher than a typical aliphatic aldehyde and likely comparable to or slightly greater than benzaldehyde.
Aldol Condensation: A Key C-C Bond Forming Reaction
The aldol condensation is a vital carbon-carbon bond-forming reaction that involves the reaction of an enol or enolate with a carbonyl compound.[11] In crossed aldol condensations, an aromatic aldehyde is often used as the electrophilic partner as it cannot self-condense.[12]
Experimental Data: Yields in Claisen-Schmidt Condensation with Acetophenone
| Aldehyde | Substituent | Yield (%) |
| p-Nitrobenzaldehyde | p-NO₂ (electron-withdrawing) | 95 |
| p-Chlorobenzaldehyde | p-Cl (electron-withdrawing) | 88 |
| Benzaldehyde | -H (reference) | 85 |
| p-Anisaldehyde | p-OCH₃ (electron-donating) | 75 |
Representative yields from Claisen-Schmidt condensation studies.
Predicted Reactivity for this compound:
In an aldol condensation, this compound can act as both the enolizable component (due to the presence of α-hydrogens) and the electrophilic carbonyl component. This can lead to self-condensation products. When reacted with a non-enolizable aldehyde like benzaldehyde, this compound would serve as the nucleophilic enolate. Its reactivity as an electrophile in a crossed aldol reaction with a ketone like acetone would be similar to other aliphatic aldehydes, likely higher than that of benzaldehyde due to reduced steric hindrance and the absence of a resonance-donating phenyl ring directly attached to the carbonyl.
Summary of Comparative Reactivity
| Reaction Type | Cinnamaldehyde | Benzaldehyde | This compound | p-Anisaldehyde |
| Nucleophilic Addition | High | Moderate | Moderate | Low |
| Oxidation | High | Moderate | Moderate | Low |
| Reduction | High | Moderate | Moderate | Low |
| Wittig Reaction | High | Moderate | Moderate-High | Low |
| Aldol Condensation (as electrophile) | High | Moderate | Moderate-High | Low |
Conclusion
The reactivity of this compound presents an interesting case study. The insulation of the aldehyde from the aromatic ring by a propyl chain means its reactivity is more akin to an aliphatic aldehyde, albeit with a mild deactivating inductive influence from the chlorophenyl group. This positions it as a moderately reactive aldehyde, generally comparable to or slightly more reactive than benzaldehyde in nucleophilic additions. In contrast, cinnamaldehyde, with its extended conjugation, is typically the most reactive, while p-anisaldehyde, with its strong electron-donating group, is the least reactive of the aromatic aldehydes compared.
This guide provides a framework for understanding and predicting the relative reactivities of these important synthetic building blocks. For the drug development professional, a nuanced appreciation of these differences is critical for the rational design of synthetic routes and the optimization of reaction conditions.
References
- ResearchGate. (2025). Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. [Link]
- PubMed. (n.d.). Kinetic mechanisms in the reduction of aldehydes and ketones catalyzed by rabbit liver aldehyde reductases and hydroxysteroid dehydrogenases. [Link]
- Wikipedia. (n.d.). Wittig reaction. [Link]
- Allen. (n.d.).
- Journal of Chemical Education. (n.d.).
- askIITians. (2025).
- Journal of the Indian Chemical Society. (n.d.). Studies on the Kinetics of Benzyltrimethylammonium fluorochromate Oxidation of Substituted Benzaldehydes in aqueous Acetic Acid Medium. [Link]
- ResearchGate. (2025).
- Journal of Chemical Education. (n.d.).
- PMC. (2023).
- Chemistry LibreTexts. (2024). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
- ResearchGate. (2025).
- Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
- Arkivoc. (n.d.). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. [Link]
- Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. [Link]
- Quora. (2017).
- Asian Journal of Chemistry. (n.d.).
- Pharmacy 180. (n.d.). Hammett Equation - Mechanisms of Organic Reactions. [Link]
- PMC. (n.d.). Enantioselective Aldol Addition of Acetaldehyde to Aromatic Aldehydes Catalyzed by Proline-Based Carboligases. [Link]
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
- ResearchGate. (2025). (PDF)
- Chemistry LibreTexts. (2023).
- ResearchGate. (2025). (PDF) ChemInform Abstract: Microwave-Assisted Wittig Reaction of Semistabilized Nitro-Substituted Benzyltriphenyl-Phosphorous Ylides with Aldehydes in Phase-Transfer Conditions. [Link]
- YouTube. (2020). Aldehyde & Ketone Reactions Experiment. [Link]
- Quora. (2015).
- Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. [Link]
- Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. [Link]
- Khan Academy. (n.d.). Reactivity of aldehydes and ketones. [Link]
- Chemguide. (n.d.). reduction of aldehydes and ketones. [Link]
- Journal of the Chemical Society B: Physical Organic. (n.d.).
- PubChem. (n.d.). This compound. [Link]
- Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. [Link]
- Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]
- Filo. (2025). 1. Nucleophilic Addition and Biological Roles of Aldehydes/Ketones (i) ... [Link]
- Chemistry Stack Exchange. (2013). Order of reactivity of carbonyl compounds to Nucleophilic addition reaction. [Link]
- Doubtnut. (n.d.). Compare the reactivity order of benzaldehyde, p -tolualdehyde and p - nitrobenzaldehyde. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buy this compound | 75677-02-0 [smolecule.com]
- 5. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 6. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
validation of HPLC analytical method for 3-(4-Chlorophenyl)propanal quantification
An In-Depth Technical Guide to the Validation of an HPLC Analytical Method for 3-(4-Chlorophenyl)propanal Quantification
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound. As a critical intermediate or potential impurity in pharmaceutical manufacturing, ensuring a reliable analytical method for its quantification is paramount for quality control and regulatory compliance.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the validation process, grounded in internationally recognized guidelines.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4][5] This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and the recently revised Q2(R2) guidelines, which are the global standard for analytical method validation.[6][7]
The Analyte: this compound
This compound is an aromatic aldehyde whose precise quantification is essential.[2][8] Due to the aldehyde functional group, it is reactive and can be a challenge for direct analysis.[9] A common and robust strategy for analyzing aldehydes via HPLC is to derivatize them to form a stable, UV-active compound.[10][11] This guide will focus on a method employing 2,4-dinitrophenylhydrazine (DNPH) as the derivatizing agent, which reacts with the aldehyde to form a stable 2,4-dinitrophenylhydrazone derivative that can be readily detected by a UV detector.[11][12]
Comparative Analysis: HPLC-UV vs. Alternative Methods
While HPLC with UV detection is a workhorse in pharmaceutical analysis, other techniques can also be employed. The choice of method depends on factors like the sample matrix, required sensitivity, and available instrumentation.[13]
| Parameter | HPLC-UV with DNPH Derivatization | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation of the stable DNPH derivative on a reversed-phase column, followed by UV detection. | Separation of the volatile aldehyde in the gas phase, followed by mass spectrometric detection. |
| Specificity | High. Specificity is conferred by both chromatographic separation and the derivatization reaction. Potential interferences from other carbonyl compounds must be chromatographically resolved.[3][5] | Very High. Specificity is achieved through both chromatographic retention time and the unique mass fragmentation pattern of the analyte.[9][13] |
| Sensitivity (LOD/LOQ) | Excellent. Derivatization significantly enhances the UV response, allowing for low ppm to ppb level detection.[11][12] | Excellent. Often considered more sensitive for volatile compounds, capable of reaching trace levels (ppb to ppt).[13] |
| Sample Matrix | Versatile. Well-suited for liquid samples, including drug substances and products, after appropriate extraction and derivatization.[13] | Ideal for volatile analytes and can be used with headspace sampling for solid or liquid matrices. Less suitable for non-volatile matrices without extensive sample preparation.[9] |
| Instrumentation | Widely available in QC labs. Relatively lower cost and maintenance compared to GC-MS. | More specialized instrumentation. Higher initial investment and operational complexity. |
| Throughput | Moderate to high. Sample preparation (derivatization) can add time, but modern autosamplers allow for high-throughput analysis. | Moderate. Headspace equilibration times can impact overall throughput. |
For routine quality control in a regulated environment, the robustness, reliability, and widespread availability of HPLC-UV make it an excellent choice. This guide will focus on the validation of this method.
The Validation Workflow: A Holistic Approach
Method validation is not a single experiment but a series of interconnected studies designed to demonstrate that the analytical procedure is fit for its purpose.[4][14] The overall workflow ensures that every aspect of the method's performance is thoroughly evaluated.
Caption: Figure 1. HPLC Method Validation Workflow
Part 1: The Analytical Procedure
This section details the proposed HPLC method and the necessary preparations.
Experimental Protocol: Sample Preparation and Derivatization
Rationale: Direct analysis of aldehydes can be problematic. Derivatization with 2,4-DNPH converts the target analyte into a stable, highly conjugated hydrazone, which has a strong chromophore ideal for UV detection around 360 nm.[11][12] This also provides an opportunity for sample clean-up and concentration.
-
Reagent Preparation: Prepare a saturated solution of 2,4-DNPH in acetonitrile containing 1% phosphoric acid.
-
Standard Preparation: Accurately weigh approximately 20 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to obtain a stock solution. Prepare working standards by serial dilution.
-
Sample Preparation (for a Drug Substance): Accurately weigh approximately 200 mg of the drug substance into a 50 mL flask. Add 20 mL of acetonitrile, sonicate to dissolve, and dilute to volume.
-
Derivatization Step:
-
Pipette 1.0 mL of the sample (or standard) solution into a 10 mL vial.
-
Add 1.0 mL of the 2,4-DNPH reagent solution.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Allow to cool to room temperature.
-
Dilute with 3.0 mL of acetonitrile/water (50:50 v/v).
-
-
Injection: Inject the derivatized solution into the HPLC system.
Experimental Protocol: HPLC-UV Conditions
Rationale: A C18 column is chosen for its versatility in reversed-phase chromatography, providing good retention and separation for the relatively non-polar DNPH derivative. The mobile phase gradient allows for efficient elution of the derivative while separating it from unreacted DNPH and other matrix components.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min (50-80% B), 10-12 min (80% B), 12-12.1 min (80-50% B), 12.1-15 min (50% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 360 nm |
| Injection Volume | 10 µL |
Part 2: Method Validation Parameters
The following sections describe the experimental design and acceptance criteria for each validation characteristic as mandated by ICH Q2(R1).[3][5][15]
Specificity
Purpose: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][7]
Experimental Protocol:
-
Prepare and analyze a diluent blank to ensure no interfering peaks at the retention time of the analyte.
-
Prepare and analyze a solution of the un-derivatized analyte to confirm it does not elute at the same time as the derivative.
-
Analyze a sample of the drug substance matrix (placebo) without the analyte to check for interferences.
-
Spike the placebo with a known amount of this compound and analyze to demonstrate that the analyte peak is resolved from all other matrix peaks.
-
Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the drug substance.[1] Analyze the stressed samples to ensure the analyte peak is resolved from any degradation products formed. Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm the homogeneity of the analyte peak.
Acceptance Criteria:
-
The analyte peak should be free from any co-eluting peaks from the blank, placebo, and degradation products.
-
The peak purity angle must be less than the peak purity threshold for the analyte peak in all stressed samples.
Linearity and Range
Purpose: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[5][15]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound spanning 50% to 150% of the expected sample concentration. A typical range for an impurity test is from the reporting threshold to 120% of the specification limit.[15][16]
-
Perform the derivatization procedure for each concentration level.
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should not be significantly different from zero.
-
A visual inspection of the data and residual plot should confirm a linear relationship.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 0.5 | 51023 |
| 1.0 | 101548 |
| 2.0 | 203491 |
| 3.0 | 304882 |
| 4.0 | 405123 |
| Linear Regression | Result |
| Correlation Coefficient (r²) | 0.9998 |
| Slope | 101250 |
| Y-Intercept | 850 |
Accuracy
Purpose: Accuracy measures the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.[7][15]
Experimental Protocol:
-
Prepare a placebo (drug substance matrix) solution.
-
Spike the placebo with the analyte at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Prepare three independent samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery for each.
Acceptance Criteria:
-
The mean percent recovery should be within 90.0% to 110.0% for each level. For impurities, a wider range may be acceptable, especially at lower concentrations.[17]
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| Low (50%) | 1.0 | 0.98 | 98.0% |
| 1.0 | 1.01 | 101.0% | |
| 1.0 | 0.99 | 99.0% | |
| Mid (100%) | 2.0 | 2.03 | 101.5% |
| 2.0 | 1.99 | 99.5% | |
| 2.0 | 2.01 | 100.5% | |
| High (150%) | 3.0 | 2.95 | 98.3% |
| 3.0 | 3.04 | 101.3% | |
| 3.0 | 3.01 | 100.3% |
Precision
Purpose: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under prescribed conditions. It is evaluated at two levels: Repeatability and Intermediate Precision.[7][15]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of the drug substance spiked with the analyte at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst, using the same instrument.
-
Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Prepare a new set of six samples.
-
Calculate the %RSD for this set and perform a statistical comparison (e.g., F-test) of the results from both days to assess inter-assay variability.
-
Acceptance Criteria:
-
The %RSD for repeatability should not be more than 5.0% for an impurity.
-
The %RSD for intermediate precision should not be more than 10.0%.
| Precision Level | Sample # | Result (µg/mL) |
| Repeatability | 1 | 2.01 |
| 2 | 1.98 | |
| 3 | 2.03 | |
| 4 | 1.99 | |
| 5 | 2.05 | |
| 6 | 2.02 | |
| Mean | 2.01 | |
| %RSD | 1.2% | |
| Intermediate | 1 | 2.05 |
| Precision | 2 | 2.08 |
| 3 | 2.01 | |
| 4 | 2.06 | |
| 5 | 2.09 | |
| 6 | 2.04 | |
| Mean | 2.06 | |
| %RSD | 1.5% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Purpose:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][5]
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
This can be done by injecting a series of dilute solutions of the analyte.
-
Confirmation of LOQ: Prepare and inject six samples at the determined LOQ concentration and calculate the %RSD. The precision at the LOQ should be adequate (e.g., %RSD ≤ 10%).
Acceptance Criteria:
-
LOD is visually determined at S/N ≈ 3.
-
LOQ is visually determined at S/N ≈ 10 and confirmed with acceptable precision.
| Parameter | Concentration (µg/mL) | Signal-to-Noise Ratio | Precision (%RSD, n=6 at LOQ) |
| LOD | 0.05 | 3.1 | N/A |
| LOQ | 0.15 | 10.5 | 4.8% |
Robustness
Purpose: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate changes to the HPLC method parameters, one at a time.
-
Typical parameters to vary include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
pH of mobile phase buffer (if used) (± 0.2 units)[16]
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Analyze a system suitability solution and a sample under each modified condition.
-
Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry) and the quantitative result.
Acceptance Criteria:
-
System suitability parameters must remain within their defined limits for all varied conditions.
-
The quantitative result of the sample should not change significantly (e.g., < 5% difference) from the result obtained using the nominal conditions.
Caption: Figure 2. Robustness Experimental Design
Conclusion
The validation process described in this guide provides a rigorous and compliant framework for establishing a reliable HPLC method for the quantification of this compound. By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, a high degree of assurance in the quality of analytical data can be achieved. This ensures that the method is fit for its intended purpose in a regulated pharmaceutical environment, ultimately contributing to the safety and efficacy of the final drug product. Revalidation may be necessary if there are significant changes to the synthesis of the drug substance, the composition of the product, or the analytical procedure itself.[3]
References
- Altabrisa Group. (2025, July 26).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- European Medicines Agency. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- Altabrisa Group. (2025, August 25).
- European Medicines Agency. (2023, December 14). ICH Q2(R2)
- ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Abraham Entertainment. (2025, October 22).
- U.S. Food and Drug Administration. (n.d.). Q2(R2)
- U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3B(R2) Impurities in New Drug Products.
- Naila Kanwal. (n.d.).
- Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
- U.S. Food and Drug Administration. (n.d.).
- PubMed. (n.d.). Development and validation of analytical methodology for the quantification of aldehydes in e-cigarette aerosols using UHPLC-UV.
- European Medicines Agency. (2023, December 15).
- ECA Academy. (2014, February 27).
- ProPharma. (2024, June 25).
- ICH. (n.d.). Quality Guidelines.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ResearchGate. (n.d.). Q2(R1)
- International Journal of Chemical and Pharmaceutical Analysis. (2016, September 17). HPLC-method-development-and-validation-for-determination-of-formaldehyde-and-acetaldehyde-traces-in-drug-substance.pdf.
- Journal of Chromatographic Science, Oxford Academic. (n.d.). HPLC-UV Method Development and Validation for the Determination of Low Level Formaldehyde in a Drug Substance.
- Benchchem. (n.d.).
- Benchchem. (n.d.). This compound | 75677-02-0.
- Supelco. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
- ResearchGate. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
- PubChem. (n.d.). This compound (C9H9ClO).
- Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
- Smolecule. (n.d.). Buy this compound | 75677-02-0.
Sources
- 1. fda.gov [fda.gov]
- 2. Buy this compound | 75677-02-0 [smolecule.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. PubChemLite - this compound (C9H9ClO) [pubchemlite.lcsb.uni.lu]
- 9. benchchem.com [benchchem.com]
- 10. Development and validation of analytical methodology for the quantification of aldehydes in e-cigarette aerosols using UHPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijcpa.in [ijcpa.in]
- 12. academic.oup.com [academic.oup.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. scribd.com [scribd.com]
- 17. propharmagroup.com [propharmagroup.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 3-(4-Chlorophenyl)propanal Characterization
Introduction: The Imperative for Rigorous Characterization
In the landscape of drug development and scientific research, the unambiguous characterization of any chemical entity is the bedrock upon which all subsequent data rests. For a molecule like 3-(4-Chlorophenyl)propanal, an aromatic aldehyde with potential applications as a synthetic intermediate, its identity, purity, and stability are not merely data points; they are critical quality attributes that dictate its suitability for use.[1][2] Relying on a single analytical technique, no matter how powerful, introduces an unacceptable level of uncertainty. This guide outlines a robust, self-validating workflow for the characterization of this compound, leveraging the principle of orthogonal analysis—the practice of using multiple, dissimilar methods to measure the same attribute.[3][4] This approach, grounded in guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensures the generation of trustworthy and defensible data.[5][6][7][8]
The core principle of this guide is to build a cohesive analytical narrative. Data from one technique should not only stand on its own but should also be corroborated by another, creating a self-validating system. For instance, the purity value determined by a separation technique like HPLC must align with the spectral purity observed in NMR. The molecular weight confirmed by mass spectrometry must correspond to the structure elucidated by NMR. This cross-validation is not just good practice; it is a scientific necessity.
The Principle of Orthogonal Cross-Validation
Orthogonal methods are distinct analytical techniques that rely on different chemical or physical principles.[3] By employing a suite of these methods, we create a system of checks and balances. If a potential impurity co-elutes with the main peak in a chromatography run, it may go undetected by that method alone. However, a spectroscopic technique like NMR would likely reveal its presence. This multi-faceted approach provides a comprehensive and trustworthy profile of the compound.[4][9]
Part 1: Purity Assessment and Quantification by High-Performance Liquid Chromatography (HPLC)
The "Why": HPLC is the gold standard for assessing the purity of non-volatile and thermally stable small molecules.[10] It physically separates the analyte of interest from impurities, allowing for precise quantification. For this compound, a UV detector is ideal due to the chromophore provided by the aromatic ring. The goal is to develop a method that is specific, linear, accurate, and precise, in accordance with ICH Q2(R1) guidelines.[11][12][13]
Experimental Protocol: HPLC-UV Analysis
-
System Preparation: An Agilent 1260 Infinity II LC System or equivalent is used, equipped with a diode array detector (DAD).
-
Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is chosen for its excellent retention of aromatic compounds.
-
Mobile Phase: A gradient elution is employed for optimal separation of potential impurities.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: Linear gradient from 40% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 40% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV absorbance at 254 nm.
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at 1.0 mg/mL. Create a working solution by diluting to 0.1 mg/mL with the initial mobile phase composition (60:40 A:B).
-
Injection Volume: 10 µL.
Expected Data & Interpretation
The primary output is a chromatogram. The peak corresponding to this compound should be sharp and symmetrical. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
| Parameter | Expected Result | Interpretation |
| Retention Time (RT) | ~8.5 min | A consistent RT provides initial identification against a reference standard. |
| Purity (Area %) | >98.0% | Quantifies the analyte's purity, a critical quality attribute. |
| Peak Tailing Factor | 0.9 - 1.2 | Indicates good chromatographic performance and peak shape. |
| Resolution | >2.0 | Ensures baseline separation from the closest eluting impurity. |
Part 2: Identity and Volatile Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
The "Why": GC-MS serves as a powerful orthogonal technique to HPLC.[10] It separates compounds based on their volatility and provides a mass spectrum, which acts as a molecular "fingerprint," confirming the molecular weight and offering structural insights through fragmentation patterns.[14][15] This is particularly useful for identifying any volatile impurities that may not be well-retained by HPLC.
Experimental Protocol: GC-MS Analysis
-
System: An Agilent 7890B GC coupled to a 5977A MSD or equivalent.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating aromatic compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 80°C, hold for 1 min.
-
Ramp: 15°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 min.
-
-
Inlet: Splitless mode at 250°C.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-400 m/z.
-
-
Sample Preparation: Dilute the 1.0 mg/mL stock solution (from HPLC prep) 1:10 in high-purity dichloromethane.
Expected Data & Interpretation
The molecular ion peak (M+) in the mass spectrum should correspond to the molecular weight of this compound (C₉H₉ClO), which is approximately 168.03 g/mol for the ³⁵Cl isotope and 170.03 g/mol for the ³⁷Cl isotope.[16] The characteristic 3:1 isotopic ratio of chlorine provides definitive evidence of its presence.[17]
| Ion (m/z) | Relative Intensity | Interpretation |
| 168/170 | Moderate (M+, M+2) | Molecular Ion Peak. Confirms the molecular weight and the presence of one chlorine atom. |
| 139 | Moderate | Loss of the ethyl group (-CH₂CH₃), a common fragmentation for propanal derivatives. |
| 111/113 | Strong | Chlorotropylium ion, characteristic of a chlorobenzyl moiety. |
| 75 | Moderate | Further fragmentation of the chlorophenyl ring. |
Cross-Validation Point: The purity assessed by GC-MS (total ion chromatogram peak area) should be in close agreement with the purity determined by HPLC-UV. Any significant discrepancies would warrant further investigation into potential non-volatile (seen by HPLC, not GC) or thermally labile impurities.
Part 3: Unambiguous Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
The "Why": NMR is the most powerful tool for the de novo structural elucidation of organic molecules.[18][19][20] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, ¹H and ¹³C NMR will definitively confirm the carbon skeleton and the placement of the aldehyde and chloro-substituents.
Experimental Protocol: ¹H and ¹³C NMR
-
System: A Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% TMS as an internal standard.
-
Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of CDCl₃.
-
¹H NMR: Acquire 16 scans with a relaxation delay of 1 second.
-
¹³C NMR: Acquire 1024 scans using a proton-decoupled pulse program.
Expected Data & Interpretation
The spectra should show distinct signals corresponding to each unique proton and carbon in the molecule.[1]
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.81 | Triplet (t) | 1H | Aldehyde proton (-CH O) |
| ~7.28 | Doublet (d) | 2H | Aromatic protons (ortho to Cl) |
| ~7.15 | Doublet (d) | 2H | Aromatic protons (meta to Cl) |
| ~2.95 | Triplet (t) | 2H | Methylene protons adjacent to aryl ring (Ar-CH ₂-) |
| ~2.78 | Triplet (t) | 2H | Methylene protons adjacent to aldehyde (-CH ₂-CHO) |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~201.5 | Aldehyde Carbonyl (C =O) |
| ~138.9 | Aromatic Carbon (ipso- to propyl chain) |
| ~132.0 | Aromatic Carbon (ipso- to Cl) |
| ~129.8 | Aromatic Carbons (C H, ortho to Cl) |
| ~128.8 | Aromatic Carbons (C H, meta to Cl) |
| ~45.2 | Methylene Carbon (-C H₂-CHO) |
| ~30.1 | Methylene Carbon (Ar-C H₂-) |
Cross-Validation Point: The NMR data must be fully consistent with the proposed structure. The absence of significant unassigned signals corroborates the high purity determined by HPLC and GC-MS. The integration ratios in the ¹H NMR must match the proton count of the structure confirmed by MS.
Part 4: Functional Group Confirmation by Fourier-Transform Infrared (FT-IR) Spectroscopy
The "Why": FT-IR is a rapid and simple technique used to confirm the presence of key functional groups.[21] While it doesn't provide detailed structural connectivity like NMR, it serves as an excellent orthogonal check for the expected chemical bonds.
Experimental Protocol: FT-IR (ATR)
-
System: A PerkinElmer Spectrum Two FT-IR spectrometer with a universal ATR accessory.
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly on the ATR crystal.
-
Data Acquisition: Collect 16 scans at a resolution of 4 cm⁻¹.
Expected Data & Interpretation
The IR spectrum should display characteristic absorption bands for the aldehyde and chloro-aromatic functionalities.[22][23]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2820 & ~2720 | Medium, Sharp | C-H stretch of the aldehyde (Fermi doublet) |
| ~1725 | Strong, Sharp | C=O stretch of the aliphatic aldehyde |
| ~1490 | Medium | C=C stretch of the aromatic ring |
| ~1090 | Strong | C-Cl stretch |
| ~820 | Strong | C-H out-of-plane bend (para-disubstituted ring) |
Cross-Validation Point: The strong carbonyl (C=O) peak confirms the aldehyde functional group identified by the characteristic chemical shifts in the NMR spectra (~9.8 ppm in ¹H, ~201 ppm in ¹³C). The C-Cl and aromatic ring vibrations are consistent with the structure determined by MS and NMR.
Synthesis of Cross-Validated Data
The characterization of this compound, or any research compound, is not achieved by a single measurement but by a constellation of corroborating evidence. By implementing an orthogonal analytical strategy encompassing chromatography (HPLC, GC) and spectroscopy (MS, NMR, FT-IR), we construct a self-validating data package. This rigorous, multi-technique approach ensures the highest degree of confidence in the material's identity, purity, and structure, providing a solid and trustworthy foundation for all subsequent research and development activities. This methodology is not merely about following protocols; it is about embracing a scientific philosophy rooted in verification and cross-validation.
References
- ICH. (n.d.). Quality Guidelines.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- Petr, J., et al. (2013). An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography. PMC - NIH.
- International Journal of Chemical and Pharmaceutical Analysis. (2016). HPLC-method-development-and-validation-for-determination-of-formaldehyde-and-acetaldehyde-traces-in-drug-substance.
- Fortune Journals. (2020). Development and Qualification of a Novel Method for Quantitative Analysis of Lipid Aldehydes in Tissue.
- Koivusalmi, E., Haatainen, E., & Root, A. (1999). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry, 71(1), 86-91.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry.
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2149.
- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.
- MDPI. (2024). Analytical Methods for Atmospheric Carbonyl Compounds: A Review. Atmosphere, 15(3), 304.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- Berkeley Learning Hub. (2024). Aldehyde IR Spectroscopy.
- Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis.
- Waters. (n.d.). Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug.
- University of Calgary. (n.d.). IR: aldehydes.
- ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods.
- ACS Omega. (2025). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. ACS Omega.
- European Pharmaceutical Review. (2021). Increasing regulatory focus on orthogonal analytical characterization for biosimilars.
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
- ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
- BioPharmaSpec. (n.d.). Building Orthogonality into Your Analytical and Characterization Plans – Part 2.
- PubChemLite. (n.d.). This compound (C9H9ClO).
- Semantic Scholar. (1987). Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- ResearchGate. (2025). Comparison of analytical techniques for the determination of aldehydes in test chambers.
- Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
- Environment Canada. (n.d.). Methods for Determining Aldehydes in Air.
- Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide.
- YouTube. (2023). Chloro pattern in Mass Spectrometry.
- Doc Brown's Chemistry. (n.d.). Propanal 1H NMR Spectrum.
- YouTube. (2020). 1H NMR: Structural Elucidation I.
- Semantic Scholar. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
- ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products.
- Metabo-Pheresis. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
Sources
- 1. Buy this compound | 75677-02-0 [smolecule.com]
- 2. agilent.com [agilent.com]
- 3. lcms.cz [lcms.cz]
- 4. Increasing regulatory focus on orthogonal analytical characterization for biosimilars [gabionline.net]
- 5. ICH Official web site : ICH [ich.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. database.ich.org [database.ich.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. PubChemLite - this compound (C9H9ClO) [pubchemlite.lcsb.uni.lu]
- 17. m.youtube.com [m.youtube.com]
- 18. jchps.com [jchps.com]
- 19. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 20. acdlabs.com [acdlabs.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 23. orgchemboulder.com [orgchemboulder.com]
A Comparative Guide to the Biological Activity of 3-(4-Chlorophenyl)propanal and Its Analogs
Introduction: The Unassuming Precursor with Latent Potential
In the landscape of medicinal chemistry, parent molecules often serve as a foundational blueprint, a structural starting point from which potent and selective therapeutic agents are born. 3-(4-Chlorophenyl)propanal is one such entity. On its own, its documented biological activities are modest; however, its true value lies in its chemical architecture.[1] The molecule uniquely combines a halogenated aromatic ring with a reactive aldehyde functional group, making it an ideal scaffold for synthetic elaboration.[2] The para-substituted chlorine atom influences the molecule's electronic properties and lipophilicity, which can be critical for pharmacokinetic and pharmacodynamic profiles, while the propanal chain provides a versatile anchor for a myriad of chemical transformations.[1][2]
This guide provides a comparative analysis of the biological activities demonstrated by various analogs of this compound. We will explore how targeted structural modifications to this core scaffold unlock a diverse range of therapeutic actions, including anticancer, antimicrobial, and neurological activities. By examining the structure-activity relationships (SAR) and the experimental data that support them, we aim to provide researchers and drug development professionals with a clear, data-driven perspective on the potential held within this chemical family.
The Core Scaffold: A Foundation for Bioactivity
The therapeutic potential of this compound analogs stems from two key structural features of the parent molecule. Understanding these is fundamental to appreciating the rationale behind the design of its derivatives.
-
The 4-Chlorophenyl Group : The presence of a chlorine atom on the phenyl ring is a common strategy in medicinal chemistry. It enhances lipophilicity, which can improve membrane permeability and target engagement. Furthermore, it can block sites of metabolism, potentially increasing the compound's half-life in biological systems.[2]
-
The Propanal Chain : The terminal aldehyde group is a highly reactive functional group, serving as a synthetic handle. It readily participates in condensation, oxidation, and reduction reactions, allowing chemists to append a wide variety of functional groups and heterocyclic systems, thereby generating vast chemical diversity from a single precursor.[1][2]
These two features make the this compound core a privileged scaffold for generating novel bioactive compounds.
Caption: Core structure of this compound highlighting key regions for analog synthesis.
Comparative Analysis of Biological Activities
By modifying the propanal chain, researchers have developed analogs with significant and diverse biological effects. The following sections compare these activities, supported by experimental data.
Anticancer Activity
Derivatives of this compound have demonstrated notable efficacy against various cancer cell lines. The transformation of the simple aldehyde into more complex structures, such as substituted esters and heterocyclic systems, appears crucial for conferring cytotoxic and antiproliferative properties.
A key study focused on methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives, which were synthesized from the parent scaffold.[3] These compounds showed selective inhibitory action against HCT-116 colon cancer cells.[3] Other research has identified potential anticancer properties in pyrazole and 1,3,4-thiadiazole derivatives bearing the 4-chlorophenyl moiety.[2][4]
| Compound Class | Target Cell Line | Biological Activity (IC₅₀) | Reference |
| Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives | HCT-116 (Colon Cancer) | 0.12 mg/mL to 0.81 mg/mL | [3] |
| N-(4-chlorophenyl)-γ-amino acid derivatives | Non-small cell lung carcinoma | In vitro anticancer activity noted | [2] |
| 1,3,4-Thiadiazole derivatives (with 4-chlorophenylamino) | MCF-7 (Breast Cancer) | Moderate anticancer activity | [2] |
Structure-Activity Relationship Insights: The data suggests that converting the aldehyde into a larger, more functionalized side chain containing hydroxyl and ester groups is a successful strategy for developing selective anticancer agents.[3] The rigidity and specific hydrogen bonding capabilities introduced by these modifications are likely key to their interaction with biological targets.
Antimicrobial and Antifungal Activity
The 3-(4-chlorophenyl) scaffold has proven to be a fertile ground for the development of potent antimicrobial and antifungal agents. The incorporation of heterocyclic rings, such as pyrazoles and thiadiazoles, is a recurring theme in analogs with strong activity.
For example, a series of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives exhibited promising in vitro activity against several pathogenic fungal strains and also showed efficacy against Mycobacterium tuberculosis.[4] Similarly, a thiadiazole derivative, 5-(3-chlorophenyl)-n-phenyl-1,3,4-thiadiazol-2-amine, demonstrated superior in-vitro antifungal activity against Candida albicans isolates compared to the standard drug Fluconazole.[5] Another approach, creating a thio-derivative, 3-(p-chlorophenyl)thio citronellal, yielded a potent agent against both planktonic and biofilm forms of Staphylococcus aureus.[6]
| Compound Class | Target Organism(s) | Biological Activity (MIC) | Reference |
| 3-(4-Chlorophenyl)-4-substituted pyrazoles | Pathogenic fungi, M. tuberculosis H37Rv | "Very good" antifungal and "interesting" antitubercular activity reported | [4] |
| [3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-substituted ammonium oxalates | Bacteria | "High antibacterial activity" reported | [2] |
| 3-(p-chlorophenyl)thio citronellal | Staphylococcus aureus | 62.5 µg/mL | [6] |
| 5-(3-chlorophenyl)-n-phenyl-1,3,4-thiadiazol-2-amine | Candida albicans | Significantly higher inhibition than Fluconazole in blood, sputum, and urine isolates | [5] |
Structure-Activity Relationship Insights: The introduction of nitrogen- and sulfur-containing heterocycles is a highly effective strategy for generating antimicrobial and antifungal activity. These ring systems can engage in specific interactions with microbial enzymes or structural components that are absent in host cells, leading to selective toxicity.
Neurological and Antiviral Activity
While less explored, the potential for this compound analogs to act on the central nervous system or against viruses is emerging. Studies on structurally related chloro-cathinones have shown that these molecules can be cytotoxic to neuroblastoma cells and act as inhibitors of acetylcholinesterase (AChE), an enzyme critical for nerve signal transmission.[7] This suggests that derivatives of this compound could be investigated for neuro-modulatory effects. Additionally, certain 1,3,4-thiadiazole sulfonamides derived from a chlorophenyl scaffold have been found to possess activity against the tobacco mosaic virus (TMV), highlighting a broader biological potential.[8]
| Compound Class | Biological Target/Activity | Key Finding (IC₅₀) | Reference |
| Chloro-cathinone analogs | Acetylcholinesterase (AChE) Inhibition | 0.1 mM to 2 mM | [7] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides | Anti-Tobacco Mosaic Virus (TMV) | Certain derivatives showed inhibitory activity | [8] |
Experimental Methodologies: A Guide to Practice
To ensure the trustworthiness and reproducibility of biological data, standardized and well-understood protocols are essential. Here, we detail the methodologies for the key assays used to evaluate the activities discussed above.
Protocol 1: MTT Assay for Anticancer Cytotoxicity
This colorimetric assay is a cornerstone of in vitro anticancer drug screening. It measures the metabolic activity of cells, which serves as a proxy for cell viability.
Causality Behind the Method: The assay relies on the ability of mitochondrial reductase enzymes in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. Cell death, induced by a cytotoxic compound, leads to a decrease in metabolic activity and thus a reduced color signal.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test analogs in culture medium. The parent compound, this compound, should be included as a negative control. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for determining anticancer activity using the MTT assay.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Causality Behind the Method: The principle is straightforward: by exposing a standardized inoculum of bacteria or fungi to serial dilutions of a test compound, one can visually determine the minimum concentration required to inhibit its growth after a set incubation period. This provides a quantitative measure of the compound's potency.
Step-by-Step Protocol:
-
Compound Preparation: Dissolve the test compounds in DMSO to create a high-concentration stock solution. Prepare two-fold serial dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Grow the microbial strain (e.g., S. aureus) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader.
Conclusion: From Simple Aldehyde to Diverse Bioactive Leads
While this compound may not be a potent biological agent in its own right, this guide demonstrates its immense value as a foundational scaffold in medicinal chemistry. The strategic modification of its propanal side chain—particularly through the formation of substituted esters, thio-ethers, and heterocyclic systems like pyrazoles and thiadiazoles—unlocks a remarkable spectrum of biological activities. The resulting analogs have shown significant and often selective efficacy as anticancer, antimicrobial, and antifungal agents, with emerging potential in neurology and virology.
The comparative data presented herein underscores a critical principle in drug discovery: seemingly simple structural motifs can serve as the starting point for developing highly complex and potent therapeutic candidates. For researchers and drug developers, the this compound core represents a validated and versatile platform for generating novel chemical entities to address a wide range of therapeutic challenges. Future work should focus on optimizing the known active analogs and further exploring the untapped potential of this promising chemical family.
References
- Royal Society of Chemistry. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Publishing.
- Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry.
- National Center for Biotechnology Information. (2023). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. PubMed Central.
- Springer. (n.d.). Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one.
- Frontiers. (n.d.). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria.
- ResearchGate. (2016). Preliminary synthesis and assessment of in-vitro antifungal activity of 5-(3-Chlorophenyl)-n-phenyl-1, 3, 4-thiadiazole-2-amine against Candida albicans.
- National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of multiple targeting antimalarials. PubMed Central.
- National Institutes of Health. (n.d.). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.
- PubChem. (n.d.). This compound (C9H9ClO).
- Chongqing Chemdad Co., Ltd. (n.d.). 3-(4-Chlorophenyl)propan-1-ol.
- Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide.
- National Center for Biotechnology Information. (n.d.). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PubMed Central.
- ResearchGate. (n.d.). Antimicrobial activity of 3-(p-chlorophenyl)thio citronellal against planktonic and biofilm Staphylococcus aureus cells and its application in biodegradable films.
Sources
- 1. Buy this compound | 75677-02-0 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Genotoxic Potential of 3-(4-Chlorophenyl)propanal Impurities
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rigorous safety assessment of Active Pharmaceutical Ingredients (APIs) is a cornerstone of drug development, with a critical focus on the identification and control of impurities. This guide provides an in-depth, technical comparison of methodologies for evaluating the genotoxic potential of impurities associated with 3-(4-Chlorophenyl)propanal, a versatile intermediate in organic synthesis[1][2]. We will navigate the strategic application of computational and biological assays, grounded in the framework of the International Council for Harmonisation (ICH) M7 guideline, to ensure drug safety. This document moves beyond mere protocol recitation, delving into the scientific rationale behind experimental design and data interpretation, empowering researchers to build robust, self-validating safety profiles for their drug candidates.
The Imperative for Impurity Genotoxicity Assessment
All chemically synthesized drug substances contain impurities derived from starting materials, intermediates, or reaction by-products[3]. While most are controlled at standard qualification thresholds, a subset of impurities, known as genotoxic impurities (GTIs), can pose a significant safety risk. These compounds have the potential to interact with DNA, leading to mutations and potentially causing cancer[4][5]. Consequently, regulatory bodies mandate their control to exceptionally low levels, often based on a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day exposure[4][6][7].
This compound, with its reactive aldehyde group and chlorinated aromatic ring, presents a specific toxicological profile that warrants careful consideration[8]. Its synthesis routes can introduce impurities with structural alerts for genotoxicity[1][2]. A primary concern is the potential formation of α,β-unsaturated aldehydes, a class of compounds well-documented for their mutagenic and carcinogenic properties due to their ability to form DNA adducts[9][10][11]. Therefore, a systematic and scientifically sound assessment strategy is not merely a regulatory hurdle but a fundamental aspect of patient safety.
A Risk-Based Assessment Strategy Guided by ICH M7
The ICH M7 guideline provides a practical framework for the assessment and control of DNA reactive (mutagenic) impurities[6][12][13]. The process is a tiered, evidence-based approach designed to efficiently characterize risk.
Step 1: In Silico (Q)SAR Analysis – The Predictive Foundation
The initial step involves a computational, or in silico, assessment using (Quantitative) Structure-Activity Relationship ((Q)SAR) models[14][15]. This approach is predicated on the principle that a chemical's biological activity is related to its molecular structure[16]. (Q)SAR software uses extensive databases of tested chemicals to build models that can predict the mutagenic potential of a new compound based on its structural fragments, or "alerts"[14].
Causality in Action: For impurities related to this compound, key structural alerts would include:
-
α,β-Unsaturated Aldehydes: This is a high-potency alert. These compounds are Michael acceptors that can readily react with nucleophilic sites in DNA, particularly guanine bases, forming potentially mutagenic adducts[10][11].
-
Aromatic Halides: The chloro-substituent itself can be an alert in some contexts.
-
Aldehydes: The aldehyde functional group is inherently reactive and can contribute to genotoxicity[17].
The outcome of the (Q)SAR analysis classifies an impurity into one of five classes as per ICH M7. An impurity predicted to be mutagenic (a Class 1 or 2 impurity) requires further biological testing to confirm this prediction.
Below is a logical workflow for the assessment strategy.
Caption: ICH M7-based workflow for assessing genotoxic impurities.
Comparative Analysis of Core Genotoxicity Assays
When (Q)SAR analysis is positive or inconclusive, biological testing is required. The bacterial reverse mutation assay, or Ames test, is the initial gold standard. Should it yield a positive result, a follow-up test in mammalian cells is typically conducted[18].
| Feature | Bacterial Reverse Mutation (Ames) Test | In Vitro Micronucleus (MNvit) Assay |
| Primary Endpoint | Gene mutation (point mutations, frameshifts) in bacteria[19]. | Chromosomal damage (clastogenicity) and chromosome loss (aneugenicity) in mammalian cells[20]. |
| Biological System | Prokaryotic; Salmonella typhimurium and/or Escherichia coli strains with specific mutations[21]. | Eukaryotic; Mammalian cell lines (e.g., CHO, V79, TK6) or human peripheral blood lymphocytes[22][23]. |
| Principle | Measures a chemical's ability to cause a reverse mutation, restoring the bacteria's ability to synthesize an essential amino acid (e.g., histidine)[21]. | Measures fragments of chromosomes or whole chromosomes left behind in the cytoplasm after cell division, forming "micronuclei"[20]. |
| Strengths | High throughput, cost-effective, extensive historical database, high predictivity for certain types of carcinogens[24]. | Detects both clastogenic and aneugenic events; relevant to mammalian cell biology; can be integrated into cytotoxicity assessments[25]. |
| Limitations | May not detect all mammalian carcinogens, particularly non-mutagenic ones or those with complex metabolic activation pathways[24]. | Higher incidence of results that may not be relevant to human risk (in vivo); can be influenced by cytotoxicity or assay conditions[18]. |
| Regulatory Status | Required as the initial test for mutagenicity assessment under ICH M7 and S2(R1) guidelines[12][18]. | A recommended follow-up test to a positive Ames result or as part of the standard battery for detecting chromosomal damage[18][22]. |
Experimental Protocols: A Self-Validating Approach
Trustworthiness in experimental toxicology is achieved when protocols are robust, include appropriate controls, and generate clear, interpretable data.
Protocol 1: Bacterial Reverse Mutation (Ames) Test
This assay serves to identify substances that can induce gene mutations. The pre-incubation method is often favored as it can increase the sensitivity for certain chemical classes[21].
Principle: Specially engineered bacterial strains unable to synthesize histidine are treated with the test impurity. If the impurity is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium. The number of revertant colonies is proportional to the mutagenic potency[19].
Step-by-Step Methodology:
-
Strain Selection: Utilize a standard set of strains, such as S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2uvrA, to detect various types of mutations[24].
-
Metabolic Activation: Prepare two sets of experiments for each strain: one with and one without a metabolic activation system (S9 mix). The S9 mix is a liver homogenate (typically from induced rats or hamsters) that simulates mammalian metabolism, as some chemicals only become mutagenic after being metabolized[24].
-
Pre-incubation: In a sterile tube, mix the bacterial culture, the test impurity (at several concentrations), and either S9 mix or a buffer. Incubate this mixture for 20-30 minutes at 37°C with shaking[21]. This step allows for interaction between the impurity, bacteria, and metabolic enzymes before plating.
-
Plating: After incubation, add molten top agar to the tube, mix gently, and pour the contents onto the surface of a minimal glucose agar plate (lacking histidine).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate.
-
Data Interpretation: A positive result is typically defined as a concentration-dependent increase in revertant colonies that is at least double the background (negative control) count. Positive and negative controls must yield expected results for the assay to be valid.
Caption: Workflow for the Ames pre-incubation test method.
Protocol 2: In Vitro Micronucleus (MNvit) Assay
This assay is a robust method for detecting chromosomal damage. The cytokinesis-block version is standard, as it ensures only cells that have completed one cell division are scored[20].
Principle: Cells are exposed to the test impurity. After treatment, the cells are blocked from completing cytokinesis (cell separation) using Cytochalasin B. This results in binucleated cells. Micronuclei, which are small, membrane-bound DNA fragments from chromosome breaks or whole lagging chromosomes, are scored in these binucleated cells[20].
Step-by-Step Methodology:
-
Cell Culture: Culture a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, TK6) to a healthy, sub-confluent state.
-
Exposure: Treat the cells with the test impurity at a minimum of three analyzable concentrations, alongside negative (vehicle) and positive controls. The treatment duration is typically 3-6 hours in the presence of S9 mix, or for a full cell cycle (e.g., 24 hours) without S9.
-
Removal and Recovery: After the exposure period, wash the cells to remove the test compound and add fresh medium.
-
Cytokinesis Block: Add Cytochalasin B to the culture medium at a concentration sufficient to block cytokinesis. The timing of this addition is critical and depends on the cell cycle length.
-
Harvesting: Harvest the cells at a time point equivalent to approximately 1.5-2 normal cell cycles after the start of treatment.
-
Slide Preparation: Cells are harvested, subjected to a hypotonic treatment, fixed, and dropped onto microscope slides.
-
Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei[20].
-
Data Interpretation: A positive result is indicated by a statistically significant, concentration-dependent increase in the frequency of micronucleated cells compared to the negative control. Cytotoxicity levels are also measured to ensure that positive results are not an artifact of excessive cell death.
Sources
- 1. Buy this compound | 75677-02-0 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. support.shimadzu.com.cn [support.shimadzu.com.cn]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. database.ich.org [database.ich.org]
- 7. tandfonline.com [tandfonline.com]
- 8. PubChemLite - this compound (C9H9ClO) [pubchemlite.lcsb.uni.lu]
- 9. The possible role of alpha, beta-unsaturated carbonyl compounds in mutagenesis and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interstrand DNA Cross-links Induced by α,β-Unsaturated Aldehydes Derived from Lipid Peroxidation and Environmental Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms of DNA damage initiated by alpha, beta-unsaturated carbonyl compounds as criteria for genotoxicity and mutagenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. fda.gov [fda.gov]
- 14. (Quantitative) structure-activity relationship models for genotoxicity | RE-Place [re-place.be]
- 15. researchgate.net [researchgate.net]
- 16. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 17. Structure-activity relationships for the mutagenicity and carcinogenicity of simple and alpha-beta unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. database.ich.org [database.ich.org]
- 19. Ames test - Wikipedia [en.wikipedia.org]
- 20. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 21. criver.com [criver.com]
- 22. litronlabs.com [litronlabs.com]
- 23. fda.gov [fda.gov]
- 24. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Synthesis of 3-(4-Chlorophenyl)propanal for Pharmaceutical and Agrochemical Research
In the landscape of pharmaceutical and agrochemical development, the synthesis of specific intermediates with high purity and efficiency is paramount. 3-(4-Chlorophenyl)propanal is a valuable building block in the synthesis of a variety of biologically active molecules. Its reactive aldehyde functionality and the presence of a chlorinated phenyl ring make it a versatile precursor for more complex molecular architectures. This guide provides an in-depth comparison of the primary catalytic routes for the synthesis of this compound, offering field-proven insights and experimental data to aid researchers in selecting the most suitable method for their specific needs.
Introduction: The Synthetic Challenge
The synthesis of this compound presents a key challenge: achieving high selectivity for the desired aldehyde while minimizing side reactions such as over-oxidation to the carboxylic acid, reduction to the corresponding alcohol, or formation of isomeric byproducts. The choice of catalytic system is therefore critical and depends on factors such as substrate availability, desired scale, and tolerance of functional groups in more complex synthetic schemes. This guide will explore and compare three major catalytic strategies: hydroformylation of 4-chlorostyrene, oxidation of 3-(4-chlorophenyl)propan-1-ol, and reduction of 3-(4-chlorophenyl)propanoic acid derivatives.
Hydroformylation of 4-Chlorostyrene: An Atom-Economical Approach
Hydroformylation, or the "oxo process," is a powerful, atom-economical reaction that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. For the synthesis of this compound, the hydroformylation of 4-chlorostyrene is a direct and attractive route. The primary challenge in the hydroformylation of styrenic substrates is controlling the regioselectivity to favor the linear aldehyde over the branched isomer.
dot
Caption: Generalized catalytic cycle for hydroformylation.
Catalytic System Comparison: Rhodium vs. Cobalt
| Catalyst System | Typical Conditions | Yield of Aldehydes (%) | Linear:Branched Ratio (l:b) | Key Advantages & Disadvantages |
| Rhodium-phosphine complexes | 40-80 bar CO/H₂, 80-120 °C | >95 | 10:1 to >50:1 | Advantages: High activity and excellent regioselectivity for the linear product. Milder reaction conditions compared to cobalt.[1] Disadvantages: High cost of rhodium. |
| Unmodified Cobalt Carbonyl | 100-300 bar CO/H₂, 120-180 °C | 80-90 | 3:1 to 4:1 | Advantages: Low cost of cobalt. Disadvantages: Harsher reaction conditions required. Lower regioselectivity, leading to significant amounts of the branched isomer.[2][3][4][5] |
Expertise & Experience: The choice between rhodium and cobalt often comes down to a trade-off between cost and efficiency. For laboratory-scale synthesis where high purity of the linear aldehyde is critical, rhodium-based catalysts are generally preferred. The use of bulky phosphine ligands on the rhodium center sterically disfavors the formation of the branched alkyl-rhodium intermediate, thus leading to high linear selectivity. For industrial-scale production where cost is a major driver, cobalt catalysts may be considered, but this necessitates a more complex purification process to remove the unwanted branched isomer.
Oxidation of 3-(4-chlorophenyl)propan-1-ol: A Versatile Laboratory Method
The oxidation of the primary alcohol, 3-(4-chlorophenyl)propan-1-ol, is a widely used and versatile method for the synthesis of this compound on a laboratory scale. The key to success in this approach is the selection of a mild oxidizing agent that can efficiently convert the alcohol to the aldehyde without over-oxidation to the corresponding carboxylic acid.
dot
Caption: General workflow for the oxidation of an alcohol to an aldehyde.
Comparison of Common Oxidation Protocols
| Oxidation Method | Reagents | Typical Yield (%) | Key Advantages & Disadvantages |
| Pyridinium Chlorochromate (PCC) | PCC, CH₂Cl₂ | 85-95 | Advantages: Reliable and high-yielding.[6][7] Disadvantages: Chromium-based reagents are toxic and generate hazardous waste. |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | 90-98 | Advantages: Very mild conditions, avoiding over-oxidation. High yields.[8][9][10][11] Disadvantages: Requires cryogenic temperatures (-78 °C). Produces volatile and malodorous dimethyl sulfide. |
| TEMPO-mediated Oxidation | TEMPO (cat.), NaOCl (bleach) | 90-97 | Advantages: Metal-free, uses inexpensive and readily available bleach as the terminal oxidant. Mild reaction conditions.[12][13][14][15] Disadvantages: Reaction can be sensitive to substrate and pH. |
Trustworthiness: Each of these oxidation protocols represents a self-validating system. The progress of the reaction can be easily monitored by thin-layer chromatography (TLC). The disappearance of the starting alcohol and the appearance of the more nonpolar aldehyde spot is a clear indicator of the reaction's progress. Furthermore, the aldehyde product can be derivatized with 2,4-dinitrophenylhydrazine to form a brightly colored precipitate, confirming its presence.
Experimental Protocol: TEMPO-Mediated Oxidation
This protocol is highlighted due to its environmental and safety advantages over chromium-based and Swern oxidations.
-
Dissolve 3-(4-chlorophenyl)propan-1-ol (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Add a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (approx. 0.01 eq).
-
Prepare an aqueous solution of sodium hypochlorite (bleach, approx. 1.1 eq) and sodium bicarbonate (buffer).
-
Cool the organic solution to 0 °C and add the aqueous bleach solution dropwise with vigorous stirring.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Reduction of 3-(4-chlorophenyl)propanoic Acid Derivatives: A Controlled Approach
The partial reduction of a carboxylic acid derivative, such as an ester or an acid chloride, to an aldehyde is a common synthetic strategy. This method requires a reducing agent that can deliver a single hydride equivalent and a tetrahedral intermediate that is stable at low temperatures, preventing over-reduction to the alcohol.
Diisobutylaluminum Hydride (DIBAL-H) Reduction
Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for the partial reduction of esters to aldehydes.[16][17][18][19] The reaction is typically performed at low temperatures (-78 °C) to stabilize the hemiacetal intermediate, which upon aqueous workup, collapses to the desired aldehyde.
dot
Caption: DIBAL-H reduction of an ester to an aldehyde.
Causality Behind Experimental Choices: The use of a bulky reducing agent like DIBAL-H is crucial. Its steric hindrance prevents the addition of a second hydride equivalent. Furthermore, the low reaction temperature is critical to the success of this reaction. At -78 °C, the tetrahedral intermediate formed after the initial hydride addition is stable. If the reaction is allowed to warm up before quenching, this intermediate can collapse to the aldehyde, which would then be immediately reduced to the alcohol by any excess DIBAL-H.
Experimental Protocol: DIBAL-H Reduction of Ethyl 3-(4-chlorophenyl)propanoate
-
Dissolve ethyl 3-(4-chlorophenyl)propanoate (1.0 eq) in anhydrous toluene and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).[20]
-
Slowly add a solution of DIBAL-H in toluene (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Quench the reaction at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir until two clear layers form.
-
Separate the organic layer, extract the aqueous layer with toluene, and combine the organic extracts.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting crude aldehyde by flash column chromatography.
A typical yield for this type of reduction is in the range of 70-85%.
Conclusion: Selecting the Optimal Catalytic Pathway
The choice of the most efficient catalytic method for the synthesis of this compound is highly dependent on the specific requirements of the researcher.
-
For atom economy and directness , particularly on a larger scale, rhodium-catalyzed hydroformylation of 4-chlorostyrene is the superior choice, provided the cost of the catalyst is not a limiting factor.
-
For versatility and reliability on a laboratory scale , oxidation of 3-(4-chlorophenyl)propan-1-ol offers multiple effective options. The TEMPO-mediated oxidation stands out as a greener and safer alternative to traditional methods.
-
When starting from the corresponding carboxylic acid or its ester, the DIBAL-H reduction provides a controlled and effective route to the desired aldehyde, with careful temperature control being the key to success.
Researchers and drug development professionals are encouraged to consider the starting material availability, scalability, cost, and environmental impact when selecting the most appropriate synthetic strategy. This guide provides the foundational data and experimental insights to make an informed decision for the efficient and reliable synthesis of this compound.
References
- Świderek, K., et al. (2017). Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects. The Journal of Physical Chemistry A, 121(50), 9733–9744. [Link]
- Świderek, K., et al. (2017). Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects. Semantic Scholar. [Link]
- Świderek, K., et al. (2017). The Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effect.
- Taleb, B., et al. (2025). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies, 9(4), 268-276. [Link]
- Royal Society of Chemistry. (n.d.).
- TEMPO-Mediated Oxid
- Chemistry Steps. (n.d.). DIBAL Reducing Agent. [Link]
- Tian, X., et al. (2020). Computational investigation of the ligand effect on the chemo/regioselectivity and reactivity of cobalt-catalysed hydroformylation. Catalysis Science & Technology, 10(21), 7295-7306. [Link]
- Tian, X., et al. (2020). Computational investigation of ligand effect on chemo-/regio-selectivity and reactivity of cobalt-catalysed hydroformylation.
- Sabbatani, M., et al. (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Molecules, 28(18), 6528. [Link]
- Winkler, C. K., et al. (2012). Asymmetric bioreduction of activated alkenes to industrially relevant optically active compounds. Journal of Biotechnology, 162(4), 381–389. [Link]
- Zhang, W., et al. (2020). Unmasking the reverse catalytic activity of 'ene'-reductases for asymmetric carbonyl desaturation.
- Patil, S. A., et al. (2020). Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid.
- Swern Oxidation. (n.d.). Organic Chemistry Portal. [Link]
- Ashenhurst, J. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. [Link]
- Zhang, W., et al. (2020).
- DIBAL-H, Diisobutylaluminium hydride. (n.d.). Organic Chemistry Portal. [Link]
- Royal Society of Chemistry. (n.d.). ORGANIC CHEMISTRY. [Link]
- Zhao, M., et al. (1999). Oxidation process using tempo.
- Franciò, G., et al. (2003). Highly regio- and enantio-selective rhodium-catalysed asymmetric hydroformylation without organic solvents.
- Świderek, K., et al. (2018). Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects. Amanote Research. [Link]
- Bocokić, V., et al. (2013). Capsule-controlled selectivity of a rhodium hydroformylation catalyst.
- Fernandes, R. A., & Kumar, P. (2003). PCC-Mediated Novel Oxidation Reactions of Homobenzylic and Homoallylic Alcohols.
- Afonso, C. A. M., et al. (2010).
- Ene Reductases. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- SchmitzA, F. J., & Holkenbrink, A. (2025). Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. ChemistryOpen, 14(10). [Link]
- Breit, B., & Seiche, W. (2001). Rhodium-catalyzed hydroformylation of alkynes employing a self-assembling ligand system. Chemical Science, 2(1), 144-148. [Link]
- Stueckler, C., et al. (2010). Overcoming co-product inhibition in the nicotinamide independent asymmetric bioreduction of activated C=C-bonds using flavin-dependent ene-reductases. Organic & Biomolecular Chemistry, 8(23), 5369–5374. [Link]
- SchmitzA, F. J., & Holkenbrink, A. (2020). Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. ChemistryOpen, 9(12), 1221-1225. [Link]
- Zhang, X., et al. (2018). Silicon-oriented regio- and enantioselective rhodium-catalyzed hydroformylation.
- Reddy, C. R., et al. (2007). A Simple, Rapid and Efficient Protocol for the Synthesis of Methylthiomethyl Esters under Swern Oxidation Conditions.
- Brunner, H., & Zettlmeier, W. (1993). Chapter 4 In Situ Catalysts in Enantioselective Organic Transformations. In Handbook of Enantioselective Catalysis with Transition Metal Compounds (pp. 1-13). [Link]
- Johnstone, R. A. W., & Wilby, A. H. (1981). Catalytic Transfer Hydrogenation. Chemical Reviews, 81(4), 329-341. [Link]
- Lee, S., et al. (2021). Comparison of the synthetic route for three target compounds (a,b)...
- Wang, C., et al. (2020). Regioselective hydroformylation of propene catalysed by rhodium-zeolite.
- Jain, S., et al. (2009). Oxidation of Some Aliphatic Alcohols by Pyridinium Chlorochromate Kinetics and Mechanism.
- Garner, P., & Park, J. M. (1992). 3-oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S). Organic Syntheses, 70, 18. [Link]
- Begov, B., et al. (2018). Computational Modelling of Selectivity in Cobalt-Catalyzed Propene Hydroformylation. Chemistry – A European Journal, 24(64), 17096-17104. [Link]
- Li, J., et al. (2019). Study on regioselectivity in cobalt catalyzed hydroformylation of α-hexene.
Sources
- 1. Regioselective hydroformylation of propene catalysed by rhodium-zeolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational investigation of the ligand effect on the chemo/regioselectivity and reactivity of cobalt-catalysed hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Computational Modelling of Selectivity in Cobalt-Catalyzed Propene Hydroformylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 13. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. d-nb.info [d-nb.info]
- 16. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. DIBAL-H, Diisobutylaluminium hydride [organic-chemistry.org]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. rsc.org [rsc.org]
Navigating the Synthesis of Dapoxetine Precursors: A Comparative Guide to Alternatives for 3-(4-Chlorophenyl)propanal
For researchers and professionals in drug development, the selection of a synthetic pathway is a critical decision, balancing efficiency, cost, safety, and scalability. In the synthesis of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI), 3-(4-Chlorophenyl)propanal serves as a key building block, typically undergoing reductive amination to install the required dimethylaminopropyl moiety. However, the stability, availability, and cost of this aldehyde can necessitate the exploration of alternative synthetic strategies. This guide provides an in-depth technical comparison of viable alternatives to this compound, offering experimental insights to inform your synthetic choices.
The Central Role of the 3-(4-Chlorophenyl)propyl Moiety
The core structure of Dapoxetine features a 3-(4-chlorophenyl)propyl group attached to a dimethylamino function and a naphthyloxy ether. The primary synthetic challenge lies in the efficient and stereoselective construction of this fragment. The direct use of this compound offers a straightforward approach via reductive amination.
Caption: Reductive amination of this compound.
This guide will explore four principal alternative strategies, each bypassing the direct use of this compound:
-
The Ketone Route: Starting from 3-Chloro-1-phenyl-1-propanone.
-
The "Build-up" Approach: Synthesizing the propanal skeleton from 4-Chlorobenzaldehyde.
-
The Alcohol Precursor: Utilizing 3-(4-Chlorophenyl)propan-1-ol.
-
The Carboxylic Acid Precursor: Starting with 3-(4-Chlorophenyl)propanoic Acid.
The Ketone Route: A Robust Alternative Starting from 3-Chloro-1-phenyl-1-propanone
This is one of the most widely documented alternative pathways, leveraging the commercially available and stable ketone, 3-chloro-1-phenyl-1-propanone (also known as 3-chloropropiophenone). This approach involves an initial reduction of the ketone to the corresponding alcohol, followed by etherification and subsequent amination.
Caption: Synthetic pathway from 3-Chloro-1-phenyl-1-propanone.
Performance Data & Experimental Insights
The key step in this route is the asymmetric reduction of the ketone to the chiral alcohol. Various methods have been reported, with notable differences in yield and enantiomeric excess (ee).
| Step | Reagents & Conditions | Yield | Enantiomeric Excess (ee) | Reference |
| Asymmetric Reduction | (+)2-ethylmorphine-B-chlorodiisopinocampherylborane, THF, -10°C, 8h | 86.7% | 99% | [1] |
| (+)2-ethylmorphine-B-chlorodiisopinocampherylborane, THF, -20°C, 6h | 74.6% | 96% | [1] | |
| (+)2-ethylmorphine-B-chlorodiisopinocampherylborane, THF, 0°C, 6h | 62% | 80% | [1] | |
| Etherification | 1-naphthol, 50% aq. NaOH, DMF, RT | - | - | [2] |
| Mesylation | Methanesulfonyl chloride, Et3N, DMAP, DCM, 0°C | - | - | [2] |
| Amination | Dimethylamine-d6 (for labeled synthesis), base | - | - | [2] |
Expertise & Experience: The choice of chiral reducing agent and reaction temperature is paramount for achieving high enantioselectivity in the initial reduction step. The data clearly indicates that lower temperatures favor higher ee. While the subsequent steps are generally high-yielding, the overall efficiency of this pathway is heavily influenced by the success of the asymmetric reduction. This route offers the advantage of starting from a stable, non-aldehyde precursor, mitigating issues with aldehyde instability and polymerization.
Experimental Protocol: Asymmetric Reduction of 3-Chloropropiophenone
This protocol is adapted from a patented procedure demonstrating high yield and enantioselectivity.[1]
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 3-chloropropiophenone (40g) in anhydrous tetrahydrofuran (THF, 160ml).
-
Cooling: Cool the solution to -10°C using an appropriate cooling bath.
-
Addition of Reducing Agent: Slowly add a 65% solution of (+)-diiso-2-ethylapopinocampheylchloroborane in n-heptane (152ml) to the stirred solution, maintaining the temperature at -10°C.
-
Reaction: Stir the reaction mixture at -10°C for 8 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. To the residue, add diethyl ether (400ml) followed by diethanolamine (37.4g). Stir the mixture for 2 hours and then filter.
-
Purification: Remove the diethyl ether from the filtrate by distillation under reduced pressure. Add n-heptane (400ml) to the residue and stir at room temperature for 4 hours. Filter the resulting solid to obtain (R)-(+)-3-chlorophenylpropanol.
The "Build-up" Approach: From 4-Chlorobenzaldehyde
This strategy involves constructing the three-carbon side chain from the readily available and inexpensive 4-chlorobenzaldehyde. Two classical organometallic reactions are particularly well-suited for this purpose: the Wittig reaction and the Grignard reaction.
Wittig Reaction Pathway
The Wittig reaction allows for the formation of a carbon-carbon double bond. In this context, 4-chlorobenzaldehyde can be reacted with a two-carbon ylide, followed by reduction of the resulting alkene to afford the desired propyl side chain. A particularly efficient variation involves the use of methoxymethyltriphenylphosphonium chloride to generate a vinyl ether, which can then be hydrolyzed to the aldehyde.
Caption: Wittig reaction approach from 4-Chlorobenzaldehyde.
Expertise & Experience: The key advantage of this route is the use of a stable and inexpensive starting material. The in-situ generation of the aldehyde in the final step avoids the need to handle and purify the potentially unstable this compound. However, the multi-step nature of this pathway and the need to handle organophosphorus reagents are potential drawbacks.
Grignard Reaction Pathway
A Grignard reaction provides another avenue for carbon-carbon bond formation. Reacting 4-chlorobenzaldehyde with a two-carbon Grignard reagent, such as ethylmagnesium bromide, would yield 1-(4-chlorophenyl)propan-1-ol. Subsequent oxidation would then provide the corresponding ketone, which can be further processed as described in the "Ketone Route".
Performance Data & Experimental Insights: The Grignard reaction of aldehydes is a fundamental and generally high-yielding transformation in organic synthesis. While a specific yield for the reaction of 4-chlorobenzaldehyde with ethylmagnesium bromide was not found, similar Grignard reactions with this aldehyde are well-documented and proceed efficiently.[4][5] The subsequent oxidation of the secondary alcohol to the ketone is also a standard and high-yielding process.
Expertise & Experience: This route offers a reliable method for building the carbon skeleton. However, it leads to the ketone intermediate, requiring further steps as outlined in the "Ketone Route". The Grignard reaction is also sensitive to moisture and requires anhydrous conditions, which can be a consideration for large-scale synthesis.
The Alcohol Precursor: Oxidation of 3-(4-Chlorophenyl)propan-1-ol
If 3-(4-Chlorophenyl)propan-1-ol is readily available or can be synthesized economically, its oxidation to the corresponding aldehyde presents a direct alternative to sourcing the aldehyde itself.
Caption: Oxidation of 3-(4-Chlorophenyl)propan-1-ol.
Performance Data & Experimental Insights: The oxidation of primary alcohols to aldehydes is a well-established transformation in organic chemistry. Several methods can be employed, with the Swern oxidation being a popular choice due to its mild conditions and high yields.[6][7]
Expertise & Experience: The primary advantage of this approach is the ability to generate the aldehyde in situ for immediate use in the subsequent reductive amination, thus bypassing the need to isolate and store the potentially unstable aldehyde. However, the Swern oxidation involves the use of oxalyl chloride and dimethyl sulfoxide at low temperatures and generates dimethyl sulfide as a malodorous byproduct, which requires careful handling and waste management.
Experimental Protocol: Swern Oxidation (General Procedure)
This is a general protocol for the Swern oxidation of a primary alcohol.[7]
-
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.1-1.5 equivalents) in anhydrous dichloromethane (DCM) and cool to -78°C.
-
Activator Formation: Slowly add a solution of dimethyl sulfoxide (DMSO, 2.0-2.5 equivalents) in DCM to the oxalyl chloride solution, maintaining the temperature at -78°C.
-
Alcohol Addition: After stirring for a short period, add a solution of the primary alcohol (1.0 equivalent) in DCM dropwise, ensuring the temperature remains below -60°C.
-
Base Addition: After the addition of the alcohol is complete, add triethylamine (5.0 equivalents) and allow the reaction to warm to room temperature.
-
Work-up: Quench the reaction with water and perform a standard aqueous work-up to isolate the aldehyde.
The Carboxylic Acid Precursor: Reduction of 3-(4-Chlorophenyl)propanoic Acid
Similar to the alcohol precursor route, 3-(4-Chlorophenyl)propanoic acid can serve as a stable starting material that can be reduced to the desired aldehyde.
Caption: Partial reduction of 3-(4-Chlorophenyl)propanoic acid.
Performance Data & Experimental Insights: The direct reduction of a carboxylic acid to an aldehyde requires a mild reducing agent to avoid over-reduction to the primary alcohol. Diisobutylaluminium hydride (DIBAL-H) at low temperatures is a common reagent for this transformation, often proceeding in good to excellent yields (typically 70-90%).[8][9]
Expertise & Experience: This route benefits from starting with a stable, crystalline solid. The partial reduction with DIBAL-H is a reliable method, but it requires careful temperature control to prevent the formation of the alcohol byproduct. The use of a stoichiometric amount of the hydride reagent is also crucial for selectivity.
Comparative Summary and Conclusion
| Pathway | Starting Material | Key Transformation(s) | Advantages | Disadvantages |
| Direct Route | This compound | Reductive Amination | Shortest route | Aldehyde can be unstable and costly |
| Ketone Route | 3-Chloro-1-phenyl-1-propanone | Asymmetric Reduction, Etherification, Amination | Stable starting material, well-established chemistry | Multi-step, requires chiral reduction |
| Wittig Route | 4-Chlorobenzaldehyde | Wittig Reaction, Hydrolysis | Inexpensive starting material, in-situ aldehyde generation | Multi-step, use of organophosphorus reagents |
| Grignard Route | 4-Chlorobenzaldehyde | Grignard Reaction, Oxidation | Inexpensive starting material, reliable C-C bond formation | Leads to ketone intermediate, requires anhydrous conditions |
| Alcohol Route | 3-(4-Chlorophenyl)propan-1-ol | Oxidation (e.g., Swern) | In-situ aldehyde generation from a stable precursor | Use of specialized reagents, malodorous byproducts |
| Acid Route | 3-(4-Chlorophenyl)propanoic Acid | Partial Reduction (e.g., DIBAL-H) | Stable, solid starting material | Requires careful temperature control and stoichiometry |
The optimal choice of synthetic route will ultimately depend on the specific constraints and priorities of the project, including cost of raw materials, available equipment, scalability, and safety considerations. For process development and large-scale synthesis, the Ketone Route and the "Build-up" Approaches from 4-chlorobenzaldehyde offer compelling advantages in terms of starting material stability and cost. The Alcohol and Acid Precursor Routes are excellent options for laboratory-scale synthesis, particularly when the aldehyde is needed for immediate consumption, thereby circumventing potential stability issues. This guide provides the foundational data and experimental context to empower researchers to make an informed and strategic decision for their synthetic endeavors.
References
- Dapoxetine. In Wikipedia; 2023. [Link][10]
- The preparation method of dapoxetine hydrochloride. CN109096991A. [11]
- Improved Synthesis of Dapoxetine Hydrochloride. Chinese Journal of Modern Applied Pharmacy. 2016, 33(2): 181-183. [Link][12]
- Chiral preparation method of dapoxetine hydrochloride key intermedi
- Asymmetric total synthesis of (S)-dapoxetine.
- The route of asymmetric organocatalytic preparation of dapoxetine.
- A novel and practical asymmetric synthesis of dapoxetine hydrochloride.
- Dapoxetine: An evidence-based review of its effectiveness in treatment of premature ejaculation.
- Preparation process of N,N-dimethyl-1-phenyl-3-(1-naphthyloxy)propylamine. CN101367739A. [18]
- DIBAL-H Reduction. Organic Synthesis. [Link][19]
- Supplementary Information. The Royal Society of Chemistry. [Link][21]
- Process for the preparation of 3-dimethylamino-1-phenyl-1-m-chlorophenyl propan-2-ol and intermedi
- 4-chlorobenzaldehyde is our first reagent. Chegg. [Link][4]
- Swern oxid
- Swern Oxidation. Organic Chemistry Portal. [Link][23]
- Wittig Reaction - Wittig Reagents (in situ). Common Organic Chemistry. [Link][24]
- Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link][7]
- Swern Oxidation | Named Reactions | Organic Chemistry Lessons. YouTube. [Link][25]
- DIBAL Reducing Agent. Chemistry Steps. [Link][8]
- A Highly Versatile One-Pot Aqueous Wittig Reaction.
- GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. [Link][27]
- During the Wittig reaction, you perform the reaction. Chegg. [Link][28]
- ORGANIC CHEMISTRY. RSC Publishing. [Link][29]
- Problems with wittig reaction. Reddit. [Link][3]
- Diisobutyl(morpholino)aluminum‐Enabled Partial Reductions with DIBALH: Highly Practical Synthesis of Aldehydes from Carboxylic Acid Derivatives.
- Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica. [Link][31]
- Swern Oxidation.
- Can DIBAL H reduce acid chlorides to aldehyde? Quora. [Link][33]
- During the Wittig reaction, you perform the reaction. Chegg. [Link][34]
- For this experiment, 4-Chlorobenzhydrol will. Chegg. [Link][5]
- Efficacy of Dapoxetine in the Treatment of Premature Ejacul
- 3-(4-Chlorophenyl)-N,N-dimethyl-1-phenyl-1-propanamine.
- Comparison of the treatment efficacies of paroxetine, fluoxetine and dapoxetine in low socioeconomic status patients with lifelong premature ejacul
- Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.
- Formulation Development and Evaluation of Dapoxetine Hydrochloride Tablets Approved for the Treatment of Premature Ejaculation.
- 3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine. Wikimedia Commons. [Link][41]
- Comparison of Dapoxetine Versus Paroxetine in Patients With Premature Ejaculation.
Sources
- 1. CN105732309A - Chiral preparation method of dapoxetine hydrochloride key intermediate - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Solved 4-chlorobenzaldehyde is our first reagent. | Chegg.com [chegg.com]
- 5. Solved For this experiment, 4-Chlorobenzhydrol will | Chegg.com [chegg.com]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 3-(4-Chlorophenyl)propanal: A Cost-Benefit Analysis for the Research and Development Chemist
For researchers and professionals in drug development and fine chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. 3-(4-Chlorophenyl)propanal is a valuable building block, serving as a precursor for a range of pharmaceutical and agrochemical targets.[1] Its synthesis can be approached from several distinct strategic pathways, each presenting a unique balance of cost, efficiency, safety, and scalability.
This in-depth guide provides a critical cost-benefit analysis of three primary synthetic methodologies for preparing this compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a quantitative comparison to empower chemists to make informed decisions tailored to their specific laboratory or production needs.
At a Glance: Method Comparison
| Metric | Method 1: Oxidation | Method 2: Reduction | Method 3: Hydroformylation |
| Starting Material | 3-(4-Chlorophenyl)propan-1-ol | Ethyl 3-(4-chlorophenyl)propanoate | 4-Chlorostyrene |
| Key Reagents | PCC, DMP, or Swern Reagents | Diisobutylaluminum hydride (DIBAL-H) | Rhodium-based catalyst, Syngas (CO/H₂) |
| Typical Yield | Good to Excellent (>85%) | Good (70-90%) | Good to Excellent (>80%) |
| Reagent Cost | Moderate (DMP) to Low (PCC, Swern) | Moderate | Very High (Catalyst), Low (Syngas) |
| Scalability | Lab-scale; Swern has large-scale challenges | Lab to Pilot-scale | Pilot to Industrial-scale |
| Key Advantage | High yields, multiple reagent options | Good functional group tolerance | High atom economy |
| Key Disadvantage | Stoichiometric toxic/hazardous waste | Pyrophoric reagent, cryogenic conditions | High initial catalyst cost, high pressure |
Method 1: Oxidation of 3-(4-Chlorophenyl)propan-1-ol
The oxidation of a primary alcohol to an aldehyde is a fundamental and reliable transformation in organic synthesis.[2] This pathway offers high yields and a degree of flexibility in reagent choice, allowing chemists to select an oxidant that best fits their substrate's sensitivity, available equipment, and safety protocols.
Mechanistic Rationale
The core principle involves the conversion of the C-O single bond in the alcohol to a C=O double bond. Mild oxidizing agents are crucial to prevent over-oxidation to the corresponding carboxylic acid.[3] Reagents like Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), and activated DMSO (Swern Oxidation) achieve this by creating a good leaving group on the alcohol's oxygen, facilitating a subsequent elimination of a proton from the carbinol carbon.[4]
Sources
A Spectroscopic Comparison of 3-(4-Chlorophenyl)propanal and Its Precursors: A Guide for Researchers
In the landscape of pharmaceutical and specialty chemical synthesis, a rigorous understanding of the molecular transformations from starting materials to the final product is paramount. This guide provides an in-depth spectroscopic comparison of 3-(4-chlorophenyl)propanal, a versatile intermediate in organic synthesis, and its common precursors.[1][2] By examining the distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we can elucidate the structural changes that signify a successful synthesis. This technical guide is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical experimental insights.
Introduction: The Significance of Spectroscopic Analysis in Synthesis
This compound serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a 4-chlorophenyl group linked to a propanal moiety, offers multiple reaction sites for creating more complex molecules.[1] The transformation from simpler precursors, such as 4-chlorobenzaldehyde, involves the formation of new carbon-carbon bonds and the introduction of the propanal side chain. Spectroscopic techniques are indispensable for monitoring these transformations, confirming the identity of the product, and assessing its purity.
This guide will focus on the comparative analysis of this compound and one of its primary precursors, 4-chlorobenzaldehyde, from which it can be synthesized. The discussion will be grounded in the fundamental principles of each spectroscopic method and supported by experimental data and protocols.
Synthesis Pathway Overview
A common route to synthesize this compound is through a condensation reaction involving 4-chlorobenzaldehyde and propanal.[1] This guide will focus on the spectroscopic differences between the starting aromatic aldehyde (4-chlorobenzaldehyde) and the final product (this compound).
Caption: Synthesis of this compound from 4-Chlorobenzaldehyde.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei, allowing for a precise comparison between the precursor and the product.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte (4-chlorobenzaldehyde or this compound) in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
¹H NMR Spectral Comparison
The proton NMR spectra of 4-chlorobenzaldehyde and this compound exhibit distinct differences, primarily due to the introduction of the propyl chain.
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 4-Chlorobenzaldehyde | ~9.9 | Singlet | Aldehydic proton (-CHO) |
| ~7.8 | Doublet | Aromatic protons (ortho to -CHO) | |
| ~7.5 | Doublet | Aromatic protons (meta to -CHO) | |
| This compound | ~9.8 | Triplet | Aldehydic proton (-CHO) |
| ~7.2 | Doublet | Aromatic protons | |
| ~7.1 | Doublet | Aromatic protons | |
| ~2.9 | Triplet | -CH₂- adjacent to ring | |
| ~2.7 | Triplet | -CH₂- adjacent to -CHO |
Key Observations:
-
Aldehydic Proton: The aldehydic proton in 4-chlorobenzaldehyde is a sharp singlet, whereas in this compound, it appears as a triplet due to coupling with the adjacent methylene (-CH₂-) group.
-
Aliphatic Protons: The appearance of two new triplets in the upfield region (~2.7-2.9 ppm) is a clear indication of the newly formed -CH₂-CH₂- bridge in the product.
-
Aromatic Protons: The chemical shifts of the aromatic protons are also altered due to the change in the substituent on the benzene ring from a direct aldehyde group to a propyl-aldehyde chain.
¹³C NMR Spectral Comparison
The ¹³C NMR spectra provide complementary information, highlighting the changes in the carbon skeleton.
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 4-Chlorobenzaldehyde | ~191 | Carbonyl carbon (-CHO) |
| ~139 | Aromatic carbon attached to -CHO | |
| ~137 | Aromatic carbon attached to -Cl | |
| ~130 | Aromatic C-H carbons | |
| ~129 | Aromatic C-H carbons | |
| This compound | ~202 | Carbonyl carbon (-CHO) |
| ~139 | Aromatic carbon attached to side chain | |
| ~132 | Aromatic carbon attached to -Cl | |
| ~130 | Aromatic C-H carbons | |
| ~129 | Aromatic C-H carbons | |
| ~45 | -CH₂- adjacent to -CHO | |
| ~30 | -CH₂- adjacent to ring |
Key Observations:
-
Carbonyl Carbon: A significant downfield shift of the carbonyl carbon is observed, from ~191 ppm in the precursor to ~202 ppm in the product.[1]
-
Aliphatic Carbons: The presence of two new signals in the aliphatic region (~30-45 ppm) confirms the formation of the three-carbon side chain.
Caption: Key NMR spectral differences between precursor and product.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying functional groups within a molecule. The transformation from 4-chlorobenzaldehyde to this compound involves changes that are readily detectable by IR.
Experimental Protocol: IR Analysis
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt (NaCl or KBr) plates. For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a disc.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present.
IR Spectral Comparison
| Wavenumber (cm⁻¹) | Vibration Mode | 4-Chlorobenzaldehyde | This compound |
| ~3050-3100 | Aromatic C-H stretch | Present | Present |
| ~2850-2960 | Aliphatic C-H stretch | Absent | Present |
| ~2720 & ~2820 | Aldehydic C-H stretch (Fermi doublet) | Present | Present |
| ~1700 | Carbonyl (C=O) stretch (Aromatic Aldehyde) | Present | Absent |
| ~1725 | Carbonyl (C=O) stretch (Aliphatic Aldehyde) | Absent | Present[1] |
| ~1590, ~1480 | Aromatic C=C stretch | Present | Present |
| ~1015 | C-Cl stretch | Present | Present |
Key Observations:
-
Aliphatic C-H Stretch: The most significant difference is the appearance of strong absorption bands in the 2850-2960 cm⁻¹ region for this compound, which are absent in the spectrum of 4-chlorobenzaldehyde. This confirms the presence of the aliphatic -CH₂-CH₂- chain.
-
Carbonyl (C=O) Stretch: The position of the carbonyl stretching vibration provides crucial information. In 4-chlorobenzaldehyde, an aromatic aldehyde, the C=O stretch appears around 1700 cm⁻¹. In this compound, an aliphatic aldehyde, this band shifts to a higher wavenumber, around 1725 cm⁻¹.[1] This shift is due to the lack of conjugation of the carbonyl group with the aromatic ring in the product.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive confirmation of its identity.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Ionization and Mass Analysis: Ionize the sample and separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Interpretation: Analyze the mass spectrum to determine the molecular ion peak and characteristic fragmentation patterns.
Mass Spectral Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Peaks |
| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 140/142 (M⁺/M⁺+2, ~3:1 ratio), 139/141, 111, 75 |
| This compound | C₉H₉ClO | 168.62 | 168/170 (M⁺/M⁺+2, ~3:1 ratio), 140, 139, 125, 111, 75 |
Key Observations:
-
Molecular Ion Peak: The molecular ion peak (M⁺) directly confirms the molecular weight of the compound. The presence of a chlorine atom is indicated by the characteristic M⁺ and M⁺+2 isotopic pattern with a relative intensity of approximately 3:1. The molecular ion of the product will be 28 mass units higher than that of the precursor, corresponding to the addition of a C₂H₄ group.
-
Fragmentation Pattern: The fragmentation patterns also differ significantly. 4-chlorobenzaldehyde typically shows a strong peak at m/z 139/141 due to the loss of a hydrogen atom, and a peak at m/z 111 from the loss of the -CHO group. In contrast, this compound can undergo fragmentation to produce ions corresponding to the chlorophenyl group and fragments of the propanal chain.
Conclusion
The spectroscopic comparison of this compound and its precursor, 4-chlorobenzaldehyde, provides a clear and definitive method for monitoring the synthetic transformation. Each technique—NMR, IR, and MS—offers unique and complementary information. The appearance of aliphatic signals in NMR and IR spectra, the shift in the carbonyl stretching frequency in the IR spectrum, and the increase in molecular weight observed in the mass spectrum collectively provide irrefutable evidence for the successful synthesis of the target molecule. By understanding these spectroscopic signatures, researchers can confidently verify their synthetic outcomes and ensure the quality of their materials for further applications.
References
- PubChem. (n.d.). 4-Chlorobenzaldehyde.
- NIST. (n.d.). Benzaldehyde, 4-chloro-. In NIST Chemistry WebBook.
- SpectraBase. (n.d.). 4-Chlorobenzaldehyde.
- PubChemLite. (n.d.). This compound (C9H9ClO).
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 3-(4-Chlorophenyl)propanal
This guide provides essential, immediate safety and logistical information for the handling of 3-(4-Chlorophenyl)propanal (CAS No. 75677-02-0). As researchers, scientists, and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, not only for ourselves but for our colleagues. This document moves beyond mere compliance, offering a framework of deep understanding and operational excellence. The protocols herein are designed to be self-validating systems, grounded in the fundamental principles of chemical risk assessment.
Hazard Analysis: Understanding the Risks of this compound
This compound is an aromatic aldehyde whose hazard profile necessitates rigorous safety protocols. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear, immediate understanding of its potential dangers.
According to supplier safety data, this compound is classified as follows:
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | GHS07 | Warning | H302: Harmful if swallowed[1][2][3][4][5] |
| Skin Corrosion/Irritation | 2 | GHS07 | Warning | H315: Causes skin irritation[1][2][3][4][5] |
| Serious Eye Damage/Eye Irritation | 2A | GHS07 | Warning | H319: Causes serious eye irritation[1][2][3][4][5][6] |
| Specific Target Organ Toxicity — Single Exposure | 3 | GHS07 | Warning | H335: May cause respiratory irritation[1][2][3][4][5] |
Expert Interpretation of Hazards:
-
H302 (Harmful if swallowed): Ingestion can lead to significant health issues. This underscores the critical importance of preventing hand-to-mouth contamination by wearing gloves and practicing stringent personal hygiene. Never eat, drink, or smoke in laboratory areas.[2][4][7]
-
H315 (Causes skin irritation): The aldehyde functional group and chlorinated phenyl ring can interact with skin, causing irritation. This necessitates the use of appropriate gloves and a lab coat to prevent direct contact.[1][8]
-
H319 (Causes serious eye irritation): Splashes pose a significant risk to vision. The eyes are particularly sensitive, and exposure can cause serious, potentially lasting damage. This is a non-negotiable justification for wearing tightly sealed safety goggles at all times.[1][6][8]
-
H335 (May cause respiratory irritation): Vapors or aerosols of this compound can irritate the respiratory tract.[8] All handling of this chemical, especially outside of a sealed system, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low.[1][8]
Core Directive: A Multi-Level PPE Protocol
The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all checklist; it is a dynamic risk assessment. The appropriate level of protection depends on the scale of the operation and the potential for exposure.
Foundational PPE (Required for all handling)
This is the minimum level of protection required for any task involving this compound, including weighing, transfers, and solution preparation.
-
Eye and Face Protection:
-
Methodology: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5][7]
-
Causality: Standard safety glasses are insufficient. Goggles provide a seal around the eyes, which is critical for protecting against the "Serious Eye Irritation" hazard (H319) from splashes.[9] For larger-scale operations (>50g) or tasks with a high splash risk, a full face shield should be worn in addition to goggles.
-
-
Skin Protection:
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use.[5][7] Use proper glove removal technique to avoid cross-contamination. Dispose of contaminated gloves after use in accordance with applicable laws.[5]
-
Body Protection: Wear a standard laboratory coat. For larger quantities, consider a chemical-resistant apron or coveralls.[7][8] Contaminated work clothing should not be allowed out of the workplace.[10]
-
-
Respiratory Protection:
-
Methodology: All procedures should be performed in a well-ventilated area.[1][7][8] For handling the neat material or preparing solutions, a certified chemical fume hood is mandatory.
-
Causality: This directly mitigates the H335 "May cause respiratory irritation" hazard by ensuring airborne concentrations are kept below exposure limits.[8]
-
PPE Selection Workflow
The following diagram outlines the decision-making process for escalating PPE based on the handling scenario.
Caption: PPE Selection Workflow for this compound
Operational Plan: Safe Handling and Storage
Trust in a protocol is built on its clarity and logic. Follow these steps to ensure safe handling.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items.
-
PPE Donning: Put on all required foundational PPE (lab coat, safety goggles, gloves).
-
Weighing/Transfer: Conduct all weighing and transfers of the neat material within the fume hood. Use a spatula for transfers and gently handle the container to avoid creating dust or aerosols.
-
Reaction Setup: When adding the chemical to a reaction vessel, do so slowly and carefully to avoid splashing.
-
Post-Handling: After handling, decontaminate any surfaces that may have come into contact with the chemical. Remove gloves using the proper technique and dispose of them in the designated hazardous waste container.
-
Hygiene: Wash hands thoroughly with soap and water after completing the task and before leaving the laboratory.[2]
Storage Plan
-
Conditions: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][7][8]
-
Container: Keep the container tightly closed to prevent the release of vapors.[2][7][8]
-
Security: The container should be stored in a locked cabinet or an area accessible only to authorized personnel to comply with "Store locked up" recommendations.[4][7] For long-term stability, some suppliers recommend storing in a freezer under -20°C in an inert atmosphere.[3]
Logistical Plan: Spill and Disposal Management
Preparedness is the cornerstone of safety. A clear plan for spills and disposal is essential.
Spill Response Protocol (Small Scale, <10g)
-
Evacuate & Alert: Alert personnel in the immediate area. If the spill is outside of a fume hood, evacuate the lab.
-
Assess: From a safe distance, assess the extent of the spill. Ensure you have the correct PPE before approaching (Level 2 PPE is recommended for cleanup).
-
Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[8]
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled, and closed container for hazardous waste disposal.[5][8]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.
Waste Disposal Plan
-
Classification: As a chemical waste generator, you must determine if the discarded chemical is classified as a hazardous waste. The US EPA provides guidelines in 40 CFR Parts 261.3.[8]
-
Procedure: All waste containing this compound, including empty containers and contaminated materials, must be disposed of through an approved waste disposal plant.[4]
-
Compliance: Always consult with your institution's Environmental Health & Safety (EHS) department and adhere to all local, state, and federal hazardous waste regulations to ensure complete and accurate classification and disposal.[8]
References
- Material Safety Data Sheet - 3-(4-Chlorophenyl)propan-1-ol, 95+%. Cole-Parmer. URL: https://www.coleparmer.
- Buy this compound | 75677-02-0. Smolecule. URL: https://www.smolecule.com/cas-75677-02-0-3-4-chlorophenyl-propanal.html
- Chemical Safety Data Sheet MSDS / SDS - 3-AMINO-3-(4-CHLORO-PHENYL)-PROPAN-1-OL. ChemicalBook. URL: https://www.chemicalbook.com/ProductMSDSDetailCB9309199_EN.htm
- Protective Equipment | Plant Protection. Albert Kerbl GmbH. URL: https://www.kerbl.com/en/guidance/plant-protection/protective-equipment
- 3-(4-Chlorophenyl)-1-propanol AldrichCPR | Sigma. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/537950
- SAFETY DATA SHEET - N-(4-CHLOROPHENYL)-MALEIMIDE. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/sds/aldrich/775215
- Personal Protective Equipment (PPE). CHEMM. URL: https://chemm.hhs.gov/ppe.htm
- 3-(4-Chlorophenyl)-1-propanol AldrichCPR | Sigma-Aldrich. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/537950
- Safety Data Sheet - 2-(2-Chlorophenyl)propan-2-ol. Fluorochem. URL: https://www.fluorochem.co.uk/sds/F693441
- 75677-02-0|this compound|BLD Pharm. BLD Pharm. URL: https://www.bldpharm.com/products/75677-02-0.html
- Safety Data Sheet - (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol. CymitQuimica. URL: https://www.cymitquimica.com/sds/S0032
- SAFETY DATA SHEET - Isopropyl Alcohol. Spectrum Chemical. URL: https://www.spectrumchemical.com/MSDS/I1039.pdf
- SAFETY DATA SHEET - 3-Phenyl-1-propanol. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/sds/aldrich/140856
- 3-(4-Chlorophenyl)propan-1-ol. Chongqing Chemdad Co., Ltd. URL: http://www.chemdad.com/3-(4-chlorophenyl)propan-1-ol-cas-6282-88-8.html
- 3-(4-Chlorophenyl)propanoic acid | 2019-34-3. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3373257.htm
- (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/sy3h7cf28c14
- Safety Data Sheet - 2-(2-Amino-4-chlorophenyl)ethanol. AA Blocks. URL: https://www.aablocks.com/msds/124043-86-3.pdf
Sources
- 1. Buy this compound | 75677-02-0 [smolecule.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. 75677-02-0|this compound|BLD Pharm [bldpharm.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. aablocks.com [aablocks.com]
- 6. 3-(4-Chlorophenyl)-1-propanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 10. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
